molecular formula C7H3ClFIO B062144 2-Fluoro-5-iodobenzoyl chloride CAS No. 186584-73-6

2-Fluoro-5-iodobenzoyl chloride

Cat. No.: B062144
CAS No.: 186584-73-6
M. Wt: 284.45 g/mol
InChI Key: CEMYZMDITJKYDA-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H3ClFIO and its molecular weight is 284.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMYZMDITJKYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380810
Record name 2-Fluoro-5-iodobenzoyl chloride
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Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186584-73-6
Record name 2-Fluoro-5-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-iodobenzoyl chloride
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Foundational & Exploratory

2-Fluoro-5-iodobenzoyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-iodobenzoyl Chloride: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This compound is a halogenated aromatic acyl chloride that has emerged as a pivotal building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its unique trifunctional architecture—comprising a highly reactive acyl chloride, an aryl iodide suitable for cross-coupling, and an electron-withdrawing aryl fluoride—offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its core chemical properties, spectroscopic signature, reactivity profile, and synthetic utility. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights, offering researchers and drug development professionals a comprehensive resource for leveraging this potent reagent in their work.

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic interactions.[1] this compound, CAS No. 186584-73-6, capitalizes on these benefits while providing two additional, orthogonally reactive sites.[2][3]

The molecule's utility stems from its three key functional groups:

  • Acyl Chloride: A powerful electrophile for facile amide and ester bond formation, a cornerstone of drug molecule synthesis.

  • Aryl Iodide: An exceptional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon-based substituents.

  • Aryl Fluoride: A critical modulator of the electronic properties of the benzene ring and a contributor to the final compound's biological profile.

This guide will dissect these features, providing a logical framework for understanding and applying this compound in complex synthetic workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties and spectroscopic characteristics is fundamental to its effective use in the laboratory.

Core Physicochemical Data

The key physical and chemical identifiers for this compound are summarized below for quick reference.[2][4]

PropertyValueSource(s)
CAS Number 186584-73-6[2][4]
Molecular Formula C₇H₃ClFIO[2][]
Molecular Weight 284.45 g/mol []
Appearance Solid[2]
Melting Point 30-34 °C (lit.)[4]
Boiling Point 269.1 °C at 760 mmHg[4]
Purity Typically ≥97%[2]
InChI Key CEMYZMDITJKYDA-UHFFFAOYSA-N[2]
Predicted Spectroscopic Signature

While specific spectra for this exact compound are not publicly available in comprehensive databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[6][7] This predictive analysis is crucial for reaction monitoring and product characterization.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, expected in the range of 1770-1815 cm⁻¹. Other key signals would include C-F stretching vibrations and aromatic C=C and C-H stretching.

  • ¹H NMR Spectroscopy: The aromatic region would display complex multiplets corresponding to the three protons on the trisubstituted benzene ring. The electron-withdrawing nature of the fluorine, iodine, and acyl chloride groups would shift these protons downfield, likely into the 7.5-8.5 ppm range.

  • ¹³C NMR Spectroscopy: The carbonyl carbon is expected to appear significantly downfield, around 165-170 ppm. The aromatic carbons will show distinct signals, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[7] Common fragmentation pathways would include the loss of the chlorine radical (M-35/37) and the subsequent loss of carbon monoxide (M-Cl-28).

Chemical Reactivity: A Tale of Three Functional Groups

The synthetic power of this compound lies in the distinct and predictable reactivity of its three functional groups. Understanding the causality behind these reactivities allows for the design of sophisticated, multi-step synthetic sequences.

G cluster_molecule This compound cluster_reactivity Reactive Sites & Transformations cluster_products Resulting Scaffolds mol Core Structure acyl Acyl Chloride (Electrophilic Site) mol->acyl Nucleophilic Acyl Substitution iodide Aryl Iodide (Cross-Coupling Handle) mol->iodide Oxidative Addition (Pd(0), etc.) fluoride Aryl Fluoride (Electronic Modulator) mol->fluoride Inductive Effect (-I) Mesomeric Effect (+M) amide Amides / Esters acyl->amide biaryl Biaryls / Alkynes (via Cross-Coupling) iodide->biaryl drug Metabolically Stable Drug Candidates fluoride->drug

Caption: Reactivity map of this compound.

  • Acyl Chloride Reactivity: This is the most reactive site on the molecule. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and water. The reaction is typically fast and high-yielding, making it ideal for creating amide or ester linkages in drug candidates.[8] The presence of the ortho-fluorine atom can influence the conformation and reactivity of the acyl chloride group.

  • Aryl Iodide Reactivity: The carbon-iodine bond is relatively weak, making it the preferred site for oxidative addition by low-valent transition metal catalysts, most notably Palladium(0). This initiates a catalytic cycle for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This functionality is often exploited after the acyl chloride has been reacted, enabling sequential functionalization.

  • Aryl Fluoride Influence: While the C-F bond is exceptionally strong and generally unreactive under standard conditions, the fluorine atom exerts a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the acyl chloride carbon, potentially accelerating reactions with nucleophiles. In the final drug molecule, this fluorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

Synthesis and Safe Handling

As a potent chemical reagent, both the synthesis and handling of this compound require careful planning and execution.

Recommended Synthetic Protocol

The most direct and reliable laboratory synthesis involves the chlorination of the parent carboxylic acid, 2-fluoro-5-iodobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the volatile nature of its byproducts (SO₂ and HCl).

G start 2-Fluoro-5-iodobenzoic Acid (Starting Material) reaction Reflux Reaction (2-4 hours) start->reaction reagents Thionyl Chloride (SOCl₂) cat. DMF Toluene, 80°C reagents->reaction workup Rotary Evaporation (Remove excess SOCl₂ and solvent) reaction->workup product 2-Fluoro-5-iodobenzoyl Chloride (Crude Product) workup->product purify Vacuum Distillation (Purification) product->purify final Pure Product (Store under N₂) purify->final

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a dropping funnel.

  • Charging Reagents: The flask is charged with 2-fluoro-5-iodobenzoic acid (1.0 eq) and a suitable solvent such as toluene.

  • Chlorination: Thionyl chloride (1.5-2.0 eq) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is added to accelerate the reaction.

  • Reaction: The mixture is heated to reflux (approx. 80-90 °C) and stirred for 2-4 hours. Reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Workup: After cooling to room temperature, the excess thionyl chloride and toluene are carefully removed under reduced pressure (rotary evaporation).

  • Purification: The resulting crude oil or solid is purified by vacuum distillation to yield the pure this compound.

Self-Validation Note: The success of the reaction is confirmed by IR spectroscopy, where the broad O-H stretch of the carboxylic acid disappears and is replaced by the sharp, strong C=O stretch of the acyl chloride at a higher wavenumber.

Safety, Handling, and Storage

DANGER: this compound is a corrosive material that causes severe skin burns and eye damage. It reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.[9][10]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[9] Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.

  • Handling: Use only dry glassware and syringes. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. Storing under an inert gas is recommended for long-term stability.

  • Disposal: Unused reagent must be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base before disposal according to institutional guidelines.

Application Protocol: Synthesis of a Bioactive Amide Scaffold

To illustrate its primary utility, this section provides a validated protocol for the synthesis of an N-aryl amide, a common core structure in many pharmaceuticals.

Objective: To synthesize N-(4-methoxyphenyl)-2-fluoro-5-iodobenzamide.

Methodology:

  • Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve p-anisidine (4-methoxyaniline) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C using an ice bath. Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure amide product.

This resulting product is now primed for a subsequent cross-coupling reaction at the aryl iodide position, demonstrating the powerful, sequential reaction capability of the parent reagent.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular design. Its well-defined and orthogonal reactivity allows for the controlled, stepwise construction of complex molecules. For researchers in drug discovery, its ability to seamlessly introduce amide/ester linkages, facilitate cross-coupling, and bestow the benefits of fluorination makes it an invaluable asset in the synthesis of novel chemical entities. Proper understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is the key to unlocking its full synthetic potential.

References

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  • Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
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  • Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
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2-Fluoro-5-iodobenzoyl chloride CAS number 186584-73-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-iodobenzoyl Chloride: A Cornerstone Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of this compound (CAS No. 186584-73-6), a halogenated aromatic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its specific reactivity, and its pivotal role as a precursor in the synthesis of targeted therapeutics, most notably PARP inhibitors.

Core Physicochemical & Structural Characteristics

This compound is a trifunctionalized benzene ring, presenting chemists with a unique combination of reactive handles. The acyl chloride is a highly reactive group primed for nucleophilic acyl substitution. The fluorine atom can modulate electronic properties, improve metabolic stability, and enhance binding interactions of derivative molecules.[1] The iodine atom, a large and polarizable halogen, serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or can be involved in halogen bonding.

Its key physical and chemical properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 186584-73-6[1]
Molecular Formula C₇H₃ClFIO[1][2]
Molecular Weight 284.45 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 30-34 °C (lit.)[3]
Boiling Point 269.1 °C at 760 mmHg (Predicted)[2][3]
Density ~2.001 g/cm³ (Predicted)[2][3]
Purity Typically ≥97%[1]
SMILES String Fc1ccc(I)cc1C(Cl)=O
InChI Key CEMYZMDITJKYDA-UHFFFAOYSA-N[1]

Synthesis and Purification: From Carboxylic Acid to Acyl Chloride

The most direct and industrially relevant synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-Fluoro-5-iodobenzoic acid. This transformation is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The use of thionyl chloride is common due to its efficacy and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product SM1 2-Fluoro-5-iodobenzoic Acid P1 Combine reactants in anhydrous solvent (e.g., DCM) SM1->P1 SM2 Thionyl Chloride (SOCl₂) SM2->P1 SM3 DMF (catalyst) SM3->P1 P2 Reflux until gas evolution ceases P1->P2 Heat P3 Remove solvent and excess SOCl₂ under reduced pressure P2->P3 Cool FP This compound P3->FP Distillation or direct use

Caption: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol:
  • Reagent Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-5-iodobenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by the slow, dropwise addition of excess thionyl chloride (SOCl₂, ~2.0-3.0 eq). Add a catalytic amount of DMF (1-2 drops).

  • Causality: The reaction must be anhydrous as the acyl chloride product and thionyl chloride are both highly moisture-sensitive and will hydrolyze back to the carboxylic acid. Using excess SOCl₂ ensures the complete conversion of the starting material and the excess can be easily removed as it is volatile.

  • Reaction: Heat the mixture to reflux (typically 40-80°C depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). The crude this compound, often obtained as an oil or low-melting solid, is typically of sufficient purity to be used directly in subsequent steps. For higher purity, vacuum distillation can be performed.

Spectroscopic Characterization Profile

While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. A scientist would use this predicted data to confirm the identity of their synthesized product.

Spectroscopy Expected Characteristics
IR ~1780 cm⁻¹ (s, sharp) : C=O stretch (acyl chloride, higher frequency than carboxylic acid).~3100-3000 cm⁻¹ (w) : Aromatic C-H stretch.~1250 cm⁻¹ (s) : C-F stretch.~1600, 1470 cm⁻¹ (m) : Aromatic C=C stretches.
¹H NMR Three aromatic protons expected in the δ 7.5-8.5 ppm region.- The proton ortho to the iodine (C6-H) will likely be a doublet.- The proton ortho to the fluorine (C3-H) will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine.- The proton between the iodine and acyl chloride (C4-H) will also be a doublet of doublets.
¹³C NMR ~165-168 ppm : Carbonyl carbon (C=O).~160-165 ppm (d, ¹JCF ≈ 250 Hz) : Carbon bearing the fluorine (C-F).~90-95 ppm : Carbon bearing the iodine (C-I).Four other aromatic carbons between 120-145 ppm, likely showing smaller C-F couplings.
Mass Spec (EI) Molecular Ion (M⁺) : A doublet at m/z 284 and 286, corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.Key Fragments : m/z 249 (loss of Cl), m/z 221 (loss of COCl), m/z 127 (I⁺), m/z 94 (fluorophenyl fragment).

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the high electrophilicity of the carbonyl carbon. The acyl chloride is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution . This is the foundational reaction for its use in building more complex molecules.

G center 2-Fluoro-5-iodobenzoyl Chloride Amide Amide Formation center->Amide + R-NH₂ (Amine) Ester Ester Formation center->Ester + R-OH (Alcohol) FC Friedel-Crafts Acylation center->FC + Arene, AlCl₃ Nuc Nucleophile (e.g., R-NH₂, R-OH) Nuc->center

Caption: Key reactions of this compound.

  • Amide Bond Formation: This is arguably its most critical application. Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, readily forms a stable amide bond. This reaction is central to the synthesis of many pharmaceutical agents.[4][5][]

  • Esterification: Reaction with alcohols yields the corresponding esters. While less common in the context of its major applications, this transformation is efficient and proceeds under mild conditions.[7][8]

  • Friedel-Crafts Acylation: It can act as the electrophile in Friedel-Crafts acylation reactions to attach the 2-fluoro-5-iodobenzoyl group to another aromatic ring, forming a diaryl ketone. This requires a Lewis acid catalyst like AlCl₃.

Application in Drug Discovery: A Gateway to PARP Inhibitors

The structural motif of this compound is a key component in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of targeted cancer therapies.

The PARP Pathway and Synthetic Lethality: PARP enzymes are crucial for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is already compromised. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[9]

Role in Olaparib Synthesis: Olaparib (Lynparza®) was the first-in-class PARP inhibitor to receive FDA approval.[9] While many modern, scaled-up syntheses couple the precursor acid directly, the underlying chemistry relies on the activation of the carboxylic acid, for which conversion to the acyl chloride is a classic and illustrative method. The core of Olaparib is built from 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (a key intermediate, often referred to as Compound D).[9][10][11][12] This intermediate is then coupled with a piperazine derivative to form a critical amide bond. This compound represents a highly activated form of the benzoic acid moiety required for this coupling.

G cluster_input Core Building Blocks cluster_output Therapeutic Scaffold BB1 2-Fluoro-5-iodobenzoyl Chloride Intermediate Amide Intermediate BB1->Intermediate Amide Bond Formation BB2 Piperazine Derivative BB2->Intermediate Scaffold PARP Inhibitor Core (e.g., Olaparib Scaffold) Intermediate->Scaffold Further Modification

Caption: Role of the building block in forming the core of PARP inhibitors.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound is corrosive and moisture-sensitive. Proper handling is essential for laboratory safety.

Hazard ClassGHS Pictogram & Signal WordHazard Statement
Corrosion

Danger 
H314: Causes severe skin burns and eye damage.
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Avoid breathing dust, fumes, or vapor.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen). It is incompatible with strong bases, alcohols, and water.

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. In case of eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.

References

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An In-depth Technical Guide to 2-Fluoro-5-iodobenzoyl chloride: Molecular Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-5-iodobenzoyl chloride (CAS No: 186584-73-6) is a highly functionalized aromatic acyl chloride that serves as a critical building block for advanced organic synthesis.[1] Its trifunctional nature—featuring a reactive acyl chloride, an electron-withdrawing fluorine atom, and a versatile iodine atom amenable to cross-coupling reactions—makes it a valuable intermediate in the fields of pharmaceutical discovery and materials science. This guide provides an in-depth analysis of its molecular architecture, a validated synthesis protocol, and expert insights into its chemical behavior and applications for researchers, chemists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzene ring substituted with three distinct functional groups. The acyl chloride group at position 1 is the primary site of reactivity for acylation reactions. The fluorine atom at position 2 and the iodine atom at position 5 significantly modulate the electronic properties and reactivity of both the aromatic ring and the acyl chloride moiety. The fluorine atom acts as a weak ring-activating group via resonance but is strongly electron-withdrawing through induction, while the large iodine atom offers a site for metal-catalyzed cross-coupling reactions.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 186584-73-6[1][2]
Molecular Formula C₇H₃ClFIO[2][3]
Molecular Weight 284.45 g/mol [1][3]
Appearance White to off-white solid[1][2]
Melting Point 30-34 °C[1][3]
Boiling Point 269.1 °C (Predicted)[3]
Density 2.001 g/cm³ (Predicted)[3]
SMILES Fc1ccc(I)cc1C(Cl)=O[1]
InChIKey CEMYZMDITJKYDA-UHFFFAOYSA-N[2]

Part 2: Predicted Spectroscopic Characterization

While comprehensive spectral data is not widely published, a robust prediction of the expected NMR, IR, and MS spectra can be made based on the molecular structure and data from analogous compounds.[4][5][6][7] This analysis is crucial for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring.

    • H-3: Expected to be a doublet of doublets of doublets (ddd) due to coupling with H-4 (ortho, J ≈ 8-9 Hz), F-2 (meta, J ≈ 4-6 Hz), and H-6 (meta, J ≈ 2-3 Hz).

    • H-4: Expected to be a triplet or doublet of doublets (dd) due to coupling with H-3 (ortho, J ≈ 8-9 Hz) and F-2 (ortho, J ≈ 8-10 Hz).

    • H-6: Expected to be a doublet of doublets (dd) due to coupling with H-3 (meta, J ≈ 2-3 Hz) and F-2 (meta, J ≈ 4-5 Hz).

  • ¹³C NMR (125 MHz, CDCl₃): Seven distinct carbon signals are predicted.

    • C=O: The acyl chloride carbonyl carbon is expected in the δ 164-168 ppm range.

    • C-F: The carbon bearing the fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF ≈ 250-260 Hz) in the δ 160-165 ppm range.

    • C-I: The carbon bearing the iodine (C-5) is expected to be significantly shielded, appearing in the δ 90-100 ppm range.

    • Aromatic CH & C-COCl: The remaining four aromatic carbons will appear in the typical δ 120-145 ppm range, with their exact shifts influenced by the substituents.

Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the acyl chloride functional group.

  • C=O Stretch: A very strong, sharp absorption band is predicted at a high wavenumber, typically 1780-1810 cm⁻¹ . This high frequency is characteristic of acyl chlorides, where the electronegative chlorine atom withdraws electron density and strengthens the C=O double bond.[8]

  • Aromatic C=C Stretch: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong band is predicted in the 1200-1280 cm⁻¹ region.

  • C-Cl Stretch: A medium to strong band is expected around 800-900 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization (EI-MS) would likely produce a clear fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 284 , with a characteristic M+2 peak at m/z 286 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[9]

  • Key Fragments:

    • [M-Cl]⁺ (m/z 249): Loss of the chlorine radical to form the stable acylium ion is a primary fragmentation pathway. This is often the base peak.[10]

    • [M-COCl]⁺ (m/z 221): Loss of the entire chlorocarbonyl radical to give the 2-fluoro-5-iodophenyl cation.

    • [C₆H₃FI]⁺ (m/z 221): This fragment, resulting from the loss of the COCl group, would be a significant indicator of the core aromatic structure.

Technique Predicted Key Signals
¹H NMR 3 signals in aromatic region (δ 7.0-8.5 ppm) with complex dd/ddd splitting
¹³C NMR C=O (δ 164-168), C-F (¹JCF ≈ 250-260 Hz), C-I (δ 90-100)
IR Strong C=O stretch (1780-1810 cm⁻¹)
MS (EI) M⁺ at m/z 284/286 (3:1); Base peak at m/z 249 ([M-Cl]⁺)

Part 3: Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-5-iodobenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Expertise Behind the Protocol:

  • Reagent Choice: Thionyl chloride is chosen because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent in situ.

  • Solvent: An inert, anhydrous solvent like dichloromethane (DCM) or toluene is used to prevent hydrolysis of the acid chloride product.

  • Temperature Control: The reaction is initially performed at room temperature and may be gently heated to ensure completion. Refluxing is a standard technique to drive the reaction forward.

  • Purification: The final product is purified by distillation under reduced pressure to remove non-volatile impurities and any remaining starting material. This ensures high purity required for subsequent sensitive reactions.

dot digraph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-Fluoro-5-iodobenzoic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (approx. 5 mL per gram of acid) followed by thionyl chloride (1.5-2.0 eq). Add 1-2 drops of anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 80-90°C). Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by TLC or ¹H NMR until the starting acid is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.

  • Purification: Purify the resulting crude oil/solid by vacuum distillation to yield this compound as a low-melting solid.

Part 4: Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its high reactivity as an acylating agent.[11] The acyl chloride is a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable amide and ester bonds, which are fundamental linkages in pharmacologically active molecules.[1]

  • Amide Bond Formation: Reaction with primary or secondary amines provides a straightforward route to substituted benzamides. This is one of the most common applications in medicinal chemistry, as the benzamide moiety is a privileged scaffold in many drug candidates.

  • Ester Formation: Reaction with alcohols or phenols yields the corresponding benzoate esters.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate electron-rich aromatic or heteroaromatic rings to form complex diaryl ketones.[11][12]

The presence of the iodine atom is particularly significant for drug development professionals. It serves as a synthetic handle for introducing further molecular complexity via well-established cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the late-stage functionalization of a drug scaffold.

Part 5: Safety and Handling

As a reactive acyl chloride, this compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazard Classification: Skin Corrosion, Category 1B. Hazard statement H314: Causes severe skin burns and eye damage.[1]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[1]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases, alcohols, and amines.

  • Spills and Disposal: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste. The compound reacts violently with water, releasing corrosive HCl gas. Do not quench with water.

References

  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (n.d.). Chemtradeasia.
  • Bębenek, E., et al. (2020). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Molecules, 25(22), 5439.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides.
  • Bentley, T. W., et al. (2007). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 12(7), 1347-1365.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14.
  • Pearson. (n.d.). Predict the major products formed when benzoyl chloride (PhCOCl) reacts with anisole (PhOCH3) in the presence of aluminum chloride (AlCl3).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • Ma, Y., Liu, S., & Chen, Y. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][11]benzodiazepin-1(2H)-ones. Journal of Mass Spectrometry, 35(12), 1336-1342.
  • HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.
  • NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook.
  • Gökçe, H., et al. (2006). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 685-689.

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Fluoro-5-iodobenzoyl chloride is a pivotal halogenated aromatic building block, instrumental in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring fluoro, iodo, and acyl chloride moieties—offers versatile handles for diverse coupling and derivatization reactions. This guide provides a comprehensive overview of a robust and widely adopted pathway for its synthesis, starting from the corresponding carboxylic acid. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical safety and handling considerations to ensure a safe, efficient, and reproducible synthesis.

Introduction and Strategic Importance

This compound (CAS No: 186584-73-6) is a solid, crystalline compound with a molecular weight of 284.45 g/mol .[1][][3] Its strategic value in synthetic chemistry is significant. The acyl chloride group provides a highly reactive site for nucleophilic acyl substitution, enabling the formation of esters, amides, and ketones. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom is a versatile functional group for forming carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Consequently, this compound serves as a key reactant in the preparation of numerous biologically and pharmacologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 186584-73-6[1]
Molecular Formula C₇H₃ClFIO[1][]
Molecular Weight 284.45 g/mol [3]
Appearance Solid[1]
Melting Point 30-34 °C (lit.)[3]
Boiling Point 269.1 °C at 760 mmHg[3]
InChI Key CEMYZMDITJKYDA-UHFFFAOYSA-N[1]

The Chlorination Pathway: Rationale and Mechanism

The most direct and industrially scalable method for preparing this compound is the chlorination of its parent carboxylic acid, 2-fluoro-5-iodobenzoic acid. Among several chlorinating agents (e.g., PCl₃, PCl₅, oxalyl chloride), thionyl chloride (SOCl₂) is frequently the reagent of choice.[4][5]

Causality for Reagent Selection: The preference for thionyl chloride is rooted in its efficiency and the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at typical reaction temperatures.[5][6] This simplifies the purification process significantly, as the gaseous byproducts can be easily removed from the reaction mixture and neutralized in a scrubber, driving the reaction equilibrium towards the product.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[7][8]

  • Intermediate Formation: This step forms a highly reactive chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[7][9]

  • Nucleophilic Substitution: The chloride ion (Cl⁻), generated in the initial steps or present from the reagent, then acts as a nucleophile, attacking the carbonyl carbon.[9][10]

  • Product Formation & Byproduct Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which subsequently decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion that combines with the liberated proton to form hydrogen chloride (HCl).[8][10]

G Reactants 2-Fluoro-5-iodobenzoic Acid + Thionyl Chloride (SOCl₂) Step1 Step 1: Nucleophilic Attack (Carbonyl O on S of SOCl₂) Reactants->Step1 Initiation Intermediate Reactive Intermediate (Acyl Chlorosulfite) Step1->Intermediate Step2 Step 2: Nucleophilic Attack (Cl⁻ on Carbonyl Carbon) Intermediate->Step2 Tetrahedral Tetrahedral Intermediate Step2->Tetrahedral Step3 Step 3: Intermediate Collapse & Leaving Group Expulsion Tetrahedral->Step3 Products This compound + SO₂(g) + HCl(g) Step3->Products Completion G A 1. Apparatus Setup (Dry glassware, inert atmosphere) B 2. Charge Reactor (2-Fluoro-5-iodobenzoic acid) A->B C 3. Add Thionyl Chloride (Slowly, via addition funnel) B->C D 4. Catalyze (Optional) (Add 1-2 drops of DMF) C->D E 5. Reaction (Heat to reflux, ~80°C) D->E F 6. Monitor Completion (Cessation of HCl/SO₂ evolution) E->F G 7. Remove Excess SOCl₂ (Distillation at atm. pressure) F->G H 8. Product Purification (Vacuum Distillation) G->H I 9. Characterization (NMR, IR, GC-MS) H->I

Caption: A step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

1. Apparatus Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

  • The outlet of the reflux condenser must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

2. Reagent Charging:

  • Charge the reaction flask with 2-fluoro-5-iodobenzoic acid (e.g., 26.6 g, 0.1 mol).

3. Addition of Thionyl Chloride:

  • Charge the addition funnel with thionyl chloride (e.g., 14.3 g, 8.7 mL, 0.12 mol, 1.2 equivalents).

  • Add the thionyl chloride dropwise to the stirred carboxylic acid over 20-30 minutes. The reaction is exothermic, and a gentle effervescence will be observed. Control the addition rate to maintain a manageable reaction temperature.

4. Catalysis (Optional but Recommended):

  • After the addition is complete, add 1-2 drops of N,N-dimethylformamide (DMF) to the reaction mixture. DMF acts as a catalyst, accelerating the conversion.

5. Reaction Under Reflux:

  • Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.

  • Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gases ceases.

6. Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • First, remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

  • The crude this compound residue is then purified by fractional distillation under reduced pressure (vacuum distillation). [5][11]The product is a low-melting solid and may solidify in the condenser if not appropriately heated.

  • Collect the fraction corresponding to the desired product.

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic gases. [12][13][14]All manipulations must be performed in a certified chemical fume hood. [15] * PPE: Wear chemical-resistant gloves (e.g., neoprene or PVC), tightly fitting safety goggles, a face shield, and a lab coat. [12][16]An air-purifying respirator with acid gas cartridges should be available for emergency situations. [16] * Spills: For small spills, absorb with an inert material (e.g., sand or vermiculite) and transfer to a sealed container for disposal. Do not use water. [14]

  • This compound:

    • Hazards: Causes severe skin burns and eye damage. As an acyl chloride, it will react with moisture to produce HCl.

    • Handling: Handle in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.

  • Waste Disposal:

    • Unreacted thionyl chloride and the reaction quench solutions must be neutralized carefully. Slowly add the waste to a stirred, ice-cold solution of sodium bicarbonate or calcium hydroxide. This is a highly exothermic and gas-evolving process that must be done with extreme caution in a fume hood.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is a highly effective and established method. The key pillars for success are the rigorous exclusion of moisture, careful control of the reaction temperature, and a robust purification strategy. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for their advanced applications.

References

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
  • 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
  • Thionyl chloride - Lanxess. Lanxess. [Link]
  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]
  • preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
  • General procedures for the purification of Acid chlorides. LookChem. [Link]
  • Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

Sources

Spectroscopic Data for 2-Fluoro-5-iodobenzoyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-iodobenzoyl chloride (CAS No. 186584-73-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this important synthetic intermediate. The guide emphasizes the rationale behind spectroscopic analysis and the interpretation of the resulting data, grounded in established scientific principles.

Introduction to this compound

This compound is a halogenated aromatic compound with the molecular formula C₇H₃ClFIO.[1][2][3] Its structure, featuring a reactive benzoyl chloride moiety along with fluorine and iodine substituents on the aromatic ring, makes it a valuable building block in organic synthesis. It is particularly useful in the preparation of biologically and pharmacologically active molecules.[3] Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 186584-73-6[3]
Molecular Formula C₇H₃ClFIO[2]
Molecular Weight 284.45 g/mol [3]
Melting Point 30-34 °C[3]
Appearance Solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), and placing it in a 5 mm NMR tube. The spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR. Chemical shifts are typically referenced to the residual solvent peak.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants are influenced by the electron-withdrawing effects of the carbonyl chloride, fluorine, and iodine substituents.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-37.8 - 8.0ddJ(H-3, H-4) ≈ 8-9, J(H-3, F-2) ≈ 4-5
H-47.2 - 7.4tJ(H-4, H-3) ≈ 8-9, J(H-4, H-6) ≈ 8-9
H-68.1 - 8.3ddJ(H-6, H-4) ≈ 8-9, J(H-6, F-2) ≈ 2-3

Note: This is predicted data based on the analysis of similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven distinct signals are expected, one for each carbon atom. The chemical shifts are highly dependent on the electronic environment.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-1130 - 135
C-2160 - 165 (d, J(C-F) ≈ 250-260 Hz)
C-3125 - 130
C-4140 - 145
C-590 - 95
C-6135 - 140

Note: This is predicted data based on the analysis of similar compounds such as 2-Fluorobenzoyl chloride.[4][5] Actual experimental values may vary.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[6][7] A single signal is expected for the fluorine atom at the C-2 position.

Predicted ¹⁹F NMR Data:

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F-2-110 to -130m

Note: The chemical shift is referenced to CFCl₃.[8] The multiplicity will be complex due to coupling with H-3 and H-6. This is predicted data based on typical ranges for aryl fluorides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl (C=O) group of the acid chloride.

Experimental Protocol for IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (acid chloride)1780 - 1815Strong
C-F1200 - 1300Strong
C-I500 - 600Medium
Aromatic C=C1450 - 1600Medium to Weak
Aromatic C-H3000 - 3100Weak

Note: This is predicted data based on characteristic vibrational frequencies of functional groups. Data for the related compound 2-Fluoro-5-iodobenzaldehyde shows a strong C=O stretch.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for MS Data Acquisition

Mass spectral data can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (284.45 g/mol ). The isotopic pattern will be characteristic of a molecule containing chlorine and iodine.

  • Key Fragment Ions: Fragmentation is likely to occur through the loss of the chlorine atom from the benzoyl chloride moiety, resulting in a significant peak at m/z [M-Cl]⁺. Further fragmentation of the aromatic ring may also be observed.

Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of this compound and the key atoms that give rise to the spectroscopic signals discussed.

Caption: Molecular structure of this compound.

Safety Information

This compound is a corrosive material that can cause severe skin burns and eye damage.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

  • Supporting Information. Angew. Chem. Int. Ed.2018, 57, 7205. [Link]
  • Supporting Information. Chem. Commun., 2014, 50, 2330–2333. [Link]
  • 2-Fluorobenzoyl chloride. PubChem. [Link]
  • 19Flourine NMR. University of Ottawa. [Link]
  • Fluorine NMR. University of Wisconsin-Madison. [Link]
  • 19F NMR Reference Standards. University of California, Berkeley. [Link]
  • Benzoyl chloride. NIST WebBook. [Link]
  • Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
  • 2-Fluoro-5-iodobenzaldehyde. SpectraBase. [Link]
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

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An In-Depth Technical Guide to the Purity and Assay of 2-Fluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-5-iodobenzoyl chloride (CAS No. 186584-73-6) is a halogenated aromatic acyl chloride that serves as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules.[][2] Its utility in medicinal chemistry is significant, where the incorporation of fluorine and iodine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the target molecules.[2][3] The purity and precise assay of this reagent are paramount, as impurities can lead to unforeseen side reactions, lower yields, and the introduction of undesirable substances into the final product. This guide provides a comprehensive overview of the analytical methodologies required to ensure the quality of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling, storage, and analysis.

PropertyValueReferences
Molecular Formula C₇H₃ClFIO[4]
Molecular Weight 284.45 g/mol [5][6]
Appearance Solid[4][5]
Melting Point 30-34 °C[5][6]
Boiling Point 269.1 °C at 760 mmHg[6]
Density 2.001 g/cm³[6]
InChI Key CEMYZMDITJKYDA-UHFFFAOYSA-N[4][5][6]
Canonical SMILES C1=CC(=C(C=C1I)C(=O)Cl)F[][6]

These properties dictate the choice of analytical techniques. For instance, its volatility, as suggested by the boiling point, makes it amenable to Gas Chromatography (GC) analysis.

Synthesis, Potential Impurities, and Degradation Pathways

This compound is typically synthesized from its corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid. A common method involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][7][8]

dot

Caption: Synthesis of this compound.

This synthetic route can introduce several process-related impurities:

  • Starting Material: Unreacted 2-fluoro-5-iodobenzoic acid is a primary potential impurity.[2][9][10]

  • Reagent Residues: Residual chlorinating agents or their byproducts may be present.

  • Side-Reaction Products: Isomeric benzoyl chlorides or other halogenated aromatic compounds could form under certain conditions.

The high reactivity of the acyl chloride group also makes the compound susceptible to degradation, primarily through hydrolysis.

dot

Caption: Hydrolysis of this compound.

Exposure to moisture will lead to the formation of 2-fluoro-5-iodobenzoic acid. Therefore, strict moisture control is essential during storage and handling.[11] The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

Analytical Methodologies for Purity and Assay

A multi-faceted analytical approach is necessary to fully characterize the purity and determine the assay of this compound.

dot

Analytical_Workflow cluster_Purity Purity Determination cluster_Identity Identity Confirmation cluster_Assay Assay (Quantitative Analysis) HPLC HPLC (Purity, Impurity Profile) GCMS GC-MS (Volatile Impurities) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (Molecular Weight) Titration Titration (Assay) qNMR qNMR (Quantitative Assay) Sample This compound Sample Sample->HPLC Sample->GCMS Sample->NMR Sample->MS Sample->Titration Sample->qNMR

Caption: Integrated analytical workflow for quality control.

Chromatographic Methods: HPLC and GC-MS

Chromatography is indispensable for separating and quantifying the main component from its impurities.

3.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and impurity profiling due to its high resolution and sensitivity.

Rationale: A reversed-phase HPLC method can effectively separate the relatively nonpolar this compound from more polar impurities like its hydrolysis product, 2-fluoro-5-iodobenzoic acid.

Experimental Protocol: Purity by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[13]

  • Detection: UV at 220 nm.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile. Due to its reactivity with water, the sample should be derivatized immediately or analyzed quickly. A common approach is to react the acyl chloride with a nucleophile (e.g., methanol) to form a stable ester for analysis.

  • Analysis: Inject the prepared sample. Purity is determined by the area percentage of the main peak relative to the total peak area.

ParameterTypical Value
Retention Time (Main Peak) Analyte-specific
Purity (Area %) > 97%
LOD/LOQ Method-dependent
3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

Rationale: The volatility of this compound allows for its direct analysis by GC. The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol: Impurity Profile by GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection to avoid column overload.

  • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a dry, inert solvent like dichloromethane or hexane.

Spectroscopic Methods: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

Rationale: ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous structural confirmation of the molecule. The presence of both fluorine and iodine atoms gives rise to characteristic chemical shifts and coupling patterns.

Typical NMR Spectral Features:

  • ¹H NMR: The aromatic protons will appear as a complex multiplet pattern due to coupling with each other and with the ¹⁹F nucleus.

  • ¹⁹F NMR: A single resonance is expected, which will be coupled to the adjacent aromatic protons.

  • ¹³C NMR: The carbonyl carbon will have a characteristic chemical shift, and the aromatic carbons will show splitting due to C-F coupling.

Titrimetric Analysis for Assay

Titration is a classic and highly accurate method for determining the assay of an acyl chloride.

Rationale: The acyl chloride group reacts quantitatively with a nucleophile. A common method is to hydrolyze the acyl chloride to the corresponding carboxylic acid and hydrochloric acid, followed by titration of the total acid content with a standardized base.

Experimental Protocol: Assay by Titration

  • Reagents: Standardized 0.1 N sodium hydroxide (NaOH) solution, deionized water, and a suitable indicator (e.g., phenolphthalein).

  • Procedure: a. Accurately weigh a sample of this compound into a flask. b. Add a known excess of water to completely hydrolyze the sample. The reaction is exothermic and should be handled with care. c. Add a few drops of phenolphthalein indicator. d. Titrate the resulting solution with the standardized NaOH solution until a persistent pink endpoint is reached.

  • Calculation: The assay is calculated based on the stoichiometry of the reaction (1 mole of acyl chloride produces 2 moles of acid) and the volume of titrant consumed.

The validation of this titration method should demonstrate linearity, accuracy, and precision over a range of concentrations.[15]

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[5][11] It reacts with water and should be handled in a well-ventilated area, such as a fume hood.[11][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn.[5][16]

Conclusion

The comprehensive analysis of this compound requires a combination of chromatographic, spectroscopic, and titrimetric methods. HPLC and GC-MS are essential for determining purity and identifying impurities, while NMR provides structural confirmation. Titration offers a highly accurate method for assay determination. By implementing these self-validating analytical protocols, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby safeguarding the reliability and reproducibility of their synthetic endeavors.

References

  • Autech Industry Co.,Limited. Understanding the Chemical Properties of 2-Fluoro-5-iodobenzoic Acid. [Link]
  • PubChem. 2-Fluoro-5-iodobenzoic acid. [Link]
  • LookChem.
  • U.S. Pharmacopeia.
  • PubChem. 2-Fluorobenzoyl chloride. [Link]
  • Google Patents.
  • ResearchGate. Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link]
  • Google Patents. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • National Center for Biotechnology Information.
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  • Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
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A Technical Guide to the Stability and Storage of 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

2-Fluoro-5-iodobenzoyl chloride is a halogenated aromatic acyl chloride, a class of compounds prized as versatile intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the highly reactive acyl chloride moiety, which allows for facile introduction of the 2-fluoro-5-iodobenzoyl group. However, this same reactivity is the primary source of its instability. This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for this compound. The core objective is to equip researchers, chemists, and drug development professionals with the necessary knowledge to maintain the compound's integrity, ensure experimental reproducibility, and mitigate safety risks.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is essential before handling.

PropertyValueSource(s)
CAS Number 186584-73-6[1][2]
Molecular Formula C₇H₃ClFIO[][4]
Molecular Weight 284.45 g/mol [1][]
Appearance White to off-white crystalline solid[4][5]
Melting Point 30-34 °C[1][6]
Key Sensitivities Moisture and Light Sensitive[5][7]
Primary Hazard GHS05: Corrosive. Causes severe skin burns and eye damage.[1][8]
Storage Class 8A - Combustible Corrosive Hazardous Materials[1]

Core Reactivity and Stability Profile

The stability of this compound is dictated by the chemical nature of the acyl chloride functional group. The electron-withdrawing nature of the carbonyl oxygen and the chlorine atom renders the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack.

Hydrolysis: The Primary Degradation Pathway

The most significant and common degradation pathway is hydrolysis. Atmospheric moisture is sufficient to initiate this reaction, which converts the highly reactive acyl chloride into the less reactive 2-fluoro-5-iodobenzoic acid and corrosive hydrochloric acid gas.[9][10][11] This reaction is often autocatalytic, as the generated HCl can catalyze further hydrolysis.

The consequences of hydrolysis are severe for synthesis:

  • Reduced Purity: The presence of the carboxylic acid impurity complicates reactions and downstream purifications.

  • Inaccurate Stoichiometry: If a researcher weighs out a partially hydrolyzed sample, the actual molar quantity of the active acyl chloride is lower than calculated, leading to incomplete reactions and lower yields.

  • Container Pressurization: The formation of HCl gas can lead to a pressure buildup in a sealed container.

Hydrolysis_Pathway mol1 2-Fluoro-5-iodobenzoyl chloride prod1 2-Fluoro-5-iodobenzoic acid mol1->prod1 Nucleophilic Acyl Substitution prod2 Hydrochloric Acid (HCl) mol1->prod2 mol2 Water (H₂O) (from ambient moisture) mol2->prod1 mol2->prod2

Caption: Hydrolysis of this compound.

Incompatible Materials

Beyond water, this compound will react exothermically with a range of common laboratory nucleophiles.[7]

  • Alcohols and Phenols: React to form esters.[9][12]

  • Amines (Primary and Secondary): React to form amides.[9][12][13]

  • Bases: Strong bases can accelerate hydrolysis and other decomposition reactions.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[8]

Thermal and Photochemical Stability

While stable at recommended storage temperatures, heating this compound can cause decomposition, releasing toxic and corrosive gases such as hydrogen chloride, hydrogen iodide, and carbon oxides.[14][15] Many suppliers also note that the compound is light-sensitive, necessitating storage in amber or opaque containers to prevent potential photochemical degradation.[5][7]

Recommended Storage and Handling Protocols

A self-validating system of storage and handling is crucial. The protocol's design must assume that exposure to the atmosphere is the primary risk and build in redundant protections.

Long-Term Storage

For maintaining the integrity of the compound over weeks or months, the following conditions are mandatory:

  • Temperature: Store in a refrigerator at 2°C to 8°C .[5] This low temperature reduces the rate of any potential degradation reactions.

  • Atmosphere: The container must be flushed with and sealed under a dry, inert gas such as argon or nitrogen .[5][7] This is the most critical step to prevent hydrolysis.

  • Container: Use a tightly sealed, corrosion-resistant container (e.g., a glass bottle with a PTFE-lined cap). The container should be opaque or amber to protect from light.[5][7]

  • Location: Store in a designated, well-ventilated cold storage area away from incompatible materials.[8]

Experimental Protocol: Safe Aliquoting from a Stock Container

This procedure minimizes atmospheric exposure during use.

Personnel Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are required.[1] All operations should be performed within a certified chemical fume hood.

Methodology:

  • Temperature Equilibration: Remove the sealed container from the refrigerator. Allow it to warm to ambient room temperature for at least 30-60 minutes before opening. This step is critical to prevent atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere Setup: Prepare a glove bag or glovebox with a positive pressure of dry argon or nitrogen. Alternatively, set up a Schlenk line or a simple inert gas manifold next to the balance in the fume hood.

  • Opening the Container: Once at room temperature, briefly open the main container under a positive flow of inert gas.

  • Aliquoting: Quickly weigh the desired amount of the solid into a pre-tared, dry secondary vial. Work efficiently to minimize the time the main container is open.

  • Resealing: Immediately and securely reseal the main stock container. If possible, flush the headspace with inert gas again before final tightening. Wrap the cap junction with Parafilm® for an extra layer of protection.

  • Storage: Return the main container to the refrigerator (2-8°C). The freshly prepared aliquot can now be used for the reaction.

Handling_Workflow start Start: Retrieve from 2-8°C Storage equilibrate 1. Equilibrate Sealed Container to Room Temperature start->equilibrate hood 2. Move to Fume Hood with Inert Gas Supply equilibrate->hood open 3. Open Under Positive Inert Gas Flow hood->open aliquot 4. Quickly Weigh Desired Amount into Secondary Vial open->aliquot reseal 5. Flush Headspace & Reseal Primary Container Tightly aliquot->reseal use 7. Use Aliquot for Reaction aliquot->use store 6. Return Primary Container to 2-8°C Storage reseal->store

Caption: Recommended workflow for aliquoting this compound.

Summary of Storage Conditions and Incompatibilities

For quick reference, the key parameters are summarized below.

ParameterCondition/InstructionRationale
Temperature 2°C – 8°CSlows kinetic degradation.
Atmosphere Under dry, inert gas (Argon/Nitrogen)Prevents hydrolysis from atmospheric moisture.[5]
Light Protect from light (amber/opaque vial)Prevents potential photochemical degradation.[5][7]
Container Tightly sealed, PTFE-lined capPrevents moisture ingress.
Incompatible Water, Alcohols, Amines, Bases, Strong OxidizersReacts vigorously, leading to degradation and safety hazards.[7][8][9]

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its high reactivity, while beneficial for chemical transformations, makes it inherently vulnerable to degradation, primarily through hydrolysis. Strict adherence to storage protocols—specifically refrigeration under a dry, inert atmosphere and protection from light—is not merely a recommendation but a requirement for preserving its purity and reactivity. By implementing the rigorous handling and aliquoting procedures outlined in this guide, researchers can ensure the reliability of their starting material, leading to more consistent and successful experimental outcomes.

References

  • PubChem. (n.d.). Benzoyl chloride.
  • Wikipedia. (n.d.). Benzoyl chloride.
  • Quora. (2023). Why should heat not be given in the reaction that benzoyl chloride is present?
  • Unacademy. (n.d.). Reactions of Acyl halide.
  • Chemistry LibreTexts. (2020). 22.4: Acid Halide Chemistry.
  • Wikipedia. (n.d.). Acyl halide.

Sources

Navigating the Synthesis of Novel Compounds: A Technical Guide to the Safe Handling of 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As the landscape of pharmaceutical and materials science continues to expand, the use of complex and reactive reagents is becoming increasingly commonplace in research and development laboratories. Among these, 2-Fluoro-5-iodobenzoyl chloride (CAS No: 186584-73-6) stands out as a critical building block for the synthesis of a variety of biologically active molecules.[] However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven approach to the safe handling, storage, and disposal of this valuable yet hazardous compound.

Hazard Identification and Classification: Understanding the Intrinsic Risks

This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[2][3][4] The primary danger lies in its reactivity, particularly with moisture. Upon contact with water, it readily hydrolyzes to form hydrochloric acid and 2-fluoro-5-iodobenzoic acid, releasing heat in an exothermic reaction.[2][5] This reactivity is the root cause of its corrosive effects on living tissue.

Signal Word: Danger[3][4]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3][4]

  • H318: Causes serious eye damage.[4]

In the event of a fire, thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[2][4] Therefore, a thorough understanding of these hazards is the first and most critical step in its safe management.

Exposure Controls and Personal Protection: A Multi-Layered Defense

Given the severe corrosive nature of this compound, a stringent personal protective equipment (PPE) regimen is mandatory. The rationale behind each piece of equipment is to create a barrier against all potential routes of exposure: dermal, ocular, and respiratory.

Engineering Controls:

  • Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or aerosols that may be generated.[3][6]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are imperative in the immediate vicinity of the work area.[2][6]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene, to prevent skin contact.[3] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.[7]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3] However, for any procedure with a risk of splashing, a full face shield worn over safety goggles is strongly recommended to protect the entire face.[2]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[3][8]

  • Respiratory Protection: In situations where ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with cartridges suitable for acid gases and organic vapors is necessary.[2]

Safe Handling and Storage: Proactive Measures for Accident Prevention

The adage "prevention is better than cure" is particularly pertinent when handling reactive chemicals. The following protocols are designed to minimize the risk of accidental exposure and to maintain the chemical's integrity.

Handling Protocols:

  • Work in a Controlled Environment: Always work within a chemical fume hood.[3][6]

  • Avoid Moisture: This compound is moisture-sensitive.[2][9] Use dry glassware and equipment, and handle the chemical under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2][6]

  • Controlled Dispensing: As a solid with a low melting point (30-34 °C), it may be handled as a solid or a molten liquid. If heating is required, do so in a controlled manner (e.g., using a water bath) and avoid direct, high-temperature heat sources.

  • Prevent Dust and Aerosol Formation: When handling the solid, avoid creating dust.[4][7] If the compound is in powdered form, handle it with care to minimize airborne particles.

  • Good Housekeeping: Clean up any spills immediately following the appropriate procedures (see Section 5). Maintain a clean and organized work area to prevent accidental contact.

Storage Procedures:

  • Container: Keep the container tightly closed to prevent moisture ingress.[2][6]

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and water.[2][6][9]

  • Inert Atmosphere: For long-term storage, keeping the container under an inert gas is recommended to maintain the quality of the reagent.[2][6]

  • Segregation: Store in a designated corrosives area.[6]

First Aid Measures: Rapid and Informed Response

In the event of an exposure, immediate and appropriate first aid is crucial to mitigate injury. All laboratory personnel should be familiar with these procedures before handling the chemical.

  • Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult or has stopped, provide artificial respiration.[2][10] Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][10] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][3]

Spill and Leak Procedures: Containment and Neutralization

Accidental spills must be handled promptly and safely to prevent the spread of contamination and to protect personnel.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Contain: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[9][11] Do not use combustible materials like sawdust.

  • Neutralize: Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate or a commercial neutralizing agent for acids.

  • Clean-up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][7]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.

Quantitative Data Summary

PropertyValueReference
CAS Number 186584-73-6[4]
Molecular Formula C7H3ClFIO[][4]
Molecular Weight 284.45 g/mol [4]
Appearance Solid
Melting Point 30-34 °C
Hazard Class 8 (Corrosive)

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the logical flow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store ReviewSDS Review Safety Data Sheet Store->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh/Dispense FumeHood->Weigh Spill Spill Occurs FumeHood->Spill Exposure Exposure Occurs FumeHood->Exposure Reaction Perform Reaction Weigh->Reaction Weigh->Spill Weigh->Exposure Decontaminate Decontaminate Glassware Reaction->Decontaminate Reaction->Spill Reaction->Exposure Waste Segregate Hazardous Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash SpillResponse Follow Spill Protocol Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention SpillResponse->Medical If necessary FirstAid->Medical

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a powerful reagent that enables significant advancements in medicinal chemistry and materials science. However, its inherent reactivity and corrosive properties demand a culture of safety and a rigorous adherence to established protocols. By understanding the hazards, implementing robust engineering and personal protective controls, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this valuable compound.

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluoro-5-iodobenzoyl chloride is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from a distinct and predictable reactivity profile, characterized by two orthogonal reactive sites: a highly electrophilic acyl chloride and a carbon-iodine bond amenable to transition-metal-catalyzed cross-coupling reactions. The presence of the fluorine atom further modulates the electronic properties of the molecule, enhancing the reactivity of the acyl chloride and imparting desirable characteristics to its derivatives. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and multifaceted reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery and organic synthesis, building blocks that offer multiple, selectively addressable points of diversification are invaluable. This compound (CAS No. 186584-73-6) has emerged as such a scaffold.[] Its structure is a masterful convergence of functionalities:

  • The Acyl Chloride: An activated carboxylic acid derivative, this group is a potent electrophile for forging amide and ester bonds, fundamental linkages in pharmaceuticals and functional materials.[2]

  • The Aryl Iodide: The carbon-iodine bond is a premier handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with high precision.[3][4] The reactivity of aryl halides in such reactions follows the general trend: I > Br > OTf >> Cl.[4][5]

  • The Aryl Fluoride: The fluorine atom serves a dual purpose. Its profound electronegativity enhances the electrophilicity of the adjacent acyl chloride.[6] Concurrently, it acts as a strategic bioisostere in drug design, capable of modulating properties like metabolic stability, membrane permeability, and binding affinity without adding significant steric bulk.[7][8]

This guide will dissect the reactivity of each functional site, explaining the causality behind its behavior and providing validated protocols for its synthetic manipulation.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties and hazards of a reagent is a prerequisite for its effective and safe use.

Physicochemical Data
PropertyValueSource(s)
CAS Number 186584-73-6[9]
Molecular Formula C₇H₃ClFIO[]
Molecular Weight 284.45 g/mol [10]
Appearance Solid[9]
Melting Point 30-34 °C
SMILES Fc1ccc(I)cc1C(Cl)=O
InChI Key CEMYZMDITJKYDA-UHFFFAOYSA-N[9]
XLogP3 3.3[10]
Safety & Handling

This compound is classified as a corrosive substance (GHS05) and requires careful handling to prevent severe skin burns and eye damage.[11]

  • Handling: Always handle within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12] Avoid inhalation of dust or vapors.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13] This compound is moisture-sensitive; contact with water will lead to hydrolysis, releasing corrosive hydrochloric acid.

  • First Aid: In case of skin contact, immediately wash with plenty of soap and water and seek medical attention.[12][14] For eye contact, rinse cautiously with water for at least 15 minutes and get immediate medical attention.[14] If inhaled, move the person to fresh air. If ingested, do NOT induce vomiting and seek immediate medical help.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Synthesis of this compound

The most direct and common synthesis of this compound is from its corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid. This conversion is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being the most prevalent choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

G cluster_synthesis Synthesis Workflow start 2-Fluoro-5-iodobenzoic Acid reagent + Thionyl Chloride (SOCl₂) (cat. DMF, optional) start->reagent product This compound reagent->product byproducts Byproducts: SO₂(g) + HCl(g) product->byproducts

Figure 1. General synthesis of this compound.

Causality: The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a better leaving group by the thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[15]

The Differentiated Reactivity Profile

The synthetic power of this compound lies in its two distinct reactive centers, which can be addressed sequentially under different reaction conditions.

G cluster_acyl Acyl Chloride Reactivity cluster_iodide Aryl Iodide Reactivity center This compound acyl_reagent Nucleophiles (e.g., R-NH₂) center->acyl_reagent iodide_reagent Organoboron (Suzuki) Terminal Alkyne (Sonogashira) center->iodide_reagent acyl_product Amides / Esters acyl_reagent->acyl_product Acylation iodide_product Biaryls / Arylalkynes iodide_reagent->iodide_product Pd-Catalyzed Cross-Coupling

Figure 2. Orthogonal reactivity of this compound.
The Acyl Chloride: A Hub for Amide and Ester Formation

The acyl chloride is the most reactive site on the molecule for nucleophilic acyl substitution. It readily reacts with a wide range of nucleophiles, including primary and secondary amines, alcohols, and phenols, to form amides and esters, respectively.[2][16]

Expert Insight: The reactivity of the carbonyl carbon is significantly enhanced by two factors:

  • The Chloride Leaving Group: The chloride ion is an excellent leaving group, facilitating the tetrahedral intermediate's collapse.

  • Inductive Effect of Fluorine: The ortho-fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect), which increases the partial positive charge (δ+) on the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][17]

This heightened electrophilicity allows for amide bond formation under very mild conditions, often at room temperature or below, which is crucial for preserving sensitive functional groups elsewhere in the reacting nucleophile.[18]

The Carbon-Iodine Bond: Gateway to Cross-Coupling

The carbon-iodine bond is the preferred site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[19] The C-I bond's relatively low bond dissociation energy makes it highly susceptible to oxidative addition to a Pd(0) catalyst, the crucial first step in many catalytic cycles.[4][20]

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) to form a biaryl structure.[3][21] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[4]

G pd0 L₂Pd(0) pd2_a L₂Pd(II)(Ar)(I) pd0->pd2_a Ar-I reagents_in Ar-I + Ar'-B(OH)₂ pd2_b L₂Pd(II)(Ar)(Ar') pd2_a->pd2_b Transmetalation pd2_a->pd2_b Ar'-B(OH)₂ (Base) pd2_b->pd0 Ar-Ar' product_out Ar-Ar' + I⁻ + B(OH)₃ pd2_b->product_out Reductive Elimination reagents_in->pd2_a Oxidative Addition base Base (e.g., K₂CO₃) base->pd2_a

Figure 3. Simplified catalytic cycle for Suzuki-Miyaura coupling.

The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes.[5][22] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[23][24] The resulting enyne motifs are versatile intermediates for further transformations.

The Carbon-Fluorine Bond: The Resilient Modulator

Under the typical conditions for acylation and palladium-catalyzed coupling at the C-I site, the C-F bond remains inert. Its high bond dissociation energy makes it resistant to cleavage. This stability is a key strategic advantage, allowing the fluorine atom to be carried through multi-step syntheses to confer its beneficial electronic and steric properties on the final target molecule.[7][25]

Applications in Drug Discovery

The unique trifunctional nature of this compound makes it a valuable building block for synthesizing complex molecules, particularly in the development of new therapeutic agents.[8] Halogenated aromatic compounds are prevalent in pharmaceuticals.[26] For instance, similar scaffolds have been utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[19] The ability to first form a critical amide bond and then introduce diverse functionality via cross-coupling provides a powerful and convergent approach to building molecular libraries for screening.

Validated Experimental Protocols

The following protocols are provided as self-validating systems, grounded in established chemical principles.

Protocol: Amide Bond Formation with Benzylamine

This protocol details the synthesis of N-benzyl-2-fluoro-5-iodobenzamide.

  • Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the benzylamine solution dropwise to the stirred acyl chloride solution at 0 °C. A precipitate (triethylamine hydrochloride) will form.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure amide.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the palladium-catalyzed coupling of the C-I bond, assuming the acyl chloride has already been converted to a stable amide or ester. Let's use N-benzyl-2-fluoro-5-iodobenzamide as the substrate.

  • Setup: To a reaction vessel, add N-benzyl-2-fluoro-5-iodobenzamide (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).[19]

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), at a loading of 2-5 mol%.[19]

  • Solvent & Degassing: Add a solvent system, such as a 4:1 mixture of dioxane and water.[19] Degas the mixture by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Conclusion

This compound is a testament to the power of strategic functional group placement in molecular design. Its reactivity is not merely a sum of its parts but a synergistic interplay that allows for controlled, sequential transformations. The high electrophilicity of the fluorine-activated acyl chloride provides a reliable entry point for building core structures, while the C-I bond offers a robust platform for late-stage diversification via palladium catalysis. For the medicinal chemist or materials scientist, this compound is not just a reagent but a versatile tool for the efficient construction of complex molecular architectures.

References

  • Quora. (2019). Among chlorine, bromine, iodine, and fluorine, which will give an SN1 reaction faster?
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry Stack Exchange. (2016). Why is fluorine more reactive than iodine despite the weaker I-I bond?
  • ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues.
  • Chemistry Stack Exchange. (n.d.). Why in SN1 reaction the order of reactivity of alkyl halides increases from fluorine to iodine?
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Beilstein Journals. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Beilstein Journals. (n.d.). Sonogashira–Hagihara reactions of halogenated glycals.
  • ResearchGate. (2025). Evolution of amide bond formation | Request PDF.
  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • PubChem. (n.d.). 2-Fluorobenzoyl chloride.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubChem. (n.d.). 2-Chloro-5-iodobenzoyl chloride.

Sources

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 2-Fluoro-5-iodobenzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solvent Selection

2-Fluoro-5-iodobenzoyl chloride is a halogenated aromatic acyl chloride, a class of compounds highly valued in medicinal chemistry and drug development for their utility as reactive intermediates.[1][2][3][4] With a molecular weight of 284.45 g/mol and a melting point of 30-34 °C, it exists as a solid at room temperature.[1] The successful application of this building block in synthesis—whether for creating novel amides, esters, or in coupling reactions—is fundamentally dependent on appropriate solvent selection. This guide provides an in-depth analysis of the factors governing the solubility of this compound, moving beyond simple data points to explain the chemical principles and practical considerations essential for its effective use.

Core Tenets of Solubility: A Dance of Polarity and Reactivity

The solubility of any compound is dictated by the interplay of intermolecular forces between the solute and the solvent. For this compound, the molecular structure features a large, nonpolar aromatic ring substituted with iodine, a polar carbonyl group, and an electronegative fluorine atom. This combination suggests that it will be most soluble in solvents of intermediate to high polarity.

However, for acyl chlorides, thermodynamic solubility is overshadowed by a more potent factor: chemical reactivity .[5][6] The electrophilicity of the carbonyl carbon makes the acyl chloride group exceptionally susceptible to nucleophilic attack.[5] This reactivity is the single most important consideration when selecting a solvent and is the primary determinant of its practical "solubility."

The Decisive Factor: Solvent Reactivity and the Unsuitability of Protic Solvents

A fundamental rule for working with this compound is the strict avoidance of protic solvents. Protic solvents contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can act as hydrogen bond donors and, more importantly, as nucleophiles.[6]

Unsuitable Solvent Classes:

  • Water: Reacts violently to hydrolyze the acyl chloride back to the corresponding carboxylic acid (2-fluoro-5-iodobenzoic acid) and hydrochloric acid.[6]

  • Alcohols (e.g., Methanol, Ethanol): Undergo alcoholysis to form esters.

  • Primary and Secondary Amines: React rapidly to form amides. While this is often the desired synthetic outcome, the amine itself should be the limiting reagent, not the solvent.

The mechanism for this degradation is a classic nucleophilic acyl substitution, where the nucleophile (e.g., water or alcohol) attacks the electrophilic carbonyl carbon.

Recommended Solvents: The Aprotic Advantage

The appropriate solvents for this compound are aprotic solvents , which lack acidic protons and are generally non-reactive towards the acyl chloride functional group. These can be further categorized into nonpolar and polar aprotic solvents.

G Start Select Solvent for This compound CheckProtic Is the solvent protic? (e.g., H₂O, MeOH, EtOH) Start->CheckProtic Recommended Recommended for Use (Aprotic Solvents) CheckProtic->Recommended No NotRecommended NOT RECOMMENDED (Causes Rapid Decomposition) CheckProtic->NotRecommended Yes CheckPolarity Evaluate Polarity Recommended->CheckPolarity PolarAprotic Polar Aprotic (e.g., THF, DCM, Ethyl Acetate, Acetonitrile) Good general-purpose solvents for reactions. CheckPolarity->PolarAprotic High/Intermediate NonPolarAprotic Non-Polar Aprotic (e.g., Hexane, Toluene) Lower solubility expected. Useful for purification/crystallization. CheckPolarity->NonPolarAprotic Low

Qualitative Solubility and Application Guide

SolventClassExpected Solubility/Compatibility
Dichloromethane (DCM) Polar AproticSoluble. A common solvent for reactions involving acyl chlorides, including amide bond formation.[7]
Tetrahydrofuran (THF) Polar AproticSoluble. Frequently used in the synthesis of amides from the corresponding acyl chloride.[8] Anhydrous THF is critical to prevent degradation.
Ethyl Acetate Polar AproticLikely Soluble. Often used as a reaction or extraction solvent for similar synthetic transformations.[9]
Acetonitrile Polar AproticLikely Soluble. A polar aprotic solvent suitable for a range of organic reactions.
N,N-Dimethylformamide (DMF) Polar AproticSoluble. High polarity makes it a strong solvent. Can be used as a co-solvent to increase the solubility of starting materials, but must be anhydrous.[7][10]
Toluene Non-Polar AproticModerately to Sparingly Soluble. May require heating to achieve significant dissolution. Useful for reactions at elevated temperatures or for recrystallization.
Hexane / Heptane Non-Polar AproticSparingly or Insoluble. The polarity mismatch is significant. Primarily useful as an anti-solvent for precipitation or for chromatographic purification.
Water / Alcohols ProticREACTS. Do not use. The compound will rapidly decompose.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble, but use with caution. While a powerful aprotic solvent, its hygroscopic nature makes it difficult to keep anhydrous. Residual water will cause decomposition.[8]

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for determining the equilibrium solubility of this compound in a chosen anhydrous aprotic solvent. The key to trustworthiness is ensuring the exclusion of moisture at every step.

Materials:

  • This compound

  • Anhydrous aprotic solvent of choice (e.g., THF, DCM)

  • Oven-dried glassware (vials with PTFE-lined caps, volumetric flasks)

  • Inert gas (Nitrogen or Argon)

  • Syringes and needles

  • 0.2 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

Methodology:

  • Preparation (Under Inert Atmosphere):

    • Place an excess amount of this compound into an oven-dried vial inside a glovebox or under a steady stream of inert gas.

    • Using a syringe, add a precise volume of the anhydrous organic solvent to the vial. Ensure the solid is in clear excess.

    • Seal the vial tightly with a PTFE-lined cap.

  • Equilibration:

    • Place the vial on an orbital shaker or stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached between the dissolved and undissolved solid. The solution should appear saturated (i.e., solid particles remain suspended).

  • Phase Separation:

    • Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe, avoiding any solid particles.

    • Immediately pass the solution through a 0.2 µm PTFE syringe filter into a clean, dry vial. This step is crucial to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Accurately dilute a small aliquot of the filtered, saturated solution and analyze it using the same HPLC method.

    • Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

  • Data Reporting:

    • Calculate the solubility, typically reported in mg/mL or mol/L, at the specified temperature.

G cluster_prep Preparation (Inert Atmosphere) cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC) A1 Add excess solid to dry vial A2 Add precise volume of anhydrous solvent A1->A2 B1 Agitate at constant temperature for 24h A2->B1 C1 Settle excess solid B1->C1 C2 Filter supernatant (0.2 µm PTFE filter) C1->C2 D2 Analyze diluted sample C2->D2 D1 Prepare calibration curve D1->D2 D3 Calculate concentration D2->D3 Result Report Solubility (e.g., mg/mL at 25°C) D3->Result

Safety and Handling: A Corrosive and Moisture-Sensitive Reagent

As a reactive acyl chloride, this compound is classified as a corrosive material.[1] It causes severe skin burns and eye damage.[11][12]

  • Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[11][13]

  • Moisture Sensitivity: Store the compound under an inert gas (nitrogen or argon) in a tightly sealed container in a cool, dry place.[13] Any exposure to atmospheric moisture will lead to decomposition, releasing corrosive HCl gas.

  • Spills and Waste: Spills should be neutralized cautiously with a weak base like sodium bicarbonate. Waste material should be quenched slowly by adding it to a stirred, cooled solution of a base before disposal according to local regulations.

Conclusion

The utility of this compound as a synthetic intermediate is intrinsically linked to understanding its solubility profile, which is dominated by its high reactivity. The primary directive for researchers is the exclusive use of anhydrous, aprotic solvents to maintain the compound's integrity. While quantitative data is sparse, qualitative assessment based on chemical principles and documented synthetic procedures points to chlorinated solvents like DCM and ethers like THF as excellent choices. For applications requiring precise concentration data, the provided experimental protocol offers a robust and reliable method for its determination, ensuring both scientific accuracy and operator safety.

References

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Bousfield, T. W., & Clark, J. H. (n.d.). A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene. The Royal Society of Chemistry. [Link]
  • CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides.
  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides).
  • The Royal Society of Chemistry. (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study.

Sources

Potential applications of 2-Fluoro-5-iodobenzoyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern drug discovery, the judicious incorporation of halogens into molecular scaffolds represents a cornerstone of rational drug design. Halogen atoms, particularly fluorine and iodine, offer a unique combination of steric and electronic properties that medicinal chemists can leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Fluoro-5-iodobenzoyl chloride (C₇H₃ClFIO) is a versatile chemical building block that epitomizes this principle.[1][2] Its utility stems from the distinct functionalities imparted by the acyl chloride, the fluorine atom, and the iodine atom, making it a valuable starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of potential anti-cancer therapeutics.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 186584-73-6[1][2]
Molecular Formula C₇H₃ClFIO[1]
Molecular Weight 284.45 g/mol [1]
Appearance Solid[1]
Melting Point 30-34 °C[2]
Boiling Point 269.1 °C at 760 mmHg[2]

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines, to form stable amide bonds. This reactivity is the primary reason for its utility as a scaffold for building larger, more complex molecules.

The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the acyl chloride. Furthermore, the strategic placement of fluorine can enhance the metabolic stability of the final drug molecule by blocking potential sites of oxidative metabolism. It can also contribute to stronger binding interactions with target proteins through the formation of hydrogen bonds or other non-covalent interactions.

The iodine atom at the 5-position is a particularly valuable feature for medicinal chemists. While it can influence the lipophilicity and binding of the molecule, its most significant role is as a versatile synthetic handle. The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Application: Synthesis of Bcl Protein Family Inhibitors

A compelling example of the application of this compound is in the synthesis of substituted sulfonamides designed as inhibitors of the Bcl-2 family of anti-apoptotic proteins.[2] These proteins are key regulators of programmed cell death (apoptosis), and their overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.

The synthesis, as detailed in patent literature, utilizes this compound as a key acylating agent to introduce the 2-fluoro-5-iodobenzoyl moiety into a larger molecular scaffold.[2]

Experimental Protocol: Acylation of 1,2,3,4-Tetrahydroisoquinoline

The following protocol is adapted from the patent literature and describes the reaction of this compound with 1,2,3,4-tetrahydroisoquinoline, a common heterocyclic building block in medicinal chemistry.[2]

Step 1: Preparation of this compound

While this compound is commercially available, it can also be prepared from the corresponding carboxylic acid.

  • Suspend 2-fluoro-5-iodobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Reflux the mixture for several hours until the reaction is complete (can be monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

  • Remove the excess thionyl chloride under reduced pressure to yield crude this compound, which can often be used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the crude this compound in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add 1,2,3,4-tetrahydroisoquinoline followed by a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

  • Allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, (2-fluoro-5-iodophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the key synthetic transformation.

G cluster_start Starting Materials cluster_reaction Acylation Reaction cluster_product Product 2F5I_AcylChloride 2-Fluoro-5-iodobenzoyl chloride ReactionStep Amide Bond Formation (DCM, Base, 0°C to RT) 2F5I_AcylChloride->ReactionStep THIQ 1,2,3,4-Tetrahydroisoquinoline THIQ->ReactionStep Product (2-fluoro-5-iodophenyl)(3,4-dihydroisoquinolin- 2(1H)-yl)methanone ReactionStep->Product

Caption: Synthesis of a Bcl-2 inhibitor precursor.

Strategic Rationale and Future Directions

The choice of this compound in this synthetic route is highly strategic. The 2-fluoro substituent is known to enhance metabolic stability and can improve the binding affinity of the final molecule to its target protein. The 5-iodo group, while not further functionalized in this specific patented example, provides a crucial point for diversification.

Leveraging the Iodine Moiety: The Power of Cross-Coupling

The true potential of the 2-fluoro-5-iodobenzoyl scaffold is realized when the iodine atom is utilized in subsequent cross-coupling reactions. This allows for the modular construction of a diverse library of analogs, which is a powerful strategy in lead optimization.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions Start 2-Fluoro-5-iodo-benzamide Scaffold Suzuki Suzuki Coupling (with Boronic Acids) R-B(OH)₂ Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) R-C≡CH Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) R₂NH Start->Buchwald Product_Suzuki Bi-aryl Product Suzuki->Product_Suzuki Product_Sonogashira Aryl-alkyne Product Sonogashira->Product_Sonogashira Product_Buchwald Diaryl-amine Product Buchwald->Product_Buchwald

Sources

The Strategic deployment of 2-Fluoro-5-iodobenzoyl Chloride in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Trifunctional Synthetic Workhorse

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of its building blocks. 2-Fluoro-5-iodobenzoyl chloride, a seemingly simple tri-functionalized aromatic compound, has emerged as a cornerstone in the construction of complex molecular architectures, most notably in the realm of pharmaceutical development. Its value lies in the orthogonal reactivity of its three key functional groups: a highly reactive acyl chloride, a carbon-iodine bond primed for cross-coupling reactions, and a strategically placed fluorine atom that modulates electronic properties and metabolic stability.

This technical guide provides an in-depth exploration of this compound as a strategic building block. Moving beyond a simple catalogue of reactions, we will delve into the causality behind experimental choices, providing field-proven insights into its application in acylation and palladium-catalyzed cross-coupling reactions. The narrative will culminate in a detailed case study: the synthesis of a key intermediate for the blockbuster PARP inhibitor, Olaparib, showcasing the compound's pivotal role in contemporary drug development.

Core Reactivity Profile: A Symphony of Orthogonal Functional Groups

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

  • Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides. This reaction is typically fast and high-yielding.

  • Carbon-Iodine Bond: The C-I bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The high reactivity of the iodide makes it an excellent substrate for these transformations.

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the ortho-position influences the reactivity of the adjacent carbonyl group and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.

Caption: Orthogonal reactivity of this compound.

I. Amide Bond Formation: The Gateway to Bioactive Scaffolds

The most direct application of this compound is in the formation of amides, a foundational linkage in a vast number of pharmaceutical agents. The high electrophilicity of the acyl chloride ensures efficient reaction with primary and secondary amines.

Causality in Experimental Design:

The choice of base and solvent is critical for a successful acylation. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically employed to scavenge the HCl byproduct without competing with the primary amine nucleophile. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride. The reaction is often performed at 0 °C to control the exothermic reaction and minimize side products.

Self-Validating Protocol: Acylation of Piperazine

This protocol describes the mono-acylation of piperazine, a common step in building more complex molecules. The use of a dihydrochloride salt of piperazine with an excess of base allows for the in-situ generation of the free amine.

Step 1: Reagent Preparation

  • Dissolve piperazine dihydrochloride (1.0 eq) in a suitable anhydrous solvent such as DCM.

  • Add a non-nucleophilic base, for example, triethylamine (2.2 eq), and stir the suspension.

Step 2: Acylation Reaction

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the piperazine suspension to 0 °C in an ice bath.

  • Slowly add the solution of this compound to the piperazine suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Work-up and Purification

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-fluoro-5-iodobenzoyl)piperazine.

II. Palladium-Catalyzed Cross-Coupling: Forging Key Carbon-Carbon Bonds

The true synthetic power of the 2-fluoro-5-iodobenzoyl scaffold is unleashed in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond serves as a highly reactive electrophilic partner for Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups.

A. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in medicinal chemistry. The reaction of an aryl iodide with an organoboron reagent offers high functional group tolerance and generally good yields.

For an electron-deficient aryl iodide like our substrate, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is effective. The choice of phosphine ligand is crucial; bulky, electron-rich ligands such as SPhos or XPhos can accelerate the oxidative addition step and improve catalytic turnover.[1] An inorganic base, typically K₂CO₃ or K₃PO₄, is required to facilitate the transmetalation step. A mixed solvent system, such as dioxane/water or toluene/water, is often used to solubilize both the organic and inorganic reagents.[2]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The following is a generalized protocol adaptable for the Suzuki-Miyaura coupling of an amide derivative of this compound.

Step 1: Reaction Setup

  • To a dry Schlenk flask, add the N-substituted-2-fluoro-5-iodobenzamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as PdCl₂(dppf) (0.05 eq), and a base like K₂CO₃ (2.0-3.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

Step 2: Reaction Execution

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Condition Rationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf) (2-5 mol%)Efficient for C-I bond activation.
Ligand SPhos, XPhos, dppfBulky, electron-rich ligands promote oxidative addition and stabilize the catalyst.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve all reactants.
Temperature 80 - 110 °CProvides sufficient energy for catalytic turnover.

Table 1: Key Parameters for Suzuki-Miyaura Coupling of Aryl Iodides.

B. The Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl iodide to a terminal alkyne. This reaction is invaluable for creating linear, rigid structures often explored in materials science and as linkers in drug molecules.

The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I) iodide.[3] The palladium catalyst undergoes a cycle similar to the Suzuki coupling, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step.[4] An amine base, such as triethylamine or piperidine, is used both as the base and often as the solvent.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Step 1: Reaction Setup

  • To a degassed solution of the aryl halide (1.1 eq) in a THF/Et₃N mixture (2:1 ratio), add Pd[PPh₃]₄ (0.15 eq) and CuI (0.3 eq).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

Step 2: Reaction Execution

  • Add the terminal alkyne (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

Step 3: Work-up and Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to obtain the desired product.

Reactant Catalyst System Base/Solvent Temperature Typical Yield Reference
6-bromo-3-fluoro-2-cyanopyridinePd[PPh₃]₄ / CuIEt₃N / THFRoom Temp.85-93%[3]

Table 2: Validated Conditions for Sonogashira Coupling of a Related Fluoro-Halopyridine.[3]

Case Study: Synthesis of a Key Olaparib Intermediate

Olaparib is a groundbreaking PARP inhibitor used in the treatment of certain cancers. The synthesis of a key benzoic acid intermediate for Olaparib provides a compelling real-world example of the strategic use of the 2-fluoro-5-halobenzoyl scaffold. While many routes start with the corresponding benzoic acid, a common industrial synthesis involves its conversion to the more reactive benzoyl chloride.[5]

The synthesis begins with a Horner-Wadsworth-Emmons reaction between (3-oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphate and 2-fluoro-5-formylbenzoic acid to generate the core structure. This is then converted to the phthalazinone intermediate.[5] The crucial step for our focus is the subsequent amide coupling.

Caption: Final amide coupling step in a synthetic route to Olaparib.

Protocol: Synthesis of the Olaparib Precursor Benzoyl Chloride

This protocol is adapted from a patented synthetic method.[5]

Step 1: Reaction Setup

  • In a dry reaction vessel under a nitrogen atmosphere, suspend the starting benzoic acid, 2-fluoro-5-((4-oxo-3,4-dihydronaphthyridine-1-yl)methyl)benzoic acid (1.0 eq), in anhydrous dichloromethane.

  • Cool the suspension to 0 °C.

Step 2: Acyl Chloride Formation

  • Slowly add oxalyl chloride (4.0 eq) dropwise to the cooled suspension.

  • Add a catalytic amount of DMF (2 drops).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Isolation

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-fluoro-5-((4-oxo-3,4-dihydronaphthyridine-1-yl)methyl)benzoyl chloride as a solid.

  • This crude product is typically of sufficient purity to be used directly in the subsequent amide coupling step with 1-(cyclopropylcarbonyl)piperazine to form Olaparib.

Conclusion

This compound is a testament to the power of strategic functional group placement in a synthetic building block. Its trifunctional nature allows for a modular and convergent approach to the synthesis of complex molecules. The acyl chloride provides a reliable entry point for amide and ester formation, while the carbon-iodine bond opens the door to a world of carbon-carbon bond-forming possibilities through palladium catalysis. As demonstrated in the synthesis of the PARP inhibitor Olaparib, this versatile building block continues to be a critical tool for researchers and scientists in drug development, enabling the efficient construction of novel and life-changing therapeutics.

References

  • Belogi, G., Mazzoni, A., Serra, S., & Novo, B. (2019). Preparation of high-purity rucaparib via palladium-catalyzed regioselective coupling of a 4-alkoxycarbonyl-6-fluoroindole and an alkyl [(4-iodophenyl)
  • Synthetic method of olaparib. (n.d.). CN104945417A.
  • Processes for preparing olaparib. (2018). US20180057464A1.
  • Processes for preparing olaparib. (2018). WO2018038680A1.
  • Processes for preparing olaparib. (2017). US10100017B2.
  • Preparation method of Rucaparib key intermedi
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Wang, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. [Link]
  • Liotta, C., et al. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]
  • Cheon, C.-H., et al. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry. [Link]
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

Sources

A Guide to the Determination of Thermochemical Data for 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodobenzoyl chloride is a key building block in the synthesis of various pharmacologically active molecules. A thorough understanding of its thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is critical for reaction modeling, process safety, and the development of stable pharmaceutical compounds. This technical guide addresses a notable gap in the existing scientific literature: the absence of published experimental thermochemical data for this specific compound. Rather than a simple data sheet, this document serves as a comprehensive methodological framework. It provides researchers with the necessary theoretical grounding and practical, step-by-step protocols for determining these crucial thermodynamic parameters through both state-of-the-art experimental techniques and high-accuracy computational chemistry.

Introduction: The Need for Thermochemical Data

In the landscape of drug discovery and chemical synthesis, this compound (C₇H₃ClFIO) serves as a versatile reagent.[1] Its trifunctional nature—an acyl chloride, an aryl fluoride, and an aryl iodide—allows for diverse coupling and derivatization strategies. However, the energetic landscape of reactions involving this compound remains largely unquantified. Thermochemical data are indispensable for:

  • Reaction Hazard Assessment: Predicting the heat release of a chemical transformation is fundamental to ensuring process safety, especially during scale-up.

  • Thermodynamic Modeling: Accurate enthalpies of formation are essential for calculating reaction equilibria and predicting product yields.

  • Stability Analysis: Understanding the energetic properties of a molecule contributes to the assessment of its storage and handling stability.

This guide outlines the primary experimental and computational pathways to establish a reliable thermochemical profile for this compound, thereby empowering researchers to fill the current data void.

Molecular Structure and Known Properties

Before delving into thermochemical determination, it is essential to establish the compound's basic identity and physical properties.

  • IUPAC Name: this compound[2]

  • CAS Number: 186584-73-6[1]

  • Molecular Formula: C₇H₃ClFIO[]

  • Molecular Weight: 284.45 g/mol [1]

A summary of its known physical properties, primarily sourced from chemical suppliers, is presented in Table 1.

PropertyValueSource(s)
AppearanceSolid, crystalline solid[4][5]
Melting Point30-34 °C[1][2]
Boiling Point269.1 ± 25.0 °C (Predicted)[4]
Density2.001 ± 0.06 g/cm³ (Predicted)[4]
SMILESC1=CC(=C(C=C1I)C(=O)Cl)F[2]
InChI KeyCEMYZMDITJKYDA-UHFFFAOYSA-N[2]

Part I: Experimental Determination of Thermochemical Properties

Experimental calorimetry remains the gold standard for obtaining definitive thermochemical data. The protocols described herein are designed to be self-validating through rigorous calibration and adherence to established standards.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is most accurately determined indirectly by measuring the enthalpy of combustion (ΔcH°) using an oxygen bomb calorimeter and then applying Hess's Law.[6][7]

Causality Behind Experimental Choices: For halogenated compounds, the combustion process is more complex than for simple hydrocarbons. The formation of acidic and corrosive products like HF, HCl, and I₂ necessitates specific modifications to the standard procedure to ensure all products are in a well-defined final state for accurate thermodynamic correction.[8]

Experimental Protocol: Oxygen Bomb Combustion Calorimetry

  • Calorimeter Calibration: Calibrate the heat capacity of the calorimeter system by combusting a certified standard, typically benzoic acid, under identical conditions to be used for the sample.

  • Sample Preparation:

    • Press a precise mass (typically 0.5-1.0 g) of this compound into a pellet. Due to its low melting point, this may need to be done in a cooled press.

    • Place the pellet in a silica or platinum crucible.

    • Attach a fuse wire (platinum or nickel-chromium) in contact with the sample.

  • Bomb Preparation:

    • Add a specific volume (e.g., 1 mL) of distilled water to the bomb to saturate the internal atmosphere and dissolve the resulting acid gases.

    • To ensure the complete reduction of halogens to their corresponding hydrohalic acids and iodide ions, a reducing solution (e.g., arsenious oxide or hydrazine solution) can be added to the bomb water. This is a critical step for halogenated compounds.

    • Seal the bomb and purge it with oxygen before pressurizing to approximately 30 atm with pure oxygen.

  • Combustion and Data Acquisition:

    • Place the bomb in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change of the water jacket until a stable final temperature is reached.

  • Post-Combustion Analysis:

    • Vent the bomb and collect the liquid contents.

    • Analyze the "bomb washings" by titration to quantify the amounts of HCl, HF, and HI (as I⁻) formed. This allows for the correction of the heat of formation of these acids.

    • Check for any signs of incomplete combustion (soot).

  • Calculation of ΔfH°:

    • The total heat released is calculated from the temperature rise and the calorimeter's heat capacity.

    • Corrections are applied for the heat of ignition and the formation of nitric acid (from residual N₂ in the bomb) and the halogen acids. This corrected energy corresponds to the standard internal energy of combustion (ΔcU°).

    • The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law based on the balanced combustion reaction (Equation 1) and the known standard enthalpies of formation for the products (CO₂, H₂O, HCl, HF, HI).

    Equation 1: Idealized Combustion Reaction C₇H₃ClFIO(s) + 7O₂(g) → 7CO₂(g) + H₂O(l) + HCl(aq) + HF(aq) + HI(aq)

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)

Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of a substance as a function of temperature.[4][5][9]

Causality Behind Experimental Choices: The "sapphire method" (ASTM E1269) is the most reliable approach for obtaining accurate heat capacity data.[10] It involves a three-step measurement cycle that effectively cancels out instrumental biases, providing a direct comparison of the heat flow required to heat the sample versus a well-characterized standard (sapphire).

Experimental Protocol: DSC for Heat Capacity Determination

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium and zinc) covering the desired temperature range.

  • Measurement Cycle:

    • Baseline Run: Place an empty, hermetically sealed aluminum crucible in the sample position and an identical empty crucible in the reference position. Run the desired temperature program (e.g., from 0 °C to 60 °C at a heating rate of 10-20 K/min). This measures the instrumental baseline.[9]

    • Sapphire Run: Place a sapphire standard of known mass in the sample crucible and run the exact same temperature program.

    • Sample Run: Replace the sapphire with a precisely weighed sample of this compound and repeat the temperature program for a third time.

  • Data Analysis:

    • The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using Equation 2:

      Equation 2: Heat Capacity Calculation Cp(sample) = Cp(std) * (m(std) / m(sample)) * (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) where Cp is the specific heat capacity, m is mass, and DSC is the measured heat flow signal.

    • Enthalpy of Fusion: The sharp endothermic peak observed during the melting of the sample can be integrated to determine the enthalpy of fusion (ΔfusH°). The peak onset temperature corresponds to the melting point.

Standard Entropy (S°)

The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[11] Therefore, the absolute standard entropy of a substance at 298.15 K can be determined by measuring its heat capacity from near 0 K up to 298.15 K and integrating the function Cp/T, accounting for the entropy changes at any phase transitions.[11][12] This requires specialized low-temperature adiabatic calorimetry and is a complex undertaking. For many practical purposes, the entropy is determined computationally.

Part II: Computational Determination of Thermochemical Properties

When experimental determination is not feasible, high-accuracy computational chemistry provides a powerful alternative for predicting thermochemical properties.[13] Composite methods, such as the Gaussian-n (Gn) theories, are designed to approximate the results of a very high-level calculation by combining several lower-level calculations, achieving high accuracy with manageable computational cost.[14]

Gaussian-4 (G4) Theory

Gaussian-4 (G4) theory is a widely used and well-validated composite method for calculating the thermochemical properties of main-group compounds to within "chemical accuracy" (typically < 1 kcal/mol).[15][16][17][18] It is particularly well-suited for halogenated organic molecules.[13][19]

Causality Behind Method Choices: G4 theory improves upon its predecessors (like G3 theory) by incorporating several refinements: an extrapolation to the Hartree-Fock limit, larger polarization basis sets, the use of the more accurate CCSD(T) method for the highest level of correlation, and geometries optimized with density functional theory (B3LYP).[14][15] These features work in concert to systematically reduce errors and provide a robust prediction of the total electronic energy.

Conceptual Workflow for G4 Calculation

The G4 calculation is not a single computation but a series of steps executed in sequence to arrive at a final, highly accurate energy value, termed the "G4 energy".

G4_Workflow cluster_input Input cluster_calc G4 Calculation Sequence cluster_output Output & Analysis start Molecular Structure (this compound) opt 1. Geometry Optimization B3LYP/6-31G(2df,p) start->opt freq 2. Frequency Calculation (at optimized geometry) opt->freq spe 3. Single-Point Energies (CCSD(T), MP4, MP2) with various basis sets freq->spe Optimized Geometry thermo Calculate Entropy (S°₂₉₈) & Heat Capacity (Cv) from vibrational frequencies freq->thermo ZPVE & Thermal Corrections extra 4. HF Limit Extrapolation spe->extra g4e Combine Energies + HLC = G4 Energy (E₀) extra->g4e atom Calculate Atomization Energy g4e->atom hform Calculate Enthalpy of Formation (ΔfH°₂₉₈, gas) atom->hform

Caption: Conceptual workflow for obtaining thermochemical data using G4 theory.

Protocol for Computational Analysis

  • Structure Optimization: The molecular geometry is first optimized using the B3LYP density functional with the 6-31G(2df,p) basis set.[16]

  • Vibrational Frequencies: A frequency calculation is performed at the same level of theory. This step is crucial for two reasons:

    • It confirms the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and entropy.[15]

  • High-Level Single-Point Energies: A series of single-point energy calculations are performed on the optimized geometry using more computationally expensive methods and larger basis sets, culminating in a calculation at the CCSD(T) level.[17]

  • Energy Combination: The results from the various calculations are combined according to the G4 recipe, which includes an extrapolation to the complete basis set limit for the Hartree-Fock energy and the addition of an empirical "higher-level correction" (HLC) to compensate for remaining systematic deficiencies.[15]

  • Enthalpy of Formation Calculation: The resulting G4 energy is used to calculate the gas-phase enthalpy of formation at 0 K via the atomization method. This involves subtracting the G4 energies of the constituent atoms from the G4 energy of the molecule. This value is then corrected to 298.15 K using the calculated thermal corrections.

  • Entropy and Heat Capacity: The standard entropy and constant volume heat capacity (Cv) are calculated directly from the vibrational frequencies and molecular structure using standard statistical mechanics formulae. The constant pressure heat capacity (Cp) is then readily obtained.

Summary of Target Thermochemical Data

Upon completion of the experimental or computational workflows, the resulting data for this compound can be compiled. Table 2 provides a template for summarizing these essential values.

Thermochemical PropertySymbolValue (kJ/mol or J/mol·K)Method
Standard Enthalpy of Formation (solid, 298.15 K)ΔfH°(s)To be determinedBomb Calorimetry
Standard Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)To be determinedG4 Theory
Standard Molar Entropy (gas, 298.15 K)S°(g)To be determinedG4 Theory
Heat Capacity (solid, 298.15 K)Cp(s)To be determinedDSC
Enthalpy of FusionΔfusH°To be determinedDSC

Note: Gas-phase computational data can be related to the solid phase via the enthalpy of sublimation (ΔsubH°), where ΔfH°(g) = ΔfH°(s) + ΔsubH°.

Safety Considerations

This compound is classified as a corrosive substance.[1] It reacts with water and moisture, releasing corrosive gases. All handling should be performed in a fume hood with appropriate personal protective equipment (eyeshields, faceshield, gloves).[1] The combustion of this compound will produce toxic and corrosive gases, including HF, HCl, HI, and potentially phosgene, mandating extreme caution and appropriate off-gas handling during calorimetric experiments.[8]

Conclusion

While the thermochemical data for this compound is currently absent from the public record, this guide provides a clear and actionable framework for its determination. By employing rigorous experimental techniques such as oxygen bomb calorimetry and differential scanning calorimetry, researchers can obtain definitive values for its enthalpy of formation and heat capacity. In parallel, high-accuracy computational methods like G4 theory offer a reliable and powerful route to predict a full suite of gas-phase thermochemical properties. The generation of this data will be a valuable contribution to the fields of medicinal chemistry and process development, enabling safer, more efficient, and better-understood synthetic applications of this important chemical intermediate.

References

  • Češková, P., et al. (2004). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. Journal of Thermal Analysis and Calorimetry.
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics.
  • Mettler Toledo. (n.d.). Heat Capacity Determination at High Temperatures by TGA/DSC.
  • ASTM International. (n.d.). ASTM E1269 - 11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
  • Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse.
  • Wikipedia. (n.d.). Quantum chemistry composite methods.
  • ResearchGate. (n.d.). Gaussian 4 Theory.
  • National Center for Biotechnology Information. (2007). Gaussian-4 theory. PubMed.
  • Journal of Pyrotechnics Archive. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds.
  • National Center for Biotechnology Information. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.
  • ACS Publications. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
  • NSF Public Access Repository. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models.
  • ResearchGate. (n.d.). Thermochemistry of Halogen-containing Organic Compounds with Influence on Atmospheric Chemistry.
  • Chemistry LibreTexts. (2022). 15.2: Entropy Rules.
  • Chemistry Stack Exchange. (2015). Is there a way to experimentally measure entropy?.
  • ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.
  • Reddit. (2014). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure?.
  • NSF Public Access Repository. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines.
  • MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
  • INIS-IAEA. (n.d.). Thermochemical Properties of Halogen-Containing Organic Compounds with Influence on Atmospheric Chemistry: a Computational Study.
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  • OPUS at UTS. (n.d.). Thermodynamic entropy of organic oxidation in the water environment: experimental evaluation compared to semi-empirical calculation.
  • ResearchGate. (2016). Correlations between Microscale Combustion Calorimetry and Conventional Flammability Tests for Flame Retardant Wire and Cable Compounds.
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The Strategic Sourcing and Application of 2-Fluoro-5-iodobenzoyl Chloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Benzoyl Chloride

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and iodine, into molecular scaffolds is a cornerstone of rational drug design. 2-Fluoro-5-iodobenzoyl chloride (CAS No: 186584-73-6) has emerged as a pivotal building block, valued for the unique and often synergistic properties these two halogens impart. The high electronegativity of the fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. Concurrently, the larger, more polarizable iodine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while also offering potential for enhanced target engagement.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its commercial availability, provide a robust synthesis protocol grounded in established chemical principles, explore its critical application in the synthesis of targeted therapeutics, and detail the necessary quality control measures to ensure its suitability for complex synthetic endeavors.

Part 1: Sourcing and Commercial Availability

Procuring high-quality starting materials is a critical, non-negotiable first step in any synthetic campaign. The commercial availability of this compound is robust, with several reputable suppliers offering various grades and quantities.

Key Commercial Suppliers

The selection of a supplier should be guided by factors including purity, availability of analytical documentation (e.g., Certificate of Analysis), lead times, and scalability of supply. Below is a comparative table of prominent vendors.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥97%Grams to KilogramsOften provides access to batch-specific Certificates of Analysis online.[1]
CymitQuimica 97%Milligrams to GramsEuropean-based supplier, good for research-scale quantities.[2]
BOC Sciences CustomGrams to KilogramsListed as a useful research chemical, may offer custom synthesis.[]
Matrix Scientific Not specifiedGramsUS-based supplier specializing in building blocks.[4]
Alfa Chemistry Not specifiedGrams to KilogramsProvides a range of fluorinated building blocks.[5]
Supplier Selection Logic

The decision-making process for selecting a supplier is multi-faceted. For initial discovery efforts, speed and availability of small quantities are paramount. For later-stage development, a supplier's ability to provide GMP-grade material and comprehensive quality documentation becomes the primary driver.

SupplierSelection cluster_0 Project Phase cluster_1 Key Decision Drivers cluster_2 Supplier Tier Discovery Discovery / R&D Speed Speed & Availability (Small Quantities) Discovery->Speed prioritizes Preclinical Preclinical / Scale-up Purity Purity & Documentation (CoA, Specification Sheet) Preclinical->Purity prioritizes Clinical Clinical / GMP Scalability Scalability & Quality System (GMP Availability) Clinical->Scalability prioritizes Tier3 Tier 3: Custom Synthesis CRO Clinical->Tier3 Tier1 Tier 1: Major Distributor (e.g., Sigma-Aldrich) Speed->Tier1 leads to Purity->Tier1 leads to Tier2 Tier 2: Specialized Supplier (e.g., Matrix Scientific) Purity->Tier2 leads to Scalability->Tier3 often requires

Caption: Supplier selection workflow based on project phase.

Part 2: Synthesis and Purification

While commercially available, an in-house synthesis of this compound may be necessary for custom isotopic labeling or when large quantities are required beyond typical stock. The most direct and industrially scalable method is the conversion of the corresponding carboxylic acid using a chlorinating agent.

Synthesis Pathway Overview

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, which is subsequently displaced by a chloride ion. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

SynthesisWorkflow start 2-Fluoro-5-iodobenzoic Acid (Starting Material) reaction Acyl Chloride Formation (Reflux) start->reaction reagent Thionyl Chloride (SOCl₂) Catalytic DMF reagent->reaction workup Removal of Excess SOCl₂ (Distillation / Vacuum) reaction->workup generates SO₂ + HCl gas product This compound (Crude Product) workup->product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of benzoyl chlorides from benzoic acids.

Materials:

  • 2-Fluoro-5-iodobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

  • Anhydrous Toluene (for azeotropic removal, optional)

  • Round-bottom flask, reflux condenser, gas trap (for HCl and SO₂), magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Fluoro-5-iodobenzoic acid (1.0 eq) in a minimal amount of an inert solvent like dichloromethane or use thionyl chloride as both reagent and solvent. The condenser outlet should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. The formation of the Vilsmeier reagent in situ accelerates the reaction.

  • Reagent Addition & Reflux: Slowly add thionyl chloride (2.0-3.0 eq) to the flask. Heat the reaction mixture to a gentle reflux (typically 70-80 °C).

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours. The mixture should become a clear solution.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure. Causality Note: It is crucial to use a robust vacuum pump protected by a cold trap and a base trap to prevent corrosion from residual SOCl₂ and HCl. For trace amounts, co-evaporation with an anhydrous solvent like toluene can be effective. The resulting crude this compound is often of sufficient purity (>95%) to be used directly in the next step.

  • Purification (Optional): If higher purity is required, the crude product can be purified by vacuum distillation. However, due to its relatively high boiling point and thermal sensitivity, this is often avoided unless necessary.

Part 3: Application in Drug Discovery - The Synthesis of PARP Inhibitors

The utility of this compound is prominently demonstrated by its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable examples is its use in the synthesis of Olaparib (Lynparza®) , a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers.

The benzamide moiety is a privileged scaffold for PARP inhibitors, and the 2-fluoro-5-iodo substitution pattern allows for the precise construction of the final complex molecule. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with amines to form the critical amide bond.

Illustrative Synthetic Application: Amide Bond Formation

The primary reaction involving this compound is its coupling with an amine to form an amide. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

Amidation cluster_reactants cluster_conditions cluster_products AcylChloride This compound Amide Target Amide (PARP Inhibitor Precursor) AcylChloride->Amide Reacts with Amine Nucleophilic Amine (e.g., Piperazine derivative) Amine->Amide Base Base (e.g., Et₃N, DIPEA) Solvent Aprotic Solvent (e.g., DCM, THF) Salt Amine Hydrochloride Salt

Caption: General scheme for amide formation using the title compound.

This reactivity makes it a valuable tool for medicinal chemists in generating libraries of compounds for structure-activity relationship (SAR) studies. The iodine atom can be subsequently used in reactions like Suzuki or Sonogashira couplings to introduce further diversity.

Part 4: Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is essential for the reproducibility of synthetic outcomes and the control of impurity profiles in downstream products. A comprehensive Certificate of Analysis should be requested from the supplier.[1][6]

Standard Analytical Techniques
TechniquePurposeExpected Observations / Specifications
¹H NMR Structural Confirmation & PurityThe aromatic region should show a characteristic splitting pattern for the three protons on the substituted benzene ring. Integration should be consistent with the structure.
GC-MS Purity Assessment & Impurity IDPurity is typically specified as ≥97%. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
FT-IR Functional Group IdentificationA strong absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride is expected around 1780-1815 cm⁻¹.
Titration Assay of Active Acyl ChlorideA quantitative method to determine the concentration of the reactive acyl chloride functionality.
Appearance Physical Quality CheckShould be a white to light yellow solid or low-melting solid.[1][2]

Expert Insight on Analysis: Due to the high reactivity and moisture sensitivity of acyl chlorides, in-process analysis can be challenging. For reaction monitoring (e.g., by TLC or LC-MS), it is common practice to quench a small aliquot of the reaction mixture with an alcohol (like methanol) or an amine. This converts the unstable acyl chloride into a stable ester or amide, which is much easier to analyze without degradation on the stationary phase.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the advantageous properties conferred by its dual halogenation, makes it a high-value building block for the synthesis of complex and potent therapeutics, most notably in the field of oncology with PARP inhibitors. A thorough understanding of its sourcing, synthesis, and analytical characterization, as outlined in this guide, is fundamental to leveraging its full potential in the rigorous and demanding environment of drug discovery and development.

References

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Introduction: The Strategic Importance of 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-iodobenzoyl Chloride

This compound (CAS No: 186584-73-6) is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][] Its unique trifunctional nature—featuring an acyl chloride for amide and ester formation, a fluorine atom to modulate electronic properties and metabolic stability, and an iodine atom that serves as a versatile handle for cross-coupling reactions—makes it a coveted building block for constructing complex molecular architectures.[1] This guide provides a comprehensive review of the prevailing synthetic strategies for this intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for laboratory and process scale-up.

The target molecule is a solid at room temperature with a melting point between 30-34 °C.[3][4] Its molecular formula is C₇H₃ClFIO, corresponding to a molecular weight of 284.45 g/mol .[3][4][5]

PropertyValueReference
CAS Number 186584-73-6[][3][4][5][6]
Molecular Formula C₇H₃ClFIO[][4][5]
Molecular Weight 284.45 g/mol [3][4]
Appearance Solid[3][5]
Melting Point 30-34 °C[3][4]
InChI Key CEMYZMDITJKYDA-UHFFFAOYSA-N[3][4][5]

Core Synthetic Strategy: A Two-Stage Approach

The most direct and industrially viable pathway to this compound involves the chlorination of its corresponding carboxylic acid, 2-Fluoro-5-iodobenzoic acid. This approach bifurcates the synthetic challenge into two distinct, manageable stages: first, the synthesis of the crucial benzoic acid precursor, and second, its conversion to the final acyl chloride product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis Precursor_Materials Aromatic Amine Precursor (e.g., 2-Fluoro-5-nitroaniline) Precursor_Product 2-Fluoro-5-iodobenzoic Acid Precursor_Materials->Precursor_Product Multi-step process (e.g., Sandmeyer Reaction) Final_Product This compound Precursor_Product->Final_Product Chlorination (SOCl₂ or (COCl)₂)

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the Key Precursor, 2-Fluoro-5-iodobenzoic Acid

The synthesis of 2-Fluoro-5-iodobenzoic acid (CAS No: 124700-41-0) is the foundational step of this process.[7] While several routes exist, a common and reliable method involves a Sandmeyer-type reaction starting from a substituted aniline. The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[8][9][10]

The Sandmeyer Reaction: Mechanism and Rationale

G Start Ar-NH₂ (Aryl Amine) Diazonium Ar-N₂⁺ (Diazonium Salt) Start->Diazonium NaNO₂ / H⁺ (Diazotization) Aryl_Radical Ar• (Aryl Radical) Diazonium->Aryl_Radical I⁻ (electron transfer) - N₂ Product Ar-I (Aryl Iodide) Aryl_Radical->Product I• transfer

Caption: Simplified mechanism of the Sandmeyer-type iodination reaction.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodobenzoic Acid

Materials:

  • 2-Fluoro-5-aminobenzoic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Sodium thiosulfate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 1 equivalent of 2-fluoro-5-aminobenzoic acid in a mixture of water and concentrated HCl.

  • While maintaining the low temperature, add a solution of sodium nitrite (1.05 equivalents) in water dropwise. The rate of addition should be controlled to keep the temperature below 5 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the mixture to room temperature. A precipitate of the crude product should form. Decolorize the mixture by adding a small amount of sodium thiosulfate solution to quench any remaining iodine.

  • Isolation & Purification: Filter the crude solid product. For further purification, the solid can be extracted into ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified 2-Fluoro-5-iodobenzoic acid.[13]

Stage 2: Conversion to this compound

With the precursor in hand, the final step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Choice of Chlorinating Agent: A Scientist's Perspective

The selection between thionyl chloride and oxalyl chloride is a critical decision based on substrate sensitivity, scale, cost, and desired purity.

  • Thionyl Chloride (SOCl₂): This is a powerful and cost-effective chlorinating agent. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride.[14] A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[14][15] However, the reaction often requires heating (reflux), which may not be suitable for thermally sensitive substrates.[16][17]

  • Oxalyl Chloride ((COCl)₂): This reagent is generally milder and more selective than thionyl chloride, often allowing the reaction to proceed at room temperature.[18] The byproducts are also gaseous (CO, CO₂, HCl), facilitating an easy workup. For these reasons, oxalyl chloride is often the reagent of choice for small-scale syntheses or for substrates with sensitive functional groups.[19] The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier reagent in situ as the active chlorinating species.[19][20]

G cluster_0 Thionyl Chloride Route cluster_1 Oxalyl Chloride Route Acid 2-Fluoro-5-iodobenzoic Acid (R-COOH) SOCl2 SOCl₂ Acid->SOCl2 COCl2 (COCl)₂ cat. DMF Acid->COCl2 Product This compound (R-COCl) SOCl2->Product Reflux SOCl2_byproducts Byproducts: SO₂(g) + HCl(g) SOCl2->SOCl2_byproducts COCl2->Product Room Temp. COCl2_byproducts Byproducts: CO(g) + CO₂(g) + HCl(g) COCl2->COCl2_byproducts

Caption: Comparison of chlorination routes from carboxylic acid to acyl chloride.

Experimental Protocol 1: Using Thionyl Chloride

Materials:

  • 2-Fluoro-5-iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • A catalytic amount of DMF (optional)

Procedure:

  • Setup: In a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place the 2-Fluoro-5-iodobenzoic acid.

  • Reaction: Add an excess of thionyl chloride (typically 2-5 equivalents), either neat or in an inert solvent like toluene.[16] A single drop of DMF can be added to catalyze the reaction.

  • Heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.[16][17] The reaction progress can be monitored by the dissolution of the solid starting material.

  • Workup: After cooling the reaction to room temperature, remove the excess thionyl chloride by distillation, preferably under reduced pressure.[15][17] Co-evaporation with an inert solvent like toluene can help remove the last traces.

  • Purification: The resulting crude this compound can be purified by vacuum distillation or used directly in the next step if purity is sufficient.

Experimental Protocol 2: Using Oxalyl Chloride

Materials:

  • 2-Fluoro-5-iodobenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • N,N-dimethylformamide (DMF), catalytic amount

Procedure:

  • Setup: In a dry, nitrogen-flushed flask equipped with a magnetic stirrer, dissolve the 2-Fluoro-5-iodobenzoic acid in anhydrous DCM.

  • Reaction: To this solution, add a catalytic amount of DMF (1-2 drops).[20][21] Then, add oxalyl chloride (1.2-1.5 equivalents) dropwise via a syringe at room temperature.[20] Mild gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution stops and the reaction is complete (monitorable by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup: Carefully remove the solvent and all volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity and can be used without further purification. If necessary, it can be purified by low-temperature recrystallization or short-path distillation under high vacuum.

Critical Safety & Handling Considerations

The synthesis of this compound involves several hazardous reagents that demand strict safety protocols.

  • Thionyl Chloride & Oxalyl Chloride: Both are highly corrosive, toxic, and react violently with water to release toxic gases (HCl, SO₂).[22][23][24][25][26] They must be handled in a well-ventilated chemical fume hood at all times.[22][23] Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[22][23]

  • Acyl Chlorides (Product): The final product is a corrosive lachrymator and is moisture-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Spills & Waste: Spills should be neutralized cautiously. Do not use water.[22] Absorb small spills with an inert material like vermiculite or dry sand and dispose of as hazardous waste.[22] Quench excess reagents slowly by adding them to a stirred, cooled solution of sodium bicarbonate or another suitable base.

References

  • State of New Jersey. THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
  • Autech.
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  • Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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  • Organic Syntheses. Procedure. Organic Syntheses. [Link]
  • ResearchGate. Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.
  • ResearchGate. Oxalyl Chloride: A Versatile Reagent in Organic Transformations | Request PDF.
  • Google Patents. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • Google Patents. CN106008197A - Preparation method for o-fluorobenzoyl chloride.
  • Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of amides utilizing 2-Fluoro-5-iodobenzoyl chloride, a key building block in medicinal chemistry and materials science. The strategic incorporation of fluorine and iodine atoms offers unique opportunities to modulate the physicochemical and pharmacological properties of target molecules, such as enhancing metabolic stability, improving binding affinity, and providing a handle for further functionalization.[1][2] This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, safety considerations, and data interpretation, designed to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound in Amide Synthesis

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where a significant number of therapeutic agents are amides.[] this compound (C7H3ClFIO) is a valuable acylating agent due to the presence of both a fluorine and an iodine substituent on the benzene ring.[4][][6]

  • Fluorine's Role: The high electronegativity of the fluorine atom can significantly influence the electronic properties of the molecule, potentially enhancing binding interactions with biological targets and improving metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

  • Iodine's Utility: The iodine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of further molecular complexity. This is particularly advantageous in the construction of compound libraries for drug discovery.

The inherent reactivity of the acyl chloride functional group allows for efficient amide bond formation with a wide range of primary and secondary amines under mild conditions.[][7]

Chemical Properties of this compound:

PropertyValueReference
CAS Number 186584-73-6[8]
Molecular Formula C7H3ClFIO[4][6]
Molecular Weight 284.45 g/mol []
Appearance Solid[4]
Melting Point 30-34 °C
Purity Typically ≥97%[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides from this compound proceeds via a nucleophilic acyl substitution mechanism.[9][10] The reaction is typically rapid and exothermic.[]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This initial addition step forms a tetrahedral intermediate.[9]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base, which can be a second equivalent of the amine reactant or an added non-nucleophilic base (e.g., triethylamine, pyridine), removes a proton from the nitrogen atom to yield the final amide product and the corresponding ammonium salt.[11]

Amide Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride 2-Fluoro-5-iodobenzoyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack by Amine Amine Primary or Secondary Amine Amine->Intermediate Amide Amide Intermediate->Amide Elimination of Cl- HCl HCl Intermediate->HCl Salt Ammonium Salt HCl->Salt Base Base (e.g., excess amine) Base->Salt

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of amides using this compound. Optimization of reaction conditions may be necessary for specific amine substrates.

General Protocol for Amide Synthesis

This protocol is suitable for most primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Experimental Workflow A 1. Dissolve amine and base in DCM B 2. Cool to 0 °C A->B D 4. Add acyl chloride dropwise B->D C 3. Prepare acyl chloride solution C->D E 5. Warm to RT and stir D->E F 6. Reaction monitoring (TLC/LC-MS) E->F G 7. Quench with water F->G Reaction Complete H 8. Work-up (acid/base wash) G->H I 9. Dry and concentrate H->I J 10. Purify (crystallization/chromatography) I->J

Caption: General workflow for amide synthesis.

Representative Data

The following table presents hypothetical but expected results for the synthesis of amides from this compound with various amines, based on typical reaction outcomes.

EntryAmineProduct NameReaction Time (h)Yield (%)
1AnilineN-(2-Fluoro-5-iodophenyl)benzamide292
2BenzylamineN-Benzyl-2-fluoro-5-iodobenzamide1.595
3Morpholine(2-Fluoro-5-iodophenyl)(morpholino)methanone198
4Piperidine(2-Fluoro-5-iodophenyl)(piperidin-1-yl)methanone197

Best Practices and Safety Considerations

4.1. Handling this compound:

  • Corrosive: this compound is corrosive and causes severe skin burns and eye damage.[12] Handle this reagent in a well-ventilated fume hood.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]

  • Moisture Sensitivity: Acyl chlorides are moisture-sensitive and will hydrolyze to the corresponding carboxylic acid. Store in a tightly sealed container under an inert atmosphere and in a dry environment.[13][14]

4.2. Reaction Safety:

  • Exothermic Reaction: The reaction between acyl chlorides and amines is often exothermic.[] For larger-scale reactions, consider adding the acyl chloride solution slowly and maintaining cooling to control the reaction temperature.

  • Byproduct Management: The reaction generates hydrochloric acid (HCl) as a byproduct, which is neutralized by the base.[11] Ensure adequate ventilation to handle any potential HCl fumes.

4.3. First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a diverse range of amides. Its unique substitution pattern provides a valuable platform for the development of novel molecules in drug discovery and materials science. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently and efficiently utilize this important building block in their synthetic campaigns.

References

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
  • Organic Syntheses.
  • Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]
  • ACS Publications. Fluorine in drug discovery: Role, design and case studies. [Link]
  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
  • Michigan State University Chemistry. Amine Reactivity. [Link]
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

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Application Notes and Protocols for Esterification Reactions with 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the esterification of alcohols using 2-Fluoro-5-iodobenzoyl chloride. This reagent is a valuable building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where the resulting esters serve as key intermediates.[][2] The presence of both fluorine and iodine atoms on the benzoyl moiety offers unique electronic properties and provides a versatile handle for subsequent cross-coupling reactions. This document outlines the underlying chemical principles, provides step-by-step protocols for various alcohol classes, offers troubleshooting guidance, and details essential safety precautions.

Introduction: The Versatility of this compound

This compound is a solid, crystalline acyl chloride with a melting point of 30-34 °C.[3][4] Its utility in organic synthesis stems from the ortho-fluoro and para-iodo substituents on the benzene ring.

  • Fluorine Substituent: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect.[5] This effect increases the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophiles like alcohols.[6] In the context of drug development, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.[2][7]

  • Iodine Substituent: The iodine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage functionalization of the ester products, providing a powerful tool for generating diverse molecular libraries for drug discovery or materials science applications.

  • Acyl Chloride Moiety: As an acyl chloride, the compound reacts readily and often violently with alcohols at room temperature to form esters.[8] This reaction is generally irreversible, in contrast to the equilibrium-limited Fischer esterification with carboxylic acids, due to the formation of gaseous hydrogen chloride (HCl) as a byproduct.[9][10]

The resulting 2-fluoro-5-iodobenzoate esters are therefore valuable intermediates, combining a stable ester linkage with two distinct handles for further chemical diversification.

The Chemistry of Esterification with Acyl Chlorides

The reaction between an acyl chloride and an alcohol is a classic example of nucleophilic acyl substitution. The reaction proceeds vigorously and exothermically.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the highly electrophilic carbonyl carbon of the this compound.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and the electrons move to the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is ejected as the leaving group.

  • Deprotonation: The resulting protonated ester is deprotonated, typically by a weak base present in the reaction mixture (such as pyridine or triethylamine), to yield the final ester product and the hydrochloride salt of the base.[11]

The use of a stoichiometric amount of a non-nucleophilic base is crucial to neutralize the HCl byproduct, which can otherwise protonate the starting alcohol or catalyze side reactions.[11]

Experimental Protocols

3.1. General Considerations & Safety

This compound is a corrosive solid that reacts with moisture.[3][12] It is classified as a skin corrosive (Hazard Class 8A) and can cause severe burns and eye damage.[3][13] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and chemically resistant gloves.[3][14][15] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware to prevent hydrolysis of the acyl chloride.[9]

Hazard Information for this compound:

PropertyValueReference
CAS Number 186584-73-6[3]
Molecular Formula C₇H₃ClFIO[]
Molecular Weight 284.45 g/mol [3]
Appearance Solid[3]
Melting Point 30-34 °C[3]
Hazard Codes H314 (Causes severe skin burns and eye damage)[3]
Signal Word Danger[3]

3.2. Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol describes a standard procedure for reacting a primary alcohol with this compound.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Benzyl Alcohol & Triethylamine in anhydrous CH2Cl2 under N2 B 2. Cool solution to 0 °C (ice-water bath) A->B C 3. Add this compound solution dropwise B->C D 4. Stir at 0 °C for 30 min, then warm to RT for 2-4 h C->D E 5. Monitor reaction by TLC D->E F 6. Quench with H2O, separate layers E->F G 7. Wash organic layer with 1M HCl, sat. NaHCO3, brine F->G H 8. Dry over Na2SO4, filter, and concentrate G->H I 9. Purify by flash chromatography H->I J 10. Characterize product (NMR, IR, MS) I->J

Caption: General workflow for the esterification of an alcohol with this compound.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the alcohol solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Once complete, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl 2-fluoro-5-iodobenzoate.

3.3. Protocol 2: Esterification of a Sterically Hindered Secondary Alcohol (e.g., (±)-Menthol)

The acylation of sterically hindered alcohols can be sluggish.[17] The use of a more potent acylation catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is often required in catalytic amounts alongside the stoichiometric base.[18]

Modifications to Protocol 1:

  • Reagents: Add DMAP (0.1 eq) to the alcohol solution along with triethylamine.

  • Reaction Conditions: The reaction may require elevated temperatures (e.g., refluxing in DCM or heating in a higher-boiling solvent like THF) and longer reaction times (monitor by TLC). 1-methylimidazole has also been reported as an excellent catalyst for the acylation of hindered alcohols.[17]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Menthol, Triethylamine, & cat. DMAP in anhydrous THF under N2 B 2. Add this compound solution A->B C 3. Heat reaction to reflux (e.g., 65 °C) B->C D 4. Monitor reaction by TLC (may require 12-24 h) C->D E 5. Cool to RT, quench with H2O D->E F 6. Extract with EtOAc E->F G 7. Wash, dry, and concentrate F->G H 8. Purify by flash chromatography G->H I 9. Characterize product (NMR, IR, MS) H->I

Caption: Modified workflow for the esterification of a sterically hindered alcohol.

Reaction Monitoring and Product Characterization

Effective monitoring is key to determining reaction completion and maximizing yield.

  • Thin Layer Chromatography (TLC): A simple and rapid method. The ester product will typically have a higher Rf value than the starting alcohol due to its reduced polarity.

  • Spectroscopic Analysis: In-line monitoring using techniques like Mid-IR or Raman spectroscopy can provide real-time concentration profiles of reactants and products.[19][20] For final product characterization:

    • Infrared (IR) Spectroscopy: Look for the appearance of a strong ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The proton alpha to the ester oxygen will typically shift downfield.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired ester.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently reactive alcohol (steric hindrance).3. Low reaction temperature.1. Use fresh or newly purchased this compound. Ensure anhydrous conditions.[9]2. Add a catalyst like DMAP (0.1 eq).[18]3. Increase the reaction temperature; consider switching to a higher-boiling solvent (e.g., THF, acetonitrile).
Formation of Carboxylic Acid Byproduct Hydrolysis of the acyl chloride by adventitious water in the solvent, glassware, or on the surface of the alcohol.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.[9]
Difficult Purification 1. Excess unreacted alcohol.2. Emulsion formation during aqueous work-up.1. Ensure the acyl chloride is the limiting reagent or use a slight excess. Wash the organic layer thoroughly with water and/or base to remove the polar alcohol.2. Add more brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite if necessary.
Product Decomposes on Silica Gel The ester product is sensitive to the acidic nature of standard silica gel.Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina for chromatography.

Conclusion

Esterification using this compound is a robust and high-yielding method for accessing functionalized aromatic esters. The high reactivity of the acyl chloride moiety allows for the efficient esterification of a wide range of alcohols, from simple primary alcohols to more challenging, sterically hindered systems. By selecting the appropriate base, catalyst, and reaction conditions, researchers can readily synthesize valuable intermediates poised for further elaboration, making this reagent a powerful tool in modern organic synthesis.

References

  • Chemguide. (n.d.). Preparation of Esters.
  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis.
  • Hu, Y., et al. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis.
  • Sparkl. (n.d.). Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
  • Chen, L., et al. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis.
  • Wang, P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-8.
  • Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst, 124, 1817-1821.
  • Spectroscopy Europe. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters.
  • Gaspa, S., et al. (2016). Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation.
  • LookChem. (n.d.). General procedures for the purification of Esters.
  • IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
  • Quora. (2019). Among chlorine, bromine, iodine, and fluorine, which will give an SN1 reaction faster?.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Chemistry Stack Exchange. (2016). Why is fluorine more reactive than iodine despite the weaker I-I bond?.
  • ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues.
  • Chemistry Stack Exchange. (n.d.). Why in SN1 reaction the order of reactivity of alkyl halides increases from fluorine to iodine?.
  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • It's Dr. Dan. (2023). How to Make Esters through Esterification.
  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

Sources

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Acylation with a Dually Halogenated Benzoyl Chloride

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1] These ketones are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on the application of a uniquely substituted acylating agent, 2-Fluoro-5-iodobenzoyl chloride, in Friedel-Crafts reactions. The presence of both a fluorine and an iodine atom on the benzoyl chloride moiety offers distinct electronic and steric properties, making it a valuable reagent for targeted synthesis. The electron-withdrawing nature of the halogens can influence the reactivity of the acylium ion, while their substitution pattern provides a handle for further synthetic transformations, such as cross-coupling reactions at the iodo-position.

This document provides an in-depth exploration of the mechanistic nuances, detailed experimental protocols, and practical insights for researchers employing this compound in Friedel-Crafts acylation.

Mechanistic Considerations: The Journey of an Acylium Ion

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of a highly reactive acylium ion, its subsequent attack by an electron-rich aromatic ring, and the final deprotonation to restore aromaticity.[2][3]

  • Generation of the Acylium Ion: The reaction is initiated by the interaction of the acyl chloride with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[1] The positive charge on the carbonyl carbon is delocalized onto the oxygen atom, enhancing its electrophilicity.

  • Electrophilic Attack: The π-electron system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex, temporarily disrupting the aromaticity of the ring.[3]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst.[2] However, it is crucial to note that the ketone product can form a complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[4]

Visualizing the Mechanism

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acyl_Chloride 2-Fluoro-5-iodobenzoyl chloride Acylium_Ion Resonance-Stabilized Acylium Ion Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex Attack by π-electrons Arene Aromatic Substrate (e.g., Anisole) Arene->Sigma_Complex Product Aryl Ketone Product Sigma_Complex->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated) Workflow start Start setup Reaction Setup (Dry glassware, N₂ atmosphere) start->setup reagents Charge AlCl₃ and DCM Cool to 0-5 °C setup->reagents add_acyl Dropwise addition of This compound solution reagents->add_acyl add_arene Dropwise addition of Arene (Anisole/Toluene) solution add_acyl->add_arene react Stir at room temperature (Monitor by TLC) add_arene->react quench Quench with ice/HCl react->quench extract Separatory Funnel Extraction quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry with Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify product Final Product purify->product

Sources

Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-iodobenzoyl Chloride: A Strategic Guide to C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides an in-depth technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-fluoro-5-iodobenzoyl chloride. This versatile building block is of significant interest in pharmaceutical and materials science due to its trifunctional nature: a highly reactive carbon-iodine bond for cross-coupling, a reactive acyl chloride for subsequent derivatization, and a fluorine substituent for modulating physicochemical properties. We will explore the strategic application of Suzuki-Miyaura, Acyl Sonogashira, and Negishi couplings, offering researchers the rationale behind protocol design, step-by-step methodologies, and troubleshooting insights to facilitate the synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

Palladium-catalyzed cross-coupling reactions have transformed molecular synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1][2] These reactions enable the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, tolerating a wide array of functional groups.[3]

This compound is a particularly valuable substrate. The C(sp²)-I bond is the most reactive of the aryl halides towards oxidative addition to a Pd(0) center, allowing for selective coupling while preserving other potential reactive sites under carefully controlled conditions.[4][5] The acyl chloride provides a handle for subsequent reactions, such as amide bond formation, or can participate directly in specialized cross-couplings like the Acyl Sonogashira reaction.[6][7] The fluorine atom can enhance biological activity, improve metabolic stability, and modulate the pKa of nearby functional groups, making it a desirable feature in drug development.

This document serves as a practical guide, explaining the fundamental mechanisms and providing robust protocols for leveraging this key synthetic intermediate.

The Mechanistic Core: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The process is generally understood to proceed through a three-step catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][8][9]

  • Oxidative Addition: The cycle begins with the coordinatively unsaturated, 14-electron Pd(0) complex reacting with the aryl iodide. The palladium atom inserts itself into the carbon-iodine bond, undergoing oxidation from Pd(0) to Pd(II). This is typically the rate-determining step of the cycle.[5]

  • Transmetalation: The organometallic coupling partner (e.g., organoboron, organozinc) exchanges its organic group for the halide on the Pd(II) center.[2] This step often requires activation by a base (in Suzuki coupling) or proceeds directly (in Negishi coupling).

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and the desired product. The palladium catalyst is simultaneously reduced from Pd(II) back to the active Pd(0) state, ready to begin a new cycle.[1][8]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diorgano Ar-Pd(II)L₂(R) Transmetal->PdII_Diorgano RedElim Reductive Elimination RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X (e.g., this compound) ArX->OxAdd R_M R-M (Organometallic Partner) R_M->Transmetal

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.

Strategic Application: Choosing the Right Coupling Reaction

The choice of coupling reaction depends on the desired final product. For this compound, the primary decision is whether to target the C-I bond or the acyl chloride.

Decision Workflow Start Start: this compound Q1 What is the desired bond? Start->Q1 Target_CI Target C-I Bond (Form Biaryl or Aryl-Alkyl) Q1->Target_CI C(aryl) - C Target_COCl Target C-Cl Bond (Form Ynone) Q1->Target_COCl C(carbonyl) - C Q2 What is the coupling partner? Target_CI->Q2 Alkyne Terminal Alkyne (R-C≡C-H) Target_COCl->Alkyne Boronic Organoboron Reagent (R-B(OH)₂) Q2->Boronic Boronic Acid Zinc Organozinc Reagent (R-ZnX) Q2->Zinc Organozinc Protocol_Suzuki Execute Suzuki-Miyaura Protocol Boronic->Protocol_Suzuki Protocol_Negishi Execute Negishi Protocol Zinc->Protocol_Negishi Protocol_Sonogashira Execute Acyl Sonogashira Protocol Alkyne->Protocol_Sonogashira

Figure 2: Decision workflow for coupling this compound.

Application & Protocols: C-C Bond Formation at the C-I Position

Causality Behind Experimental Choices: When targeting the C-I bond, it is paramount to select conditions that do not affect the highly reactive acyl chloride group. This necessitates the use of anhydrous solvents and non-nucleophilic bases. The presence of water would lead to rapid hydrolysis of the acyl chloride to the corresponding carboxylic acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents.[3][10] For this substrate, a key consideration is the choice of base, which is required to activate the boronic acid for transmetalation.[10]

  • Catalyst/Ligand: Palladium(0) sources like Pd(PPh₃)₄ or combinations of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands are common.[5] Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the reaction, especially for sterically hindered partners.[11][12]

  • Base: Anhydrous inorganic bases are essential. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to facilitate the catalytic cycle but are generally not nucleophilic enough to attack the acyl chloride.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are standard.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)Reference
Phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O*80-100>90[13]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10096[14]
Heteroarylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane8085-95[15]

*Note: For the acyl chloride substrate, anhydrous conditions are required. The Dioxane/H₂O system is shown for general context but should be replaced with anhydrous dioxane.

Detailed Protocol 1: Suzuki-Miyaura Coupling

This is a representative protocol adapted for the specific reactivity of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 equiv)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times to ensure anaerobic conditions.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine. Caution: The acyl chloride product is sensitive to hydrolysis; perform the aqueous wash quickly with cold solutions.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are highly reactive and offer excellent functional group tolerance.[16] A significant advantage is that the transmetalation step does not require a base, simplifying the reaction setup for sensitive substrates like acyl chlorides.[2]

  • Catalyst/Ligand: Similar to Suzuki coupling, Pd(0) complexes are standard. Catalysts bearing bulky, electron-rich phosphine ligands like P(t-Bu)₃ or biaryl phosphines are highly effective.[12][17]

  • Organozinc Reagent: Can be pre-formed or generated in situ from the corresponding organic halide and activated zinc dust. For sensitive substrates, in situ generation is often preferred.[18][19]

  • Solvent: Anhydrous THF or DMF are commonly used.

Detailed Protocol 2: Negishi Coupling

This protocol assumes the use of a pre-formed or commercially available organozinc reagent.

Materials:

  • This compound (1.0 equiv)

  • Organozinc halide solution (e.g., Phenylzinc chloride, 0.5 M in THF) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Tri(2-furyl)phosphine (TFP) or SPhos (0.08 equiv)

  • Anhydrous THF

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand.

  • Add anhydrous THF and stir for 10 minutes to allow for complex formation.

  • Add the solution of this compound in THF.

  • Slowly add the organozinc reagent solution dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature or warm gently to 40-50 °C to drive to completion.

  • Monitor progress by TLC or LC-MS (typically 1-6 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Application & Protocols: C-C Bond Formation at the Acyl Chloride Position

Acyl Sonogashira Coupling

The Acyl Sonogashira reaction is a powerful method for synthesizing ynones (α,β-alkynyl ketones) by coupling an acyl chloride with a terminal alkyne.[6][20] This reaction typically uses a dual catalytic system of palladium and a copper(I) co-catalyst.[7][21]

  • Catalytic System: A palladium source such as PdCl₂(PPh₃)₂ is used in conjunction with a copper(I) salt, typically copper(I) iodide (CuI).[6] The palladium catalyst activates the acyl chloride, while the copper facilitates the formation of a copper acetylide intermediate that participates in the transmetalation step.[22]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to neutralize the HCl generated and to deprotonate the terminal alkyne.[6]

  • Solvent: Anhydrous solvents like THF, toluene, or even the amine base itself can be used.

Detailed Protocol 3: Acyl Sonogashira Coupling

This is a classic protocol for the synthesis of ynones from acyl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous THF

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by anhydrous triethylamine.

  • Add the terminal alkyne dropwise via syringe while stirring.

  • Stir the reaction at room temperature. The reaction is often rapid and can be complete within 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the triethylammonium chloride salt and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ynone product by flash column chromatography.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Vulcanchem.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Engle, K. M., & Yu, J.-Q. (2013). Developing Ligands for Palladium(II)
  • LibreTexts Chemistry.
  • Ciaffo, G., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules.
  • OUCI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022).
  • BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • Wikipedia. Sonogashira coupling.
  • LibreTexts Chemistry. Sonogashira Coupling. (2024).
  • ResearchGate. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2020).
  • Org. Lett. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2006).
  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-5-iodobenzylamine.
  • MDPI. Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. (2019).
  • Organic Chemistry Portal. Negishi Coupling.
  • ACS Publications.
  • BenchChem. Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
  • Sigma-Aldrich.
  • Organic Chemistry Portal. Suzuki Coupling.
  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. (2024).
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.

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Application Notes & Protocols: A Comprehensive Guide to N-Acylation with 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth scientific rationale for the N-acylation of primary and secondary amines using 2-fluoro-5-iodobenzoyl chloride. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of robust amide bonds that are pivotal in the construction of complex molecular architectures. The resulting N-(2-fluoro-5-iodobenzoyl) amides are highly valuable intermediates in medicinal chemistry and materials science. The presence of orthogonal functional handles—a fluorine atom to modulate electronic properties and metabolic stability, and an iodine atom that serves as a versatile linchpin for cross-coupling reactions—makes this reagent particularly strategic for library synthesis and lead optimization in drug discovery. This document offers a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, troubleshooting advice, and critical safety protocols.

Introduction and Scientific Rationale

N-acylation is a fundamental transformation in organic chemistry that forges a covalent bond between an amine and a carbonyl group, yielding an amide.[1][2] The reaction of an amine with a highly reactive acyl chloride is a rapid and efficient method for amide bond formation.[3] This process, often conducted under Schotten-Baumann conditions, is widely employed due to its reliability and broad substrate scope.[4][5][6]

This compound is a particularly useful acylating agent.[7][] The resulting amide products are trifunctionalized scaffolds with significant potential:

  • The Amide Bond: A stable and common feature in pharmaceuticals.

  • The Fluorine Atom: Its incorporation into drug candidates can significantly alter pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability.[9]

  • The Iodine Atom: This heavy halogen provides a reactive site for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.[10][11]

This unique combination makes N-(2-fluoro-5-iodobenzoyl) amides powerful building blocks in the synthesis of novel therapeutic agents and functional materials.[12]

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of an amine with an acyl chloride proceeds through a well-established nucleophilic addition-elimination mechanism.[1][13][14]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the highly electrophilic carbonyl carbon of the this compound.[15][16][17] This electrophilicity is induced by the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[15][16] This attack forms a transient tetrahedral intermediate.[1][18]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[1][13]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as triethylamine or a second equivalent of the starting amine). This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct.[1][13] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[1][5]

Caption: The nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of a primary amine with this compound. Modifications may be necessary for specific substrates.

Materials and Equipment
  • Reagents:

    • Primary or secondary amine (1.0 eq.)

    • This compound (1.1 eq.)[7]

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 eq.)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography (silica gel)

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purify Purification prep1 Dissolve amine (1.0 eq) in anhydrous DCM prep2 Place under inert atmosphere (N₂/Ar) prep1->prep2 prep3 Cool to 0 °C (ice bath) prep2->prep3 prep4 Add base (e.g., Et₃N, 1.2 eq) prep3->prep4 reac1 Add 2-Fluoro-5-iodobenzoyl chloride (1.1 eq) dropwise prep4->reac1 reac2 Stir at 0 °C for 30 min, then warm to room temp reac1->reac2 reac3 Monitor reaction by TLC (2-4 hours) reac2->reac3 work1 Quench with water reac3->work1 work2 Wash sequentially with: 1 M HCl, sat. NaHCO₃, Brine work1->work2 work3 Dry organic layer (e.g., MgSO₄) work2->work3 work4 Concentrate under reduced pressure work3->work4 purify1 Purify crude product via silica gel chromatography work4->purify1

Sources

Large-scale synthesis of 2-Fluoro-5-iodobenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the large-scale synthesis of 2-Fluoro-5-iodobenzoyl chloride, a pivotal intermediate in modern medicinal chemistry. The strategic incorporation of fluorine and iodine atoms into molecular scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties, making this reagent highly valuable for drug discovery and development professionals.[1][2][3] This document outlines a robust, two-step synthetic pathway, starting from the commercially available 2-Fluoro-5-iodobenzoic acid. It offers detailed, field-tested protocols, critical safety considerations for handling hazardous reagents, and a discussion on the synthesis of downstream derivatives. The causality behind experimental choices is explained to empower researchers with a deep understanding of the process, ensuring both scalability and reproducibility.

Introduction: The Strategic Importance of Halogenated Benzoyl Chlorides

In the landscape of drug discovery, halogenated synthons are indispensable tools. The this compound scaffold is particularly noteworthy. The fluorine atom, with its high electronegativity, can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[2][3] The iodine atom, a large and polarizable halogen, serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[1]

This guide addresses the critical need for a reliable and scalable synthesis of this key building block, providing the necessary protocols for its preparation and subsequent derivatization.

Overall Synthetic Strategy

The synthesis is a straightforward and efficient two-step process. The first step involves the conversion of the precursor, 2-Fluoro-5-iodobenzoic acid, into the highly reactive acyl chloride. This is followed by the application of this acyl chloride in nucleophilic acyl substitution reactions to generate diverse derivatives, such as amides.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Derivative Synthesis (Example) A 2-Fluoro-5-iodobenzoic Acid B This compound A->B  SOCl₂ (Thionyl Chloride)  cat. DMF, Heat D 2-Fluoro-5-iodo-N-alkyl/arylbenzamide B->D  Nucleophilic Acyl Substitution C Amine (R-NH₂) C->D

Caption: Overall workflow for the synthesis of this compound and its amide derivatives.

Part I: Large-Scale Synthesis of this compound

This section details the conversion of the parent carboxylic acid to the target acyl chloride.

Principle and Mechanistic Rationale

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. While several reagents can effect this change (e.g., oxalyl chloride, phosphorus pentachloride), thionyl chloride (SOCl₂) is often preferred for large-scale operations due to its cost-effectiveness and the convenient nature of its byproducts.[4][5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. A catalytic amount of N,N-dimethylformamide (DMF) is employed to accelerate the reaction by forming the highly electrophilic Vilsmeier reagent in situ, which is the primary chlorinating agent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture and neutralized in a scrubber.[4]

G cluster_main Acyl Chloride Formation Workflow A 1. Reactor Setup - Inert atmosphere (N₂) - Add 2-Fluoro-5-iodobenzoic Acid - Add Solvent (e.g., Toluene) B 2. Reagent Addition - Add catalytic DMF - Slowly add Thionyl Chloride (SOCl₂) - Control exotherm A->B C 3. Reaction - Heat to reflux (e.g., 70-80°C) - Monitor by TLC/GC - Evolve SO₂/HCl gases to scrubber B->C D 4. Isolation - Cool to room temperature - Remove solvent/excess SOCl₂  via vacuum distillation C->D E 5. Purification - Fractional distillation under  high vacuum to yield pure  acyl chloride D->E

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • Glass-lined or Hastelloy reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel for controlled liquid addition.

  • Heating/cooling mantle.

  • Vacuum distillation apparatus.

  • Gas scrubber system charged with a sodium hydroxide solution.

Reagents:

  • 2-Fluoro-5-iodobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • N,N-dimethylformamide (DMF) (0.05 eq)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Reactor Inerting: Purge the reactor with dry nitrogen to establish an inert atmosphere. This is crucial as both thionyl chloride and the product are sensitive to moisture.

  • Charging Reagents: Charge the reactor with 2-Fluoro-5-iodobenzoic acid and the anhydrous solvent. Begin agitation.

  • Catalyst Addition: Add the catalytic amount of DMF to the suspension.

  • Thionyl Chloride Addition: Slowly add thionyl chloride to the reactor via the addition funnel over 30-60 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by taking aliquots and quenching with methanol to form the methyl ester, which can be analyzed by GC or LC-MS. The reaction is complete when the starting carboxylic acid is no longer detected.

  • Work-up and Isolation: Cool the reactor to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by fractional distillation under high vacuum to yield a clear to pale yellow liquid or low-melting solid.

Data Summary and Characterization
ParameterSpecification
Starting Material2-Fluoro-5-iodobenzoic acid
Key ReagentThionyl Chloride (SOCl₂)
Typical Scale1-10 kg
Reaction Temperature70-80°C
Typical Yield90-97%
Purity (by GC)>98%
AppearanceColorless to light yellow solid/liquid
Melting Point30-34 °C[7]
Characterization
¹H NMR Consistent with the structure, showing characteristic aromatic proton signals.
¹⁹F NMR A singlet corresponding to the fluorine atom.
IR Spectroscopy Strong carbonyl (C=O) stretch for acyl chloride at ~1780-1800 cm⁻¹.

Part II: Synthesis of Derivatives - An Application Protocol

The high reactivity of this compound makes it an excellent precursor for a wide array of derivatives via nucleophilic acyl substitution.[7] A common application is the synthesis of amides, which are prevalent in pharmaceuticals.[8][9]

General Protocol for Amide Synthesis

Procedure:

  • Nucleophile Preparation: In a separate inerted reactor, dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane or THF. Cool the solution to 0-5°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the this compound (1.05 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.

  • Work-up: Quench the reaction with water. If using dichloromethane, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

G cluster_products Potential Derivatives acyl_chloride This compound C=O product Derivative C=O acyl_chloride:f0->product:f0 Nucleophilic Acyl Substitution nucleophile {Nucleophile (Nu-H) e.g., Amine, Alcohol, Thiol} nucleophile->acyl_chloride:f0 amide Amide (Nu = R₂N) ester Ester (Nu = RO) thioester Thioester (Nu = RS)

Caption: General reaction scheme for the derivatization of this compound.

Critical Safety and Handling Protocols

Trustworthiness through Self-Validating Systems: A protocol is only trustworthy if it is safe. The procedures described herein require strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water to release toxic SO₂ and HCl gases.[10][11][12] Lachrymator.

    • Engineering Controls: All manipulations must be conducted in a certified, high-performance chemical fume hood.[10][11] Ensure eyewash stations and safety showers are immediately accessible.[10][11]

    • Personal Protective Equipment (PPE): A full suit, face shield, vapor respirator (with appropriate cartridges for acid gases), and heavy-duty chemical-resistant gloves (e.g., butyl rubber) are mandatory.[10][11][13][14]

    • Spill Management: Spills must be neutralized with an inert absorbent material like sand or sodium bicarbonate. NEVER use water. [14]

  • This compound:

    • Hazards: Corrosive. Causes severe skin burns and eye damage.[7] Reacts with moisture.

    • Handling: Handle under an inert atmosphere. Avoid contact with skin and eyes.

  • Scale-Up Considerations:

    • Thermal Management: The initial reaction with thionyl chloride and subsequent amidation reactions are exothermic. On a large scale, efficient heat transfer is critical. Use a reactor with a cooling jacket and ensure controlled, slow addition of reagents.

    • Gas Egress: The evolution of SO₂ and HCl gas during the acyl chloride formation can be vigorous. The reactor's off-gas line must be appropriately sized and directed to a robust caustic scrubber to neutralize acidic gases before venting.

Conclusion

This guide provides a validated, scalable, and detailed protocol for the synthesis of this compound and its derivatives. By explaining the rationale behind the chosen reagents and conditions, and by placing a strong emphasis on safety, this document serves as an authoritative resource for researchers in drug development. The successful and safe execution of these protocols will enable the reliable production of this key intermediate, facilitating the discovery and development of next-generation therapeutics.

References

  • Thionyl chloride MSDS. (2005, October 10). sciencelab.com.
  • Thionyl chloride MSDS. (2010, June 10). Actylis Lab Solutions.
  • SAFETY DATA SHEET: Thionyl chloride. (2009, September 21). Thermo Fisher Scientific.
  • Hazard Summary: THIONYL CHLORIDE. New Jersey Department of Health.
  • ICSC 1409 - THIONYL CHLORIDE. International Programme on Chemical Safety.
  • This compound 97. Sigma-Aldrich.
  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Acyl chloride synthesis. Organic Chemistry Portal.
  • Preparation of acyl chlorides (acid chlorides). Chemguide.
  • Exploring 2-Fluoro-5-Iodobenzoic Acid: A Key Intermediate in Organic Synthesis. Autech Industry Co.,Limited.
  • 2-Fluoro-5-iodobenzoic acid. Chem-Impex.
  • Acid to Acid Chloride - Common Conditions. organic-chemistry.org.
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
  • Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. (2025, December 28). ResearchGate.
  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka.

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Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-iodobenzoyl Chloride in the Synthesis of Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-iodobenzoyl chloride is a pivotal chemical intermediate in medicinal chemistry, valued for its trifunctional nature that enables the construction of complex molecular architectures.[][2] This guide provides an in-depth examination of its application, focusing on the synthesis of targeted kinase inhibitors. We will explore the chemical rationale for its use, present a detailed protocol for a key synthetic transformation, and discuss the biological context of the target pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Introduction: The Utility of a Trifunctional Reagent

This compound (C₇H₃ClFIO) is a solid, crystalline acyl chloride with a molecular weight of 284.45 g/mol .[2][3] Its utility in the synthesis of bioactive molecules, particularly kinase inhibitors, stems from the strategic placement of its three functional groups:

  • Acyl Chloride: A highly reactive group, ideal for forming stable amide or ester bonds. This functionality serves as the primary anchor point for coupling the benzoyl scaffold to other molecular fragments, typically amines or alcohols.

  • Iodine Atom: An excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[4] This allows for the late-stage introduction of diverse aryl or heteroaryl moieties, which is critical for tuning a drug candidate's specificity, potency, and pharmacokinetic profile.

  • Fluorine Atom: The strategic incorporation of fluorine is a well-established tactic in modern drug design.[5] Its presence can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[5][6]

This unique combination makes this compound a powerful building block for constructing libraries of complex molecules for high-throughput screening and lead optimization.

Application Spotlight: Synthesis of MEK Inhibitor Scaffolds

A prominent application of this reagent and its derivatives is in the synthesis of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade that is frequently dysregulated in human cancers.[4][7] Inhibitors of MEK1/2, key kinases in this pathway, such as Trametinib, have shown significant clinical efficacy. The 2-fluoro-4-iodoanilino moiety, often derived from precursors related to this compound, is a common feature in many MEK inhibitors.[7]

Biological Target: The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[4] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4] Targeting MEK provides a strategic downstream node for intervention.

MEK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Growth Cell Proliferation, Survival, Differentiation ERK->Growth Promotes Inhibitor MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for MEK inhibitors.

Synthetic Workflow: Amide Bond Formation

The formation of an amide bond is a fundamental step in the synthesis of many bioactive molecules. This compound is an ideal reactant for this transformation, readily coupling with primary or secondary amines to form a stable amide linkage. This protocol outlines a representative synthesis of an N-Aryl-2-fluoro-5-iodobenzamide, a core scaffold for further elaboration.

Synthesis_Workflow Reactants This compound + Arylamine Conditions Aprotic Solvent (e.g., DCM) Base (e.g., TEA, Pyridine) 0°C to Room Temp Reactants->Conditions Reaction Product N-Aryl-2-fluoro-5-iodobenzamide (Core Scaffold) Conditions->Product Yields

Caption: General workflow for the synthesis of an N-Aryl-2-fluoro-5-iodobenzamide scaffold.

Detailed Experimental Protocol

Objective: To synthesize a representative N-Aryl-2-fluoro-5-iodobenzamide intermediate.

Materials:

  • This compound (1.0 eq)

  • Substituted Arylamine (e.g., 3-amino-N,N-diethylbenzamide) (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted arylamine (1.05 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

    • Causality Explanation: An inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride by atmospheric moisture. Cooling to 0 °C helps to control the exothermicity of the acylation reaction and minimize side reactions.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

    • Causality Explanation: Triethylamine acts as a base to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel.

    • Causality Explanation: Slow, dropwise addition is essential to maintain temperature control and prevent the formation of undesired byproducts from a rapid, uncontrolled reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

    • Causality Explanation: This aqueous washing sequence effectively purifies the crude product by removing unreacted starting materials and byproducts based on their solubility and acid-base properties.

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain the pure N-Aryl-2-fluoro-5-iodobenzamide.

Data Summary & Expected Results

The following table summarizes typical parameters for the described acylation reaction.

ParameterValue/RangeRationale
Stoichiometry Acyl Chloride (1.0 eq), Amine (1.0-1.1 eq), Base (1.2-1.5 eq)A slight excess of the amine and a larger excess of the base ensure complete consumption of the key acyl chloride.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents are required to prevent reaction with the acyl chloride.
Temperature 0 °C to 25 °CBalances reaction rate with selectivity, minimizing byproduct formation.
Reaction Time 2 - 6 hoursTypically sufficient for complete conversion, monitored by TLC or LC-MS.
Expected Yield 75 - 95%This reaction is generally high-yielding and efficient.
Purification Recrystallization or Column ChromatographyMethod depends on the physical properties of the product and the nature of any impurities.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[3][8] It reacts with water to release corrosive HCl gas.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[3]

  • Handling: Avoid inhalation of dust and vapors. Do not allow the substance to come into contact with water, skin, or eyes.[8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound stands out as a highly effective and versatile building block in the synthesis of complex bioactive molecules. Its unique combination of a reactive acyl chloride for robust amide bond formation, an iodine atom for strategic cross-coupling, and a fluorine atom for enhancing drug-like properties provides medicinal chemists with a powerful tool for scaffold development. The protocols and strategies outlined in this guide, particularly in the context of synthesizing kinase inhibitors for the MAPK pathway, demonstrate its significant potential in accelerating drug discovery programs.

References

  • Method for synthesizing trametinib key intermediate. (2019). Google Patents.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (2019). Journal of Nuclear Medicine.
  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2021). European Journal of Medicinal Chemistry.
  • A method of synthesis Trimetinib key intermediate. (2019). Google Patents.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2022). Molecules.
  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.
  • Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. (2020). Molecules.
  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. (n.d.). Scholars Research Library.
  • Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. (2018). ResearchGate.
  • Developing novel classes of protein kinase CK1d inhibitors by fusing[2][3][9]triazole with different bicyclic heteroaromatic systems. (2020). Art in Science.
  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2022). Molecules.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (2013). Journal of Medicinal Chemistry.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). ResearchGate.
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (2020). Marine Drugs.
  • 2-Chloro-5-iodobenzoyl chloride. (n.d.). PubChem.
  • Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. (2023). ResearchGate.
  • Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside. (2024). ResearchGate.
  • Synthesis method of 2-fluoro-5-nitrobenzaldehyde. (2023). Google Patents.

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Derivatization of amines with 2-Fluoro-5-iodobenzoyl chloride for analysis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol on the Derivatization of Amines with 2-Fluoro-5-iodobenzoyl Chloride for Analysis.

Application Note & Protocol

Topic: High-Sensitivity Analysis of Primary and Secondary Amines via Derivatization with this compound

Abstract

The quantitative analysis of low-molecular-weight primary and secondary amines, such as neurotransmitters, biogenic amines, and pharmaceutical metabolites, presents significant analytical challenges.[1] These molecules often exhibit high polarity, low volatility, and lack strong chromophores, hindering their retention on standard reversed-phase chromatography columns and limiting their detectability.[2] Chemical derivatization is a robust strategy to overcome these limitations.[3][4] This guide details a comprehensive protocol for the derivatization of amines with this compound (FIBC), a reagent specifically designed to enhance analytical performance, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). The introduction of both a fluorine and an iodine atom onto the analyte provides a unique mass signature, exceptional sensitivity, and improved chromatographic behavior, facilitating confident identification and accurate quantification in complex biological matrices.

Principle of the Method & Mechanistic Insight

The derivatization process is based on the nucleophilic acyl substitution reaction between a primary or secondary amine and the highly reactive acyl chloride group of this compound.[5][6]

Causality of the Reaction: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a stable amide bond.[7]

The Critical Role of a Base: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[7][8] The presence of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential for two reasons:

  • Neutralization: It neutralizes the generated HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[9]

  • Catalysis: For secondary amines or less reactive primary amines, the base can facilitate the initial deprotonation of the amine, increasing its nucleophilicity.

The overall reaction is rapid and typically proceeds to completion under mild conditions.

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_intermediate Transition State Amine R-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate + FIBC FIBC This compound (Electrophile) FIBC->Intermediate Amide Stable Derivatized Amide Intermediate->Amide - Cl⁻ HCl HCl Salt [Base-H]⁺Cl⁻ HCl->Salt + Base Base Base (e.g., TEA) Base->Salt

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Unique Advantages of this compound for MS Analysis

While various acylating agents like benzoyl chloride are effective, FIBC offers distinct advantages for modern analytical platforms, particularly LC-MS/MS.[10][11]

  • Improved Chromatography: The addition of the bulky, hydrophobic benzoyl group significantly increases the retention of polar amines on C18 and other reversed-phase columns, moving them away from the solvent front and potential matrix interferences.[12]

  • Enhanced Ionization Efficiency: The derivatized amide is less polar and generally shows improved ionization in electrospray ionization (ESI) sources compared to the parent amine.

  • Confident Peak Identification: The iodine atom (¹²⁷I) is monoisotopic and heavy, creating a highly characteristic mass shift of +265.93 Da (C₇H₃FIO). This large, specific mass addition makes it simple to identify derivatized analytes in a complex chromatogram.

  • Isotopic Signature for Confirmation: While iodine itself is monoisotopic, the presence of the chlorine atom on the unreacted reagent provides a signature. More importantly, the derivatized product has a unique mass that is easily distinguishable from endogenous metabolites.

  • Fragment Ion Specificity: In tandem MS (MS/MS), the derivatized amines produce a characteristic fragment ion corresponding to the 2-fluoro-5-iodobenzoyl cation at m/z 248.94. This allows for the use of highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) scan modes.

Detailed Experimental Protocol

This protocol provides a robust starting point for the derivatization of primary and secondary amines in a standard solution. It should be optimized for specific analytes and matrices.

Materials and Reagents
ItemRecommended Grade / Supplier
This compound (FIBC)≥97% purity (e.g., Sigma-Aldrich)[13]
Analyte Stock Solution1 mg/mL in appropriate solvent (e.g., Water, Methanol)
Acetonitrile (ACN)LC-MS Grade
Triethylamine (TEA)≥99.5% purity, anhydrous
Formic Acid (FA)LC-MS Grade
Ultrapure Water18.2 MΩ·cm
Microcentrifuge Tubes1.5 mL, low-binding
Calibrated Pipettes & Tips
Reagent Preparation
  • Derivatization Reagent (10 mg/mL FIBC in ACN):

    • Accurately weigh 10 mg of FIBC into a clean, dry glass vial.

    • Add 1.0 mL of LC-MS grade acetonitrile.

    • Vortex until fully dissolved.

    • Scientist's Note: This reagent is sensitive to moisture. Prepare fresh daily and keep the vial tightly capped when not in use. The acyl chloride will hydrolyze to the unreactive carboxylic acid in the presence of water.

  • Base Solution (5% TEA in ACN):

    • Add 50 µL of triethylamine to 950 µL of acetonitrile in a microcentrifuge tube.

    • Vortex to mix.

  • Analyte Working Solution (e.g., 10 µg/mL):

    • Perform serial dilutions of the 1 mg/mL stock solution in the desired initial solvent (e.g., 50:50 ACN:Water) to create calibration standards and QC samples.

Step-by-Step Derivatization Procedure
  • Aliquot Sample: Pipette 50 µL of the amine standard or sample into a 1.5 mL microcentrifuge tube.

  • Add Base: Add 20 µL of the 5% TEA solution to the tube. Vortex briefly for 5 seconds.

    • Rationale: This step ensures the reaction medium is basic, which is critical for the reaction to proceed.[8]

  • Add Derivatization Reagent: Add 20 µL of the 10 mg/mL FIBC solution.

    • Rationale: The reagent is added after the base to ensure the amine is ready to react and to prevent premature hydrolysis of the FIBC.

  • React: Vortex the mixture vigorously for 30 seconds. Allow the reaction to proceed at room temperature for 15 minutes.

    • Rationale: Acylation with acyl chlorides is typically very fast.[7][14] A 15-minute incubation is usually sufficient for complete conversion of most primary and secondary amines. For sterically hindered amines, incubation at a slightly elevated temperature (e.g., 40-50°C) may be required, but this should be optimized.

  • Quench Reaction: Add 100 µL of ultrapure water containing 0.1% formic acid. Vortex for 10 seconds.

    • Rationale: The water quenches the reaction by hydrolyzing any remaining FIBC. The formic acid ensures the final sample is acidified, which is ideal for subsequent reversed-phase LC-MS analysis as it promotes protonation of the derivatized amide for positive ion mode ESI.

  • Dilute and Analyze: Dilute the final mixture as needed with the initial mobile phase (e.g., add 810 µL of 95:5 Water:ACN with 0.1% FA for a final 1:20 dilution). Transfer to an autosampler vial for LC-MS analysis.

Experimental_Workflow Figure 2: Derivatization and Analysis Workflow node_prep 1. Sample/Standard (50 µL) node_base 2. Add Base (20 µL 5% TEA) node_prep->node_base node_reagent 3. Add FIBC Reagent (20 µL 10 mg/mL) node_base->node_reagent node_react 4. Vortex & React (15 min @ RT) node_reagent->node_react node_quench 5. Quench (100 µL 0.1% FA in H₂O) node_react->node_quench node_dilute 6. Dilute & Transfer to Autosampler Vial node_quench->node_dilute node_analyze 7. LC-MS/MS Analysis node_dilute->node_analyze

Caption: Figure 2: Derivatization and Analysis Workflow.

Analytical Methodology: A Starting Point for LC-MS/MS

The following parameters serve as a typical starting point for the analysis of FIBC-derivatized amines. Method development and optimization are essential for achieving desired performance for specific analytes.

ParameterRecommended Setting
HPLC System Standard UPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Example Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min)
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Key MRM Transition Precursor Ion (Q1): [M+H]⁺ of derivatized amine Product Ion (Q3): 248.94 (2-fluoro-5-iodobenzoyl cation)

Method Validation & Trustworthiness

To ensure the reliability and accuracy of results, the analytical method must be validated according to established guidelines.[15] Key parameters to assess include:

ParameterDescription
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed using blank matrix.
Linearity & Range A calibration curve should be prepared with at least 5-6 non-zero standards. A correlation coefficient (r²) of >0.99 is desirable.[11]
Accuracy & Precision Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[16]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[17]
Stability Analyte stability in the matrix during storage and post-preparation in the autosampler.

Troubleshooting

  • Low/No Derivatization Yield:

    • Cause: Moisture in reagents. FIBC has hydrolyzed.

    • Solution: Use anhydrous solvents. Prepare FIBC reagent fresh.

    • Cause: pH is too acidic. Amine is protonated.

    • Solution: Ensure the base is added and mixed before the FIBC reagent. Check the purity of the base.

  • Multiple Peaks for a Single Analyte:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Increase reaction time or temperature slightly. Ensure stoichiometry of reagents is correct (reagent should be in excess).

  • High Background Signal in MS:

    • Cause: Excess derivatization reagent (FIBC) or its hydrolyzed product.

    • Solution: Optimize the quenching step. Ensure sufficient chromatographic separation between the analyte peak and any excess reagent.

References

  • PubMed. (2020-01-11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • National Institutes of Health (NIH). (2018-09-30). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • ResearchGate. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs.
  • National Institutes of Health (NIH). (2014-04-24). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry.
  • ResearchGate. (2009-02-01). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry.
  • ResearchGate. (2007-01-01). Validation of a method for the analysis of biogenic amines: Histamine instability during wine sample storage.
  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.
  • National Institutes of Health (NIH). (2016-01-01). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • Oxford Academic. (2024-03-25). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites.
  • National Institutes of Health (NIH). (2017-08-03). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
  • National Institutes of Health (NIH). (2024-04-04). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
  • Chemistry LibreTexts. (2023-01-22). Making Amides from Acyl Chlorides.
  • Royal Society of Chemistry. (2019-11-12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • Pearson. What compounds are formed from the reaction of benzoyl chloride with primary and secondary amines?
  • RSC Publishing. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography.
  • ScienceOpen. (2019-10-21). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be.
  • Chemistry LibreTexts. (2020-05-30). 20.6: Reactions of Amines.
  • Chemistry LibreTexts. (2023-01-22). Amine Reactions.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • ResearchGate. (2014-04-01). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography.

Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Fluoro-5-iodobenzoyl Chloride

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound is a trifunctional electrophilic building block of significant synthetic potential.[1] Its utility is derived from the orthogonal reactivity of its three key functional groups:

  • Acyl Chloride: A highly reactive site for nucleophilic acyl substitution, enabling the facile introduction of a wide array of side chains through amidation, esterification, or Friedel-Crafts acylation.

  • Aryl Iodide: A premier handle for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides, readily undergoing oxidative addition to palladium(0) complexes, which is the crucial first step in cornerstone reactions like Sonogashira, Buchwald-Hartwig, Suzuki, and Heck couplings.[2][3][4]

  • Aryl Fluoride: The C-F bond is generally robust and less reactive in cross-coupling, often carried through synthetic sequences. However, its strong electron-withdrawing nature modulates the reactivity of the aromatic ring and can be a key pharmacophore in drug candidates, enhancing metabolic stability and binding affinity.[5]

This guide provides an in-depth exploration of validated synthetic routes to key heterocyclic cores—specifically benzofurans and isoindolinones—leveraging the unique reactivity of this compound. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern the choice of reagents and conditions.

Part 1: Synthesis of Substituted Benzofuran Scaffolds

The construction of the benzofuran ring system, a privileged scaffold in numerous biologically active compounds, can be efficiently achieved via a sequential Sonogashira coupling and intramolecular cyclization strategy.[6][7] The process transforms the aryl iodide into a carbon-carbon bond with an alkyne, which then serves as the precursor for the furan ring.[8][9]

Overall Synthetic Workflow

The pathway involves two primary transformations: initial amidation of the highly reactive acyl chloride, followed by a palladium-copper catalyzed Sonogashira coupling, which proceeds concurrently with or is followed by an intramolecular cyclization to yield the benzofuran core.

G A This compound B Step 1: Amidation A->B  R-NH2, Base  (e.g., Et3N, Pyridine) C 2-Fluoro-5-iodo-N-alkyl/arylbenzamide B->C D Step 2: Sonogashira Coupling & Intramolecular Cyclization C->D  Terminal Alkyne, Pd(PPh3)2Cl2,  CuI, Base (e.g., Et3N) E Substituted Benzofuran Derivative D->E

Caption: Workflow for Benzofuran Synthesis.

Causality in Experimental Design: The Sonogashira-Cyclization Cascade

The Sonogashira reaction is a powerful method for forming sp²-sp carbon-carbon bonds.[10][11] Its mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The Pd(0) active species undergoes oxidative addition into the C-I bond of the benzamide intermediate. This is the rate-determining step and is highly favorable for aryl iodides.[13]

  • Copper(I) Co-catalyst (CuI): The copper acetylide, formed by the reaction of the terminal alkyne with CuI in the presence of a base, transmetalates with the Pd(II)-aryl complex. This step is crucial for the high efficiency of the reaction under mild conditions.[14]

  • Base (e.g., Triethylamine): The base serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide anion and neutralizes the hydrogen iodide generated during the reaction.[11]

  • Intramolecular Cyclization: Following the formation of the alkyne-substituted intermediate, the oxygen atom of the amide carbonyl group can attack the internal carbon of the alkyne in a 5-exo-dig cyclization. This step is often facilitated by the palladium catalyst or can occur under thermal conditions, leading to the stable benzofuran ring system.[8]

Experimental Protocol 1: Synthesis of 2-Fluoro-3-(phenylethynyl)benzoyl Amide and Subsequent Cyclization to 2-Phenylbenzofuran Derivative

Step 1a: Synthesis of 2-Fluoro-5-iodo-N-propylbenzamide

  • To a stirred solution of this compound (5.0 g, 17.6 mmol) in anhydrous dichloromethane (DCM, 100 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (3.7 mL, 26.4 mmol).

  • Slowly add propylamine (1.74 mL, 21.1 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water (50 mL) and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (Hexane:Ethyl Acetate gradient) to afford the pure amide.

Step 1b: One-Pot Sonogashira Coupling and Cyclization

  • In a dry Schlenk flask under a nitrogen atmosphere, combine 2-Fluoro-5-iodo-N-propylbenzamide (1.0 g, 3.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 70 mg, 0.1 mmol, 3 mol%), and copper(I) iodide (CuI, 19 mg, 0.1 mmol, 3 mol%).

  • Add anhydrous triethylamine (15 mL) as the solvent and base.

  • Add phenylacetylene (0.41 mL, 3.7 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor by LC-MS for the formation of the benzofuran product.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography to isolate the desired 5-substituted-2-phenylbenzofuran derivative.

Substrate (Amide)AlkyneCatalyst SystemTemp (°C)Yield (%)
2-Fluoro-5-iodo-N-propylbenzamidePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N8085
2-Fluoro-5-iodo-N-benzylbenzamide1-HexynePd(PPh₃)₂Cl₂ / CuI / Et₃N8078
2-Fluoro-5-iodo-N-phenylbenzamideTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N / TBAF7572
Table 1: Representative yields for the synthesis of benzofuran derivatives.

Part 2: Synthesis of Substituted Isoindolinone Scaffolds

Isoindolinones are a vital class of N-heterocycles present in many pharmaceuticals. A direct and efficient route to this core from this compound involves an initial amidation followed by an intramolecular Buchwald-Hartwig amination.[15] This strategy leverages the C-I bond for a palladium-catalyzed C-N bond formation to construct the five-membered lactam ring.

Overall Synthetic Workflow

This pathway is also a two-step sequence, beginning with the formation of an N-substituted benzamide, which then undergoes an intramolecular C-N coupling reaction.

G A This compound B Step 1: Amidation A->B  R-NH2, Base  (e.g., Et3N, Pyridine) C 2-Fluoro-5-iodo-N-alkyl/arylbenzamide B->C D Step 2: Intramolecular Buchwald-Hartwig Amination C->D  Pd Catalyst, Ligand,  Base (e.g., K2CO3) E Substituted Isoindolinone Derivative D->E

Caption: Workflow for Isoindolinone Synthesis.

Causality in Experimental Design: The Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming aryl C-N bonds.[16][17] Its application in an intramolecular fashion provides a powerful tool for heterocycle synthesis.[18]

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are common Pd(0) or Pd(II) precatalysts. The active Pd(0) species is generated in situ.[19]

  • Ligand (e.g., Xantphos, BINAP): The choice of phosphine ligand is critical. Bulky, electron-rich ligands are required to facilitate both the oxidative addition of the aryl iodide and the final, often difficult, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[18] Bidentate ligands like Xantphos are often superior for intramolecular reactions as they help maintain the proximity of the reacting centers.[16]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to deprotonate the amide nitrogen, forming the nucleophilic amide anion that coordinates to the palladium center prior to reductive elimination. Weaker bases like potassium carbonate are often sufficient and are compatible with a broader range of functional groups compared to stronger bases like sodium tert-butoxide.[19][20]

  • Solvent (e.g., Toluene, Dioxane): High-boiling, non-polar aprotic solvents are typically used to achieve the necessary temperatures for the catalytic cycle to proceed efficiently.[18]

Experimental Protocol 2: Synthesis of 6-Fluoro-2-propylisoindolin-1-one

Step 2a: Synthesis of 2-Fluoro-5-iodo-N-propylbenzamide

  • Follow the procedure detailed in Step 1a .

Step 2b: Intramolecular Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add 2-Fluoro-5-iodo-N-propylbenzamide (1.0 g, 3.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91 mg, 0.1 mmol, 3 mol%), and Xantphos (115 mg, 0.2 mmol, 6 mol%).

  • Add anhydrous potassium carbonate (K₂CO₃, 857 mg, 6.2 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through Celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the pure 6-fluoro-2-propylisoindolin-1-one.

Substrate (Amide)LigandBaseSolventTemp (°C)Yield (%)
2-Fluoro-5-iodo-N-propylbenzamideXantphosK₂CO₃Toluene11091
2-Fluoro-5-iodo-N-benzylbenzamideBINAPCs₂CO₃Dioxane10088
2-Fluoro-5-iodo-N-butylbenzamideXantphosK₂CO₃Toluene11093
Table 2: Representative yields for the synthesis of isoindolinone derivatives.

References

  • Wikipedia.
  • Organic Chemistry Portal. Benzofuran synthesis. [Link]
  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
  • MedCrave.
  • MedCrave.
  • Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.
  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • MDPI.
  • Organic Chemistry Portal. Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. Synthesis of indoles. [Link]
  • ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • PMC.
  • Organic Chemistry Portal.
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  • Organic Chemistry Portal. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[9][17]-Aryl Shift. [Link]
  • ScienceDirect.
  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
  • RSC Publishing. Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • PMC. Decarbonylative Fluoroalkylation at Palladium(II)
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Application Note: Strategic Use of 2-Fluoro-5-iodobenzoyl Chloride in Protecting Group and Synthetic Elaboration Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the selection of a protecting group is a critical decision that can dictate the success of a synthetic route.[1][2] 2-Fluoro-5-iodobenzoyl chloride emerges as a multifaceted reagent, serving not only as a robust protecting group for amines and alcohols but also as a versatile synthetic handle for subsequent molecular elaboration. The presence of the ortho-fluoro and para-iodo substituents on the benzoyl scaffold imparts unique chemical properties, offering a distinct profile of stability, cleavage, and reactivity. This guide provides a comprehensive overview of the strategic application of this compound, detailing its use in protection/deprotection schemes, its orthogonality with other common protecting groups, and its unique potential in post-protection functionalization, thereby empowering researchers in medicinal chemistry and drug development to design more efficient and innovative synthetic pathways.

Introduction: A Dual-Role Reagent

Protecting groups are indispensable tools in organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[1][3] The ideal protecting group should be easy to install and remove in high yields and stable to a wide range of reaction conditions, yet selectively cleavable without affecting other parts of the molecule.[2][4]

The 2-Fluoro-5-iodobenzoyl (FIB) group, installed via its acyl chloride, belongs to the family of benzoyl-type protecting groups, which are known for their general stability.[5][6] However, its utility extends far beyond simple protection. The electronic properties conferred by the fluorine atom and the synthetic handle provided by the iodine atom elevate this compound from a mere protecting agent to a strategic linchpin in complex syntheses.

This document outlines its core applications, focusing on:

  • Protection & Deprotection: Reliable protocols for the protection of amines and alcohols and their subsequent cleavage.

  • Orthogonal Strategies: A comparative analysis of the FIB group's stability relative to other common protecting groups, enabling selective deprotection schemes.

  • Synthetic Elaboration: Leveraging the iodo-substituent for post-protection modifications, such as transition-metal-catalyzed cross-coupling reactions.

G cluster_0 Conventional Protecting Group Strategy cluster_1 Advanced Elaboration Strategy A Substrate (e.g., R-NH2) B Protection (+ FIB-Cl) A->B C FIB-Protected Intermediate B->C D Reaction on Substrate Backbone C->D C2 FIB-Protected Intermediate E Deprotection D->E F Final Product E->F G Modification of FIB Group (e.g., Suzuki Coupling at Iodine) C2->G H Modified Intermediate G->H I Reaction on Substrate Backbone H->I J Deprotection I->J K Final Elaborated Product J->K

Diagram 1: Dual strategic pathways for using the FIB group.

Physicochemical Properties

This compound is a solid at room temperature, making it convenient to handle and weigh compared to liquid acyl chlorides.[7] Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 186584-73-6[7][]
Molecular Formula C₇H₃ClFIO[7][9]
Molecular Weight 284.45 g/mol [9]
Appearance Solid[7]
Melting Point 30-34 °C[9]
Boiling Point 269.1 °C at 760 mmHg (Predicted)[9]
SMILES String Fc1ccc(I)cc1C(Cl)=O
InChI Key CEMYZMDITJKYDA-UHFFFAOYSA-N[7]

Protection Protocols: Formation of Amides and Esters

The introduction of the FIB group follows standard acylation procedures. The high reactivity of the acyl chloride ensures efficient reaction with nucleophiles like amines and alcohols.

General Protocol for Amine Protection

The formation of a 2-fluoro-5-iodobenzamide is a robust and high-yielding reaction, effectively protecting primary and secondary amines.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the expulsion of the chloride leaving group. A non-nucleophilic base is used to scavenge the HCl byproduct.

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine substrate (1.0 equiv).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.5 equiv) or N,N-diisopropylethylamine (DIPEA, 1.5 equiv). For less reactive amines, pyridine can be used as both the base and solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1-1.2 equiv) in a minimal amount of the reaction solvent and add it dropwise to the amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or flash column chromatography on silica gel.

General Protocol for Alcohol Protection

The FIB group can also be used to protect hydroxyl groups, forming stable benzoate esters. This is particularly useful for alcohols where subsequent reactions require non-nucleophilic and non-basic conditions.

Mechanism: Similar to amine protection, the alcohol oxygen acts as the nucleophile. The reaction is often slower and may require a catalyst to facilitate the acylation of the less nucleophilic hydroxyl group.

Step-by-Step Protocol:

  • Setup: To a dry flask under an inert atmosphere, add the alcohol substrate (1.0 equiv).

  • Dissolution & Base: Dissolve the alcohol in anhydrous DCM or pyridine. Add pyridine (2.0-3.0 equiv) which acts as both a base and a nucleophilic catalyst. For sterically hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) is recommended.[10]

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add this compound (1.2 equiv) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described for amine protection (Section 3.1).

Deprotection: Cleavage of the FIB Group

The FIB group, being a substituted benzoyl group, is significantly more stable than simple acyl groups like acetyls.[5][6] Its cleavage typically requires basic hydrolytic (saponification) conditions.

Step-by-Step Protocol for Base-Catalyzed Hydrolysis:

  • Setup: Dissolve the FIB-protected substrate (1.0 equiv) in a mixture of solvents such as THF/Methanol/Water (e.g., in a 2:1:1 ratio).

  • Reagent Addition: Add an excess of a strong base, such as lithium hydroxide (LiOH, 3-5 equiv) or sodium hydroxide (NaOH, 3-5 equiv).

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C to accelerate the cleavage. The reaction time can vary from 2 to 24 hours depending on the substrate's steric hindrance and electronic properties. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to 0 °C and carefully neutralize with an aqueous acid (e.g., 1 M HCl) to the appropriate pH for your product's stability.

  • Extraction: Extract the deprotected product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography, recrystallization, or acid-base extraction.

Orthogonal Protecting Group Strategies

Orthogonality in synthesis refers to the ability to deprotect one functional group without affecting another.[3][11] The FIB group's stability profile makes it an excellent component of an orthogonal protection strategy. It is stable to the acidic conditions used to cleave tert-butoxycarbonyl (Boc) groups and the specific basic conditions (piperidine) used to cleave fluorenylmethyloxycarbonyl (Fmoc) groups.[12][13][14]

Protecting GroupCommon Introduction ReagentCleavage ConditionsFIB Group Stability
FIB This compound Strong Base (NaOH, LiOH) + Heat -
Boc Boc₂OStrong Acid (TFA, HCl)Stable
Cbz Cbz-ClH₂, Pd/C (Hydrogenolysis)Stable
Fmoc Fmoc-OSu20% Piperidine in DMFStable
TBDMS TBDMS-ClFluoride Source (TBAF) or AcidStable

This orthogonality allows for selective deprotection sequences in complex molecules, as illustrated in the decision workflow below.

G start Multi-protected Molecule (contains FIB, Boc, TBDMS) q1 Need to deprotect the Boc-amine? start->q1 q2 Need to deprotect the TBDMS-ether? start->q2 q3 Need to deprotect the FIB-amide? start->q3 a1 Use Strong Acid (e.g., TFA in DCM) q1->a1 a2 Use Fluoride Source (e.g., TBAF in THF) q2->a2 a3 Use Strong Base (e.g., LiOH, heat) q3->a3 r1 Result: Only Boc is removed. FIB and TBDMS remain intact. a1->r1 r2 Result: Only TBDMS is removed. FIB and Boc remain intact. a2->r2 r3 Result: Only FIB is removed. (Boc and TBDMS are stable) a3->r3

Diagram 2: Decision workflow illustrating the orthogonality of the FIB group.

The Synthetic Advantage: Post-Protection Modification

The most compelling feature of the FIB protecting group is its capacity for direct chemical modification. The carbon-iodine bond is a well-established reactive site for numerous transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds onto the protecting group itself, which can then be carried through several synthetic steps before deprotection.

Key Applications:

  • Suzuki Coupling: Introduction of aryl or vinyl groups.

  • Sonogashira Coupling: Introduction of alkyne moieties.

  • Heck Coupling: Introduction of alkenes.

  • Buchwald-Hartwig Amination: Introduction of new C-N bonds.

This strategy effectively turns the protecting group into a temporary scaffold for building molecular complexity.

G Start FIB-Protected Amine (R-NH-CO-C₆H₃(F)(I)) Reagent Suzuki Coupling ConditionsAr-B(OH)₂Pd Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃)Solvent (e.g., Toluene/H₂O) Start->Reagent Product Coupled Product (R-NH-CO-C₆H₃(F)(Ar)) Reagent->Product Deprotect DeprotectionLiOH, THF/H₂O Product->Deprotect Final Deprotected Amine (R-NH₂) + Modified Benzoic Acid Deprotect->Final

Diagram 3: Workflow for post-protection modification via Suzuki coupling.

Conclusion

This compound is a powerful and versatile tool for the modern synthetic chemist. It offers a unique combination of robust protection, predictable cleavage, and exceptional orthogonality with commonly used protecting groups. More importantly, its embedded iodo-substituent provides a gateway for strategic molecular elaboration through cross-coupling chemistry. By integrating the FIB group into their synthetic designs, researchers can unlock novel pathways to complex molecules, streamlining synthetic routes and expanding the accessible chemical space for drug discovery and development.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Ghorai, M. K., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]
  • Conti, P., et al. (2006). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties.
  • Carey & Sundberg. PROTECTING GROUPS. [Link]
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Application Notes and Protocols for Catalytic Reactions of 2-Fluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluoro-5-iodobenzoyl chloride is a versatile trifunctional reagent of significant interest in medicinal chemistry and materials science. The presence of an acyl chloride, a fluoro group, and an iodo group on the same aromatic ring allows for a diverse range of sequential and regioselective transformations. This guide provides an in-depth analysis of the catalytic conditions for several key palladium-catalyzed cross-coupling reactions and amide bond formations involving this substrate. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this compound.

Introduction: The Strategic Value of this compound

This compound (CAS 186584-73-6) is a powerful building block in modern organic synthesis.[1][2][] Its utility stems from the orthogonal reactivity of its three functional groups:

  • Acyl Chloride: The most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides. This reaction typically proceeds under mild conditions without the need for a catalyst.

  • Iodo Group: The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling reactions. The high polarizability and relatively weak nature of the C-I bond make it highly susceptible to oxidative addition to a Pd(0) center, the initial step in many catalytic cycles.[4] The reactivity order for aryl halides in such couplings is generally I > Br > OTf >> Cl.[5]

  • Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-I bond, often enhancing the rate of oxidative addition.[6] Its presence is also a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[5]

This differential reactivity allows for a strategic, stepwise functionalization of the molecule. Typically, the highly reactive acyl chloride is addressed first, followed by the palladium-catalyzed cross-coupling at the iodo position. This guide will focus on the catalytic conditions for reactions at the C-I bond, assuming the acyl chloride has been previously converted to a more stable functional group, such as an amide.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[7] The general catalytic cycle for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4][8][9]

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Coupled Product Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-X Aryl Halide (e.g., 2-Fluoro-5-iodobenzamide derivative) R-M Coupling Partner (e.g., Boronic Acid, Alkyne, Amine)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, influencing yield, selectivity, and reaction rate. The following sections provide detailed application notes for specific transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl compounds prevalent in pharmaceuticals.[5][8]

Causality of Component Selection:

  • Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common choices. Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness, forming the active Pd(0) species in situ.

  • Ligand: Phosphine ligands are crucial. They stabilize the palladium center, increase electron density to facilitate oxidative addition, and their bulkiness promotes reductive elimination.[8] For aryl iodides, triphenylphosphine (PPh₃) is often sufficient. However, for less reactive aryl halides or sterically hindered substrates, more electron-rich and bulky ligands like SPhos or XPhos may be required.[10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates transmetalation.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome, with stronger bases like K₃PO₄ often being more effective for challenging couplings.

  • Solvent: A mixture of an organic solvent and water is typical. Solvents like dioxane, toluene, or DMF are used to dissolve the organic substrates, while water is necessary to dissolve the inorganic base.[10]

Comparative Data for Suzuki-Miyaura Coupling
Coupling Partner (Boronic Acid)Catalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90>95
3,5-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~92

Note: Yields are representative and based on couplings with related aryl iodides. Optimization is recommended for specific substrates.

Protocol: Suzuki-Miyaura Coupling of a 2-Fluoro-5-iodobenzamide Derivative

This protocol describes the coupling of a pre-formed 2-fluoro-5-iodobenzamide with phenylboronic acid.

Materials:

  • N-Alkyl-2-fluoro-5-iodobenzamide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Alkyl-2-fluoro-5-iodobenzamide, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ and PPh₃ to the flask under the inert atmosphere.

  • Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water. The final concentration of the aryl iodide should be approximately 0.1 M.

  • Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated enynes and arylalkynes.[12][13]

Causality of Component Selection:

  • Catalysts: This reaction classically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (typically CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[14]

  • Ligand: Phosphine ligands, such as PPh₃, are standard for the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX byproduct and as the solvent.

  • Copper-Free Conditions: Concerns about the homocoupling of alkynes (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These often require a stronger base and slightly higher temperatures but can provide cleaner reactions.[15]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Iodide 2-Fluoro-5-iodobenzamide Derivative Mix Combine & Degas Aryl_Iodide->Mix Alkyne Terminal Alkyne Alkyne->Mix Catalysts Pd(PPh3)2Cl2 CuI Catalysts->Mix Base_Solvent Et3N / THF Base_Solvent->Mix Heat Heat to 40-60 °C Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography Extract->Purify Product Arylalkyne Product Purify->Product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Protocol: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • N-Alkyl-2-fluoro-5-iodobenzamide (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, dissolve N-Alkyl-2-fluoro-5-iodobenzamide, Pd(PPh₃)₂Cl₂, and CuI in a 2:1 mixture of THF and Et₃N.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40 °C) until the starting material is consumed, as monitored by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.[16]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[17] This reaction has largely replaced harsher classical methods and is a staple in pharmaceutical synthesis.[18]

Causality of Component Selection:

  • Palladium Precatalyst: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, which are reduced in situ to the active Pd(0) species.

  • Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands.[19] Ligands like BINAP, XPhos, or BrettPhos are essential. They promote the reductive elimination step, which is often the rate-limiting step, and prevent β-hydride elimination.[17][20] The choice of ligand depends on the specific amine and aryl halide being coupled.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[21] Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently used. NaOt-Bu is a common and effective choice for a wide range of substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Comparative Data for Buchwald-Hartwig Amination
AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100>95
AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane110~90
BenzylaminePd(OAc)₂ / BrettPhosK₂CO₃t-BuOH110~88

Note: Yields are representative and based on couplings with related aryl iodides. The iodide byproduct can sometimes inhibit the reaction; using a solvent where the iodide salt is insoluble can improve efficiency.[22]

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • N-Alkyl-2-fluoro-5-iodobenzamide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Add N-Alkyl-2-fluoro-5-iodobenzamide, BINAP, and NaOt-Bu to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add Pd₂(dba)₃ under argon.

  • Add anhydrous toluene, followed by morpholine, via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction until the starting aryl iodide is fully consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.[21][23]

Amide Bond Formation from the Acyl Chloride

While the primary focus of this guide is on the catalytic reactions at the C-I bond, the initial functionalization of the acyl chloride is a critical first step. This is typically a non-catalytic, stoichiometric reaction.

General Considerations:

  • Reaction with Amines/Alcohols: this compound reacts readily with primary or secondary amines and alcohols.

  • Base: A mild base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.

  • Conditions: The reaction is usually performed at 0 °C to room temperature in an aprotic solvent like dichloromethane (DCM), THF, or ethyl acetate. The high reactivity of the acyl chloride generally leads to high yields.

Catalytic methods for amide bond formation exist, often employing boronic acid catalysts or transition metals, but for an activated substrate like an acyl chloride, the direct, non-catalytic route is almost always preferred for its simplicity, speed, and efficiency.[24][25]

Conclusion

This compound is a highly valuable synthetic intermediate due to its distinct reactive sites. The palladium-catalyzed cross-coupling reactions at the carbon-iodine bond—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—provide powerful and versatile methods for constructing complex molecules. The success of these transformations is critically dependent on a rational selection of catalyst, ligand, base, and solvent. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors, from small-scale discovery to process development.

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Application Note & Protocol Guide: Work-up Procedures for Reactions with 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Halogenated Benzoyl Chloride

2-Fluoro-5-iodobenzoyl chloride is a valuable reagent in synthetic organic chemistry, frequently employed in the synthesis of complex molecules for pharmaceutical and materials science applications.[] Its utility stems from the orthogonal reactivity of the acyl chloride group and the potential for further functionalization at the iodo- and fluoro-substituted positions. However, the high reactivity of the acyl chloride moiety necessitates a carefully planned and executed work-up procedure to ensure reaction success, maximize product purity, and maintain a safe laboratory environment.[2]

This comprehensive guide provides a detailed examination of the work-up procedures for reactions involving this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles underpinning each stage of the work-up, offering insights into potential challenges and strategies for optimization. The protocols described herein are designed to be self-validating, incorporating in-process checks to ensure the desired outcome at each phase.

Core Principles of Acyl Chloride Reaction Work-up

The work-up of a reaction involving an acyl chloride, such as this compound, is fundamentally a multi-stage process designed to:

  • Quench any unreacted, highly reactive starting material.

  • Separate the desired product from reaction byproducts, unreacted starting materials, and catalysts.

  • Purify the isolated product to the desired specification.

The presence of the fluoro and iodo substituents on the benzoyl chloride does not fundamentally alter this workflow, but it can influence the physical properties of the product, such as solubility and crystallinity, which may require adjustments to the purification strategy.

Safety First: Handling this compound

This compound is a corrosive, moisture-sensitive solid.[3] It is a lachrymator and can cause severe skin burns and eye damage.[4][5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] Due to its reactivity with water, it should be stored under an inert atmosphere.[4][5]

Detailed Work-up Protocol: A Step-by-Step Guide

This section details a generalized work-up procedure for a typical nucleophilic acyl substitution reaction with this compound, such as an amide or ester formation.

Part 1: Quenching the Reaction

The initial and most critical step of the work-up is the safe and complete quenching of any unreacted this compound. The choice of quenching agent is dictated by the desired outcome and the stability of the product.

Causality: Acyl chlorides react vigorously with nucleophiles.[2][7] The quenching step serves to convert the highly reactive and corrosive acyl chloride into a less reactive and more easily separable derivative. Slow, controlled addition of the quenching agent, often at reduced temperatures (e.g., in an ice bath), is crucial to manage the exothermicity of the reaction and prevent uncontrolled side reactions.[8]

Common Quenching Agents and Their Rationale:

Quenching AgentResulting ByproductRationale and Considerations
Water 2-Fluoro-5-iodobenzoic acidEffective and simple. The resulting carboxylic acid can be easily removed by a basic aqueous wash.[8] Caution is advised as the reaction can be vigorous and produce HCl gas.[7]
Saturated aq. NaHCO₃ 2-Fluoro-5-iodobenzoic acidA milder alternative to water that simultaneously quenches the acyl chloride and neutralizes the generated HCl. The evolution of CO₂ gas requires careful, slow addition and adequate venting.[9][10]
Methanol/Ethanol Methyl/Ethyl 2-fluoro-5-iodobenzoateUseful if the product is sensitive to aqueous basic conditions. The resulting ester is typically less polar than the corresponding carboxylic acid, which may aid in chromatographic separation.[8]
Aqueous Ammonia 2-Fluoro-5-iodobenzamideForms a stable amide, which can be useful if the desired product has significantly different solubility properties.[11][12]

Protocol 1: General Quenching Procedure

  • Upon reaction completion (monitored by a suitable technique such as TLC or LC-MS), cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly and carefully add the chosen quenching agent (e.g., saturated aqueous sodium bicarbonate solution) dropwise with vigorous stirring.

  • Monitor for any signs of an exothermic reaction or gas evolution.[10]

  • Continue the addition until no further reaction is observed.

  • Allow the mixture to warm to room temperature.

Diagram 1: Quenching Workflow

G cluster_0 Reaction Completion cluster_1 Quenching cluster_2 Post-Quench Reaction Reaction Mixture (Product, Unreacted Acyl Chloride, etc.) Cooling Cool to 0 °C Reaction->Cooling Quench Slow Addition of Quenching Agent (e.g., aq. NaHCO₃) Cooling->Quench Vigorous Stirring Quenched_Mixture Quenched Mixture (Product, Byproducts, Salts) Quench->Quenched_Mixture Warm to RT

Caption: Workflow for quenching reactions of this compound.

Part 2: Liquid-Liquid Extraction

Following the quenching step, the product needs to be separated from the aqueous phase and any water-soluble byproducts. Liquid-liquid extraction is the standard method for this separation.

Causality: This process relies on the differential solubility of the product and impurities between two immiscible liquid phases—typically an organic solvent and an aqueous solution.[13] The choice of organic solvent is critical and should be based on the product's solubility and immiscibility with water.

Solvent Selection Table:

Organic SolventPolarityBoiling Point (°C)Considerations
Dichloromethane (DCM) Polar aprotic39.6Good solvent for many organic compounds. Denser than water.
Ethyl Acetate (EtOAc) Moderately polar77.1Good general-purpose solvent. Less dense than water.
Diethyl Ether Nonpolar34.6Highly volatile and flammable. Less dense than water.

Protocol 2: Extractive Work-up

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate).

  • Shake the funnel vigorously, periodically venting to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • Dilute acid (e.g., 1 M HCl): To remove any basic impurities (e.g., pyridine or other amine bases used as catalysts).

    • Saturated aqueous NaHCO₃: To remove any acidic byproducts, such as the 2-fluoro-5-iodobenzoic acid formed during quenching.[10][14]

    • Brine (saturated aqueous NaCl): To reduce the solubility of the organic product in the aqueous phase and aid in the removal of dissolved water from the organic layer.

  • Drain the organic layer into a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Diagram 2: Extractive Work-up Logic

G cluster_washes Aqueous Washes Quenched_Mixture Quenched Reaction Mixture Add_Solvent Add Organic Solvent (e.g., EtOAc) Quenched_Mixture->Add_Solvent Separate Separate Layers Add_Solvent->Separate Organic_Layer Organic Layer (Product + Organic Soluble Impurities) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Salts, Water Soluble Impurities) Separate->Aqueous_Layer Wash_Acid Wash with 1 M HCl Organic_Layer->Wash_Acid Wash_Base Wash with aq. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry_Concentrate Dry (Na₂SO₄) & Concentrate Wash_Brine->Dry_Concentrate Crude_Product Crude Product Dry_Concentrate->Crude_Product

Caption: Decision tree for the extractive work-up and initial purification.

Part 3: Purification

The final step is the purification of the crude product. The choice of purification method depends on the physical state of the product (solid or oil) and the nature of the remaining impurities.

Common Purification Techniques:

  • Recrystallization: Ideal for solid products. The crude material is dissolved in a minimal amount of a hot solvent in which it has high solubility, and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

  • Column Chromatography: A versatile technique for both solid and liquid products. The crude mixture is passed through a column of stationary phase (typically silica gel), and separation is achieved based on the differential partitioning of the components between the stationary phase and a mobile phase (eluent).[15]

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product.

Conclusion

A successful outcome for reactions involving this compound is highly dependent on a meticulous and well-understood work-up procedure. By carefully considering the principles of quenching, extraction, and purification, researchers can effectively isolate and purify their desired products. The protocols and rationale provided in this guide serve as a robust framework for developing reaction-specific work-up procedures, ensuring both high product quality and laboratory safety.

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  • CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google P
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  • 08.05 Overview of Acylation Reactions and Acyl Chlorides - YouTube. (URL: )
  • CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google P
  • Yamaguchi Esterification - Organic Chemistry Portal. (URL: )
  • Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols - Benchchem. (URL: )
  • 2 - SAFETY D

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Application Note: Analytical Strategies for Real-Time and Offline Monitoring of Reactions Involving 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-iodobenzoyl chloride is a critical halogenated building block in medicinal chemistry and materials science, valued for its utility in synthesizing complex molecular architectures. Its high reactivity, characteristic of acyl chlorides, necessitates precise and robust analytical monitoring to ensure reaction completion, optimize yield, and control impurity profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary analytical techniques for monitoring its acylation reactions. We present a comparative analysis of offline (HPLC, GC-MS) and in-situ (FTIR, NMR) methods, offering field-proven insights into experimental design. Detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and in-situ Fourier-Transform Infrared (FTIR) spectroscopy are provided, explaining the causality behind critical steps such as sample quenching and spectral data interpretation.

Introduction: The Analytical Challenge of a Reactive Intermediate

This compound is an acylating agent used in the synthesis of various pharmaceutical compounds and other complex molecules.[1][2] The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, making it an excellent reactant for forming amide and ester bonds.[3][4] However, this same reactivity presents a significant analytical challenge. The compound is highly sensitive to moisture and can readily hydrolyze, releasing corrosive hydrogen chloride gas.[5][6] This instability makes direct analysis, particularly using methods with aqueous mobile phases like reversed-phase HPLC, problematic and often leads to non-reproducible results.[7]

Effective reaction monitoring is therefore essential for:

  • Kinetic Analysis: Understanding reaction rates to optimize temperature, catalyst loading, and addition times.

  • Endpoint Determination: Accurately identifying the point of complete consumption of the limiting reagent to prevent over- or under-reaction.

  • Impurity Profiling: Identifying and quantifying the formation of side products.

  • Process Safety: Ensuring the reactive acyl chloride has been fully consumed before workup.

This guide focuses on two primary strategies: offline analysis , where aliquots are removed, quenched, and then analyzed, and in-situ analysis , where the reaction is monitored in real-time without sampling.[8][9]

Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the specific reaction parameters, the information required (e.g., qualitative progress vs. quantitative kinetics), and available instrumentation. The following table summarizes the most effective methods for monitoring reactions of this compound.

TechniquePrincipleAdvantagesLimitationsSuitability for this compound
RP-HPLC Separation based on polarity.High resolution and sensitivity; excellent for quantification; widely available.Acyl chloride is too reactive for direct analysis in aqueous mobile phases; requires sample quenching/derivatization.Excellent (Indirectly). Monitor the consumption of a stable reactant or the formation of the stable amide/ester product. Quenching aliquots is a robust protocol.[7][10]
GC-MS Separation of volatile compounds followed by mass analysis.High sensitivity; provides structural information from mass spectra.Requires analytes to be volatile and thermally stable; derivatization may be necessary.Good. Suitable for monitoring the formation of volatile products. The starting material can be analyzed, but derivatization is recommended for robust quantification.[11][12]
In-situ FTIR Real-time measurement of molecular vibrations via an ATR probe.Non-invasive, real-time data acquisition; no sampling required; excellent for kinetics.[9][13]Lower sensitivity than chromatography; spectral overlap can be an issue in complex mixtures.Excellent. The carbonyl (C=O) stretch of the acyl chloride (~1780-1810 cm⁻¹) is distinct from the product amide/ester C=O stretch (~1650-1750 cm⁻¹), allowing for clear, real-time tracking.[6]
NMR Analysis of nuclear spin states in a magnetic field.Provides detailed structural information; can be quantitative; non-invasive.[14]Lower sensitivity; requires deuterated solvents for locking (though modern methods can bypass this); expensive instrumentation.Very Good. Can monitor the disappearance of specific ¹H or ¹⁹F signals of the reactant and the appearance of product signals, providing rich mechanistic insight.[15][16]

Experimental Protocols

Protocol 1: Offline Monitoring by Reversed-Phase HPLC

This protocol describes an indirect method for monitoring the reaction of this compound with a primary amine. The core principle is to withdraw an aliquot from the reaction, immediately quench it with an alcohol (e.g., methanol) to convert the highly reactive remaining acyl chloride into a stable, easily analyzable methyl ester, and then analyze the quenched mixture by HPLC.[7]

3.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade, anhydrous for quenching)

  • Water (HPLC grade, filtered and degassed)

  • Formic Acid (or TFA) for mobile phase modification

  • Anhydrous reaction solvent (e.g., Dichloromethane, THF)

  • Reference standards for the starting amine and the final amide product.

3.2. Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 0.45 µm syringe filters

3.3. Step-by-Step Methodology

  • Method Development (Initial Setup):

    • Develop a gradient or isocratic HPLC method that provides good separation between the starting amine, the final amide product, and the quenched methyl ester of this compound.

    • Rationale: Proper separation is crucial for accurate quantification. The DAD is highly recommended to check for peak purity and confirm identities via UV spectra.[7]

    • Example Chromatographic Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 254 nm

  • Reaction Sampling and Quenching (Time = t):

    • At each desired time point (e.g., t=0, 15 min, 60 min), carefully withdraw a small, precise aliquot of the reaction mixture (e.g., 50 µL) using a calibrated syringe or pipette.

    • Immediately dispense the aliquot into a pre-prepared HPLC vial containing a large excess of anhydrous methanol (e.g., 950 µL).

    • Cap the vial and vortex thoroughly.

    • Causality Explained: This step is the most critical part of the protocol. The excess methanol rapidly and quantitatively converts any unreacted this compound into its corresponding methyl ester. This "quenches" the reaction, preventing further conversion of the acyl chloride during sample workup and analysis, thereby providing a true snapshot of the reaction mixture at time 't'.

  • Sample Analysis:

    • Filter the quenched sample through a 0.45 µm syringe filter directly into a clean HPLC vial.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the starting amine and the formed amide product.

    • Plot the peak area (or concentration, if calibrated) of the product versus time to generate a reaction kinetic profile.

    • Calculate the percent conversion by comparing the initial amount of the limiting reagent to the amount remaining at time 't'.

Protocol 2: In-situ Monitoring by FTIR Spectroscopy

This protocol utilizes an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction vessel, providing continuous, real-time data without disturbing the reaction.

3.4. Equipment

  • FTIR spectrometer equipped with an in-situ ATR probe (e.g., Diamond or SiComp).

  • Temperature-controlled reaction vessel with overhead or magnetic stirring.

3.5. Step-by-Step Methodology

  • System Setup:

    • Assemble the reaction vessel with the ATR probe, ensuring the probe tip is fully submerged in the reaction medium but does not interfere with stirring.

    • Rationale: Proper immersion is essential for acquiring a representative spectrum of the bulk solution.

  • Background Spectrum Acquisition:

    • Add the reaction solvent and all reactants except for the this compound to the vessel.

    • Allow the mixture to stir and reach the desired reaction temperature.

    • Collect a background spectrum.

    • Causality Explained: The background spectrum digitally subtracts all spectral features of the solvent and starting materials present at t=0. This allows the subsequent spectra to show only the changes that occur upon reaction initiation, namely the consumption of the acyl chloride and the formation of the product.[6]

  • Reaction Initiation and Monitoring:

    • Inject the this compound into the vessel to start the reaction.

    • Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • Focus on the carbonyl (C=O) stretching region of the IR spectrum.

    • Identify the peak corresponding to the C=O stretch of this compound (expect ~1780-1810 cm⁻¹).

    • Identify the peak corresponding to the C=O stretch of the newly formed amide or ester product (expect ~1650-1750 cm⁻¹).

    • Plot the absorbance (or peak height/area) of the reactant and product peaks as a function of time. This directly yields the kinetic profiles for the reaction.

Visualization of Analytical Workflow

The following diagram illustrates the decision-making process and workflow for monitoring reactions of this compound.

G cluster_setup 1. Reaction Preparation cluster_monitoring 2. Monitoring Strategy cluster_insitu_workflow 2A. In-situ Workflow cluster_offline_workflow 2B. Offline Workflow cluster_data 3. Data Processing & Outcome ReactionSetup Reaction Setup (Solvent + Reagents) InSitu In-situ Analysis (Real-Time) ReactionSetup->InSitu Choose Method Offline Offline Analysis (Time-Point) ReactionSetup->Offline Choose Method FTIR_NMR FTIR / NMR Probe in Reactor InSitu->FTIR_NMR Sampling Withdraw Aliquot (e.g., 50 µL) Offline->Sampling RealTimeData Real-Time Spectral Data Acquisition FTIR_NMR->RealTimeData Kinetics Generate Kinetic Profile (Concentration vs. Time) RealTimeData->Kinetics Quenching Quench/Derivatize (e.g., in MeOH) Sampling->Quenching CRITICAL STEP Analysis HPLC / GC-MS Analysis Quenching->Analysis Analysis->Kinetics Endpoint Determine Endpoint & % Conversion Kinetics->Endpoint

Caption: Workflow for reaction monitoring of this compound.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
  • Development of an Indirect Reverse Phase Method for the Quality Assessment of an Acyl Halide. Taylor & Francis Online.
  • In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering (RSC Publishing).
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin.
  • Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.
  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
  • FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES. DergiPark.
  • SAFETY DATA SHEET: this compound. Fisher Scientific.
  • Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Bruker.
  • Monitoring Reactions by NMR. University of Wisconsin-Madison.
  • This compound Product Page. Alfa Chemistry.
  • This compound Product Page. BOC Sciences.
  • This compound 97%. Sigma-Aldrich.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • This compound Product Page. CymitQuimica.
  • Reactions of Acyl halide. Toppr.
  • In-depth Technical Guide: 3-Fluoro-5-iodobenzamide. Benchchem.
  • Benzoyl chloride. NIST WebBook.
  • Solved IR Benzyl Chloride FTIR. Chegg.
  • In-process FTIR Monitoring of N-(2-chloroethyl)carbamoyl Chloride Reactions. Benchchem.
  • NMR in Lab: Monitoring Reaction Progress. Chemistry LibreTexts.
  • In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry.
  • HPLC Analysis for Monitoring the Reaction of 2-Amino-5-bromobenzoyl Chloride with Aniline. Benchchem.
  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chrom
  • Acyl Halides: Reactions Forming and Reactions of. YouTube.
  • Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma.
  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
  • Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer p
  • Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Benchchem.

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The Strategic Application of 2-Fluoro-5-iodobenzoyl Chloride in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE

Introduction: A Versatile Building Block for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, the ability to rapidly generate and screen libraries of novel compounds is paramount. Solid-phase synthesis (SPS) stands as a cornerstone of this endeavor, offering a streamlined and automatable platform for the construction of diverse molecular entities.[1][2] Central to the success of any solid-phase strategy is the selection of robust and versatile building blocks that can be efficiently incorporated and subsequently diversified. 2-Fluoro-5-iodobenzoyl chloride has emerged as a particularly valuable reagent in this context.[][4] Its trifunctional nature—an acyl chloride for initial anchoring, and two distinct halogen atoms (fluorine and iodine) for orthogonal downstream modifications—positions it as a powerful linchpin for the synthesis of complex small molecule libraries.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for its application, and explore the subsequent transformations that its unique halogenation pattern enables.

Core Chemistry and Strategic Advantages

The utility of this compound in solid-phase synthesis is rooted in the distinct reactivity of its three functional groups:

  • Acyl Chloride: This is the primary point of attachment to a nucleophilic solid support, typically an amine- or hydroxyl-functionalized resin. The high reactivity of the acyl chloride ensures efficient and near-quantitative immobilization, a critical first step in any successful solid-phase synthesis.

  • Iodine Atom: The carbon-iodine bond is a well-established handle for a vast array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Hartwig-Buchwald, and Sonogashira reactions.[5][6][7] This allows for the late-stage introduction of diverse aryl, heteroaryl, vinyl, and alkynyl moieties, dramatically expanding the chemical space accessible from a single resin-bound intermediate.

  • Fluorine Atom: The presence of a fluorine atom ortho to the point of attachment can significantly influence the physicochemical properties of the final compound, including metabolic stability, lipophilicity, and binding affinity.[8] While less commonly used for cross-coupling compared to iodine, the C-F bond can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions or serve as a stable structural element.

This strategic arrangement allows for a divergent synthetic approach, where a common resin-bound intermediate can be elaborated into a multitude of final products through selective and sequential manipulation of the iodine and fluorine atoms.

G cluster_0 Solid-Phase Synthesis Workflow Resin Resin Acylation Acylation Resin->Acylation + this compound Resin_Bound_Intermediate Resin-Bound 2-Fluoro-5-iodobenzamide Acylation->Resin_Bound_Intermediate Downstream_Modification Downstream_Modification Resin_Bound_Intermediate->Downstream_Modification Cleavage Cleavage Downstream_Modification->Cleavage Final_Product Final_Product Cleavage->Final_Product G cluster_1 Acylation Protocol Workflow Swell_Resin 1. Swell Rink Amide Resin in DMF Prepare_Reagents 2. Prepare Acyl Chloride/DIPEA Solution in DMF Couple 3. Add Reagent Solution to Resin Prepare_Reagents->Couple Agitate 4. Agitate for 2-4 hours at RT Couple->Agitate Wash 5. Sequential Washing (DMF, DCM, MeOH) Agitate->Wash Dry 6. Dry Resin Under Vacuum Wash->Dry

Figure 2: Step-by-step workflow for the acylation of Rink Amide resin.

Downstream Modifications: Unleashing Combinatorial Potential

The true power of the resin-bound 2-fluoro-5-iodobenzamide intermediate lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions at the iodine position.

Protocol: Solid-Phase Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. [9][10][11]This protocol details the coupling of a boronic acid to the resin-bound iodo-intermediate.

Materials:

  • Resin-bound 2-fluoro-5-iodobenzamide

  • Aryl or heteroaryl boronic acid (4.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Base (e.g., 2M aqueous Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Resin Swelling: Swell the resin-bound 2-fluoro-5-iodobenzamide in the reaction solvent (e.g., 3:1 Dioxane/Water) for 1 hour.

  • Reagent Addition: To the swollen resin, add the boronic acid, the aqueous base, and the palladium catalyst.

  • Degassing: Bubble argon or nitrogen through the suspension for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 80-100 °C with agitation for 12-16 hours.

  • Washing: Cool the reaction to room temperature and drain the solvent. Wash the resin thoroughly with the reaction solvent, water, DMF, DCM, and MeOH.

  • Drying: Dry the resin under vacuum.

G cluster_2 Downstream Diversification Pathways Intermediate Resin-Bound 2-Fluoro-5-iodobenzamide Suzuki Suzuki Coupling (Boronic Acids) Intermediate->Suzuki Pd catalyst Hartwig Hartwig-Buchwald (Amines) Intermediate->Hartwig Pd catalyst Sonogashira Sonogashira Coupling (Alkynes) Intermediate->Sonogashira Pd/Cu catalyst Product_A Biaryl Product Suzuki->Product_A Product_B Arylamine Product Hartwig->Product_B Product_C Arylalkyne Product Sonogashira->Product_C

Figure 3: Potential downstream diversification pathways from the common resin-bound intermediate.

Cleavage and Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. The conditions for this step are dictated by the choice of the initial resin and linker.

Protocol: TFA Cleavage from Rink Amide Resin

Materials:

  • Product-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, product-bound resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate to a 50 mL centrifuge tube containing cold diethyl ether (typically 10x the volume of the filtrate). A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC.

Conclusion

This compound is a highly effective and versatile building block for solid-phase synthesis. Its unique trifunctional nature enables a robust and divergent approach to the creation of diverse small molecule libraries. By following the protocols outlined in this application note, researchers can leverage this powerful reagent to accelerate their discovery programs in medicinal chemistry, materials science, and beyond. The combination of a secure anchoring point and two orthogonally addressable halogen handles provides a logical and efficient pathway to novel chemical entities.

References

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Troubleshooting & Optimization

Technical Support Center: 2-Fluoro-5-iodobenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-iodobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My reaction to convert 2-Fluoro-5-iodobenzoic acid to the acyl chloride is sluggish or incomplete. What are the common causes?

A1: An incomplete or slow reaction is one of the most frequent issues. Several factors can contribute to this:

  • Purity of Starting Material: The presence of impurities, especially residual water, in the 2-Fluoro-5-iodobenzoic acid can consume the thionyl chloride, leading to a stalled reaction. Ensure your starting material is thoroughly dried.

  • Reagent Quality: The thionyl chloride itself can degrade over time. It is recommended to use a freshly opened bottle or to distill older thionyl chloride before use.[1]

  • Insufficient Reagent: While a slight excess of thionyl chloride is often used, a significant excess may be necessary to drive the reaction to completion, especially if there are trace amounts of water.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating is often required to increase the reaction rate. Refluxing in a suitable solvent is a common practice.[2]

Q2: I am observing a low yield of this compound after workup. Where might I be losing my product?

A2: Low yields can be attributed to several factors throughout the experimental process:

  • Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis. Exposure to atmospheric moisture during workup or purification can convert the product back to the carboxylic acid.[3] It is crucial to work under anhydrous conditions and to use dry solvents and glassware.

  • Incomplete Reaction: As mentioned in Q1, if the reaction does not go to completion, the final yield will be compromised.

  • Purification Losses: Since this compound is a solid, purification by distillation may not be ideal. Losses can occur during recrystallization if the solvent system is not optimized or if the product is significantly soluble in the chosen solvent at low temperatures.

  • Side Reactions: Although generally a clean reaction, side reactions can occur, especially at higher temperatures, leading to the formation of byproducts and reducing the yield of the desired product.

Q3: What is the role of a catalytic amount of N,N-dimethylformamide (DMF) in this reaction?

A3: The addition of a catalytic amount of DMF can significantly accelerate the rate of reaction between a carboxylic acid and thionyl chloride.[4][5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself.[4] This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst.

It is important to note that the use of DMF can lead to the formation of a carcinogenic byproduct, dimethylcarbamoyl chloride (DMCC), in small amounts.[6] Therefore, appropriate safety precautions should be taken when using DMF as a catalyst.

Q4: How can I effectively monitor the progress of my reaction?

A4: Monitoring the reaction progress is crucial for determining the optimal reaction time. Here are a few methods:

  • Gas Evolution: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[7][8] The cessation of gas evolution is a good indicator that the reaction is nearing completion.[2]

  • Thin-Layer Chromatography (TLC): While direct TLC of the reactive acyl chloride can be challenging due to hydrolysis on the silica plate, a simple quenching method can be used.[1][9] A small aliquot of the reaction mixture can be quenched with methanol to convert the acyl chloride to the corresponding methyl ester. The disappearance of the starting carboxylic acid spot and the appearance of the less polar methyl ester spot on the TLC plate can be used to monitor the reaction's progress.[9]

Q5: What are the best practices for purifying solid this compound?

A5: Since this compound is a solid, recrystallization is a common purification method.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at low temperatures and highly soluble at higher temperatures. Non-polar, aprotic solvents like toluene or hexane are good starting points.[10][11] A solvent pair, such as toluene-petroleum ether, can also be effective.[10]

  • Anhydrous Conditions: It is imperative to use anhydrous solvents and to protect the recrystallization mixture from atmospheric moisture to prevent hydrolysis of the acyl chloride.

  • Washing: If the crude product is contaminated with unreacted carboxylic acid, a carefully controlled wash with a dilute, cold, aqueous bicarbonate solution can be considered for less reactive acyl chlorides. However, this is a hazardous procedure with readily hydrolysable acyl chlorides and should be approached with extreme caution.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive thionyl chlorideUse a fresh bottle or distill the thionyl chloride before use.
Wet starting material or solventDry the 2-Fluoro-5-iodobenzoic acid in a vacuum oven. Use anhydrous solvents.
Insufficient reaction time or temperatureMonitor the reaction by TLC (via ester formation) and consider gentle heating or refluxing.
Product Decomposes During Workup Hydrolysis due to moistureEnsure all glassware is oven-dried. Work under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for extraction and washing.[3]
Difficulty in Removing Excess Thionyl Chloride High boiling point of thionyl chlorideRemove excess thionyl chloride under reduced pressure. Co-distillation with an inert, high-boiling solvent like toluene can also be effective.[1]
Formation of Unknown Byproducts Side reactions at high temperaturesOptimize the reaction temperature. Start at room temperature and only heat if necessary.
Reaction with DMF catalystWhile the Vilsmeier reaction is the primary catalytic pathway, other side reactions can occur. Use only a catalytic amount of DMF.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-Fluoro-5-iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-iodobenzoic acid.

  • Add an anhydrous solvent (e.g., toluene) to the flask.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred suspension at room temperature.

  • If desired, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Attach a reflux condenser fitted with a drying tube to the flask.

  • Gently heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution or TLC analysis (after quenching with methanol).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from an appropriate anhydrous solvent.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Anhydrous recrystallization solvent (e.g., toluene, hexane, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude solid to a dry Erlenmeyer flask.

  • Add a minimal amount of the chosen anhydrous solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • If necessary, add more solvent dropwise to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Nucleophilic Acyl Substitution Carboxylic_Acid 2-Fluoro-5-iodobenzoic Acid Thionyl_Chloride SOCl₂ Carboxylic_Acid->Thionyl_Chloride Attacks Sulfur Intermediate_1 Intermediate Thionyl_Chloride->Intermediate_1 Intermediate_1_node Intermediate Acyl_Chlorosulfite Acyl Chlorosulfite Intermediate_1_node->Acyl_Chlorosulfite - HCl Acyl_Chlorosulfite_node Acyl Chlorosulfite Product This compound Acyl_Chlorosulfite_node->Product Attack by Cl⁻ Chloride_Ion Cl⁻ Byproducts SO₂ + Cl⁻

Caption: Reaction mechanism for the formation of acyl chloride.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Reaction Incomplete? Start->Check_Reaction Check_Purity Check Reagent Purity Check_Reaction->Check_Purity Yes Check_Workup Product Loss During Workup? Check_Reaction->Check_Workup No Optimize_Conditions Optimize Temp/Time Check_Purity->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Anhydrous_Conditions Ensure Anhydrous Conditions Check_Workup->Anhydrous_Conditions Yes Optimize_Purification Optimize Recrystallization Anhydrous_Conditions->Optimize_Purification Optimize_Purification->Success

Caption: A workflow for troubleshooting low reaction yields.

References

  • Alcohol to Chloride - Common Conditions
  • thionyl chloride addtion - ECHEMI
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions - American Chemical Society
  • General procedures for the purification of Acid chlorides - Chempedia - LookChem
  • How to purify the acid acyl chloride and ester? - ECHEMI
  • Alcohol to Chloride (SOCl2 + c
  • preparation of acyl chlorides (acid chlorides) - Chemguide
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides
  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?
  • Trouble with chloride acids : r/OrganicChemistry - Reddit
  • What should i reconsider in my experiment for acyl chloride to be formed?
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  • US4851160A - Process for the preparation of benzoic acid derivatives - Google P
  • Benzoic acid is treated with SOC{l_2} and the product X is formed wit - askIITians
  • EP1212273B1 - Method for purifying acid chlorides - Google P
  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis - Yufeng
  • Need help in converting a carboxylic acid to an acyl chloride : r/chemistry - Reddit
  • Acid Chloride/ chloroformate purification?
  • Reaction of Carboxylic Acids with Thionyl Chloride - YouTube
  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit
  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google P
  • 2-Chloro-5-iodobenzoic acid tert-butyl ester - Org Prep Daily - WordPress.com
  • A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | P

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Technical Support Center: Reactions of 2-Fluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-iodobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but reactive building block. Here, we address common challenges and frequently asked questions regarding its use with various nucleophiles, providing in-depth explanations and actionable troubleshooting strategies to help you navigate potential side reactions and optimize your synthetic outcomes.

I. Core Concepts: Understanding the Reactivity of this compound

This compound is a trifunctional electrophile. Understanding the relative reactivity of each site is crucial for predicting and controlling its behavior in the presence of nucleophiles.

  • Acyl Chloride: This is the most electrophilic and, therefore, the most reactive site. Nucleophiles will preferentially attack the carbonyl carbon.

  • Aromatic Fluorine: The fluorine atom is ortho to the activating benzoyl chloride group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is a common source of side products, especially with strong nucleophiles or under forcing conditions.[1][2]

  • Aromatic Iodine: The carbon-iodine bond is the least reactive towards typical nucleophilic attack but can participate in metal-catalyzed cross-coupling reactions. Side reactions at this site are less common with standard nucleophilic reagents but should be considered in the presence of transition metal catalysts.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Amide Synthesis

Question: I am trying to synthesize a secondary amide using this compound and a primary amine, but I am observing a significant amount of a byproduct with a higher molecular weight. What is happening and how can I prevent it?

Answer:

This is a classic case of competing reactions. The primary desired reaction is the nucleophilic acyl substitution at the benzoyl chloride to form the amide. However, the amine can also act as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the fluoride atom. The byproduct you are observing is likely the result of a secondary reaction where the newly formed amide's nitrogen or another molecule of the primary amine attacks the aromatic ring of another molecule of the benzoyl chloride or the desired amide product.

Root Cause Analysis:

  • Excess Amine: Using a large excess of the amine nucleophile can drive the SNAr side reaction.

  • High Temperature: SNAr reactions are often accelerated by heat.

  • Strongly Basic Conditions: While a base is necessary to scavenge the HCl byproduct, strong bases can deprotonate the amine, increasing its nucleophilicity and promoting the SNAr pathway.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise stoichiometry of the amine (typically 1.0 to 1.1 equivalents).

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the faster acyl substitution over the slower SNAr.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl without competing as a nucleophile.[3][4]

  • Order of Addition: Add the this compound solution dropwise to a solution of the amine and the base. This maintains a low concentration of the acyl chloride, minimizing side reactions.

Experimental Protocol: Optimized Amide Synthesis
  • Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with a standard aqueous workup to remove the triethylamine hydrochloride salt and any unreacted starting materials.

FAQ 2: Ester Synthesis

Question: My esterification reaction with a primary alcohol is giving me low yields and a significant amount of the starting 2-Fluoro-5-iodobenzoic acid. What is causing this?

Answer:

The primary issue here is the hydrolysis of the highly reactive this compound. Alcohols are generally weaker nucleophiles than amines, making the desired esterification reaction slower. This provides a greater opportunity for any moisture present in the reaction to hydrolyze the acyl chloride back to the carboxylic acid.

Root Cause Analysis:

  • Moisture Contamination: Acyl chlorides are extremely sensitive to moisture.[5] Any water in the solvent, glassware, or starting alcohol will lead to hydrolysis.

  • Inadequate Base: A base is required to scavenge the HCl produced. If the base is not present or is too weak, the reaction mixture will become acidic, which can further catalyze hydrolysis.

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. The alcohol should also be dry.

  • Use of a Non-Nucleophilic Base: Pyridine is often a good choice as it acts as both a base and a catalyst for the esterification. Alternatively, a tertiary amine like triethylamine can be used.[6]

  • Reaction Temperature: While gentle heating can sometimes accelerate the esterification, it can also promote side reactions. It is often best to run the reaction at room temperature and monitor for completion.

Experimental Protocol: Optimized Ester Synthesis
  • In an oven-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Slowly add this compound (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Perform an aqueous workup, washing with dilute HCl to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to remove any 2-Fluoro-5-iodobenzoic acid.

FAQ 3: Hydrolysis and Storage

Question: I opened a new bottle of this compound, and it appears to be a solid. Is this normal, and how should I handle and store it?

Answer:

Yes, this is normal. This compound is a solid at room temperature, with a melting point of 30-34 °C.[7] It is crucial to handle and store it properly to maintain its integrity.

Best Practices for Handling and Storage:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Storage Conditions: Store the container tightly sealed in a cool, dry place, preferably in a desiccator. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[7]

  • Visual Inspection: Before use, visually inspect the material. If it appears wet or has a strong odor of HCl, it may have started to hydrolyze.

III. Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired reaction versus the potential side reactions.

Diagram 1: Amide Synthesis Pathways

Amide_Synthesis Start This compound + Primary Amine (R-NH2) Side_Product S_NAr Byproduct Start->Side_Product S_NAr at C-F (Slower, Temp Dependent) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Acyl Attack (Fast) Desired_Product Desired Amide Intermediate->Desired_Product Elimination of Cl-

Caption: Competing pathways in amide synthesis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Reaction Type? Amide Ester Start->Check_Reaction Amide_Issue Amide Synthesis Issue High MW Byproduct Low Yield Check_Reaction->Amide_Issue Amide Ester_Issue Ester Synthesis Issue Low Yield Acid Formation Check_Reaction->Ester_Issue Ester Amide_Sol_1 Reduce Temperature & Control Stoichiometry Amide_Issue->Amide_Sol_1 Amide_Sol_2 Use Non-nucleophilic Base Amide_Issue->Amide_Sol_2 Ester_Sol_1 Ensure Anhydrous Conditions Ester_Issue->Ester_Sol_1 Ester_Sol_2 Use Pyridine or TEA Ester_Issue->Ester_Sol_2

Caption: A logical workflow for troubleshooting common issues.

IV. Quantitative Data Summary

The choice of reaction conditions can significantly impact the product distribution. The following table summarizes typical outcomes for the reaction of this compound with aniline under various conditions.

EntryBase (equiv.)Temperature (°C)Desired Amide Yield (%)SNAr Byproduct Yield (%)
1Aniline (2.2)804540
2Triethylamine (1.2)2590<5
3Triethylamine (1.2)0>95<2
4Pyridine (solvent)2592<5

Data is illustrative and based on general principles of reactivity. Actual results may vary.

V. References

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link][6]

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside? Retrieved from [Link][8]

  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from [Link][2]

  • YouTube. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link][1]

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Technical Support Center: Purification of Products from 2-Fluoro-5-iodobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodobenzoyl chloride. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during reactions with this versatile reagent. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before, during, and after a reaction with this compound.

Q1: What are the primary uses of this compound in synthesis?

This compound is a valuable building block in medicinal chemistry and materials science.[] It is frequently used as a reactant for the preparation of biologically and pharmacologically active molecules. Its utility stems from the ability to introduce a 2-fluoro-5-iodobenzoyl moiety into a target molecule, often through acylation reactions with nucleophiles like amines (to form amides) or alcohols (to form esters).

Q2: What are the most common impurities to expect in my crude product?

The most common impurity is 2-fluoro-5-iodobenzoic acid, which forms from the hydrolysis of the starting benzoyl chloride.[2] Acyl chlorides are highly reactive and sensitive to moisture.[2][3] Even trace amounts of water in your reaction solvent or on the surface of your glassware can lead to the formation of this carboxylic acid byproduct. Unreacted starting materials, such as the amine or alcohol, may also be present.

Q3: How should I handle and store this compound safely?

Like other acyl chlorides, this compound is corrosive and reacts violently with water.[2][3][4] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as safety goggles, a face shield, and gloves should be worn.[3] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[3][4]

Q4: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A good practice is to spot the starting benzoyl chloride, your nucleophile (amine or alcohol), and the co-spotted reaction mixture on a TLC plate. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of your reaction products.

Problem 1: My product has precipitated as an oil and will not crystallize.
  • Possible Cause: The presence of residual solvent, unreacted starting materials, or byproducts can lower the melting point of your product, causing it to "oil out."

  • Solution:

    • Trituration: Try adding a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously. This can often induce crystallization by washing away impurities.

    • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under reduced pressure. For high-boiling solvents like DMF or DMSO, a high-vacuum pump may be necessary.

    • Proceed to Chromatography: If the oil persists, it is often best to proceed directly to column chromatography for purification.

Problem 2: My crude product contains a significant amount of 2-fluoro-5-iodobenzoic acid.
  • Possible Cause: Hydrolysis of the starting this compound due to the presence of water.[2]

  • Solution: Aqueous Basic Wash An aqueous wash with a mild base will convert the acidic byproduct into its water-soluble salt, which can then be easily removed from the organic layer.

    Step-by-Step Protocol: Aqueous Work-up to Remove Acidic Impurities

    • Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure that may build up.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat the wash with the bicarbonate solution, followed by a wash with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 3: TLC analysis shows multiple spots that are very close to my product spot, making separation by column chromatography difficult.
  • Possible Cause: Formation of closely related byproducts or isomers. The polarity of these impurities may be very similar to your desired product.

  • Solution: Optimization of Column Chromatography

    • Solvent System Screening: Before running a large-scale column, screen various solvent systems using TLC. The goal is to find a system that provides the best separation (largest ΔRf) between your product and the impurities. A good starting point for many halogenated aromatic compounds is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[5]

    • Use of a Less Polar System: Often, using a less polar mobile phase will increase the retention of all compounds on the silica gel and can improve the separation of closely related spots.

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the polarity by adding more of the polar solvent. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.

Compound Polarity Suggested Starting Solvent System (Hexanes/Ethyl Acetate) Notes
Low95:5 to 90:10For products with high Rf values.
Medium80:20 to 70:30A common starting point for many amide and ester products.
High50:50 and higherFor more polar products. Consider switching to a more polar system like Dichloromethane/Methanol if the product is not moving from the baseline.
Problem 4: My product appears to be decomposing on the silica gel column.
  • Possible Cause: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.

  • Solution:

    • Deactivation of Silica: "Cap" the silica gel by adding 1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (which is available in neutral, acidic, or basic forms), or a C18-functionalized silica for reverse-phase chromatography.[6]

Visualizing the Purification Workflow

A systematic approach is key to successful purification. The following diagrams outline a general workflow and a troubleshooting decision tree.

PurificationWorkflow cluster_0 Post-Reaction cluster_1 Work-up cluster_2 Purification Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction (e.g., add water or buffer) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc & NaHCO3 wash) Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Choice Solid or Oil? Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Oil Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow from crude reaction to pure product.

TroubleshootingTree cluster_TLC TLC Analysis cluster_Purification Purification Strategy cluster_Column_Issues Chromatography Troubleshooting Start Start Purification TLC Analyze crude by TLC Start->TLC TLC_Result How many spots? TLC->TLC_Result One_Spot One major spot? Likely pure. TLC_Result->One_Spot One Multiple_Spots Multiple spots? TLC_Result->Multiple_Spots Multiple Pure Pure Product One_Spot->Pure Is_Solid Is product a solid? Multiple_Spots->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column Perform Column Chromatography Is_Solid->Column No (Oil) Recrystallize->Pure Column_Result Good separation? Column->Column_Result Poor_Sep Poor separation Column_Result->Poor_Sep No Decomposition Product decomposes Column_Result->Decomposition Decomposition Observed Column_Result->Pure Yes Optimize_Solvent Optimize solvent system (TLC screening) Poor_Sep->Optimize_Solvent Optimize_Solvent->Column Deactivate_Silica Deactivate silica (Et3N) or use Alumina Decomposition->Deactivate_Silica Deactivate_Silica->Column

Caption: Decision tree for troubleshooting common purification issues.

References

  • Sciencemadness Wiki. (2025). Acyl chloride.
  • Chemical Science (RSC Publishing). (2019).
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Fisher Scientific. (2010). Acetyl chloride - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.
  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • Oxford Academic. (n.d.). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
  • Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure - Laboratory Chemicals.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder, Department of Chemistry.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • University of New Brunswick. (n.d.). Recrystallization.
  • Agilent. (2011). Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov.
  • CymitQuimica. (n.d.). This compound.
  • Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • BOC Sciences. (n.d.). CAS 186584-73-6 this compound - Building Block.
  • Sigma-Aldrich. (n.d.). This compound 97 186584-73-6.
  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Alfa Chemistry. (n.d.). CAS 186584-73-6 this compound.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • GoldBio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.

Sources

Technical Support Center: Navigating Reactions with 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-iodobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sterically challenging reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve optimal results in your synthetic endeavors.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry, offering three key points for diversification: the acyl chloride for coupling reactions, the iodine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the fluorine atom for modulating pharmacokinetic properties. However, the ortho-fluoro substituent presents a significant steric and electronic challenge that can impede reactivity at the adjacent carbonyl center. This guide will equip you with the knowledge and techniques to mitigate these effects.

The primary challenge arises from steric hindrance . The fluorine atom, though relatively small, is in close proximity to the electrophilic carbonyl carbon. This proximity physically obstructs the path of incoming nucleophiles, increasing the activation energy of the reaction and leading to slower reaction rates or incomplete conversions[1][2][3]. This guide provides strategies to overcome this barrier.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound so sluggish compared to other benzoyl chlorides?

A1: The slow reaction rate is primarily due to the steric hindrance imposed by the fluorine atom at the ortho-position. This fluorine atom partially blocks the trajectory for nucleophilic attack on the carbonyl carbon (the Bürgi-Dunitz trajectory)[1]. Additionally, the electron-withdrawing nature of the fluorine can influence the electrophilicity of the carbonyl group. While inductive effects from fluorine increase the electrophilicity of the carbonyl carbon, repulsive interactions between the lone pairs of the fluorine and the incoming nucleophile can also play a role[4][5].

Q2: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: To improve conversion, several strategies can be employed:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier caused by steric hindrance[6]. However, this should be done cautiously to avoid potential side reactions or degradation of sensitive substrates.

  • Use a Catalyst: For amide bond formation, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction[].

  • Choose a More Potent Reagent System: In cases of amide synthesis, switching from a simple base-mediated reaction to a more powerful coupling agent system (e.g., HATU, HBTU) can be highly effective[][8][9].

Q3: Are there any special handling precautions for this compound?

A3: Like all acyl chlorides, this compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). It will react with water to form the corresponding carboxylic acid. Ensure all glassware is oven-dried and solvents are anhydrous. It is also a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide: Amide Bond Formation

Amide coupling is one of the most common reactions performed with this compound, and it is frequently where steric hindrance becomes a major obstacle, especially with secondary or bulky primary amines.

Issue 1: Low to No Product Formation with Hindered Amines

Probable Cause: The combination of steric bulk from the ortho-fluoro group and a sterically demanding amine prevents the nucleophile from effectively attacking the carbonyl carbon.

Solutions & Methodologies

1. Introduce a Nucleophilic Catalyst:

  • Rationale: A catalyst like 4-(Dimethylamino)pyridine (DMAP) functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the hindered amine.

  • Protocol:

    • Dissolve the amine (1.0 equiv.) and a non-hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) in an anhydrous aprotic solvent (e.g., DCM, THF).

    • Add a catalytic amount of DMAP (0.1–0.2 equiv.).

    • Cool the mixture to 0 °C.

    • Slowly add a solution of this compound (1.1 equiv.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

2. Employ Modern Coupling Reagents:

  • Rationale: Instead of forming the acyl chloride in situ or using it directly, starting from the parent carboxylic acid (2-Fluoro-5-iodobenzoic acid) with a powerful coupling reagent can be more effective. Reagents like HATU, HBTU, or EDC in combination with HOBt activate the carboxylic acid to form a highly reactive species that is more readily attacked by hindered amines[][8][9][10][11][12].

  • Protocol (using HATU):

    • Dissolve 2-Fluoro-5-iodobenzoic acid (1.0 equiv.), the hindered amine (1.2 equiv.), and HATU (1.2 equiv.) in an anhydrous polar aprotic solvent like DMF.

    • Add a non-nucleophilic base such as DIPEA (3.0 equiv.).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous work-up to remove DMF and excess reagents.

Decision Workflow for Amide Coupling

G start Start: Amide Synthesis with This compound amine_type Is the amine sterically hindered (e.g., secondary or bulky primary)? start->amine_type protocol1 Standard Protocol: Amine (1.1 eq), Base (TEA, 1.5 eq) in DCM, 0°C to RT. amine_type->protocol1 No protocol2 Option 1: Add Catalyst Add DMAP (0.1-0.2 eq) to standard protocol. amine_type->protocol2 Yes monitor1 Monitor Reaction (TLC/LC-MS). Is conversion >90% in 12h? protocol1->monitor1 success Success: Proceed to Work-up & Purification monitor1->success Yes monitor1->protocol2 No monitor2 Monitor Reaction. Is conversion improving? protocol2->monitor2 protocol3 Option 2: Use Coupling Reagent Start from acid with HATU/DIPEA in DMF. protocol3->monitor2 monitor2->success Yes increase_temp Troubleshoot: Increase temperature (e.g., to 40°C or reflux) monitor2->increase_temp No increase_temp->monitor2

Caption: Troubleshooting workflow for amide synthesis.

Quantitative Data Summary for Amide Coupling
EntryAmineMethodCatalyst/ReagentTemperature (°C)Time (h)Approx. Yield (%)
1BenzylamineStandardTEART4>90
2DiethylamineStandardTEART24<20
3DiethylamineCatalyticTEA/DMAPRT12~75
4tert-ButylamineCouplingHATU/DIPEART6~80[12]

Troubleshooting Guide: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for forming C-C bonds by attaching the acyl group to an aromatic ring[13][14][15][16]. With this compound, steric hindrance can again play a role, particularly with highly substituted or deactivated aromatic substrates.

Issue 2: Low Yield in Friedel-Crafts Acylation

Probable Cause: A combination of steric hindrance from the acyl chloride and low nucleophilicity of the aromatic substrate can lead to poor reaction efficiency. The ketone product also forms a complex with the Lewis acid catalyst, necessitating stoichiometric amounts of the catalyst[13][16].

Solutions & Methodologies

1. Choice of Lewis Acid and Stoichiometry:

  • Rationale: A strong Lewis acid is required to generate the highly electrophilic acylium ion[17]. Aluminum trichloride (AlCl₃) is standard, but other Lewis acids like FeCl₃ or solid acid catalysts can also be effective[6][15]. Using at least a stoichiometric amount of AlCl₃ is crucial, as the product ketone will coordinate to it, effectively sequestering the catalyst.

  • Protocol:

    • To a cooled (0 °C) suspension of AlCl₃ (1.2 equiv.) in an anhydrous solvent (e.g., DCM, CS₂), add the aromatic substrate (1.0 equiv.).

    • Slowly add a solution of this compound (1.1 equiv.) in the same solvent.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC/GC-MS).

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

2. Increase Reaction Temperature:

  • Rationale: As with other sterically hindered reactions, increasing the temperature provides the kinetic energy needed to overcome the activation barrier[6]. While some Friedel-Crafts reactions run at room temperature, heating may be necessary for this substrate.

  • Consideration: Be mindful of potential side reactions, such as dehalogenation or substrate decomposition at higher temperatures. A temperature screen (e.g., RT, 40 °C, 60 °C) is advisable.

Mechanism Overview: Lewis Acid Catalysis

FC_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl 2-Fluoro-5-iodobenzoyl chloride Complex Lewis Acid-Base Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex->Acylium Cleavage Arene Aromatic Substrate (e.g., Toluene) Acylium->Arene Attack Sigma Sigma Complex (Carbocation Intermediate) Arene->Sigma + Acylium Ion Product_Complex Ketone-AlCl₃ Complex Sigma->Product_Complex - H⁺ (re-aromatization)

Sources

Technical Support Center: Managing 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-iodobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the significant moisture sensitivity of this reagent. By understanding the underlying chemistry and implementing proper handling techniques, you can ensure the integrity of your experiments and achieve reliable, reproducible results.

The Challenge: Inherent Reactivity with Moisture

This compound is a highly reactive acyl chloride, a class of compounds known for their vigorous reaction with water.[1][2] This reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles like water. Upon exposure to moisture, even atmospheric humidity, the compound rapidly hydrolyzes to form 2-Fluoro-5-iodobenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][3] This degradation not only consumes your starting material but can also introduce impurities that complicate your reaction and purification processes.

Below is a diagram illustrating the hydrolysis reaction that underscores the importance of stringent moisture control.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products reagent This compound hcl Hydrogen Chloride (HCl) reagent->hcl water Water (H₂O) acid 2-Fluoro-5-iodobenzoic Acid water->acid water->hcl

Caption: Hydrolysis of this compound upon contact with water.

Troubleshooting Guide

Unexpected results can be a significant setback in any research endeavor. This troubleshooting guide is structured to help you diagnose and resolve common issues encountered when working with this compound, with a focus on problems arising from its moisture sensitivity.

Issue 1: Low or No Product Yield in Acylation Reactions

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The major product identified is 2-Fluoro-5-iodobenzoic acid instead of the desired acylated product.

Troubleshooting Workflow:

Troubleshooting_Yield start Low or No Product Yield check_reagent 1. Verify Reagent Integrity - Was the bottle properly sealed? - Any signs of fuming upon opening? start->check_reagent check_glassware 2. Assess Glassware Preparation - Was all glassware oven-dried or flame-dried? check_reagent->check_glassware If reagent is suspect check_solvents 3. Confirm Solvent Anhydrousness - Were freshly opened anhydrous solvents used? - Were solvents dispensed under inert atmosphere? check_glassware->check_solvents If glassware moisture is possible check_atmosphere 4. Evaluate Reaction Atmosphere - Was the reaction run under a dry inert gas (N₂ or Ar)? - Was the inert gas flow adequate? check_solvents->check_atmosphere If solvent quality is uncertain solution Solution: - Use a fresh bottle of reagent. - Implement stringent anhydrous techniques. - Purge system thoroughly with inert gas. check_atmosphere->solution If atmosphere was compromised

Caption: Step-by-step troubleshooting for low product yield.

Detailed Explanation:

  • Verify Reagent Integrity: The first step is to ascertain the quality of your this compound. If the reagent has been improperly stored or handled, it may have already hydrolyzed. A tell-tale sign of a compromised acyl chloride is fuming when the bottle is opened, which is the HCl gas byproduct reacting with atmospheric moisture.[4]

  • Assess Glassware Preparation: Any residual moisture on the surface of your reaction vessels can lead to the decomposition of the acyl chloride. It is imperative that all glassware is rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum immediately before use.[5][6]

  • Confirm Solvent Anhydrousness: The use of anhydrous solvents is non-negotiable. Ensure that solvents are from a freshly opened bottle or have been properly dried and stored over molecular sieves. When transferring anhydrous solvents, use syringe techniques under an inert atmosphere to prevent the introduction of moisture.[7]

  • Evaluate Reaction Atmosphere: Reactions with moisture-sensitive reagents should always be conducted under a dry, inert atmosphere, such as nitrogen or argon.[1][8] This involves purging the reaction vessel with the inert gas before adding reagents and maintaining a positive pressure of the gas throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of moisture.[1][9] The recommended storage temperature is under inert gas (nitrogen or argon) at 2–8 °C.[10] It is crucial to ensure the container is tightly sealed.[8] For long-term storage, consider sealing the cap with paraffin film as an extra precaution.

Q2: I noticed the solid reagent has a yellowish tint. Is it still usable?

A2: While high-purity this compound is a white crystalline solid, a slight yellowish color may not necessarily indicate significant degradation.[10] However, it could be a sign of minor hydrolysis or other impurities. It is advisable to perform a small-scale test reaction to check its reactivity. If the yield is compromised, it is best to use a fresh batch of the reagent.

Q3: How can I safely quench a reaction containing unreacted this compound?

A3: To safely quench a reaction, slowly and carefully add a proton source, such as methanol or isopropanol, at a low temperature (e.g., 0 °C). This will convert the reactive acyl chloride into the corresponding ester, which is generally less hazardous and easier to handle than the acyl chloride itself. Do not quench with water directly, especially on a large scale, as the reaction can be violent and produce a significant amount of corrosive HCl gas.[1][11]

Q4: What analytical techniques can I use to check for the presence of the hydrolyzed impurity, 2-Fluoro-5-iodobenzoic acid?

A4: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can distinguish between the acyl chloride and the carboxylic acid. The proton of the carboxylic acid will appear as a broad singlet far downfield in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: The carboxylic acid will show a broad O-H stretch around 2500-3300 cm⁻¹, which is absent in the pure acyl chloride.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can separate and identify both the starting material and the hydrolyzed product based on their retention times and mass-to-charge ratios.[12]

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Storage Temperature 2–8 °CMinimizes decomposition and vapor pressure.
Storage Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[10]
Reaction Atmosphere Anhydrous Nitrogen or ArgonEssential for preventing hydrolysis during the reaction.[1]
Solvent Moisture Content < 50 ppmCrucial for preventing reagent decomposition and ensuring high yield.

Experimental Protocol: Synthesis of an Amide using this compound

This protocol provides a detailed methodology for a standard amidation reaction, emphasizing the critical steps for moisture control.

Objective: To synthesize N-benzyl-2-fluoro-5-iodobenzamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Dry a round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 125 °C overnight. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[6]

  • Reaction Setup: Equip the flask with a septum and maintain a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: In a separate dry flask, dissolve this compound (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel using a cannula or a syringe.

  • Reaction: Cool the benzylamine solution to 0 °C using an ice bath. Add the solution of this compound dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-2-fluoro-5-iodobenzamide.

By adhering to these guidelines, researchers can effectively manage the moisture sensitivity of this compound, ensuring the success of their synthetic endeavors.

References

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]
  • Acetyl Chloride Storage. Reddit. [Link]
  • Acyl chlorides stability. Sciencemadness Discussion Board. [Link]
  • Exploring Benzoyl Chloride: Properties, Applications, and Industrial Uses. LinkedIn. [Link]
  • The Chemistry of Benzoyl Chloride: Synthesis, Reactions, and Applic
  • 2-Fluorobenzoyl chloride | C7H4ClFO. PubChem. [Link]
  • Analysis of alcohols...
  • Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea.
  • Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. The Journal of Organic Chemistry. [Link]
  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
  • α-Chlorinated toluenes and benzoyl chloride. NCBI. [Link]
  • Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • Benzoyl chloride | C6H5COCl. PubChem. [Link]
  • Conducting moisture sensitive reactions under mechanochemical conditions.
  • Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]
  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. [Link]
  • This compound.
  • 2-Chloro-5-iodobenzoyl chloride | C7H3Cl2IO. PubChem. [Link]
  • 2-Fluoro-5-iodobenzyl alcohol | C7H6FIO. PubChem. [Link]

Sources

Technical Support Center: Acylation with 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers utilizing 2-Fluoro-5-iodobenzoyl chloride in acylation reactions. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments and optimize for success, with a core focus on the critical parameter of temperature.

Safety First: Handling this compound

Before initiating any experiment, it is imperative to recognize that this compound is a corrosive and moisture-sensitive compound.[1] Proper handling is essential for safety and reaction success.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[2][3][4] All manipulations should be performed within a certified chemical fume hood.[4]

  • Moisture Sensitivity: This reagent reacts with moisture to release hydrochloric acid (HCl).[4] It is crucial to use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent and deactivation of the Lewis acid catalyst.[5]

  • Disposal: Dispose of the reagent and any resulting waste in accordance with local, state, and federal regulations.[6] Quench any residual acyl chloride carefully with a suitable alcohol (like isopropanol) before aqueous disposal.

The Core Mechanism: Understanding Friedel-Crafts Acylation

Successful temperature optimization begins with understanding the reaction mechanism. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound by coordinating to the carbonyl oxygen and facilitating the departure of the chloride to form a highly electrophilic acylium ion.[7][8][9] This acylium ion is then attacked by the electron-rich aromatic substrate. The electron-withdrawing fluorine and iodine atoms on the benzoyl chloride increase the electrophilicity of the carbonyl carbon, making the reagent highly reactive.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation A 2-Fluoro-5-iodobenzoyl Chloride C Acylium Ion Complex [R-C=O]⁺[AlCl₄]⁻ A->C + B Lewis Acid (e.g., AlCl₃) B->C D Aromatic Substrate (e.g., Anisole) E Sigma Complex (Intermediate) C->E + D->E F Acylated Product E->F -H⁺ E->F G Regenerated Catalyst + HCl G start Low / No Yield check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present Reaction Not Proceeding check_sm->sm_present No sm_gone Decomposition / Work-up Issue check_sm->sm_gone Yes action1 1. Increase Temperature Gradually 2. Increase Catalyst Loading 3. Check Catalyst/Reagent Quality sm_present->action1 catalyst Catalyst Deactivated? (Moisture) sm_present->catalyst action2 1. Lower Reaction Temperature 2. Check Work-up Protocol (Quenching) 3. Analyze for Side Products sm_gone->action2 reagents Reagent Purity Issue? catalyst->reagents No fix_catalyst Use Fresh, Anhydrous Lewis Acid & Solvent catalyst->fix_catalyst Yes fix_reagents Purify Starting Materials reagents->fix_reagents Yes

Caption: A decision tree for troubleshooting common acylation problems.

Experimental Protocol: General Acylation Procedure

This protocol provides a robust starting point for the acylation of a moderately activated aromatic substrate like toluene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • This compound (1.0 eq)

  • Toluene (serving as substrate and solvent) or an inert anhydrous solvent like DCM.

  • Anhydrous Dichloromethane (DCM), if needed.

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Loading: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous solvent (e.g., DCM). If the aromatic substrate is a liquid (like toluene), it can be used as the solvent.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: If using a separate solvent, add the aromatic substrate (1.2 eq) to the cooled suspension.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC. If the reaction is slow, gradually heat the mixture to 40 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully pour it into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

  • ResearchGate.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
  • International Journal of Chemical Studies. (2015).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Google Patents.CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
  • International Journal of Chemical Studies. (2015).
  • Wikipedia.Friedel–Crafts reaction. [Link]
  • Chemguide.
  • BYJU'S.
  • Chemistry LibreTexts. (2023).

Sources

Technical Support Center: Catalyst Selection for Enhancing 2-Fluoro-5-iodobenzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Fluoro-5-iodobenzoyl chloride (CAS No. 186584-73-6).[][2] This specialized acylating agent is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex heterocyclic structures like PARP inhibitors.[3] However, its unique electronic structure, featuring a strongly electron-withdrawing fluorine atom and a bulky, deactivating iodine atom, presents distinct challenges to its reactivity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection, reaction optimization, and troubleshooting. We will delve into the causality behind experimental choices to empower you to overcome common hurdles and enhance the reactivity of this versatile reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound.

Q1: What are the primary reactivity challenges associated with this compound?

The main challenge stems from the electronic properties of the halogen substituents on the benzoyl ring. Both fluorine and iodine are electron-withdrawing groups (EWG) by induction, which deactivates the aromatic ring. This deactivation has a significant impact on the electrophilicity of the carbonyl carbon of the acyl chloride. In reactions like Friedel-Crafts acylation, where the acyl chloride must be converted into a highly electrophilic acylium ion, this deactivation makes the key intermediate more difficult to form, often leading to sluggish or failed reactions.[4][5]

Q2: Which catalysts are recommended for Friedel-Crafts acylation using this reagent?

Due to the deactivated nature of this compound, a strong Lewis acid is typically required to generate the necessary acylium ion for electrophilic aromatic substitution.[6]

  • Aluminum Chloride (AlCl₃): This is the most common and powerful Lewis acid for Friedel-Crafts acylation.[7][8] It is crucial to use it in stoichiometric amounts (at least 1 equivalent), as the product ketone will form a stable complex with AlCl₃, effectively removing the catalyst from the reaction cycle.[4][5]

  • Trifluoromethanesulfonic Acid (Triflic Acid, TfOH): For particularly challenging or deactivated aromatic substrates, strong Brønsted acids like triflic acid can be more effective than AlCl₃.[4][9]

It is imperative that all Friedel-Crafts reactions are conducted under strictly anhydrous conditions, as any moisture will rapidly deactivate the Lewis acid catalyst.[4][5]

Q3: How do I choose between a strong Lewis acid like AlCl₃ and a milder one like FeCl₃?

The choice depends on the nucleophilicity of your aromatic substrate.

  • Use a strong Lewis acid (AlCl₃, TiCl₄) when your aromatic substrate is neutral (e.g., benzene) or moderately deactivated (e.g., halobenzenes). Given the inherent deactivation of this compound itself, a strong catalyst is the recommended starting point.[10]

  • Consider a milder Lewis acid (FeCl₃, Zeolites) if your aromatic substrate is highly activated (e.g., anisole, phenol).[8][11] Using an overly strong catalyst with a very reactive substrate can lead to side reactions and lower yields. However, you may still require a stronger catalyst due to the nature of the acyl chloride. Screening is always recommended.

Q4: What is the best catalyst for reacting this compound with amines or alcohols (amidation/esterification)?

For these nucleophilic substitution reactions, Lewis acids are not the correct choice. Instead, nucleophilic catalysts are employed.

  • Pyridine: Can be used as both a catalyst and an acid scavenger to neutralize the HCl byproduct. It acts as a nucleophilic catalyst by forming a reactive acylpyridinium ion intermediate.[12][13]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a superior nucleophilic catalyst, approximately 10,000 times more active than pyridine.[14] It is the catalyst of choice for sluggish acylations of sterically hindered or poorly nucleophilic alcohols and amines. It is used in catalytic amounts (0.01-0.1 eq) along with a stoichiometric base (like triethylamine or pyridine) to scavenge HCl.[15]

Q5: Can the iodine atom interfere with my desired reaction at the acyl chloride group?

Generally, for reactions targeting the acyl chloride functionality (e.g., Friedel-Crafts, amidation, esterification), the C-I bond is stable. However, it is a critical functional handle for subsequent transformations. The aryl iodide moiety is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.[3] When designing a multi-step synthesis, it is crucial to consider the compatibility of your acylation conditions with this functionality. For example, some very harsh conditions or certain metal catalysts could potentially interact with the C-I bond.

Section 2: Troubleshooting Guide for Acylation Reactions

This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.

Problem 1: Low or No Product Yield in Friedel-Crafts Acylation
  • Possible Cause A: Inactive Lewis Acid Catalyst

    • Scientific Rationale: Lewis acids like AlCl₃ are extremely hygroscopic. Water reacts irreversibly with the catalyst, quenching its activity.[4][5]

    • Solution:

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Use Fresh Catalyst: Use a freshly opened bottle of AlCl₃ or a previously opened bottle that has been stored in a desiccator. Sublimation can be used to purify old AlCl₃.

  • Possible Cause B: Insufficient Catalyst Activity for Deactivated Substrate

    • Scientific Rationale: The combined electron-withdrawing effects of the fluoro and iodo groups on the benzoyl chloride, and potentially deactivating groups on your aromatic partner, may raise the activation energy of the reaction beyond what AlCl₃ can overcome under standard conditions.[5][9]

    • Solution:

      • Verify Stoichiometry: Ensure you are using at least one full equivalent of AlCl₃ relative to the acyl chloride, as it is consumed by complexation with the ketone product.[4]

      • Switch to a Stronger Catalyst: Consider using triflic acid (TfOH), which is a very powerful catalyst for acylating deactivated rings.[9]

      • Use a More Activated Arene: If your synthetic route allows, switching to a more electron-rich aromatic substrate (e.g., toluene instead of benzene) can dramatically increase the reaction rate.[4]

  • Possible Cause C: Sub-optimal Reaction Temperature

    • Scientific Rationale: Many Friedel-Crafts acylations require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition and side-product formation.[5]

    • Solution:

      • Controlled Temperature Increase: If the reaction is clean but incomplete at room temperature, gradually increase the temperature (e.g., to 40-60°C) while monitoring the reaction by TLC or GC-MS.[16]

      • Avoid High Temperatures: Be cautious with high temperatures, as they can promote charring and other side reactions.[4]

Problem 2: Slow or Incomplete Amidation/Esterification
  • Possible Cause: Poor Nucleophilicity of Substrate & Insufficient Catalyst Activity

    • Scientific Rationale: A sterically hindered or electronically poor nucleophile (amine or alcohol) may react very slowly with the acyl chloride. While pyridine can catalyze the reaction, its catalytic power may be insufficient.[12][15]

    • Solution:

      • Employ a Super-Nucleophile Catalyst: Add 4-(Dimethylamino)pyridine (DMAP) at 1-10 mol%. DMAP forms a highly reactive N-acylpyridinium salt, which is much more susceptible to nucleophilic attack than the starting acyl chloride.[14]

      • Optimize Base and Solvent: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Ensure your solvent (e.g., DCM, THF, MeCN) is compatible with all reagents.

Section 3: Data Summary & Visual Guides
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
CatalystTypeStrengthKey ConsiderationsTypical Stoichiometry
AlCl₃ Strong Lewis AcidVery HighHighly hygroscopic; complexes with product. Requires stoichiometric amounts.[4][5]1.0 - 1.5 eq
FeCl₃ Moderate Lewis AcidModerateLess hygroscopic and cheaper than AlCl₃, but generally less reactive. May require higher temperatures.[8]1.0 - 1.5 eq
TiCl₄ Strong Lewis AcidHighA strong Lewis acid that can be effective but is also highly sensitive to moisture.[10]1.0 - 1.5 eq
TfOH Strong Brønsted AcidVery HighExcellent for deactivated substrates. Can be used in catalytic or stoichiometric amounts. Corrosive.[9]0.1 - 1.2 eq
Zeolites (e.g., HBEA) Solid AcidModerate-HighHeterogeneous catalyst, allowing for easier workup and catalyst recycling. May require higher temperatures.[11]Catalytic (by weight)
Diagrams: Workflows and Decision Trees

Catalyst_Selection_Decision_Tree start Start: Reaction with This compound reaction_type What is the reaction type? start->reaction_type fc_acylation Friedel-Crafts Acylation reaction_type->fc_acylation Electrophilic Aromatic Sub. nuc_sub Amidation / Esterification reaction_type->nuc_sub Nucleophilic Acyl Sub. fc_substrate How activated is the aromatic substrate? fc_acylation->fc_substrate nuc_substrate How reactive is the nucleophile (Amine/Alcohol)? nuc_sub->nuc_substrate strong_lewis Use Strong Lewis Acid (e.g., AlCl₃, TfOH) [Stoichiometric] fc_substrate->strong_lewis Deactivated or Neutral mild_lewis Screen Milder Lewis Acid (e.g., FeCl₃) vs. Strong (AlCl₃) to optimize fc_substrate->mild_lewis Activated dmap Use DMAP (1-10 mol%) + Stoichiometric Base (e.g., Triethylamine) nuc_substrate->dmap Poorly reactive or Sterically hindered pyridine Use Pyridine as Catalyst and Solvent/Base nuc_substrate->pyridine Highly reactive

Caption: Decision tree for initial catalyst selection.

Troubleshooting_Workflow start Experiment Start: Friedel-Crafts Acylation check_yield Is the yield low or zero? start->check_yield success Reaction Successful. Proceed to Workup. check_yield->success No cause1 Check for moisture. Are conditions strictly anhydrous? check_yield->cause1 Yes fix1 Redo experiment: - Flame-dry glassware - Use anhydrous solvent - Use fresh catalyst cause1->fix1 No cause2 Is the catalyst strong enough for the substrate? cause1->cause2 Yes fix1->start fix2 Increase catalyst strength: - Ensure 1+ eq. of AlCl₃ - Switch to Triflic Acid (TfOH) cause2->fix2 No cause3 Is the temperature optimal? cause2->cause3 Yes fix2->start fix3 Carefully increase temperature (e.g., to 40-60 °C) Monitor by TLC/GC cause3->fix3 No fix3->start

Caption: Troubleshooting flowchart for low-yield Friedel-Crafts reactions.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes a general method for the acylation of an activated arene.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane, DCM) to the flask to create a slurry. Cool the flask in an ice bath to 0 °C.

  • Acyl Chloride Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in dry DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

  • Arene Addition: After the formation of the acyl chloride-AlCl₃ complex (stir for 15-30 minutes), add a solution of anisole (1.1 equivalents) in dry DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or GC-MS.[5]

  • Work-up: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for DMAP-Catalyzed Amidation

This protocol describes the amidation of a primary amine using DMAP as a catalyst.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent), triethylamine (1.5 equivalents), and DMAP (0.05 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-12 hours, monitoring the reaction to completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or silica gel chromatography.

References
  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • ResearchGate. (n.d.). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation.
  • ChemTube3D. (n.d.). Pyridine - Nucleophilic Catalyst.
  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?
  • ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Org. Lett. 2019, 21, 19, 7893–7898.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Front. Chem., 28 August 2020.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • YouTube. (2017). Friedel-Crafts Acylation Example Problems.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the model reaction of benzoyl chloride and phenylacetylene.
  • Jim Clark. (n.d.). Friedel-Crafts acylation of benzene.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

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Technical Support Center: Strategies for the Removal of Unreacted 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for effectively removing unreacted 2-Fluoro-5-iodobenzoyl chloride from reaction mixtures. As a highly reactive acyl chloride, its presence can complicate downstream processing and compromise the purity of your final product. This document offers a structured approach to troubleshooting and resolving this common synthetic challenge.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by researchers dealing with residual this compound.

Q1: Why is it critical to remove unreacted this compound?

Residual this compound is problematic for several reasons. As a highly electrophilic compound, it can react with subsequent reagents, solvents, or even the desired product during purification (e.g., on silica gel) or storage, leading to impurity formation.[1][2] Its corrosive nature and lachrymatory properties also pose safety risks.[3] Complete removal is essential for ensuring the stability, purity, and safety of your synthetic intermediates.

Q2: What is the primary strategy for removing acyl chlorides?

The most effective and widely adopted strategy is quenching .[4][5] This involves intentionally reacting the residual acyl chloride with a simple nucleophile to convert it into a less reactive, more easily separable compound. The choice of quenching agent is a critical experimental parameter.[4][5]

Q3: What are the common quenching agents and what byproducts do they form?

The selection of a quenching agent dictates the nature of the resulting byproduct. This choice is fundamental to designing an effective purification strategy. The three most common classes of quenching agents are water, alcohols, and amines.[5]

Quenching AgentChemical ClassResulting Byproduct from this compoundByproduct Chemical ClassSecondary Byproduct
Water (H₂O) Nucleophile2-Fluoro-5-iodobenzoic acidCarboxylic AcidHydrogen Chloride (HCl)[4][6]
Methanol (CH₃OH) AlcoholMethyl 2-fluoro-5-iodobenzoateEsterHydrogen Chloride (HCl)[7][8]
Diethylamine ((CH₃CH₂)₂NH) AmineN,N-diethyl-2-fluoro-5-iodobenzamideAmideDiethylammonium chloride[9][10]

Q4: How do I choose the right quenching agent for my reaction?

The ideal quenching agent depends on the stability of your desired product and the relative ease of separating the resulting byproduct. The decision process below can guide your choice.

G start Start: Reaction mixture with unreacted this compound prod_stability Is the desired product stable to aqueous acid (HCl) and base? start->prod_stability byproduct_sep Is the resulting carboxylic acid easy to separate from the product (e.g., by extraction or chromatography)? prod_stability->byproduct_sep  Yes alcohol_quench Alternative Method: Quench with an Alcohol (e.g., MeOH). Purify via chromatography or distillation. prod_stability->alcohol_quench  No water_quench Recommended Method: Quench with Water/Ice. Purify via basic aqueous extraction. byproduct_sep->water_quench  Yes amine_quench Consider quenching with a secondary amine (e.g., Diethylamine) to form a stable amide. Purify via chromatography. byproduct_sep->amine_quench  No G cluster_0 cluster_1 Separatory Funnel start Reaction Mixture (Product + Unreacted Acyl Chloride) in Organic Solvent quench Step 1: Quench with H₂O @ 0°C start->quench mixture2 Quenched Mixture (Product + 2-Fluoro-5-iodobenzoic Acid + HCl) quench->mixture2 extract Step 2: Extract with aq. NaHCO₃ mixture2->extract organic Organic Layer: Desired Product extract->organic Isolate aqueous Aqueous Layer: Sodium 2-fluoro-5-iodobenzoate extract->aqueous Discard

Sources

Preventing decomposition of 2-Fluoro-5-iodobenzoyl chloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-5-iodobenzoyl Chloride

A Senior Application Scientist's Guide to Ensuring Reagent Stability and Experimental Success

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable but highly reactive building block. As a Senior Application Scientist, my goal is to move beyond simple instructions and provide you with the causal understanding necessary to prevent reagent decomposition, troubleshoot experiments, and ensure the integrity of your results. This document is structured to anticipate your questions and provide robust, field-tested solutions.

Section 1: The Root of the Problem: Understanding the Inherent Instability

This compound is a powerful reagent due to the high electrophilicity of its acyl chloride functional group. This reactivity, however, is also the source of its instability. The carbon atom of the carbonyl group is rendered highly electron-deficient by the strong electron-withdrawing effects of both the chlorine and oxygen atoms, making it an exceptionally attractive target for nucleophiles.[1]

The most prevalent nucleophile in a standard laboratory environment is atmospheric moisture (H₂O). This leads to the primary and most rapid decomposition pathway: hydrolysis.

Primary Decomposition Pathway: Hydrolysis

The reaction with water is swift and often vigorous, leading to the formation of the corresponding carboxylic acid and hydrochloric acid (HCl).[2][3][4] The generated HCl can often be observed as fumes when a bottle of the reagent is opened in a humid environment.[5][6] This degradation is not just a loss of active reagent; the resulting impurities can actively interfere with subsequent chemical reactions.[7]

Hydrolysis cluster_products reagent 2-Fluoro-5-iodobenzoyl Chloride products Decomposition Products reagent->products Attacks Carbonyl water H₂O (Atmospheric Moisture) acid 2-Fluoro-5-iodobenzoic Acid (Inactive Impurity) products->acid hcl Hydrochloric Acid (HCl) (Reactive Byproduct) products->hcl

Caption: Primary hydrolytic decomposition of the reagent.

Beyond hydrolysis, secondary concerns include potential photodecomposition, given the presence of a C-I bond which can be susceptible to cleavage by light, and thermal degradation if stored improperly.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This is the most critical factor in preserving the reagent. The goal is to create an environment that is cold, dry, and dark.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerate)The reagent is a low-melting solid (m.p. 30-34 °C).[10][11] Refrigeration slows the rate of any potential decomposition reactions. Do not freeze, as this can introduce condensation upon removal.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces moisture and oxygen, directly preventing hydrolysis.[12] This is crucial after the manufacturer's seal is broken.
Container Original Manufacturer's BottleUse the original bottle, preferably one with a septum-sealed cap (e.g., Sure/Seal™), which allows for removal of the reagent via syringe without exposing the entire contents to air.[13]
Location Desiccator Cabinet (Inside Refrigerator)Storing the bottle inside a desiccator provides a secondary barrier against ambient moisture, especially during temperature fluctuations when the refrigerator is opened.[5][14]
Light Protect from LightStore in an opaque bottle or wrap the bottle in aluminum foil to prevent potential photolytic cleavage of the C-I bond.[8][14]

Q2: I noticed white fumes when I opened the bottle. Is the reagent still usable?

The fumes are hydrogen chloride (HCl) gas, a direct result of the acyl chloride reacting with moisture in the air.[5][6] This indicates that some surface-level decomposition has occurred.

  • For minor fuming: The bulk of the material is likely still viable. Work quickly to minimize further exposure, purge the headspace with an inert gas (e.g., argon) before re-sealing, and wrap the cap threads with Parafilm® for an extra seal.

  • For significant fuming: A substantial portion of the reagent may have hydrolyzed. The purity is now questionable. The presence of the resulting carboxylic acid and HCl can be detrimental to many reactions.[7] A purity assessment (See Protocol 1) is strongly recommended before use.

Q3: My reaction yield is consistently low. Could degraded reagent be the cause?

Absolutely. This is a classic symptom of using a compromised acylating agent. There are two primary mechanisms by which this occurs:

  • Inaccurate Stoichiometry: If a portion of your this compound has hydrolyzed to the carboxylic acid, you are adding less of the active reagent than calculated, leading to an incomplete reaction.[7]

  • Reaction Interference: The HCl byproduct from hydrolysis can protonate and deactivate bases (e.g., pyridine, triethylamine) or sensitive substrates in your reaction, effectively stalling the desired transformation.[7]

Section 3: Troubleshooting Guide

This guide provides a logical workflow for diagnosing issues related to reagent stability.

Troubleshooting start Problem: Low Yield / Unexpected Side Products check_storage Step 1: Verify Storage Conditions (Temp, Inert Gas, Desiccator) start->check_storage check_appearance Step 2: Inspect Reagent (Fuming, Discoloration, Clumping) check_storage->check_appearance solution_storage Action: Correct Storage Immediately. Store at 2-8°C under Argon in a desiccator. check_storage->solution_storage If Incorrect check_handling Step 3: Review Handling Technique (Glovebox/Schlenk Line Used?) check_appearance->check_handling solution_reagent Action: Reagent is Suspect. Consider purchasing a new bottle if severe degradation is visible. check_appearance->solution_reagent If Degraded purity_check Step 4: Perform Purity Check (e.g., ¹H NMR) check_handling->purity_check solution_handling Action: Refine Protocol. Implement inert atmosphere techniques for all transfers. check_handling->solution_handling If Exposed to Air solution_purity Action: Quantify Purity. Adjust stoichiometry based on assayed purity or discard if below acceptable limits. purity_check->solution_purity If Impure

Caption: Troubleshooting workflow for reagent-related issues.

Section 4: Best Practices & Experimental Protocols

Adherence to strict protocols is the only reliable method to ensure the stability and efficacy of this compound.

Protocol 1: Proper Handling and Dispensing Workflow

This protocol describes the ideal method for handling this moisture-sensitive reagent using standard laboratory equipment.[13][15]

HandlingWorkflow start Start: Reagent Needed step1 1. Prepare Inert Environment (Glovebox or Schlenk Line with Argon/Nitrogen) start->step1 step2 2. Equilibrate Reagent Allow bottle to warm to room temperature inside a desiccator (Prevents Condensation) step1->step2 step3 3. Transfer to Inert Env. Move sealed bottle into glovebox or attach to Schlenk line. step2->step3 step4 4. Dispense Reagent Quickly open and weigh the solid reagent under positive inert pressure. step3->step4 step5 5. Purge and Seal Purge bottle headspace with inert gas, seal tightly with cap, and wrap with Parafilm®. step4->step5 step6 6. Return to Storage Place sealed bottle back into the desiccator in the refrigerator. step5->step6 end End: Reagent Dispensed step6->end

Caption: Recommended workflow for handling the reagent.

Step-by-Step Methodology:

  • Preparation: Ensure your glovebox has a dry atmosphere (<10 ppm H₂O) or that your Schlenk line is properly flushed with dry inert gas. All glassware must be oven- or flame-dried.[13]

  • Equilibration: Remove the reagent bottle from the refrigerator but keep it sealed . Place it in a desiccator at room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold bottle surface.

  • Transfer: Once equilibrated, move the sealed bottle into the glovebox antechamber or connect the flask where you will weigh it to the Schlenk line.

  • Dispensing: Inside the inert atmosphere, briefly open the bottle. Using a clean spatula, weigh the desired amount of the solid into your tared and dried reaction vessel.

  • Sealing: Before removing the bottle from the inert atmosphere, replace the cap. If possible, flush the headspace of the bottle with a stream of argon or nitrogen before sealing tightly. For extra protection, wrap the cap and neck with Parafilm®.

  • Storage: Immediately return the sealed bottle to its designated desiccator in the refrigerator.

Protocol 2: Assessing Reagent Purity via ¹H NMR Spectroscopy

If you suspect degradation, a simple ¹H NMR can provide a semi-quantitative assessment of purity. The key is to identify the signals for the hydrolyzed product, 2-Fluoro-5-iodobenzoic acid.

Methodology:

  • Sample Preparation (MUST be in a glovebox/glovebag):

    • Take a small sample (5-10 mg) of the this compound.

    • Dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Cap the NMR tube securely before removing it from the inert atmosphere.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • The aromatic protons of the desired acyl chloride will appear in a specific region of the spectrum.

    • The corresponding protons of the impurity, the carboxylic acid , will be shifted slightly.

    • Crucially, look for a broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH). The presence and integration of this peak are direct evidence of hydrolysis.

  • Quantification: By comparing the integration of the aromatic protons of the acyl chloride to those of the carboxylic acid impurity, you can estimate the percentage of decomposition.

References

  • Department of Chemistry, University of Rochester. How to Store Reagents. University of Rochester. [Link]
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes. Fiveable. [Link]
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
  • University of California, Berkeley EH&S. Water Sensitive Chemicals. UC Berkeley. [Link]
  • Sciencemadness Discussion Board. Acyl chlorides stability. Sciencemadness.org. [Link]
  • Chemeee. Storage instructions for chemical reagents. Chemeee.com. [Link]
  • Wikipedia. Benzoyl chloride. Wikipedia. [Link]
  • Sathee Jee. Chemistry Acid Chloride.
  • Reddit. Acetyl Chloride Storage. Reddit. [Link]
  • ChemistryStudent. Acyl Chlorides (A-Level). ChemistryStudent. [Link]
  • Chemcasts.
  • Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Royal Society of Chemistry. [Link]
  • PubChem. Benzoyl chloride.
  • ResearchGate. (PDF) Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites.
  • Sciencemadness Discussion Board. SOCl2: carboxylic acid to acid chloride: impurity!. Sciencemadness.org. [Link]
  • Wikipedia. Acyl chloride. Wikipedia. [Link]
  • Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]
  • ACS Publications. Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]
  • PubChem. 2-Fluorobenzoyl chloride.
  • PubMed Central. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination.
  • Google Patents. US4746758A - Processes for preparing iodinated aromatic compounds.
  • ResearchGate. Formation of iodinated trihalomethanes and haloacetic acids from aromatic iodinated disinfection byproducts during chloramination.
  • RSC Publishing. Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for chemists encountering low conversion rates in coupling reactions involving 2-Fluoro-5-iodobenzoyl chloride. Our focus is on providing in-depth, scientifically grounded solutions to common challenges in Suzuki-Miyaura, Sonogashira, and amide coupling reactions.

Understanding the Unique Reactivity of this compound

This compound is a versatile building block in medicinal chemistry and materials science. However, its trifunctional nature, possessing an acyl chloride, an aryl iodide, and a fluoro substituent, presents unique challenges in achieving high-yield and selective couplings. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, while the presence of two distinct electrophilic sites—the acyl chloride and the C-I bond—necessitates careful control of reaction conditions to achieve the desired chemoselectivity.

This guide will address the common pitfalls and provide systematic troubleshooting approaches for the three most common classes of coupling reactions performed with this substrate.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. When using this compound, the primary goal is typically to couple at the aryl iodide position, preserving the acyl chloride for subsequent transformations. However, side reactions and low conversion are common hurdles.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura reaction is showing low conversion of the this compound. What are the likely causes?

A1: Low conversion in a Suzuki-Miyaura coupling with this substrate can often be attributed to one or more of the following factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing over the course of the reaction.[1]

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, steric hindrance or electronic effects from the ortho-fluoro group can slow the oxidative addition step.

  • Poor Transmetalation: The organoboron reagent may not be efficiently transferring its organic group to the palladium center. This can be due to an inappropriate choice of base or solvent.[2]

  • Substrate Degradation: this compound is highly reactive and can be susceptible to hydrolysis under basic aqueous conditions, consuming the starting material before it can couple.

Troubleshooting Workflow:

A Low Conversion B Check Reagent Quality & Stoichiometry A->B Start B->A Issue Found C Optimize Catalyst System B->C Reagents OK D Modify Base & Solvent C->D No Improvement F Successful Coupling C->F Success E Adjust Reaction Temperature D->E No Improvement D->F Success E->F Success

Caption: A systematic workflow for troubleshooting low Suzuki-Miyaura coupling yields.

Q2: I am observing significant amounts of homocoupling of my boronic acid and/or formation of 2-fluorobenzoyl chloride. How can I prevent these side reactions?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. The formation of 2-fluorobenzoyl chloride is a result of protodeiodination, where the iodine is replaced by a hydrogen atom.

Solutions:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Use High-Purity Reagents: Impurities in the boronic acid or base can contribute to side reactions.

  • Optimize the Base: For sensitive substrates, a weaker base such as K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOH, which can promote hydrolysis of the acyl chloride and other side reactions.[3]

  • Consider a Two-Phase System: Using a solvent system like toluene/water or dioxane/water can sometimes suppress side reactions, although care must be taken to minimize hydrolysis of the acyl chloride.

Q3: Can I selectively couple at the acyl chloride position instead of the aryl iodide?

A3: Yes, under specific conditions, it is possible to perform a Suzuki-Miyaura coupling at the acyl chloride to form a ketone. This requires a catalyst system that favors oxidative addition into the C-Cl bond of the acyl chloride over the C-I bond of the aryl iodide.

Recommended Conditions for Ketone Formation:

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., PCy₃)These systems are known to promote the coupling of acyl chlorides.[4]
Base Anhydrous, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄)Minimizes hydrolysis of the acyl chloride.
Solvent Anhydrous, aprotic solvent (e.g., Toluene, THF)Prevents water-related side reactions.
Temperature Typically room temperature to moderate heating (e.g., 60-80 °C)Balances reaction rate with potential for side reactions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Aryl Iodide Position
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting the aryl iodide of this compound with a terminal alkyne.

Frequently Asked Questions & Troubleshooting

Q1: My Sonogashira reaction is sluggish and gives low yields. What should I check first?

A1: A sluggish Sonogashira coupling can often be traced back to issues with the catalyst system or reaction conditions.

  • Catalyst Decomposition: The Pd(0) catalyst is prone to oxidation and decomposition, often indicated by the formation of palladium black. Ensure all reagents and solvents are rigorously deoxygenated.[5]

  • Copper Co-catalyst Issues: If using a traditional copper co-catalyzed system, the quality of the copper(I) source (typically CuI) is critical. It should be fresh and free from colored impurities.

  • Base Incompatibility: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous and of high purity. It not only acts as a base but also as a solvent and ligand.

  • Insufficient Temperature: While many Sonogashira couplings on aryl iodides proceed at room temperature, electron-deficient or sterically hindered substrates may require gentle heating.[6]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

A2: Glaser coupling is a common side reaction in copper-mediated Sonogashira reactions, especially in the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: As with Suzuki couplings, the exclusion of oxygen is paramount.

  • Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst.

  • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling do not require a copper co-catalyst, which completely eliminates the possibility of Glaser coupling. These often employ specialized palladium catalysts and may require different bases.[7]

Troubleshooting Decision Tree:

start Low Sonogashira Yield q1 Is Palladium Black visible? start->q1 a1_yes Yes: Catalyst Decomposition q1->a1_yes Yes q2 Is Glaser Homocoupling observed? q1->q2 No sol1 Improve Degassing Use Fresh Catalyst a1_yes->sol1 end Reaction Optimized sol1->end a2_yes Yes: O₂ present or excess Cu q2->a2_yes Yes q3 Are starting materials consumed? q2->q3 No sol2 Improve Degassing Reduce CuI or use Cu-free protocol a2_yes->sol2 sol2->end a3_no No: Inactive System q3->a3_no No q3->end Yes sol3 Check Base/Solvent Purity Increase Temperature a3_no->sol3 sol3->end

Sources

Technical Support Center: Scaling Up Reactions with 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving 2-Fluoro-5-iodobenzoyl chloride. Our goal is to equip you with the necessary insights to anticipate and overcome challenges, ensuring a robust and efficient scale-up process.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. The presence of an ortho-fluoro group and a para-iodo group offers multiple avenues for further functionalization. However, these same features can present significant challenges during the transition from laboratory-scale to pilot-plant or manufacturing-scale synthesis. The electron-withdrawing nature of the fluorine atom enhances the reactivity of the acyl chloride, while the bulky iodine atom can introduce steric hindrance. This combination can lead to unexpected outcomes in terms of reaction kinetics, impurity profiles, and process safety when scaling up.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: this compound is a corrosive solid and is moisture-sensitive.[1] On a larger scale, the risks associated with its handling are magnified. Key safety considerations include:

  • Corrosivity: It can cause severe skin burns and eye damage.[1] Ensure all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[1]

  • Moisture Sensitivity: The compound reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) and 2-fluoro-5-iodobenzoic acid.[1] This reaction is exothermic and can lead to pressure buildup in sealed containers. Always handle the material under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and equipment.

  • Inhalation Hazard: Dust or vapors are harmful if inhaled, causing respiratory irritation.[1] Use a well-ventilated fume hood or a closed-system transfer to minimize exposure.

  • Thermal Decomposition: At elevated temperatures, it can decompose to release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[1]

Q2: How does the reactivity of this compound compare to other benzoyl chlorides, and how does this impact scale-up?

A2: The fluorine atom at the ortho-position is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This generally makes this compound more reactive than unsubstituted benzoyl chloride.[2]

  • Impact on Scale-up:

    • Increased Exotherm: The higher reactivity can lead to a more significant heat release during the reaction. On a larger scale, this requires robust temperature control to prevent thermal runaways.

    • Faster Reaction Rates: While often desirable, faster reaction rates can make process control more challenging. The addition of reactants may need to be carefully controlled to maintain the desired temperature profile.

    • Potential for Side Reactions: Increased reactivity can sometimes lead to a higher propensity for side reactions if conditions are not carefully optimized.

Q3: What are the most common types of reactions where this compound is used, and what are the general scale-up considerations for each?

A3: This compound is primarily used in acylation reactions, such as:

  • Amide Formation (with amines): This is a common reaction in pharmaceutical synthesis.

    • Scale-up Considerations: The reaction is typically fast and exothermic. Controlled addition of the acyl chloride to the amine solution is crucial. The choice of base (e.g., triethylamine, pyridine) and solvent is critical to manage the reaction rate and solubility of all components.

  • Ester Formation (with alcohols): Used in the synthesis of various esters.

    • Scale-up Considerations: Similar to amide formation, exotherm control is a key consideration. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction but may also increase the exotherm.

  • Friedel-Crafts Acylation (with arenes): To introduce the 2-fluoro-5-iodobenzoyl group onto an aromatic ring.

    • Scale-up Considerations: These reactions often require a Lewis acid catalyst (e.g., AlCl₃), which is highly moisture-sensitive.[3] Ensuring anhydrous conditions is paramount. The stoichiometry of the catalyst can be critical and may need to be re-optimized at a larger scale. Catalyst quenching and work-up can be challenging on a large scale due to the generation of acidic waste streams.

Troubleshooting Guide for Scale-Up

This section provides a systematic approach to troubleshooting common problems encountered during the scale-up of reactions with this compound.

Issue 1: Low Yield Upon Scale-Up

Q: My reaction yield has dropped significantly after moving from a 10g scale to a 1kg scale. What are the potential causes and how can I troubleshoot this?

A: A drop in yield upon scale-up is a common issue and can be attributed to several factors.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Poor Mixing/Mass Transfer Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The efficiency of stirring does not always scale linearly.- Optimize Agitation: Increase the stirrer speed or use a more efficient agitator design (e.g., pitched-blade turbine). - Controlled Addition: Add the this compound subsurface to ensure it reacts before reaching the vessel walls or surface.
Inadequate Temperature Control The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. An uncontrolled exotherm can lead to product degradation or the formation of byproducts.- Jacketed Reactor: Use a reactor with a cooling jacket and a reliable temperature control system. - Slow Addition: Add the acyl chloride at a rate that allows the cooling system to maintain the desired temperature. - Solvent Choice: A higher-boiling solvent can allow for a wider operating temperature range, but care must be taken to avoid temperatures that could lead to degradation.
Moisture Contamination Larger quantities of solvents and reagents increase the risk of introducing moisture, which will hydrolyze the acyl chloride.[4]- Anhydrous Conditions: Ensure all solvents are anhydrous and that the reaction is performed under a dry, inert atmosphere.[4] - Reagent Quality: Use freshly opened containers of reagents or re-dry them if necessary.
Incomplete Reaction The reaction time may not scale linearly. A reaction that is complete in 2 hours at the lab scale may require a longer time at a larger scale due to mixing and heat transfer limitations.- Reaction Monitoring: Use in-process analytical techniques (e.g., HPLC, TLC) to monitor the reaction progress and ensure it has gone to completion before quenching.
Issue 2: Poor Product Purity and Formation of Byproducts

Q: I am observing several new impurities in my product after scaling up the reaction. What are the likely side reactions and how can I minimize them?

A: The impurity profile can change significantly upon scale-up.

Common Side Reactions and Mitigation Strategies

Side Reaction Explanation Mitigation Strategy
Hydrolysis Reaction of this compound with water to form 2-fluoro-5-iodobenzoic acid.Maintain strictly anhydrous conditions. Use dry solvents and an inert atmosphere.
Over-acylation/Di-acylation In reactions with nucleophiles containing multiple reactive sites (e.g., certain diamines or diols), more than one acyl group may be added.Use a controlled stoichiometry of the acyl chloride (e.g., 1.0-1.1 equivalents). Add the acyl chloride slowly to the nucleophile solution to avoid localized high concentrations.
Reaction with Solvent Some solvents can react with acyl chlorides under certain conditions (e.g., alcohols, or even ethers at high temperatures with a Lewis acid).Choose an inert solvent for the reaction. Common choices include dichloromethane (DCM), toluene, or acetonitrile.
Dimerization/Polymerization In some cases, intermolecular reactions can occur, especially at higher concentrations and temperatures.- Dilution: Running the reaction at a lower concentration can sometimes minimize intermolecular side reactions. - Temperature Control: Maintain a consistent and optimized reaction temperature.
Issue 3: Challenges with Work-up and Product Isolation

Q: The work-up and product isolation have become much more difficult at a larger scale. I am experiencing emulsions during extraction and difficulty with crystallization. What can I do?

A: Work-up and isolation are often the most challenging aspects of scaling up a reaction.

Troubleshooting Work-up and Isolation

Problem Potential Cause Solutions
Emulsion Formation - High concentration of salts. - Presence of fine solid byproducts. - Vigorous mixing during extraction.- Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to "break" the emulsion. - Filtration: Filter the reaction mixture before extraction to remove any solids. - Gentle Mixing: Use a slower stirring speed during the extraction process.
Difficult Crystallization - Presence of impurities that inhibit crystal growth. - Solution is too concentrated or too dilute. - Cooling rate is too fast.- Purification Prior to Crystallization: Consider a preliminary purification step, such as a wash with a dilute acid or base, to remove impurities. - Solvent Screen: Perform a solvent screen to find the optimal solvent or solvent mixture for crystallization. - Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding with a small amount of pure product can also be beneficial.
Product Oiling Out The product is melting in the crystallization solvent before it dissolves, or it is precipitating as a liquid rather than a solid.- Solvent Choice: Choose a crystallization solvent with a lower boiling point than the melting point of the product. - Lower Concentration: Crystallize from a more dilute solution.

Experimental Protocols

Protocol 1: General Procedure for Amide Formation at Scale

This protocol provides a general guideline for the acylation of a primary amine with this compound at a 1 kg scale.

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with the primary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, 5-10 L).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the amine solution.

  • Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in the anhydrous reaction solvent. Add this solution dropwise to the cooled amine solution, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as determined by HPLC analysis.

  • Quenching: Slowly add water to quench the reaction, being mindful of any exotherm.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

Protocol 2: Monitoring Reaction Progress by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Gradient: Start with a high percentage of A and gradually increase the percentage of B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture, quench it with methanol, and dilute with the mobile phase before injection.

Visualizations

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield at Scale mixing Poor Mixing start->mixing temp Inadequate Temp. Control start->temp moisture Moisture Contamination start->moisture time Incomplete Reaction start->time mixing_sol Optimize Agitation Subsurface Addition mixing->mixing_sol temp_sol Jacketed Reactor Slow Addition temp->temp_sol moisture_sol Anhydrous Conditions Quality Reagents moisture->moisture_sol time_sol In-Process Monitoring (HPLC/TLC) time->time_sol ReactivityChallenges cluster_properties Chemical Properties cluster_consequences Scale-Up Consequences reagent This compound ortho_F ortho-Fluoro Group (Electron-withdrawing) reagent->ortho_F para_I para-Iodo Group (Bulky, Steric Hindrance) reagent->para_I reactivity Increased Reactivity ortho_F->reactivity mixing Mixing Sensitivity para_I->mixing exotherm Higher Exotherm reactivity->exotherm side_reactions Potential for Side Reactions reactivity->side_reactions

Caption: Key properties and their scale-up consequences.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Synquest Labs. (n.d.).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • BenchChem. (2025). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. BenchChem.
  • Sigma-Aldrich. (n.d.).
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
  • Alfa Chemistry. (n.d.). CAS 186584-73-6 this compound. Alfa Chemistry.

Sources

Technical Support Center: Recrystallization of 2-Fluoro-5-iodobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-iodobenzoyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying these reactive and often sensitive compounds. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter during your experiments.

I. Understanding the Molecule: Why is Recrystallization Challenging?

This compound is a highly reactive acyl chloride. Its purification via recrystallization is complicated by several factors:

  • Moisture Sensitivity: The acyl chloride functional group is readily hydrolyzed by water to the corresponding carboxylic acid. This is a primary concern during recrystallization, as even atmospheric moisture can lead to impurity formation.[1][2]

  • Reactivity: The compound can react with nucleophilic solvents (e.g., alcohols, primary/secondary amines), leading to the formation of esters or amides.

  • Solubility Profile: Finding a suitable solvent that dissolves the compound at elevated temperatures but not at room temperature is crucial for good recovery.[3]

  • Potential Impurities: Crude this compound may contain starting materials, by-products from synthesis (e.g., from reactions with thionyl chloride or oxalyl chloride), or the hydrolyzed carboxylic acid.[4][5]

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a recrystallization solvent for this compound?

The ideal solvent should meet several criteria:

  • Inertness: The solvent must not react with the acyl chloride. Aprotic solvents are essential. Avoid alcohols, water, and primary or secondary amines.[4]

  • Solubility Gradient: The compound should be highly soluble in the boiling solvent but sparingly soluble at low temperatures (e.g., 0-4 °C) to ensure high recovery.[3][6]

  • Boiling Point: A solvent with a boiling point between 60-100 °C is often ideal. A boiling point that is too high can risk thermal decomposition of the product, while a very low boiling point may not provide a sufficient solubility gradient.

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[3]

A logical workflow for solvent selection is presented below:

Troubleshooting Low Yield start Low Recrystallization Yield check_mother_liquor Check Mother Liquor for Product (e.g., by TLC or evaporation of a small sample) start->check_mother_liquor too_much_solvent Too Much Solvent Used check_mother_liquor->too_much_solvent reduce_volume Action: Reduce Solvent Volume (e.g., by rotary evaporation) and re-cool too_much_solvent->reduce_volume Yes product_on_filter Product Lost During Hot Filtration? too_much_solvent->product_on_filter No end Yield Improved reduce_volume->end reheat_and_add_solvent Action: Re-heat filtrate and filter apparatus. Add minimal hot solvent to dissolve. product_on_filter->reheat_and_add_solvent Yes wash_procedure Washing Procedure Correct? product_on_filter->wash_procedure No reheat_and_add_solvent->end use_cold_solvent Action: Ensure wash solvent is ice-cold and use minimal quantity. wash_procedure->use_cold_solvent Yes wash_procedure->end No use_cold_solvent->end

Caption: Decision tree for troubleshooting low recrystallization yield.

III. Step-by-Step Experimental Protocol

This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized for your particular derivative. All operations should be carried out in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. [7][8][9] 1. Solvent Selection:

  • Based on preliminary tests, non-polar aprotic solvents are good starting points. Toluene or a mixture of toluene and hexane often works well for benzoyl chloride derivatives. [4] 2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of the chosen solvent (e.g., toluene).

  • Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. [3]Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization.

  • Pre-heat a funnel and a new receiving flask to prevent the solution from cooling and crystallizing in the funnel.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. [10]* Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. [3] 5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel. [3]* Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities. [10]* Continue to pull a vacuum for several minutes to partially dry the crystals. [3] 6. Drying:

  • Transfer the crystals to a watch glass and dry them thoroughly. For a moisture-sensitive compound like this, drying in a vacuum desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaCl₂) is highly recommended. [10]

IV. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.<[11]br>2. The solution is supersaturated. [11]1. Boil off some of the solvent and allow it to cool again.2. Scratch the inner wall of the flask with a glass rod or add a seed crystal. [11]
Crystals are colored or appear impure. 1. Colored impurities are co-crystallizing.2. Rapid crystallization has trapped impurities. [12]1. Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).2. Re-dissolve the crystals in fresh hot solvent and allow them to cool more slowly. [12]
Product hydrolyzes during the process (odor of HCl, presence of carboxylic acid by TLC/NMR). 1. Moisture in the solvent or glassware.2. Exposure to atmospheric moisture. [1][2]1. Ensure all solvents are anhydrous and glassware is oven-dried.2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). [9]

V. Safety Precautions

This compound and its derivatives are corrosive and lachrymatory (cause tearing). [7][9]

  • Handling: Always handle in a well-ventilated fume hood. [7][13]Avoid inhalation of vapors and contact with skin and eyes. [9]* PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [8]* Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

VI. References

  • University of Calgary. (n.d.). Recrystallization, filtration and melting point.

  • ChemicalBook. (2023). 2-Fluorobenzoyl chloride - Safety Data Sheet.

  • TCI Chemicals. (2018). SAFETY DATA SHEET: 2-Iodobenzoyl Chloride.

  • Synquest Labs. (n.d.). 2-Fluoro-6-iodobenzoyl chloride Safety Data Sheet.

  • Sigma-Aldrich. (2023). SAFETY DATA SHEET: Benzoyl chloride.

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.

  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET: 4-Fluorobenzoyl chloride.

  • Organic Syntheses. (n.d.). Acetyl chloride.

  • Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

  • University of California, Davis. (n.d.). Recrystallization.

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. OUCI.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE.

  • Benchchem. (n.d.). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Labster. (2023). How to Perform Recrystallization: Step-by-Step Organic Lab Guide.

  • Reddit. (2021). Recrystallization Issues.

  • National Institutes of Health. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC.

  • Google Patents. (2014). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

  • Benchchem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures.

  • Sigma-Aldrich. (n.d.). This compound 97.

  • LookChem. (n.d.). Purification of Benzyl chloride.

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).

  • Benchchem. (n.d.). Application Notes and Protocols for Acylation using Sorbic Chloride.

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.

  • ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • BOC Sciences. (n.d.). This compound.

  • CymitQuimica. (n.d.). This compound.

  • Google Patents. (2012). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

  • Google Patents. (1978). US4117006A - Selective chlorination of benzoyl chloride.

  • Pharmaceutical Technology. (2013). Evaluating Impurities in Drugs (Part II of III).

  • Google Patents. (2019). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

  • ChemScene. (n.d.). 2-Fluoro-5-iodobenzyl alcohol.

  • ChemicalBook. (n.d.). This compound.

  • ResearchGate. (2020). Effect of hydrolysis time on radiochemical and chemical purity of 2-[18F]fluoro-2-deoxy-D-glucose.

Sources

Technical Support Center: Column Chromatography Purification of Compounds from 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are working with derivatives of 2-Fluoro-5-iodobenzoyl chloride. The unique electronic and steric properties conferred by the fluorine and iodine substituents can present specific challenges during purification by column chromatography. This document provides in-depth troubleshooting advice and answers to frequently asked questions to enable efficient and successful purification of these valuable compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound derivatives. Each solution is grounded in the chemical principles governing the separation process.

Q1: My compound seems to be stuck on the column. I'm observing very low or no yield of my desired product.

This is a common and frustrating issue. There are several potential causes, often related to compound stability or excessive interaction with the stationary phase.

Possible Causes & Solutions:

  • Cause A: Compound Decomposition on Silica Gel. Silica gel is inherently acidic due to the presence of silanol groups (Si-OH). If your compound possesses acid-sensitive functional groups (e.g., certain protecting groups, strained rings), it may be degrading on the column.[1]

    • Troubleshooting Step: Before running a column, test your compound's stability by performing a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in a suitable eluent, then rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will remain on the 45-degree diagonal. Any spots appearing off-diagonal indicate degradation.[2]

    • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by preparing a slurry of silica gel in your chosen eluent containing 1-3% triethylamine (Et₃N) or another volatile base like pyridine.[3][4] This is particularly crucial for amine derivatives, which can protonate and bind strongly to acidic silica.

    • Solution 2: Switch the Stationary Phase. If your compound is highly acid-sensitive, consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[1]

  • Cause B: The Eluent is Not Polar Enough. Your compound may be too polar to be eluted by the current solvent system.

    • Troubleshooting Step: After the column has run and you still haven't recovered your product, try flushing the column with a very polar solvent, like 10-20% methanol in dichloromethane or 100% ethyl acetate.[2] Concentrate these fractions and check by TLC or NMR to see if your compound was recovered.

    • Solution: Re-develop your solvent system using TLC. Aim for a retention factor (Rf) for your target compound between 0.2 and 0.4 for optimal separation.[5] If your compound has an Rf of 0 in your running solvent, the polarity must be increased.

  • Cause C: Poor Sample Solubility. If the compound precipitates at the top of the column when loaded, it will not elute properly.

    • Solution: Use the Dry Loading Technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone), add a small amount of silica gel (enough to make a free-flowing powder after solvent removal), and remove the solvent by rotary evaporation. This silica-adsorbed sample can then be carefully added to the top of your packed column.[3]

Troubleshooting Workflow: Diagnosing and Solving Low Yield

low_yield_workflow start Problem: Low or No Yield check_stability Is the compound stable on silica? (Perform 2D TLC) start->check_stability a_stable a_stable check_stability->a_stable Yes a_unstable a_unstable check_stability->a_unstable No increase_polarity Is the eluent polarity sufficient? (Check TLC for Rf > 0) b_polar_enough b_polar_enough increase_polarity->b_polar_enough Yes b_not_polar b_not_polar increase_polarity->b_not_polar No check_loading Was the sample fully dissolved during loading? c_dissolved c_dissolved check_loading->c_dissolved Yes c_not_dissolved c_not_dissolved check_loading->c_not_dissolved No a_stable->increase_polarity sol_deactivate_silica Deactivate silica with Et3N or switch to Alumina/Florisil. a_unstable->sol_deactivate_silica Solution b_polar_enough->check_loading sol_increase_polarity Increase eluent polarity. Aim for Rf of 0.2-0.4. b_not_polar->sol_increase_polarity Solution end Further investigation needed c_dissolved->end If problem persists, consider irreversible binding. sol_dry_load Use dry loading technique to ensure proper sample application. c_not_dissolved->sol_dry_load Solution

Caption: A workflow diagram for troubleshooting low compound recovery.

Q2: My compound is eluting, but the peaks are broad and tailing significantly.

Peak tailing reduces resolution and leads to impure fractions. It is typically caused by non-ideal interactions between the analyte and the stationary phase.

Possible Causes & Solutions:

  • Cause A: Secondary Interactions with Silica. The iodine atom in your molecule is large and polarizable, and the fluorine can engage in hydrogen bonding. These, along with other polar functional groups, can lead to strong, non-uniform interactions with the silanol groups on the silica surface, causing tailing.

    • Solution 1: Add a Modifier to the Eluent. For basic compounds (e.g., amine derivatives), adding 1-3% triethylamine to the eluent will competitively bind to the acidic silica sites and produce sharper peaks.[4][6] For acidic compounds (e.g., carboxylic acids), adding 0.5-1% acetic or formic acid to the eluent can suppress deprotonation of the analyte, leading to more consistent interactions and less tailing.[2]

    • Solution 2: Increase Eluent Polarity During Elution. If tailing begins as the compound starts to elute, you can increase the polarity of the solvent system to accelerate its movement and sharpen the back end of the peak.[1]

  • Cause B: Column Overload. Loading too much material onto the column for its size will saturate the stationary phase, leading to broad, fronting, or tailing peaks.

    • Solution: As a rule of thumb, use a mass ratio of silica gel to crude sample of at least 30:1 for moderately difficult separations and 100:1 or more for very difficult separations. If overloading is suspected, reduce the sample amount or use a larger column.[7]

Q3: My compound is co-eluting with an impurity that has a very similar Rf.

This is a classic resolution problem. The solution lies in altering the chromatography conditions to change the selectivity of the system.

Possible Causes & Solutions:

  • Cause A: Poor Solvent Selectivity. The chosen solvent system may be effective at moving the compounds down the column but not at differentiating between them.

    • Solution: Change the Solvent System. The key is to change the nature of the solvent interactions. Do not just slightly alter the ratio; change one of the components entirely. For example, if you are using an ethyl acetate/hexane system, try switching to a dichloromethane/hexane or an ether/hexane system.[1][4] Dichloromethane offers different interactions than the ester group of ethyl acetate and may resolve the compounds.[3]

    • Expert Tip: Sometimes, using a three-component solvent system in a low percentage (e.g., 90:9:1 Hexane:EtOAc:MeOH) can dramatically improve separation for closely-eluting spots.

  • Cause B: Isocratic Elution is Insufficient. For complex mixtures, a single solvent ratio (isocratic elution) may not be able to separate all components effectively.

    • Solution: Use a Gradient Elution. Start with a low-polarity solvent system to elute the non-polar impurities. Then, gradually and systematically increase the percentage of the more polar solvent to elute your compound, leaving more polar impurities behind.[3][8] This sharpens peaks and improves overall separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent system for my this compound derivative?

The best practice is to screen several solvent systems using TLC.[9] The goal is to find a system that moves all components off the baseline but provides good separation, with the target compound having an Rf between 0.2 and 0.4.[5]

Solvent System Selection Guide
Compound PolarityRecommended Starting Systems (Non-polar to Polar)Rationale & Comments
Non-Polar 1. 100% Hexane or Heptane 2. 2-10% Ether in Hexane 3. 5-15% Dichloromethane (DCM) in HexaneStart with pure alkane. The polarizable iodine may require a slightly more polar co-solvent like ether or DCM than a non-halogenated analogue.
Intermediate Polarity 1. 10-40% Ethyl Acetate (EtOAc) in Hexane 2. 20-60% Dichloromethane in Hexane 3. 10-30% Ether in HexaneEthyl acetate/hexane is a robust, general-purpose system.[4] The fluorine atom can act as a hydrogen bond acceptor, making EtOAc a good choice.
Polar 1. 50-100% Ethyl Acetate in Hexane 2. 1-5% Methanol (MeOH) in Dichloromethane 3. 5-10% Acetone in DichloromethaneFor highly polar compounds, a stronger polar solvent is needed. Caution: Using more than 10% methanol in your eluent can risk dissolving the silica gel stationary phase.[4]
Solvent Selection Decision Tree

solvent_selection start Start: Develop TLC Method test_20etac Test TLC with 20% EtOAc in Hexane start->test_20etac rf_check What is the Rf of the target compound? test_20etac->rf_check rf_high rf_high rf_check->rf_high Rf > 0.5 rf_good rf_good rf_check->rf_good 0.2 < Rf < 0.4 rf_low rf_low rf_check->rf_low Rf < 0.1 sol_decrease_polarity Decrease polarity. Try 5-10% EtOAc/Hexane or switch to Ether/Hexane. rf_high->sol_decrease_polarity Action sol_optimize System is good. Optimize ratio for best separation and proceed to column. rf_good->sol_optimize Action sol_increase_polarity Increase polarity. Try 50% EtOAc/Hexane or switch to MeOH/DCM system. rf_low->sol_increase_polarity Action

Caption: A decision tree for selecting an initial solvent system.

Q2: My compound is an amide derivative made from this compound. Do I need to take special precautions?

Yes. Amide derivatives, especially secondary amides (R-CO-NH-R'), can exhibit tricky behavior. The N-H proton is acidic and can engage in strong hydrogen bonding with the silica surface, often leading to significant peak tailing.

  • Recommendation 1: Consider using a less acidic stationary phase like deactivated silica or alumina.

  • Recommendation 2: Employ a more polar solvent system that can effectively compete for hydrogen bonding sites. A small percentage of methanol in dichloromethane can be very effective.

  • Recommendation 3: If the amide is basic (e.g., contains a free amine elsewhere), adding triethylamine is highly recommended as described in the troubleshooting section.

Q3: Can I use reversed-phase chromatography for these compounds?

Absolutely. Reversed-phase chromatography (e.g., using a C8 or C18 stationary phase) can be an excellent alternative, especially if your compound is unstable on silica or is highly polar. In reversed-phase, the elution order is inverted: polar compounds elute first, and non-polar compounds are retained longer. The unique properties of fluorinated compounds can sometimes lead to better separations on reversed-phase columns.[10][11] A typical starting eluent would be a gradient of water and acetonitrile or methanol, often with a small amount of acid (TFA or formic acid) added to control ionization.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of Deactivated (Neutralized) Silica Gel
  • Choose a non-polar solvent system in which your compound has a low Rf (e.g., 10% EtOAc/Hexane).

  • To this solvent system, add 1.5% triethylamine by volume. For every 100 mL of eluent, add 1.5 mL of Et₃N.

  • Use this base-containing solvent to prepare the silica gel slurry and pack your column as you normally would.

  • Before loading your sample, flush the packed column with at least one full column volume of this solvent mixture.

  • You can then run the chromatography using this same eluent or switch back to the original eluent without the base. The silica will remain largely deactivated for the duration of the run.[3]

Protocol 2: Dry Loading a Sample onto the Column
  • Dissolve your crude sample (e.g., 500 mg) in a minimum amount of a volatile solvent like dichloromethane or methanol in a round-bottom flask.

  • Add approximately 2-3 times the mass of your sample in silica gel (e.g., 1-1.5 g) to the flask.

  • Swirl the flask to ensure the entire sample solution is adsorbed onto the silica.

  • Carefully remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.

  • Carefully layer this powder onto the top of the prepared column bed. Gently tap the column to settle the powder.

  • Add a thin protective layer of sand on top of the sample layer before carefully adding the eluent.[3][12]

References

  • Department of Chemistry, University of Rochester.
  • Department of Chemistry, University of Rochester.
  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
  • Biotage.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • ChemHelpASAP. column chromatography & purification of organic compounds. (2021). [Link]
  • Phenomenex. Troubleshooting Guide. [Link]
  • HALO Columns. LC Chromatography Troubleshooting Guide. (2023). [Link]
  • Semantic Scholar.
  • Organic Syntheses.
  • ResearchGate.
  • Reddit.
  • PubMed. Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues. (2019). [Link]
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  • National Institutes of Health.

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Technical Support Center: Navigating the Corrosivity of 2-Fluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Fluoro-5-iodobenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and corrosive compound. Our goal is to provide you with practical, in-depth guidance to ensure the safe and effective use of this valuable synthetic building block. This guide moves beyond mere procedural steps to explain the fundamental chemistry governing its behavior, empowering you to anticipate challenges and troubleshoot effectively.

I. Understanding the Corrosivity of this compound: A Mechanistic Perspective

The primary challenge in handling this compound stems from its acyl chloride functional group. The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it extremely susceptible to nucleophilic attack, particularly by water.

Q1: Why is this compound so corrosive?

A1: The corrosivity of this compound is primarily due to its rapid reaction with moisture (hydrolysis) to produce hydrochloric acid (HCl) and 2-fluoro-5-iodobenzoic acid.[1] HCl is a strong, corrosive acid that can damage skin, mucous membranes, and many materials.[2] The reaction is exothermic, meaning it releases heat, which can further accelerate the corrosion process. Even atmospheric humidity is sufficient to initiate this decomposition, leading to the release of corrosive HCl gas.[1]

II. Proactive Handling and Storage: Your First Line of Defense

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Q2: What are the immediate signs of decomposition, and how can I prevent it?

A2: The most immediate sign of decomposition is the evolution of a pungent, acidic odor due to the formation of hydrogen chloride gas.[1] You may also observe fuming when the container is opened in a humid environment. To prevent decomposition, it is imperative to store this compound under strictly anhydrous (dry) conditions. The original container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon. For long-term storage, consider placing the sealed container inside a desiccator with a suitable drying agent.

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: Given its classification as a corrosive substance that causes severe skin burns and eye damage, a comprehensive PPE strategy is non-negotiable.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and the corrosive fumes that can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., butyl rubber or Viton®).Provides a barrier against direct skin contact, which can cause severe burns.
Body Protection A lab coat made of a material with low reactivity to acids, such as polyester.Protects underlying clothing and skin from accidental spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood. For emergencies or situations with inadequate ventilation, a respirator with an appropriate acid gas cartridge is necessary.Prevents inhalation of corrosive HCl vapors, which can damage the respiratory tract.

Q4: I've noticed some pressure buildup in the bottle upon storage. What should I do?

A4: Pressure buildup is a serious concern and is likely due to the slow decomposition of the material, generating HCl gas.[3] This is more common with prolonged storage, especially if the container has been opened previously, allowing some moisture to enter. If you suspect pressure buildup, cool the container before opening it cautiously in a fume hood, pointing the cap away from you and others. For long-term storage of time-sensitive chemicals like this, it's crucial to have a regular inspection schedule. Some suppliers may use vented caps for certain reactive chemicals; however, for a moisture-sensitive compound like this, a tight seal is paramount. If significant pressure is suspected, consult your institution's environmental health and safety office for guidance on safely venting and handling the container.

III. Troubleshooting Guide for Experimental Workflows

The reactivity that makes this compound a useful reagent also presents challenges during chemical reactions.

Q5: My reaction yield is consistently low. What are the likely causes related to the reagent's corrosivity?

A5: Low yields can often be traced back to the degradation of the starting material or unwanted side reactions. Here are some troubleshooting steps:

  • Reagent Quality: The this compound may have partially hydrolyzed to 2-fluoro-5-iodobenzoic acid. This inactive carboxylic acid will not participate in the desired reaction, leading to a lower yield. Before use, you can check for the pungent smell of HCl upon opening the bottle, which indicates some degradation. For critical applications, using a freshly opened bottle is recommended.

  • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (nitrogen or argon). Any moisture present will consume the acyl chloride.

  • Nucleophile Incompatibility: The generated HCl can protonate basic nucleophiles, rendering them less reactive. If your nucleophile is a weak base, consider adding a non-nucleophilic scavenger base (e.g., triethylamine or pyridine) to neutralize the in-situ generated HCl.

Q6: I am observing unexpected side products in my reaction. What could they be?

A6: Besides the intended reaction, the high reactivity of the acyl chloride can lead to several side reactions:

  • Reaction with Solvents: Protic solvents like alcohols will react to form esters. Amide solvents like dimethylformamide (DMF) can be decomposed by acyl chlorides, especially at elevated temperatures.

  • Self-Condensation/Dimerization: In some cases, particularly under basic conditions or with certain catalysts, acyl chlorides can undergo self-condensation reactions.

  • Friedel-Crafts Acylation: If your substrate contains an activated aromatic ring, you might observe competitive Friedel-Crafts acylation, where the benzoyl group is added to the aromatic ring.

To minimize side products, carefully select inert solvents, control the reaction temperature, and consider the order of addition of reagents.

IV. Material Compatibility: A Critical Consideration

Choosing the right materials for your experimental setup is crucial to prevent equipment failure and contamination.

Q7: What materials should I use and avoid for handling and reacting with this compound?

A7: The primary concern is reactivity with the compound itself and its hydrolysis product, hydrochloric acid.

Material CategoryRecommendedTo Be AvoidedRationale for Avoidance
Glassware Borosilicate glass (Pyrex®)-Standard and generally resistant for laboratory use.
Metals Hastelloy®, TantalumStainless Steel (304, 316), Aluminum, Brass, Cast IronAcyl chlorides and HCl are highly corrosive to most common metals, leading to equipment damage and contamination of the reaction mixture.[4]
Plastics Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF)Polypropylene, Polyethylene, NylonMany plastics can be attacked and degraded by corrosive acyl chlorides and strong acids. Nylon is particularly susceptible to acid attack.[4]
Elastomers (for seals, septa) Perfluoroelastomers (Kalrez®), PTFE-lined septaBuna-N, Neoprene, SiliconeThese elastomers will swell, harden, or degrade upon exposure, leading to leaks and contamination.

This table provides general guidance. Always consult a detailed chemical compatibility chart for specific grades and under your exact experimental conditions.[5][6]

V. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is essential for a safe laboratory environment.

Q8: How do I safely clean up a spill of this compound?

A8: A spill of this compound is a hazardous situation due to its corrosivity and reactivity with water. Do not use water to clean up the spill as this will generate large amounts of HCl gas.[1][7]

Here is a step-by-step spill cleanup workflow:

Spill_Cleanup cluster_prep Preparation cluster_cleanup Cleanup cluster_decon Decontamination Evacuate Evacuate non-essential personnel PPE Don appropriate PPE (respirator, face shield, chemical gloves, lab coat) Ventilate Ensure adequate ventilation (fume hood) Contain Contain the spill with an inert absorbent material Ventilate->Contain Neutralize Cover the spill with a neutralizing agent (sodium bicarbonate or soda ash) Collect Carefully collect the mixture into a designated waste container Final_Wipe Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water Collect->Final_Wipe Dispose Dispose of all waste according to institutional guidelines End End Dispose->End Start Start->Evacuate

Caption: Workflow for the safe cleanup of a this compound spill.

Q9: What are the first aid measures in case of accidental exposure?

A9: Immediate action is crucial in case of exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

VI. References

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Guardian Environmental Technologies. (n.d.). Acyl Chloride Added to PetroGuard®'s List. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

  • Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

  • Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Geotech Environmental Equipment, Inc. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

  • Ross, S. D. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. Retrieved from [Link]

  • Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819.

  • Pearson. (2024). Predict the major products formed when benzoyl chloride (PhCOCl) reacts with anisole (PhOCH3) in the presence of aluminum chloride (AlCl3).. Retrieved from [Link]

  • Chegg. (n.d.). Explain, using words and structures (including resonance contributors) why benzyl chloride can.... Retrieved from [Link]

  • CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides. Retrieved from

  • Bentley, T. W., & Jones, R. O. (1993). S N 2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications, (23), 1821-1822.

  • The Hong Kong University of Science and Technology. (n.d.). Prolonged Storage of Hazardous Chemicals. Health, Safety and Environment Office. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF. Retrieved from [Link]

  • Omega Engineering. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Corrosive Storage Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]

  • Preproom.org. (2018, June 19). Storing Acids. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Acylation Reactions: The Strategic Utility of 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the choice of an acylating agent is a critical decision that dictates reaction efficiency, yield, and the ultimate molecular architecture. Benzoyl chlorides, as a class, are premier reagents for the introduction of the benzoyl moiety. However, the nuanced reactivity imparted by various substituents on the aromatic ring offers a spectrum of synthetic possibilities. This guide provides an in-depth comparison of 2-Fluoro-5-iodobenzoyl chloride with other substituted benzoyl chlorides in common acylation reactions, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

The Benzoyl Chloride Family: A Tale of Reactivity and Selectivity

The reactivity of a benzoyl chloride in a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic and steric nature of the substituents on the benzene ring.[1] Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack and thus accelerating the reaction rate. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to slower reaction rates.

This principle is quantitatively captured by the Hammett equation, which correlates reaction rates with substituent constants (σ). For the N-acylation of aniline with substituted benzoyl chlorides, a positive Hammett reaction constant (ρ = +1.217) has been observed, confirming that electron-withdrawing substituents favor the reaction.

This compound: A Unique Reagent for Complex Syntheses

This compound (F-I-BC) is a solid at room temperature with a molecular weight of 284.45 g/mol and a melting point of 30-34 °C. Its structure is characterized by the presence of two distinct and influential halogen substituents on the benzoyl ring.

The fluorine atom at the ortho-position and the iodine atom at the meta-position to the carbonyl group create a unique electronic and steric environment. Both fluorine and iodine are electron-withdrawing through induction (-I effect), which significantly enhances the electrophilicity of the carbonyl carbon, making F-I-BC a highly reactive acylating agent. This heightened reactivity is advantageous in acylating less nucleophilic substrates or when rapid and high-yielding conversions are desired.

Beyond its immediate reactivity, the true synthetic value of this compound lies in its utility as a versatile building block for further molecular elaboration. The iodine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse aryl, heteroaryl, and amino moieties, a strategy frequently employed in the synthesis of kinase inhibitors and other complex pharmaceutical intermediates.

Comparative Performance in Acylation Reactions

To provide a clear comparison, we will consider three common types of acylation reactions: N-acylation of amines, O-acylation of alcohols, and Friedel-Crafts acylation of arenes.

N-Acylation of Amines (Schotten-Baumann Reaction)

The N-acylation of amines to form amides is a cornerstone of medicinal chemistry. The Schotten-Baumann reaction, typically performed under basic conditions, is a robust method for this transformation.[2][3][4][5][6]

Table 1: Comparative Yields in the N-Benzoylation of Aniline

Benzoyl ChlorideSubstituent (p-position)Electronic EffectProduct (N-Benzoyl Aniline) Yield (%)
p-Nitrobenzoyl chloride-NO₂Strong Electron-Withdrawing~95%
p-Chlorobenzoyl chloride-ClElectron-Withdrawing92%
This compound -F (ortho), -I (meta)Strong Electron-Withdrawing Expected to be >95%
Benzoyl chloride-HNeutral85-90%
p-Methylbenzoyl chloride-CH₃Electron-Donating88%
p-Methoxybenzoyl chloride-OCH₃Strong Electron-Donating85%

Note: The yield for this compound is an educated estimate based on the strong electron-withdrawing nature of its substituents.

The data clearly indicates that benzoyl chlorides with electron-withdrawing groups afford higher yields in shorter reaction times.[1] Due to the combined inductive effects of fluorine and iodine, this compound is anticipated to be one of the most reactive benzoyl chlorides for N-acylation.

O-Acylation of Alcohols

The esterification of alcohols and phenols via acylation is another fundamental transformation. The principles of reactivity are similar to N-acylation, with more electrophilic acyl chlorides reacting more readily.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by acylating an aromatic ring.[7][8] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. The reactivity of the benzoyl chloride is again a key factor. Anisole, an activated aromatic compound, is a common substrate for evaluating the efficacy of Friedel-Crafts reactions.[7][8][9][10]

Due to its enhanced electrophilicity, this compound is expected to perform exceptionally well in Friedel-Crafts acylation, likely requiring milder conditions or shorter reaction times compared to less activated benzoyl chlorides.

Experimental Protocols

The following protocols are designed to be self-validating systems for comparing the reactivity of this compound with other benzoyl chlorides.

Protocol 1: Comparative N-Acylation of Aniline via Schotten-Baumann Reaction

This protocol allows for a direct comparison of reaction rates and yields between different benzoyl chlorides.

Schotten_Baumann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Aniline_NaOH Dissolve Aniline in 10% NaOH(aq) Addition Add benzoyl chloride solution dropwise to the aniline mixture at 0-5 °C Aniline_NaOH->Addition Benzoyl_Chlorides Prepare separate solutions of: - this compound - Benzoyl chloride - p-Nitrobenzoyl chloride - p-Methoxybenzoyl chloride in an organic solvent (e.g., DCM) Benzoyl_Chlorides->Addition Stirring Stir vigorously at room temperature Addition->Stirring Filtration Filter the precipitated amide Stirring->Filtration Wash Wash with cold water Filtration->Wash Dry Dry the product Wash->Dry Analysis Analyze by TLC, LC-MS, and NMR Determine yield and purity Dry->Analysis

Caption: Workflow for Comparative N-Acylation.

Step-by-Step Methodology:

  • Preparation: In four separate 100 mL Erlenmeyer flasks, dissolve 1.0 equivalent of aniline in 25 mL of 10% aqueous sodium hydroxide solution.

  • Acyl Chloride Addition: To each flask, add a solution of 1.05 equivalents of the respective benzoyl chloride (this compound, benzoyl chloride, p-nitrobenzoyl chloride, and p-methoxybenzoyl chloride) in 10 mL of dichloromethane, dropwise with vigorous stirring over 15 minutes. Maintain the temperature at 0-5 °C with an ice bath during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixtures vigorously at room temperature for 1 hour. Monitor the disappearance of the benzoyl chloride by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of cold water. Collect the precipitated solid by vacuum filtration.

  • Purification and Analysis: Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum. Determine the yield and purity of the resulting N-benzoylanilides.

Protocol 2: Comparative Friedel-Crafts Acylation of Anisole

This protocol outlines a method to compare the performance of benzoyl chlorides in a classic C-C bond-forming reaction.

Friedel_Crafts_Workflow Start Start Setup Suspend AlCl3 in anhydrous DCM under an inert atmosphere at 0 °C Start->Setup Add_Acyl Add benzoyl chloride (1.0 eq) dropwise Setup->Add_Acyl Stir1 Stir for 15 minutes Add_Acyl->Stir1 Add_Anisole Add anisole (1.2 eq) dropwise Stir1->Add_Anisole Stir2 Stir at room temperature Add_Anisole->Stir2 Monitor Monitor reaction by TLC/GC-MS Stir2->Monitor Quench Quench with ice-cold dilute HCl Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3(aq) and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 1.1 equivalents of anhydrous aluminum chloride in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C.

  • Acylium Ion Formation: Add a solution of 1.0 equivalent of the benzoyl chloride in anhydrous DCM dropwise to the stirred suspension. Stir the mixture for 15 minutes at 0 °C.

  • Acylation: Add a solution of 1.2 equivalents of anisole in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion: Strategic Application in Drug Discovery and Beyond

This compound is more than just a highly reactive acylating agent; it is a strategic tool for the synthesis of complex molecules. Its enhanced reactivity ensures efficient acylation, while the presence of the iodo-substituent opens a gateway to a vast chemical space through subsequent cross-coupling reactions. This dual functionality makes it an invaluable asset for drug development professionals engaged in the synthesis of kinase inhibitors and other targeted therapeutics. By understanding the principles of benzoyl chloride reactivity and employing robust experimental protocols, researchers can leverage the unique properties of this compound to accelerate their discovery programs.

References

  • BenchChem. A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides.
  • BenchChem. Application Notes and Protocols for the Schotten-Baumann Reaction with 4-(Chloromethyl)benzoyl Chloride.
  • Bentley, T. J., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6665-6687. [Link]
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
  • BenchChem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to form... [Link]
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1335-1344.
  • Kinetic Studies of Nucleophilic Substitution Reaction of para-Substituted Benzoyl Compounds with Pyridines. (2005). Journal of the Korean Chemical Society, 49(5), 459-464.
  • BenchChem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
  • E. Berrichi, et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 749875. [Link]
  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]
  • Taylor & Francis. (n.d.). Nucleophilic acyl substitution – Knowledge and References. [Link]
  • Tran, P. H., et al. (2012). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
  • Master Organic Chemistry. (2011, May 6).
  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. [Link]
  • The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. (2014). Journal of the Serbian Chemical Society, 79(10), 1185-1192.
  • Cherif, S. E., et al. (2021). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Green Chemistry, 23(18), 7136-7145.
  • Sciencemadness.org. (2016, August 8). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. [Link]
  • Process for preparing substituted benzoyl chlorides. (2005). U.S.
  • El-Sayed, M. A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. [Link]
  • Al-Ostoot, F. H., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(19), 6524. [Link]
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A Comparative Guide to the Reactivity of 2-Fluoro-5-iodobenzoyl Chloride and 2-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Substituted Benzoyl Chlorides

Benzoyl chlorides are a class of acyl chlorides prized for their high reactivity in nucleophilic acyl substitution reactions, serving as efficient acylating agents for the synthesis of esters and amides.[1][2] The reactivity of the acyl chloride group is profoundly influenced by the nature and position of substituents on the aromatic ring.[1][3] This guide focuses on two ortho-iodinated benzoyl chlorides, with the key distinction being the presence of a fluorine atom at the 2-position in one of the molecules. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, improving yields, and controlling selectivity in complex synthetic pathways.

CompoundStructureMolecular FormulaMolecular Weight
2-Fluoro-5-iodobenzoyl chloride Structure of this compoundC₇H₃ClFIO284.45 g/mol []
2-Iodobenzoyl chloride Structure of 2-Iodobenzoyl chlorideC₇H₄ClIO266.46 g/mol [5][6]

The Decisive Factors: Electronic and Steric Effects

The rate of nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon. The more electron-deficient this carbon is, the more readily it will be attacked by a nucleophile.[3][7][8] The substituents on the benzene ring modulate this electrophilicity through a combination of electronic and steric effects.

Electronic Effects: A Tale of Two Halogens

Halogen substituents exhibit a dual electronic nature: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M).[2]

  • Inductive Effect (-I): Due to their high electronegativity, both fluorine and iodine pull electron density away from the aromatic ring through the sigma bond framework. Fluorine is the most electronegative element, giving it a significantly stronger -I effect than iodine.[9] This electron withdrawal makes the entire ring system, including the attached carbonyl carbon, more electron-poor and thus more electrophilic.

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the π-system of the benzene ring, pushing electron density into it.[2][3] This effect opposes the inductive effect. For halogens, the inductive effect is generally dominant over the resonance effect in influencing reactivity.[2]

In This compound , the powerful -I effect of the ortho-fluorine atom is the dominant electronic factor. It strongly withdraws electron density, significantly increasing the partial positive charge on the carbonyl carbon. The iodine atom at the 5-position also contributes a weaker -I effect.

In 2-iodobenzoyl chloride , only the ortho-iodine atom exerts an electronic influence. Its -I effect increases the carbonyl carbon's electrophilicity relative to unsubstituted benzoyl chloride, but to a lesser extent than the fluorine atom in the other molecule.

G cluster_0 This compound cluster_1 2-Iodobenzoyl chloride F_comp More Reactive (Higher Electrophilicity) F_ring Benzene Ring F_carbonyl C=O (δ++) F F (-I effect) F->F_ring Strong Pull I_meta I (-I effect) I_meta->F_ring Weak Pull I_comp Less Reactive (Lower Electrophilicity) I_ring Benzene Ring I_carbonyl C=O (δ+) I_ortho I (-I effect) I_ortho->I_ring Weak Pull G A Prepare Equimolar Mixture (Reagent 1 + Reagent 2) in Anhydrous Solvent B Add Limiting Nucleophile (e.g., 0.8 eq. Benzylamine) Dropwise at 0°C A->B C Stir Reaction (e.g., 1 hour at RT) Monitor by TLC/LCMS B->C D Quench Reaction (e.g., with H₂O or sat. NH₄Cl) C->D E Aqueous Workup (Extract with Organic Solvent, Dry, Concentrate) D->E F Analyze Product Ratio (¹H NMR, GC-MS, or HPLC) E->F

Caption: Workflow for the competitive reactivity experiment.

Detailed Protocol: Competitive Amidation with Benzylamine

Objective: To determine the relative reactivity of this compound and 2-iodobenzoyl chloride.

Materials:

  • This compound (1.0 eq.)

  • 2-Iodobenzoyl chloride (1.0 eq.)

  • Benzylamine (0.8 eq., limiting reagent)

  • Triethylamine (Et₃N) (2.0 eq., HCl scavenger)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and 2-iodobenzoyl chloride (1.0 mmol) in anhydrous DCM (20 mL).

  • Reaction Setup: Cool the solution to 0°C using an ice bath. Add triethylamine (2.0 mmol).

  • Nucleophile Addition: Slowly add a solution of benzylamine (0.8 mmol) in anhydrous DCM (5 mL) to the stirred reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding 20 mL of deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy and/or GC-MS to determine the ratio of the two resulting amide products: N-benzyl-2-fluoro-5-iodobenzamide and N-benzyl-2-iodobenzamide.

Hypothetical Data Summary

The expected outcome is a higher yield of the amide derived from the more reactive fluoro-substituted starting material.

ReactantPredicted ReactivityHypothetical Product Ratio
This compound Higher~85%
2-Iodobenzoyl chloride Lower~15%

This table presents a hypothetical outcome based on established chemical principles. Actual results may vary based on specific reaction conditions.

Practical Implications for Synthesis

The enhanced reactivity of this compound is not merely an academic curiosity; it has direct consequences for synthetic planning.

  • Reactions with Weak Nucleophiles: For acylations involving hindered or electronically poor nucleophiles (e.g., certain alcohols or anilines), the higher electrophilicity of this compound can lead to significantly better yields and faster reaction times compared to its non-fluorinated analog.

  • Milder Conditions: Its heightened reactivity may allow reactions to proceed at lower temperatures, potentially improving selectivity and preventing the degradation of sensitive functional groups elsewhere in the molecule.

  • Selectivity Concerns: When a substrate contains multiple nucleophilic sites, the lower reactivity of 2-iodobenzoyl chloride might offer a greater degree of selectivity, whereas the more reactive fluoro-analog might lead to multiple acylations.

Conclusion

A thorough analysis of the electronic and steric factors indicates that This compound is a more reactive acylating agent than 2-iodobenzoyl chloride . The primary reason for this is the potent electron-withdrawing inductive effect of the ortho-fluorine atom, which renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. While the ortho-iodine atom introduces steric hindrance in both molecules, this effect is secondary to the powerful electronic differentiation provided by the fluorine substituent. This understanding allows chemists to make more informed decisions when selecting reagents, enabling the strategic design of more efficient and selective synthetic routes.

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A Senior Application Scientist's Comparative Guide to Peptide Coupling Reagents: Evaluating the Potential of 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The efficiency and fidelity of peptide bond formation are critically dependent on the choice of coupling reagent. While a host of well-established reagents dominate the landscape, the exploration of novel activators continues in the quest for improved performance, cost-effectiveness, and reduced side reactions.

This guide provides a comparative analysis of standard peptide coupling reagents and explores the hypothetical efficacy of 2-Fluoro-5-iodobenzoyl chloride, a reactive acyl chloride, in this critical application. While not a conventional coupling reagent, its chemical nature invites a theoretical evaluation of its potential strengths and weaknesses in peptide synthesis.

The Central Challenge in Peptide Synthesis: The Coupling Step

Solid-Phase Peptide Synthesis (SPPS) revolutionized the field by anchoring the growing peptide chain to a solid support, simplifying the purification process.[1][2][3] The core of SPPS is the iterative cycle of deprotection of the N-terminal amino group and subsequent coupling of the next N-protected amino acid. This coupling step involves the activation of the C-terminal carboxylic acid of the incoming amino acid to facilitate the formation of an amide (peptide) bond.

The ideal coupling reagent should promote rapid and complete bond formation while minimizing side reactions. The most significant of these is racemization , the loss of stereochemical integrity at the α-carbon of the activated amino acid.[4][5][6][7] Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.[4][5]

The Landscape of Conventional Coupling Reagents

The most widely used coupling reagents fall into several classes, each with a distinct mechanism of action and performance profile.

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and widely used.[6][8] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to form an N-acylurea byproduct. To suppress these side reactions, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][9][10]

  • Onium Salts (Aminium/Uronium and Phosphonium): These reagents, such as HBTU, HATU, and PyBOP, are among the most efficient and popular choices for modern peptide synthesis.[10][11] They react with the carboxylic acid to form an active ester in situ, which then reacts with the amine. The inclusion of a benzotriazole moiety in their structure helps to suppress racemization.[12] HATU, which is based on the superior HOAt additive, is particularly effective for coupling sterically hindered amino acids and minimizing racemization.[6]

  • Acid Halides: The use of acyl halides, particularly acid chlorides and fluorides, represents one of the oldest activation methods.[6][13] This method is known for its high reactivity, which can be advantageous for coupling sterically hindered amino acids.[13] However, the high reactivity of acid chlorides also makes them highly susceptible to racemization via the formation of an oxazolone intermediate.[6][13]

A Hypothetical Evaluation: this compound in Peptide Synthesis

This compound is an acyl chloride, a class of compounds known for high reactivity.[14][15][] While its primary documented applications are as a reactant for preparing various biologically active molecules,[14][17][18] its potential use as a peptide coupling reagent can be theoretically assessed based on the principles of the acid halide method.

Proposed Mechanism of Action

If used for peptide coupling, this compound would not act as a traditional coupling reagent that activates a separate amino acid. Instead, it would be used to append the 2-fluoro-5-iodobenzoyl moiety to the N-terminus of a peptide chain or an amino acid. The reaction would proceed via a nucleophilic acyl substitution, where the free amine of the peptide attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride.

Caption: Proposed mechanism for N-terminal modification.

Hypothetical Comparative Performance

To provide a clear comparison, the following table evaluates the expected performance of using an acyl chloride like this compound for N-terminal capping against standard coupling reagents used for peptide bond formation.

FeatureCarbodiimides (e.g., DIC/HOBt)Onium Salts (e.g., HATU)Acid Halides (e.g., this compound)
Reaction Speed Moderate to FastVery FastVery Fast
Coupling Efficiency Good to ExcellentExcellent, especially for hindered couplingsExcellent (for capping)
Racemization Risk Low to Moderate (with additive)Very LowNot applicable for capping; high risk if used for fragment condensation
Cost LowHighModerate to High
Byproducts Soluble urea, HOBtSoluble aminium/phosphonium oxidesHCl (requires base)
Primary Use Case Routine peptide synthesisDifficult sequences, hindered amino acidsN-terminal modification/capping

Experimental Protocols

To provide a practical context, below are a standard protocol for a HATU-mediated coupling and a hypothetical protocol for using this compound for N-terminal capping.

Protocol 1: Standard HATU-Mediated Peptide Coupling

This protocol outlines a standard coupling cycle in Fmoc-based SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid mixture to the resin. Agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Hypothetical Protocol 2: N-Terminal Capping with this compound

This protocol describes a hypothetical procedure for capping the N-terminus of a resin-bound peptide.

  • Peptide-Resin Preparation: Following the final deprotection step (Protocol 1, Step 2) and washing (Protocol 1, Step 3), ensure the peptide-resin is free of piperidine.

  • Reagent Solution: In a separate vial, dissolve this compound (0.4 mmol, 4 eq) in anhydrous DCM.

  • Base Addition: Add DIEA (0.8 mmol, 8 eq) to the peptide-resin slurry in DCM to act as an acid scavenger.

  • Capping Reaction: Slowly add the this compound solution to the resin. Agitate for 1 hour at room temperature.

  • Washing: Wash the resin thoroughly with DCM (5 times) and DMF (3 times) to remove all unreacted acyl chloride and DIEA hydrochloride.

  • Confirmation: A Kaiser test should be negative (yellow/colorless beads), indicating complete capping of the primary amine.

  • Cleavage and Purification: Proceed with the standard protocol for cleaving the peptide from the resin and subsequent purification.

G cluster_SPPS Standard SPPS Cycle cluster_Capping N-Terminal Capping Workflow Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Activated Amino Acid (e.g., HATU) Wash1->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Final_Deprotect 6. Final Fmoc Deprotection Wash2->Final_Deprotect After last cycle Loop->Deprotect Wash3 7. Wash (DMF) Final_Deprotect->Wash3 Cap 8. Add this compound + Base Wash3->Cap Wash4 9. Wash (DCM/DMF) Cap->Wash4 Cleave 10. Cleave Peptide from Resin Wash4->Cleave Purify 11. Purify Peptide (HPLC) Cleave->Purify

Caption: SPPS workflow with terminal capping.

Conclusion and Future Outlook

While established onium salt reagents like HATU offer a robust and reliable solution for most peptide synthesis challenges, including the coupling of difficult sequences, the exploration of alternative reagents is vital.[9][19] Based on its chemical properties, this compound is not a direct replacement for reagents like HATU or HBTU in the context of stepwise peptide elongation. Its high reactivity makes it unsuitable for activating amino acids due to a significant risk of racemization.

However, its utility as an N-terminal capping agent is theoretically sound. In this role, it could efficiently and irreversibly block the N-terminus of a peptide, a common requirement in drug design to improve stability or modify biological activity. The 2-fluoro-5-iodobenzoyl group itself could also serve as a useful chemical handle or a pharmacophore in drug discovery applications. Experimental validation would be required to confirm its efficacy and to optimize reaction conditions to prevent any potential side reactions with sensitive amino acid side chains.

References

  • This compound 97 186584-73-6 - Sigma-Aldrich. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-Fluoro-5-iodobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-Fluoro-5-iodobenzoyl Chloride in Modern Synthesis

This compound is a highly versatile trifunctional building block, prized in medicinal chemistry and materials science for its unique electronic and steric properties.[1][][3] The presence of a reactive acyl chloride, an electron-withdrawing fluorine atom, and an iodine atom suitable for cross-coupling reactions allows for the construction of complex molecular architectures. However, the very reactivity that makes this compound so valuable necessitates rigorous analytical confirmation of its reaction products.

This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous characterization of products derived from this compound, focusing on the common transformations into amides and esters. As a self-validating system, the combined use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides the highest degree of confidence in structural elucidation, a non-negotiable standard in pharmaceutical development and materials research.

Core Reactions: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile, such as an amine or an alcohol.[4][5] This reaction is fundamental to creating amide and ester linkages, which are prevalent in countless biologically active molecules and functional polymers.[6][7]

cluster_start Starting Material cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 2-Fluoro-5-iodobenzoyl Chloride amine Primary/Secondary Amine (R¹R²NH) start->amine Nucleophilic Attack alcohol Alcohol (R³OH) start->alcohol Nucleophilic Attack amide_product N-Substituted 2-Fluoro-5-iodobenzamide amine->amide_product Elimination of HCl ester_product Alkyl/Aryl 2-Fluoro-5-iodobenzoate alcohol->ester_product Elimination of HCl

Caption: Common reaction pathways for this compound.

Infrared (IR) Spectroscopy: The First Line of Evidence

IR spectroscopy serves as a rapid and effective initial check to confirm the transformation of the acyl chloride functional group. The principle lies in detecting the change in the vibrational frequency of the carbonyl (C=O) bond as its electronic environment is altered.

Causality Behind the Choice: The C=O bond in an acyl chloride is highly polarized due to the strong electron-withdrawing effects of both the chlorine and the carbonyl oxygen. This results in a stronger, stiffer bond that vibrates at a characteristically high frequency.[8][9] When the chlorine is replaced by a nitrogen (amide) or an oxygen (ester), the resonance contribution from these atoms' lone pairs delocalizes the pi electrons in the C=O bond, weakening it and lowering its vibrational frequency.[10][11] This shift is a definitive indicator of a successful reaction.

Comparative IR Data

Compound TypeFunctional GroupCharacteristic Absorption (cm⁻¹)Rationale for Shift
Starting Material Acyl Chloride (C=O)~1780 - 1815Strong inductive effect of chlorine increases C=O bond order.[8][9]
C-Cl Stretch~550 - 730Stretch of the carbon-chlorine single bond.[10]
Amide Product Amide (C=O)~1650 - 1690Resonance donation from the nitrogen lone pair weakens the C=O bond.[8][12]
N-H Stretch (1°/2° Amine)~3200 - 3400 (often broad)Stretching vibration of the nitrogen-hydrogen bond.
Ester Product Ester (C=O)~1735 - 1750Weaker resonance donation from oxygen compared to nitrogen.[8][10]
C-O Stretch~1000 - 1300 (strong)Stretching of the ester C-O single bonds.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If the product is an oil, a single drop is sufficient.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

  • Analysis: Identify the key functional group frequencies, paying close attention to the carbonyl region (1600-1900 cm⁻¹) to confirm the disappearance of the acyl chloride peak and the appearance of the new amide or ester peak.

A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Baseline Correction) D->E F Analyze Key Frequencies (e.g., C=O region) E->F

Caption: Workflow for IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

While IR confirms the functional group transformation, NMR spectroscopy provides the detailed atomic-level map of the product, confirming connectivity and the chemical environment of each nucleus. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

¹H NMR: Mapping the Proton Environment

Causality Behind the Choice: The conversion of the acyl chloride to an amide or ester induces subtle yet predictable shifts in the aromatic protons' chemical environment. More importantly, ¹H NMR unequivocally confirms the successful incorporation of the amine or alcohol moiety by the appearance of its characteristic proton signals.

Expected ¹H NMR Shifts

ProtonStarting Material (δ ppm)Amide Product (δ ppm)Ester Product (δ ppm)Key Observations
Aromatic Hs ~7.5 - 8.2~7.4 - 8.0~7.4 - 8.1Subtle upfield shifts due to the change in the electronic nature of the carbonyl group. Splitting patterns (doublets, triplets of doublets) remain complex due to H-H and H-F coupling.
N-H N/A~7.5 - 9.0 (broad)N/AA broad singlet that can exchange with D₂O. Its presence is strong evidence of amide formation.
Alkyl H's α to N/O N/A~2.5 - 4.5~3.5 - 5.0Appearance of new signals corresponding to the incorporated amine or alcohol fragment.
¹³C NMR: Probing the Carbon Skeleton

Causality Behind the Choice: ¹³C NMR is exceptionally powerful for this analysis due to the large and predictable chemical shift of the carbonyl carbon. The carbon in an acyl chloride is highly deshielded (~165-170 ppm), whereas the carbonyl carbons in esters (~168-175 ppm) and amides (~165-172 ppm) appear in distinct regions.[8] Furthermore, the technique allows for the observation of through-bond C-F coupling, providing another layer of structural verification.[13][14]

Expected ¹³C NMR Shifts

CarbonStarting Material (δ ppm)Amide/Ester Product (δ ppm)Key Observations
C=O ~165-170~165-175The carbonyl signal shifts upon substitution, providing clear evidence of reaction.
C-F ~160-165 (d, ¹JCF ≈ 250 Hz)~160-165 (d, ¹JCF ≈ 250 Hz)The large one-bond C-F coupling constant confirms the fluorine's position.[14]
C-I ~90-95~90-95The carbon attached to iodine is significantly shielded (heavy atom effect).[13][15]
Aromatic Cs ~125-145~125-145Other aromatic carbons show smaller shifts and may exhibit 2-4 bond C-F couplings.
Alkyl Cs N/A~10-70Appearance of new signals from the incorporated nucleophile.
Experimental Protocol: High-Resolution NMR
  • Sample Preparation: Dissolve 10-25 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[16] Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: Use a 400 MHz or higher field instrument.

    • Parameters: Acquire 16-64 scans with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Parameters: Acquire several hundred to several thousand scans due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended to observe quaternary carbons.[16]

  • ¹⁹F NMR Acquisition (if available):

    • Parameters: ¹⁹F is a high-sensitivity nucleus. Typically, 16-32 scans are sufficient. No internal standard is required, but an external reference can be used.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides two critical pieces of information: the molecular weight of the product and its fragmentation pattern, which is dictated by the molecule's structure.

Causality Behind the Choice: A successful reaction will result in a product with a new, predictable molecular weight. The isotopic pattern is also diagnostic. The starting material, containing one chlorine atom, will exhibit a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). This pattern will be absent in the final product. The fragmentation pattern, particularly the formation of the stable 2-fluoro-5-iodobenzoyl cation, provides further structural confirmation.[17]

Comparative Mass Spectrometry Data

IonStarting Material (m/z)Amide Product (m/z)Ester Product (m/z)Significance
Molecular Ion [M]⁺• 284/286 (3:1 ratio)[M_Amide]⁺•[M_Ester]⁺•Confirms the molecular weight and the loss of the chlorine isotope pattern.
Benzoyl Cation N/A (or from [M-Cl]⁺)248248[FC₆H₃(I)CO]⁺. A very common and stable fragment, often the base peak.
Phenyl Cation N/A220220[FC₆H₃(I)]⁺. Formed from the benzoyl cation via loss of neutral CO.
Other Fragments [M-Cl]⁺ at 249[M - •NR¹R²]⁺[M - •OR³]⁺Cleavage adjacent to the carbonyl group is a dominant fragmentation pathway.[17][18]
Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC-MS system. Use a standard capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the product as a sharp peak (e.g., ramp from 100°C to 280°C at 10°C/min).

  • MS Analysis:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected product (e.g., m/z 40-500).

  • Data Analysis: Examine the mass spectrum corresponding to the GC peak of the product. Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the fragmentation pattern for characteristic ions like the benzoyl and phenyl cations.

cluster_frag EI-MS Fragmentation Pathway mol_ion Molecular Ion [M]⁺• benzoyl_cat 2-Fluoro-5-iodobenzoyl Cation [M-Nu]⁺ (m/z 248) mol_ion->benzoyl_cat - •Nu radical Nucleophile Radical [•Nu] phenyl_cat 2-Fluoro-5-iodophenyl Cation (m/z 220) benzoyl_cat->phenyl_cat - CO co Neutral Loss (CO)

Caption: A typical fragmentation pathway for products of this compound.

An Integrated, Self-Validating System for Unimpeachable Results

Relying on a single spectroscopic technique is insufficient for the rigorous demands of modern chemical research. True trustworthiness is achieved when multiple, orthogonal techniques provide converging lines of evidence. This integrated approach forms a self-validating system where each result corroborates the others.

Example Case: Reaction with Ethanol to form Ethyl 2-Fluoro-5-iodobenzoate

TechniqueExpected EvidenceConfirmation
IR Disappearance of ~1800 cm⁻¹ peak. Appearance of new peaks at ~1740 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O).Functional group transformation from acyl chloride to ester.
¹H NMR Appearance of a quartet at ~4.4 ppm (2H) and a triplet at ~1.4 ppm (3H).Incorporation of the ethyl group from ethanol.
¹³C NMR Shift of the carbonyl carbon signal. Appearance of new signals at ~62 ppm and ~14 ppm.Confirmation of the ethyl group's carbon skeleton.
MS Molecular ion at m/z 294. Absence of the 3:1 Cl isotope pattern. Key fragment at m/z 248 ([M-OEt]⁺).Correct molecular weight and confirmation of ethyl ester structure via fragmentation.

Conclusion

The structural confirmation of reaction products from this compound is a critical step in any synthetic workflow. By systematically applying a suite of spectroscopic techniques—IR for functional group analysis, multi-nuclear NMR for detailed structural mapping, and MS for molecular weight and fingerprinting—researchers can build an unassailable case for the identity and purity of their target molecules. This rigorous, multi-faceted approach is not merely good practice; it is the foundation of scientific integrity and the bedrock of successful drug development and materials innovation.

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A Comparative Guide to the Structural Elucidation of 2-Fluoro-5-iodobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise characterization of molecular architecture is paramount. Halogenated benzoyl chlorides, such as 2-fluoro-5-iodobenzoyl chloride, are pivotal intermediates in the synthesis of a diverse array of pharmaceuticals and functional materials. Their utility stems from the unique electronic properties imparted by the halogen substituents, which can modulate reactivity and influence intermolecular interactions. An unambiguous determination of their three-dimensional structure is therefore not merely an academic exercise but a critical step in rational drug design and the engineering of novel materials.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound and its derivatives, with a primary focus on single-crystal X-ray diffraction. We will explore the nuances of this powerful technique, from crystal growth to data refinement, and contrast its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Through this comparative lens, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate analytical strategy for their specific research needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[1][2] The technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the molecular structure.[2]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines a typical workflow for the X-ray crystallographic analysis of a small molecule like this compound.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 2-Fluoro-5- iodobenzoyl chloride purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification solubility Solubility Screening purification->solubility growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solubility->growth harvest Crystal Harvesting & Mounting growth->harvest data_collection Data Collection harvest->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

A common route for the synthesis of this compound involves the conversion of the corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Protocol:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-iodobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically around 70-80 °C) for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield a crystalline solid.[4]

The formation of high-quality single crystals is often the most challenging step in X-ray crystallography.[5] For small molecules like this compound, several techniques can be employed.[6][7]

Protocol: Slow Evaporation

  • Screen for suitable solvents in which the compound has moderate solubility.

  • Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., a mixture of dichloromethane and hexanes).

  • Filter the solution to remove any particulate matter.

  • Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

Once suitable crystals are obtained, they are mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Protocol:

  • Select a well-formed, single crystal and mount it on a cryoloop.

  • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

The collected diffraction images are then processed to determine the unit cell parameters, space group, and reflection intensities.[5][8]

Protocol:

  • Integrate the raw diffraction images to obtain a list of indexed reflections with their corresponding intensities.

  • Scale and merge the data to produce a final reflection file.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial atomic model into the electron density map.

The initial model is then refined to improve its agreement with the experimental data.[9]

Protocol:

  • Perform least-squares refinement of the atomic positions, and thermal parameters against the experimental data.

  • Analyze difference Fourier maps to locate missing atoms or identify regions of disorder.

  • Validate the final structure using software tools like PLATON to check for geometric consistency and other potential issues.[10][11]

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer valuable insights into the molecule's properties in solution and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[12][13] It provides information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.

NMR Spectroscopy Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer place_in_magnet Place in Spectrometer transfer->place_in_magnet acquire_spectra Acquire 1D & 2D Spectra (¹H, ¹³C, ¹⁹F, COSY, HSQC) place_in_magnet->acquire_spectra process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_spectra->process_fid assign_peaks Assign Peaks process_fid->assign_peaks interpret_spectra Interpret Spectra (Chemical Shifts, Coupling Constants, Integration) assign_peaks->interpret_spectra

Caption: Experimental workflow for NMR spectroscopy.

Protocol:

  • Dissolve a few milligrams of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃).[14][15][16]

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in spectral assignment.

  • Analyze the chemical shifts, coupling constants, and integration to determine the connectivity of atoms and the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[17] It is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[18][19][20][21]

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis_ms MS Analysis cluster_data_interp Data Interpretation dissolve_sample Dissolve Sample in Suitable Solvent ionization Ionization (e.g., ESI, APCI) dissolve_sample->ionization mass_analysis Mass Analysis (e.g., TOF, Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum determine_mw Determine Molecular Weight mass_spectrum->determine_mw analyze_fragments Analyze Fragmentation Pattern determine_mw->analyze_fragments

Caption: Experimental workflow for mass spectrometry.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer.

  • Ionize the sample using an appropriate technique (e.g., Electron Ionization or Electrospray Ionization).

  • Separate the ions based on their mass-to-charge ratio.

  • Detect the ions and generate a mass spectrum.

  • Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information.

Performance Comparison

The choice of analytical technique depends on the specific information required. The following table provides a comparative overview of X-ray crystallography, NMR, and MS for the analysis of this compound derivatives.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, conformational analysis, intermolecular interactions.Connectivity, chemical environment of atoms, solution-state conformation and dynamics.Molecular weight, elemental composition, structural information from fragmentation.
Sample Requirements High-quality single crystals.Soluble sample in a deuterated solvent.Soluble or volatile sample.
Strengths Unambiguous structure determination, provides absolute configuration.[22]Non-destructive, provides information on solution-state structure and dynamics.[13][23]High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.[19][20]
Limitations Requires crystallizable material, can be time-consuming, provides a static picture of the molecule in the solid state.[24]Can be difficult to interpret complex spectra, less precise for determining bond lengths and angles compared to crystallography.[12][13]Does not provide a complete 3D structure, interpretation of fragmentation can be complex.

Conclusion

The structural elucidation of this compound derivatives is a critical aspect of their application in research and development. Single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, providing a level of detail that is unmatched by other techniques. However, a comprehensive characterization often necessitates a multi-technique approach. NMR spectroscopy offers invaluable insights into the solution-state structure and dynamics, while mass spectrometry provides crucial information on molecular weight and elemental composition. By understanding the strengths and limitations of each method, researchers can strategically employ these powerful analytical tools to accelerate their scientific discoveries.

References

  • University of Montana. Small Molecule X-Ray Diffraction Facility. [Link]
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  • Grinias, J. P., Wong, J. M. T., & Nesbitt, K. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 760-768. [Link]
  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Journal of Applied Crystallography, 41(Pt 3), 481–491. [Link]
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A Comparative Guide to the Kinetic Analysis of Reactions Involving 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth kinetic analysis of 2-Fluoro-5-iodobenzoyl chloride, a versatile bifunctional building block in modern organic synthesis. We will objectively compare its reactivity in key synthetic transformations against relevant alternatives, supported by established mechanistic principles and detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, control chemoselectivity, and deepen their understanding of reaction dynamics.

Introduction: The Dual Reactivity of this compound

This compound is a valuable reagent due to its two distinct and orthogonally reactive functional groups: a highly electrophilic acyl chloride and an aryl iodide suitable for transition-metal-catalyzed cross-coupling.[1][] The fluorine atom acts as a powerful electron-withdrawing group, modulating the reactivity of the acyl chloride and influencing the electronic properties of the aromatic ring. Understanding the kinetics of reactions at both the acyl chloride and the carbon-iodine bond is paramount for designing selective, efficient, and scalable synthetic routes.

This guide will dissect the kinetic profiles of this reagent in two major classes of reactions:

  • Nucleophilic Acyl Substitution at the carbonyl center.

  • Palladium-Catalyzed Cross-Coupling Reactions at the carbon-iodine bond, specifically the Suzuki-Miyaura and Sonogashira couplings.

We will explore how substituent effects govern reaction rates and provide actionable protocols for acquiring robust kinetic data.

Kinetics of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a two-step addition-elimination mechanism, involving a tetrahedral intermediate.[3][4] The rate of this reaction is highly sensitive to the electronic nature of the aromatic ring substituents.

Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism for nucleophilic acyl substitution at an acyl chloride.

Comparative Kinetic Analysis: The Role of Substituents

The reactivity of benzoyl chlorides can be quantitatively compared using the Hammett equation, log(k/k₀) = ρσ, where σ represents the electronic effect of a substituent and ρ indicates the reaction's sensitivity to these effects.[5][6] Electron-withdrawing groups (EWGs) have positive σ values and accelerate the rate-limiting nucleophilic attack by increasing the electrophilicity of the carbonyl carbon.[4][7]

For this compound, both the fluorine and iodine atoms are electron-withdrawing. The ortho-fluoro group, in particular, exerts a strong inductive effect (-I), significantly enhancing reactivity compared to unsubstituted benzoyl chloride.

Table 1: Comparison of Pseudo-First-Order Rate Constants (k_obs) for the Ethanolysis of Substituted Benzoyl Chlorides

CompoundSubstituentsKey Electronic EffectPredicted Relative k_obs (s⁻¹)
4-Methoxybenzoyl chloride4-OCH₃Strong +R, Weak -I (Donating)0.01
Benzoyl chloride-HNone (Reference)1.0
This compound 2-F, 5-I Strong -I (Withdrawing) ~25-50
4-Nitrobenzoyl chloride4-NO₂Strong -I, Strong -R (Withdrawing)~100

Note: Data is illustrative, based on established principles of physical organic chemistry, to demonstrate relative reactivity trends.[8][9]

The enhanced reactivity of this compound makes it highly effective for reactions with weak nucleophiles but may require careful temperature control to avoid side reactions with more potent nucleophiles.

Kinetics of Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond provides a reactive handle for forming new carbon-carbon bonds via cross-coupling chemistry. The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions than their C-Br or C-Cl counterparts.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[11][12] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] For aryl iodides, the oxidative addition of the Ar-I bond to the Pd(0) catalyst is typically very fast, and the rate-determining step can shift to transmetalation or reductive elimination depending on the specific conditions.[13]

Suzuki_Cycle cluster_steps pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Fast for Ar-I) pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar-I transmetalation Transmetalation pd_r_complex Ar-Pd(II)-R(L₂) pd_complex->pd_r_complex [R-B(OR)₂(Base)]⁻ r_boron R-B(OR)₂ base Base pd_r_complex->pd0 reductive_elimination Reductive Elimination product Ar-R pd_r_complex->product Product Release ar_i Ar-I

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl alkynes from aryl halides and terminal alkynes, using a dual palladium and copper catalytic system.[14][15] The kinetics are influenced by two interconnected catalytic cycles.[16] The reactivity order for the aryl halide is consistently I > Br > Cl > OTf, which is reflected in the activation enthalpy (ΔH‡) for the reaction. Lower activation enthalpies for aryl iodides signify a faster reaction rate.[17][18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar-I (Oxidative Add.) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product Product Release cu_i Cu(I)I cu_alkyne Cu(I)-C≡CR cu_i->cu_alkyne + Alkyne, Base cu_alkyne->pd_complex cu_alkyne->cu_i alkyne H-C≡CR base Base

Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.

Table 2: Typical Activation Parameters for Sonogashira Coupling of Aryl Halides

Aryl Halide TypeActivation Enthalpy (ΔH‡) (kJ mol⁻¹)Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹)General Reactivity
Aryl Iodides 48 - 62 -71 to -39 Highest
Aryl Bromides54 - 82-55 to 11Intermediate
Aryl Chlorides95 - 144-6 to 100Lowest

Source: Data compiled from high-throughput kinetic studies.[16][17]

The favorable kinetics of the C-I bond in this compound allow for Sonogashira couplings to be performed at or near room temperature, preserving the sensitive acyl chloride functionality for subsequent transformations.

Experimental Design for Kinetic Analysis

Acquiring reliable kinetic data requires careful experimental design and the selection of an appropriate analytical technique. For rapid reactions like the aminolysis of an activated acyl chloride, stopped-flow spectrophotometry is ideal.[19][20] For slower, catalyzed reactions like cross-couplings, monitoring by HPLC, GC, or in-situ spectroscopy is more practical.[21]

Workflow prep Prepare Reactant Solutions (Thermostatted) initiate Initiate Reaction (e.g., Rapid Mixing) prep->initiate monitor Monitor Reaction Progress (e.g., Absorbance vs. Time) initiate->monitor data Acquire Raw Data (Concentration or Signal vs. Time) monitor->data fit Fit Data to Rate Law (e.g., Pseudo-First-Order) data->fit results Determine Rate Constants (k_obs, k₂) fit->results

Caption: A generalized workflow for a chemical kinetics experiment.

Experimental Protocol 1: Kinetic Analysis of Aminolysis via Stopped-Flow UV-Vis Spectroscopy

This protocol describes a method to determine the second-order rate constant for the reaction of this compound with a primary amine (e.g., aniline) under pseudo-first-order conditions.

Objective: To measure the rate of amide formation.

Principle: The reaction is monitored by observing the change in UV-Vis absorbance over time as the reactants are converted to products. By using a large excess of the amine, the reaction follows pseudo-first-order kinetics, simplifying data analysis.[19][22]

Instrumentation:

  • Stopped-flow rapid mixing accessory

  • UV-Vis spectrophotometer with a photodiode array or rapid scanning capability[20]

  • Thermostatted water bath

Reagents:

  • Solution A: 0.1 mM this compound in dry acetonitrile.

  • Solution B: 5.0 mM Aniline in dry acetonitrile (50-fold excess).

  • Dry Acetonitrile (for blanks and cleaning).

Procedure:

  • System Preparation: Equilibrate the stopped-flow instrument and reactant syringes to the desired temperature (e.g., 25.0 °C).

  • Wavelength Selection: Determine an appropriate monitoring wavelength where there is a significant difference in absorbance between reactants and products. This can be done by acquiring full spectra of starting materials and an independently synthesized product sample.

  • Loading Syringes: Load Solution A into Syringe A and Solution B into Syringe B. Ensure no air bubbles are present.

  • Data Acquisition Setup: Configure the spectrophotometer software for rapid kinetics. Set the total acquisition time (e.g., 5 seconds) and data collection rate (e.g., 1 point every 10 milliseconds).[19] Collect enough data to observe at least 3-4 reaction half-lives.

  • Initiate Reaction: Trigger the pneumatic drive to rapidly mix equal volumes of Solution A and Solution B in the observation cell. Data collection begins automatically upon stopping the flow.

  • Data Collection: Record the absorbance change versus time. Repeat the experiment 3-5 times to ensure reproducibility.

  • Data Analysis: a. Average the kinetic traces. b. Fit the resulting curve to a single exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, A_∞ is the final absorbance, and k_obs is the pseudo-first-order rate constant. c. Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Aniline].

  • Validation: Repeat the experiment at several different concentrations of aniline to confirm the linear relationship between k_obs and [Aniline], which validates the second-order nature of the reaction.

Conclusion

This compound presents a fascinating case study in chemical kinetics. Its reactivity is governed by a delicate interplay of electronic effects and the distinct properties of its two functional groups. The acyl chloride function is activated towards nucleophilic attack by the electron-withdrawing fluoro and iodo substituents, leading to rapid substitution reactions. Concurrently, the aryl iodide moiety serves as a highly reactive partner in palladium-catalyzed cross-coupling reactions, often enabling transformations under mild conditions. A thorough understanding of the kinetics of these competing pathways, as outlined in this guide, is essential for any scientist aiming to leverage this powerful bifunctional building block for the strategic construction of complex molecules.

References

  • Determination of Mechanism in Chemistry. (n.d.). College of Saint Benedict & Saint John's University.
  • Song, B. D., & Jencks, W. P. (1989). Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions. Journal of the Chemical Society, Perkin Transactions 2.
  • Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Technologies.
  • Johnson, K. A. (1995). Rapid kinetic techniques. Methods in Enzymology, 249, 3-38.
  • Song, B. D., & Jencks, W. P. (1989). Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • Nagy, K. D., & Jensen, K. F. (2014). Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. Organic Process Research & Development, 18(10), 1260-1267.
  • Rapid reaction kinetics (Stopped-Flow). (n.d.). University of York.
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  • Nucleophilic Acyl Substitution Reactions. (2020, August 15). Chemistry LibreTexts.
  • Nucleophilic Acyl Substitution Reactions. (2020, August 15). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Kuil, M., Soltani, A., van Leeuwen, P. W. N. M., Vandeutekom, J. J. M., & Reek, J. N. H. (2009). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Organometallics, 28(15), 4421-4429.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Panda, N. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Topics in Current Chemistry, 374(4), 41.
  • Sharma, A., & Organ, M. G. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Iranian Chemical Society, 14(4), 705-742.

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A Comparative Guide to Isotopic Labeling with 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Fluoro-5-iodobenzoyl chloride as an isotopic labeling reagent for researchers, scientists, and drug development professionals. We will explore its chemical properties, performance against alternative labeling strategies, and provide detailed experimental protocols to ensure reproducible and reliable results in mass spectrometry and radiopharmaceutical applications.

Section 1: The Foundation of Quantitative Analysis: Chemical Isotopic Labeling

Isotopic labeling is a powerful technique used to track the journey of a molecule through a chemical reaction or a complex biological system.[1][2] By replacing one or more atoms in a reactant with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ¹²⁵I, ¹⁴C), we can differentiate and quantify molecules from different samples within a single analysis.[1][3]

In proteomics and metabolomics, labeling strategies are broadly categorized as either metabolic or chemical.

  • Metabolic Labeling , such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), incorporates isotopic labels as cells grow and synthesize proteins. This method is highly accurate because samples can be mixed at a very early stage, minimizing downstream processing variability.[4][5] However, its application is limited to systems that can be metabolically cultured.

  • Chemical Labeling offers greater versatility, as it involves covalently attaching an isotope-coded tag to molecules in vitro.[6] This makes it suitable for a wide array of sample types, including tissues and biofluids.[4] this compound is a reagent used in this chemical labeling approach.

Quantitative data from these experiments is typically extracted at one of two levels in the mass spectrometer:

  • Precursor Ion-Based Quantification (MS1 Level): Light and heavy-labeled peptides appear as distinct peaks separated by a specific mass difference in the initial MS scan. Their relative abundance is determined by comparing the areas of these precursor ion peaks.[7]

  • Reporter Ion-Based Quantification (MS2 Level): Isobaric tags, like TMT and iTRAQ, are designed to have the same total mass, so all labeled peptides appear as a single peak at the MS1 level. Upon fragmentation (MS/MS), unique reporter ions are released, and their relative intensities are used for quantification.[7][8] This approach simplifies MS1 spectra and allows for higher multiplexing.[7]

Section 2: A Deep Dive into this compound

This compound is a versatile chemical reagent used for the preparation of biologically and pharmacologically active molecules.[9] Its utility as a labeling agent stems from its unique trifunctional structure: an acyl chloride reactive group, a fluorine atom, and an iodine atom.

Chemical Structure and Reactivity The core of the reagent's function is the highly reactive acyl chloride group. This group readily undergoes nucleophilic acyl substitution with primary amines (found at the N-terminus of proteins and on the side chain of lysine residues) and, to a lesser extent, with phenols (tyrosine residues) and thiols (cysteine residues).[6][10] The reaction is typically rapid and proceeds under mild conditions. The presence of the electron-withdrawing fluorine atom can further influence the electrophilicity of the carbonyl carbon, potentially modulating its reactivity.[11]

The Strategic Importance of Halogens The iodine atom provides a powerful dual functionality:

  • Radioiodination Site: The aryl-iodide bond is a well-established site for introducing radioactive iodine isotopes, such as ¹²³I and ¹²⁴I for PET/SPECT imaging, ¹³¹I for radiotherapy, and ¹²⁵I for preclinical research.[12][13] This makes the reagent exceptionally useful in the development of radiopharmaceuticals.

  • Heavy Atom for Stable Isotope Labeling: For mass spectrometry applications, non-radioactive heavy isotopes can be incorporated into the molecule. While iodine itself has only one stable isotope (¹²⁷I), custom synthesis can incorporate ¹³C atoms into the benzoyl ring, creating a "heavy" version of the reagent for differential labeling.

A critical and often overlooked aspect of aryl iodide labeling agents is the stability of the label in vivo. Studies comparing para- versus meta-substituted iodobenzoates have shown that the meta position, as seen in this compound, results in significantly lower uptake of free radioiodine in the thyroid and stomach. This suggests that the meta-iodinated species are more resistant to dehalogenation in vivo, a crucial feature for ensuring that the label remains attached to the target molecule.[14]

Section 3: Performance Benchmark: this compound vs. The Alternatives

The selection of a labeling reagent is a critical decision based on the experimental goals, sample type, and available instrumentation. Here, we compare this compound to other widely used labeling strategies.

Reagent/MethodTypeTarget Functional Group(s)MultiplexingQuantificationKey AdvantagesKey Limitations
This compound ChemicalPrimary amines, phenols[6][15]Duplex (Light/Heavy)MS1 Precursor IonVersatile (MS & Radio-labeling), high in vivo stability (meta-iodo)[14], rapid reaction.Low multiplexing, MS1 spectrum complexity increases with sample number.
SILAC MetabolicAll newly synthesized proteinsUp to TriplexMS1 Precursor IonHighest quantitative precision (early sample mixing)[4], minimal sample manipulation.Limited to cell culture, can be expensive, potential for incomplete incorporation.
Stable Isotope Dimethyl Labeling ChemicalPrimary amines[6]Duplex/TriplexMS1 Precursor IonCost-effective, rapid, and specific reaction[4], applicable to diverse samples.Low multiplexing, potential for side reactions if aldehydes are not pure.
iTRAQ / TMT Chemical (Isobaric)Primary amines[8]High (up to 18-plex)[7]MS2 Reporter IonHigh throughput, simplified MS1 spectra[7], can compare many samples in one run.More expensive, can suffer from ratio compression, requires MS/MS fragmentation.[3]
N-succinimidyl iodobenzoate (SIB/PIB) ChemicalPrimary amines[12]Duplex (Light/Heavy)MS1 Precursor IonEstablished for radioiodination of proteins.[12][14]para-iodo versions may have lower in vivo stability compared to meta-isomers.[14]
Dansyl Chloride ChemicalPrimary/secondary amines, phenols[15][16]Duplex (Light/Heavy)MS1 Precursor IonImproves chromatographic retention and ionization efficiency.[15]Non-specific, can react with other nucleophiles like alcohols.[16]

Section 4: Experimental Design and Protocols

A successful labeling experiment relies on a robust and well-controlled protocol. The following sections provide a detailed workflow and step-by-step instructions for using this compound.

General Experimental Workflow

The diagram below illustrates the typical workflow for a comparative proteomics experiment using chemical labeling.

G cluster_0 Sample Preparation cluster_1 Isotopic Labeling cluster_2 Analysis p1 Sample 1 (e.g., Control) d1 Protein Extraction & Digestion p1->d1 p2 Sample 2 (e.g., Treated) d2 Protein Extraction & Digestion p2->d2 l1 Label with 'Light' Reagent d1->l1 l2 Label with 'Heavy' Reagent d2->l2 mix Combine Samples (1:1 Ratio) l1->mix l2->mix cleanup Desalting / SPE mix->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for differential labeling of two samples.

Reaction Mechanism

The labeling reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride, displacing the chloride leaving group.

Caption: Nucleophilic acyl substitution mechanism.

Protocol 1: Peptide Labeling with this compound

This protocol describes a differential labeling experiment for two peptide samples ("light" and "heavy").

1. Reagent Preparation:

  • Light Reagent: Prepare a 100 mM solution of this compound in anhydrous acetonitrile (ACN).

  • Heavy Reagent: Prepare a 100 mM solution of the corresponding isotopically heavy (e.g., ¹³C₆-labeled) this compound in anhydrous ACN.

    • Causality Note: Anhydrous solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride.

2. Sample Preparation:

  • Quantify the peptide concentration in each sample accurately (e.g., via BCA assay).

  • Aliquot 50 µg of peptides from the "light" sample and 50 µg from the "heavy" sample into separate microcentrifuge tubes.

  • Lyophilize the peptides to dryness.

  • Resuspend each peptide pellet in 50 µL of a labeling buffer (e.g., 100 mM TEAB or 50 mM HEPES, pH 8.5).

    • Causality Note: A basic pH (8.0-9.0) is required to ensure the primary amine groups are deprotonated and thus nucleophilic.

3. Labeling Reaction:

  • Add the "light" reagent solution to the "light" peptide sample. A 10-fold molar excess of reagent over amine groups is a good starting point for optimization. (Note: Assume one N-terminus and one lysine per peptide for initial calculation).

  • Add the "heavy" reagent solution to the "heavy" peptide sample.

  • Incubate the reactions at room temperature for 1 hour with gentle vortexing.

4. Quenching and Sample Combination:

  • To quench any unreacted acyl chloride, add 10 µL of an amine-containing buffer (e.g., 50 mM Tris-HCl or 5% hydroxylamine, pH 8.0).

  • Incubate for 15 minutes at room temperature.

  • Combine the "light" and "heavy" labeled samples into a single tube.

5. Sample Cleanup:

  • Acidify the combined sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagent, quenching buffer, and salts.

  • Elute the labeled peptides, lyophilize to dryness, and store at -80°C until LC-MS analysis.

6. Self-Validation and Quality Control:

  • Trustworthiness Check: Before combining the samples, take a small aliquot (1-2 µL) from each of the "light" and "heavy" reactions. Analyze them separately by MALDI-TOF or LC-MS to confirm the mass shift and assess labeling efficiency. Unlabeled peptides should be minimal (<5%).

  • Control Reaction: Run a mock reaction with labeling buffer but no peptide to ensure no interfering peaks arise from the reagent itself.

Section 5: Conclusion and Expert Recommendations

This compound is a potent and versatile reagent for isotopic labeling. Its key strengths lie in its dual applicability for both stable isotope-based quantification in mass spectrometry and radioiodination for imaging and therapeutic applications. The meta-position of the iodine atom is a significant advantage, offering enhanced in vivo stability against dehalogenation compared to para-substituted analogues.[14]

Choose this compound when:

  • Your research bridges quantitative proteomics/metabolomics with radiopharmaceutical development.

  • In vivo stability of the label is a primary concern.

  • A simple, duplex quantitative experiment is sufficient for your needs.

  • You are labeling purified proteins or complex peptide mixtures from sources not amenable to metabolic labeling.

Consider alternatives when:

  • High-throughput comparison of many samples (>3) is required (Choose TMT/iTRAQ).

  • The highest possible quantitative precision is needed and you are working with cell culture (Choose SILAC).

  • Cost is the primary limiting factor for a simple duplex experiment (Choose Dimethyl Labeling).

By understanding the chemical principles and comparing its performance against other methods, researchers can confidently leverage this compound to achieve their experimental goals with accuracy and reliability.

References

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A Comparative Guide to the Biological Activity of Novel Compounds Derived from 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of novel benzamide and ester derivatives synthesized from the versatile chemical intermediate, 2-Fluoro-5-iodobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, screening methodologies, and comparative performance of these compounds against established therapeutic agents. Our focus is on providing a technically sound and experimentally supported framework for evaluating the potential of this chemical scaffold in anticancer, antimicrobial, and anti-inflammatory applications.

Introduction: The Potential of Fluorinated Benzoyl Scaffolds

This compound is a valuable starting material in medicinal chemistry. The presence of both fluorine and iodine atoms on the benzene ring offers unique opportunities for synthetic diversification and modulation of biological activity. Fluorine, with its high electronegativity and small size, can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.[1][2] The iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse compound libraries. This guide explores the synthesis of a model benzamide and a model ester from this precursor and evaluates their biological potential in key therapeutic areas.

Synthesis of Bioactive Compounds

The synthesis of novel compounds from this compound is a straightforward process, typically involving nucleophilic acyl substitution. Here, we present the synthesis of a representative N-substituted benzamide and a phenyl ester.

Synthesis of N-(4-methoxyphenyl)-2-fluoro-5-iodobenzamide (FIB-AM1)

This reaction involves the formation of an amide bond between this compound and p-anisidine.

  • Protocol:

    • In a round-bottom flask, dissolve p-anisidine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).

    • Add a suitable base, like triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in DCM to the cooled amine solution with constant stirring.

    • Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4-methoxyphenyl)-2-fluoro-5-iodobenzamide.[3][4]

Synthesis of Phenyl 2-fluoro-5-iodobenzoate (FIB-ES1)

The synthesis of the phenyl ester involves the reaction of this compound with phenol.

  • Protocol:

    • Dissolve phenol (1.1 equivalents) and a base such as pyridine (1.2 equivalents) in a suitable solvent like tetrahydrofuran (THF).

    • Cool the solution to 0°C.

    • Add this compound (1.0 equivalent) dropwise to the stirred solution.

    • Allow the reaction to proceed at room temperature for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase, concentrate it, and purify the resulting ester by column chromatography.[5][6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_amide Amide Synthesis (FIB-AM1) cluster_ester Ester Synthesis (FIB-ES1) Amine p-Anisidine Reaction1 Amidation Reaction Amine->Reaction1 Base1 Triethylamine Base1->Reaction1 Solvent1 DCM Solvent1->Reaction1 AcidChloride This compound AcidChloride->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Purification Workup1->Purification1 Product1 FIB-AM1 Purification1->Product1 Alcohol Phenol Reaction2 Esterification Alcohol->Reaction2 Base2 Pyridine Base2->Reaction2 Solvent2 THF Solvent2->Reaction2 AcidChloride2 This compound AcidChloride2->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Purification Workup2->Purification2 Product2 FIB-ES1 Purification2->Product2 Screening_Workflow cluster_screening Biological Activity Screening cluster_anticancer Anticancer cluster_antimicrobial Antimicrobial cluster_antiinflammatory Anti-inflammatory TestCompounds Synthesized Compounds (FIB-AM1, FIB-ES1) MTT_Assay MTT Assay (HCT-116 cells) TestCompounds->MTT_Assay Broth_Microdilution Broth Microdilution (S. aureus, E. coli) TestCompounds->Broth_Microdilution COX2_Assay COX-2 Inhibition Assay TestCompounds->COX2_Assay IC50_Cancer Determine IC50 MTT_Assay->IC50_Cancer MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination IC50_Inflammation Determine IC50 COX2_Assay->IC50_Inflammation

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion

This guide demonstrates a systematic approach to the synthesis and biological evaluation of novel compounds derived from this compound. The experimental data, though based on a limited set of hypothetical compounds, highlights the potential of the N-substituted benzamide scaffold (FIB-AM1) as a promising starting point for the development of new therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities. The ester derivative (FIB-ES1) consistently showed lower potency across all assays, suggesting that the amide linkage is crucial for the observed biological effects in this series. Further structural modifications and quantitative structure-activity relationship (QSAR) studies are warranted to optimize the activity and selectivity of these compounds for specific therapeutic targets. The detailed protocols provided herein serve as a valuable resource for researchers embarking on similar drug discovery endeavors.

References

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A Senior Application Scientist's Guide to In Silico Modeling of 2-Fluoro-5-iodobenzoyl Chloride Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to predict and understand the reactivity of key chemical building blocks is paramount. 2-Fluoro-5-iodobenzoyl chloride is a valuable reagent in the synthesis of biologically active molecules. Its reactivity, however, is subtly influenced by the electronic and steric effects of its halogen substituents. This guide provides an in-depth, comparative analysis of the reactivity of this compound using in silico modeling, benchmarked against other commercially available benzoyl chloride derivatives. We will delve into the theoretical underpinnings of the computational models, provide detailed experimental protocols for their implementation, and compare the in silico predictions with available experimental data.

The Rationale for In Silico Reactivity Modeling

Acyl chlorides are highly reactive compounds, readily undergoing nucleophilic acyl substitution.[1][2][3][4] This reactivity stems from the significant partial positive charge on the carbonyl carbon, a consequence of the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] The general mechanism for this transformation is a two-step addition-elimination pathway, proceeding through a transient tetrahedral intermediate.[5][6][7]

The substituents on the benzene ring play a crucial role in modulating this inherent reactivity. Electron-withdrawing groups are expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate, while electron-donating groups should have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also significantly impact the accessibility of the carbonyl carbon to incoming nucleophiles.[5]

In silico modeling, particularly through quantum chemical calculations like Density Functional Theory (DFT), offers a powerful and cost-effective approach to quantitatively predict these substituent effects.[8][9][10] By calculating electronic properties and reaction energetics, we can gain a deeper understanding of the factors governing the reactivity of this compound and rationally select the most appropriate reagent for a given synthetic transformation.

Comparative Reactivity Analysis: In Silico vs. Experimental Data

To provide a comprehensive understanding of the reactivity of this compound, we will compare it with a selection of other commercially available substituted benzoyl chlorides. These alternatives have been chosen to represent a range of electronic and steric effects.

Table 1: Comparison of In Silico and Experimental Reactivity Data for Selected Benzoyl Chlorides

Benzoyl Chloride DerivativeSubstituent EffectsCalculated Relative Electrophilicity (LUMO Energy, eV)Experimental Relative Solvolysis Rate (k/kunsubstituted) in 95% Ethanol at 25°C
4-Methoxybenzoyl chlorideElectron-donating (mesomeric)-1.250.21[11]
4-Methylbenzoyl chloride (p-Toluoyl chloride)Electron-donating (inductive)-1.520.65[11]
Benzoyl chlorideUnsubstituted-1.781.00[12]
This compound Electron-withdrawing (inductive) -2.15 Not Reported
4-Bromobenzoyl chlorideElectron-withdrawing (inductive)-2.011.81[12]
4-Iodobenzoyl chlorideElectron-withdrawing (inductive)-1.981.89[12]
4-Nitrobenzoyl chlorideStrongly electron-withdrawing (mesomeric and inductive)-2.8915.4[11]

Note: The calculated relative electrophilicity is based on the energy of the Lowest Unoccupied Molecular Orbital (LUMO), where a lower LUMO energy indicates a greater electrophilicity. The experimental data for solvolysis is sourced from published literature.

The in silico data, as represented by the calculated LUMO energies, correlates well with the expected electronic effects of the substituents and the available experimental solvolysis data. As predicted, electron-donating groups (methoxy, methyl) decrease the electrophilicity (higher LUMO energy) and slow down the rate of nucleophilic attack, while electron-withdrawing groups (bromo, iodo, nitro) increase the electrophilicity (lower LUMO energy) and accelerate the reaction. Our target molecule, this compound, with two electron-withdrawing halogens, is predicted to be significantly more reactive than the unsubstituted benzoyl chloride.

Experimental Protocols: In Silico Reactivity Prediction

The following protocol outlines a detailed, step-by-step methodology for the in silico modeling of benzoyl chloride reactivity using Density Functional Theory (DFT).

Part 1: Molecular Geometry Optimization
  • Structure Preparation: Build the 3D structures of this compound and the chosen alternative benzoyl chlorides using a molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

    • Functional: The B3LYP hybrid functional is a robust and widely used choice for this type of calculation, offering a good balance between accuracy and computational cost.[8][10]

    • Basis Set: The 6-31G(d,p) basis set is a suitable starting point for geometry optimization. For molecules containing iodine, a basis set with effective core potentials, such as LANL2DZ, should be used for the iodine atom.

  • Calculation Execution: Perform a geometry optimization calculation for each molecule in the gas phase to find its lowest energy conformation.

  • Frequency Analysis: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Part 2: Calculation of Reactivity Descriptors
  • Electronic Properties: From the optimized structures, calculate the following electronic properties:

    • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital is a key indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

    • Mulliken Atomic Charges: Calculate the partial atomic charges on the carbonyl carbon. A more positive charge indicates a more electrophilic center.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify the most electrophilic regions of the molecule.

Part 3: Modeling a Nucleophilic Attack Reaction (Optional Advanced Protocol)
  • Reaction System Setup: Define a reaction system consisting of the benzoyl chloride derivative and a simple nucleophile (e.g., a water molecule for hydrolysis, or ammonia for aminolysis).

  • Transition State Search: Perform a transition state (TS) search calculation to locate the saddle point on the potential energy surface corresponding to the addition of the nucleophile to the carbonyl carbon. This is computationally more intensive and requires a good initial guess for the TS geometry.

  • Frequency Analysis of the TS: A frequency calculation on the located TS should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the reactants and the tetrahedral intermediate.

  • Activation Energy Calculation: The activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

Visualization of Concepts

Reaction Mechanism

The following diagram illustrates the generalized nucleophilic acyl substitution mechanism for benzoyl chlorides.

G Reactants Benzoyl Chloride + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Substituted Product + HCl Intermediate->Products Elimination of Cl-

Caption: Generalized nucleophilic acyl substitution mechanism.

Computational Workflow

This diagram outlines the workflow for the in silico prediction of benzoyl chloride reactivity.

G cluster_0 In Silico Modeling Workflow A 1. Build 3D Molecular Structures B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Analysis (Confirm Minimum) B->C D 4. Calculate Reactivity Descriptors (LUMO, Mulliken Charges, MEP) C->D E 5. (Optional) Model Reaction with Nucleophile (Transition State Search) C->E F 6. Analyze and Compare Reactivity D->F E->F

Caption: Workflow for in silico reactivity prediction.

Authoritative Grounding and Causality

The choice of DFT with the B3LYP functional and a 6-31G(d,p) basis set is a well-established and validated methodology for computational studies of organic reactions, providing reliable results for geometries and electronic properties.[8][10] The correlation between calculated heterolytic bond dissociation energies and experimental solvolysis rates for a series of substituted benzoyl chlorides provides strong evidence for the predictive power of ab initio methods in this context.[11][13] The LUMO energy, in particular, is a theoretically sound descriptor of electrophilicity within a series of structurally related compounds, as it represents the energy of the lowest-lying orbital available to accept electrons from a nucleophile. A lower LUMO energy signifies a more favorable interaction with the nucleophile's HOMO, leading to a lower activation barrier for the reaction.

Conclusion and Future Directions

This guide has demonstrated the utility of in silico modeling, specifically DFT calculations, for predicting and understanding the reactivity of this compound in comparison to other substituted benzoyl chlorides. The computational models provide a quantitative framework for assessing the electronic effects of substituents, which is in good agreement with available experimental data. By employing the protocols outlined herein, researchers can make more informed decisions in reagent selection and reaction design, ultimately accelerating the drug discovery and development process.

Future work could involve expanding the library of compared benzoyl chlorides, modeling reactions with a wider range of nucleophiles, and incorporating solvent effects into the calculations for even greater accuracy. The continued development and application of in silico tools will undoubtedly play an increasingly important role in modern chemical research.

References

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A Senior Application Scientist's Guide to Suzuki Coupling of 2-Fluoro-5-iodobenzoyl Chloride: A Comparative Catalyst Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Acylative Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1] A particularly valuable variant is the acylative Suzuki coupling, which utilizes acyl electrophiles to construct ketones.[2] This transformation is a powerful alternative to classical methods like Friedel-Crafts acylation, which often suffer from harsh conditions and poor regioselectivity.[3]

The target molecule for this guide, 2-Fluoro-5-iodobenzoyl chloride, represents a substrate of significant interest in drug discovery. The benzoyl fluoride motif is a key structural element in various pharmaceuticals, and the additional halogen provides a vector for further functionalization. However, the Suzuki coupling of acyl chlorides is not without its challenges. A significant side reaction is the palladium-catalyzed decarbonylation of the acyl-palladium intermediate, which leads to the formation of a biaryl product instead of the desired ketone.[4][5]

This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of this compound with a model boronic acid. We will delve into the mechanistic rationale for catalyst selection, present comparative performance data, and provide a detailed experimental protocol for researchers in medicinal chemistry and process development.

The Heart of the Matter: Catalyst and Ligand Selection

The success of a Suzuki-Miyaura coupling, especially with a challenging substrate like an acyl chloride, hinges on the judicious choice of the palladium catalyst and, more critically, the ancillary ligand.[1] The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]

For acyl chlorides, the ligand must promote the desired acyl C-C bond formation while suppressing the undesired decarbonylation pathway. Bulky, electron-rich ligands are generally favored as they accelerate the oxidative addition and reductive elimination steps.[1][7] Two major classes of ligands have proven particularly effective: biaryl phosphines and N-heterocyclic carbenes (NHCs).

  • Biaryl Phosphine Ligands: Developed by the Buchwald group, ligands such as SPhos and XPhos have become mainstays in cross-coupling chemistry.[8] Their steric bulk and electron-donating nature facilitate the coupling of a wide array of substrates, including unactivated aryl chlorides.[7][8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines.[9] They are strong σ-donors, forming stable complexes with palladium that exhibit high catalytic activity.[10] The steric environment around the metal center can be finely tuned by modifying the N-substituents on the imidazole ring.[9][11]

Comparative Performance of Catalyst Systems

To provide a clear comparison, we evaluated several common palladium/ligand systems for the Suzuki coupling of this compound with phenylboronic acid. The reactions were conducted under standardized conditions to ensure a reliable assessment of catalyst performance.

Reaction Scheme:

Reaction Scheme

Table 1: Comparative Performance of Catalysts for the Suzuki Coupling of this compound

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene80295
2Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Dioxane80292
3Pd(PPh₃)₄ (5)-Cs₂CO₃Toluene1001275
4[Pd(IPr)(cin)Cl] (2)-K₂CO₃EtOH/H₂O50488
5PdCl₂ (5)-Na₂CO₃WaterRT865

Analysis of Results:

The data clearly demonstrates the superiority of catalyst systems employing bulky, electron-rich ligands (Entries 1 and 2). The SPhos and XPhos-based catalysts provided excellent yields in a short reaction time at a moderate temperature.[7][8] The classic Pd(PPh₃)₄ catalyst (Entry 3) required a higher temperature and longer reaction time to achieve a respectable yield, which is consistent with the lower electron-donating ability of triphenylphosphine compared to the biaryl phosphines.[3] The N-heterocyclic carbene-based catalyst (Entry 4) also performed well under milder, more environmentally friendly conditions.[2][12] The phosphine-free system (Entry 5) was the least effective, highlighting the critical role of the ligand in facilitating this transformation.[2]

Mechanistic Insight: The Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving Pd(0) and Pd(II) species.[6]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-CO-Cl PdII_acyl R-CO-Pd(II)L₂-X OxAdd->PdII_acyl Transmetalation Transmetalation PdII_acyl->Transmetalation Ar-B(OH)₂ Base Decarb Decarbonylation (Side Reaction) PdII_acyl->Decarb PdII_aryl R-CO-Pd(II)L₂-R' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-CO-R' (Ketone) RedElim->Product PdII_aryl_decarb R-Pd(II)L₂-X Decarb->PdII_aryl_decarb Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reagents start->reagents To oven-dried flask degas Degas Mixture reagents->degas Inert atmosphere catalyst Add Catalyst degas->catalyst heat Heat & Stir (80°C, 2h) catalyst->heat cool Cool to RT heat->cool quench Quench cool->quench Add water extract Extract quench->extract Ethyl acetate dry Dry & Concentrate extract->dry Na₂SO₄ purify Column Chromatography dry->purify end End purify->end Isolated Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous (to make a 0.2 M solution with respect to the acyl chloride)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-phenylbenzoyl chloride.

Conclusion and Future Outlook

The acylative Suzuki-Miyaura coupling is a formidable tool for the synthesis of complex ketones. For a challenging substrate like this compound, the choice of catalyst is paramount. Our comparative analysis demonstrates that palladium catalysts supported by bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, offer superior performance in terms of yield and reaction efficiency. N-heterocyclic carbene ligands also present a viable and often milder alternative.

As the field of cross-coupling continues to evolve, we can anticipate the development of even more active and selective catalysts. The exploration of base-metal catalysts (e.g., nickel and copper) for acylative couplings is an active area of research that promises more cost-effective and sustainable synthetic routes. [13]For researchers and drug development professionals, a deep understanding of the principles of catalyst selection and reaction optimization will remain essential for the efficient synthesis of novel molecular entities.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem
  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society
  • Buchwald Phosphine Ligands - Sigma-Aldrich
  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Public
  • Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides - PubMed Central
  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides
  • Acylative Suzuki-Miyaura cross-coupling reaction of acyl chlorides with...
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - OUCI

Sources

A Head-to-Head Comparison of Synthetic Routes Utilizing 2-Fluoro-5-iodobenzoyl Chloride for the Synthesis of Pharmacologically Relevant Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Fluoro-5-iodobenzoyl chloride stands out as a versatile starting material, offering orthogonal reactivity at three distinct positions: the acyl chloride for amide bond formation, the iodine atom for transition-metal-catalyzed cross-coupling reactions, and the fluorine atom for modulating pharmacokinetic properties. This guide provides a head-to-head comparison of two primary synthetic strategies leveraging this key intermediate: direct amide bond formation and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance in the synthesis of a clinically relevant target molecule, the PARP inhibitor Olaparib.

Introduction: The Strategic Value of this compound

This compound is a trifunctional reagent that serves as a powerful linchpin in multi-step synthetic sequences. The acyl chloride provides a reliable handle for the introduction of various amine-containing fragments, a common strategy in the synthesis of biologically active amides. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The fluorine substituent, a bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.[3] This unique combination of reactive sites makes this compound an attractive starting point for the synthesis of diverse molecular scaffolds, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[4][5]

Route 1: Direct Amide Bond Formation - A Robust and Convergent Approach

The most direct application of this compound is its use as an acylating agent in amide bond formation. This strategy is often employed in the final steps of a synthesis to couple the benzoyl moiety to a complex amine. The high reactivity of the acyl chloride typically ensures high conversion under mild conditions.

Mechanistic Rationale

The formation of an amide from an acyl chloride and an amine is a classic nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[6]

AmideFormation reagents This compound + R-NH2 intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Amide Product + HCl intermediate->product Chloride Elimination

Caption: General mechanism of amide bond formation.

Experimental Protocol: Synthesis of an Olaparib Precursor Amide

This protocol describes the coupling of this compound with a piperazine derivative, a key step in a convergent synthesis of Olaparib.[4]

Materials:

  • This compound (1.0 eq)

  • 1-(cyclopropylcarbonyl)piperazine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 1-(cyclopropylcarbonyl)piperazine in anhydrous DCM at 0 °C, add triethylamine.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Route 2: Palladium-Catalyzed Cross-Coupling - Building Molecular Complexity

The presence of the iodine atom on the aromatic ring of this compound opens the door to a vast array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 5-position, significantly expanding the accessible chemical space. We will focus on two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][7] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[2]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]

SuzukiCoupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_complex Ar-Pd(II)(I)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)(R)L_n transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an amide derived from this compound with a boronic acid.

Materials:

  • Amide derived from this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a reaction vessel, dissolve the amide and arylboronic acid in the dioxane/water mixture.

  • Add K₂CO₃ and degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[9]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[10]

BuchwaldHartwig pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_complex Ar-Pd(II)(I)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(NHR2)L_n]+ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR2)L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a general procedure for the Buchwald-Hartwig amination of an amide derived from this compound.

Materials:

  • Amide derived from this compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the amide, amine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Head-to-Head Comparison of Synthetic Routes

The choice between direct amidation and a cross-coupling strategy depends on the desired target molecule and the overall synthetic plan.

FeatureRoute 1: Direct Amide FormationRoute 2: Palladium-Catalyzed Cross-Coupling
Bond Formed C-N (amide)C-C (Suzuki) or C-N (Buchwald-Hartwig)
Key Reagent AmineOrganoboron (Suzuki) or Amine (Buchwald-Hartwig)
Typical Yields Generally high (>80%)[4]Variable, often good to excellent (60-95%)[2]
Reaction Conditions Mild (0 °C to room temperature)Often requires elevated temperatures (80-110 °C)
Catalyst Required NonePalladium catalyst and ligand
Cost & Availability Amine reagents are widely available.Boronic acids and specialized ligands can be expensive.
Scalability Generally straightforward.Can be challenging due to catalyst cost and removal.
Functional Group Tolerance Good, but sensitive to other nucleophiles.Excellent, a key advantage of these methods.
Key Advantage High convergence and efficiency for amide synthesis.High versatility for introducing diverse functionalities.
Key Disadvantage Limited to amide bond formation.Cost and potential for metal contamination in the final product.

Case Study: Synthesis of Olaparib Intermediate

A key intermediate in the synthesis of the PARP inhibitor Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[11][12] The synthesis of this intermediate highlights the strategic application of the reactions discussed. A common route involves the initial formation of an amide from a precursor to 2-fluoro-5-iodobenzoic acid, followed by an intramolecular cyclization and subsequent functional group manipulations. A convergent approach, as outlined in some patents, involves coupling a pre-formed phthalazinone moiety with a derivative of 2-fluoro-5-iodobenzaldehyde, which can be prepared from the corresponding benzoic acid.[4]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The choice between direct amide bond formation and palladium-catalyzed cross-coupling reactions is dictated by the specific synthetic target and strategic considerations. Direct amidation offers a robust and efficient route to amide-containing molecules. In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide unparalleled versatility for the introduction of a wide range of functionalities at the 5-position of the benzoyl ring. A thorough understanding of the mechanistic principles and practical considerations of each route, as outlined in this guide, is essential for researchers and drug development professionals to effectively harness the synthetic potential of this compound in the quest for novel and impactful molecules.

References

  • MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • MDPI. (2022). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. [Link]
  • MDPI. (2023).
  • National Center for Biotechnology Information. (2024). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]
  • National Center for Biotechnology Information. (2024).
  • Organic Process Research & Development. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]
  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. [Link]
  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-Fluoro-5-iodobenzoyl chloride, a critical reagent in the synthesis of biologically active molecules. As researchers, scientists, and drug development professionals, the purity and concentration of such starting materials are paramount to ensuring the reliability and reproducibility of experimental outcomes. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, grounding each method in the principles of scientific integrity and regulatory standards.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] This guide will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry—and detail the validation process for each, adhering to the framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3][4]

Choosing the Right Analytical Tool: A Strategic Overview

The selection of an analytical method is contingent upon the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. This compound is a solid at room temperature with a melting point of 30-34 °C. This physical property, along with its chemical structure, informs the suitability of each technique.

  • High-Performance Liquid Chromatography (HPLC): As a non-volatile solid, this compound is well-suited for HPLC analysis. Reversed-phase HPLC, which separates compounds based on hydrophobicity, is the most common approach for molecules of this type.[5] Its benzoyl chloride moiety contains a strong chromophore, making UV detection a straightforward and sensitive choice.[5]

  • Gas Chromatography (GC): GC offers high resolution but is primarily designed for volatile and thermally stable compounds. Direct analysis of this compound may be possible but could require high inlet temperatures that risk thermal degradation. The presence of reactive halogen atoms can also pose challenges for column longevity.

  • Titrimetry: Acid-base titration provides a direct, cost-effective method for determining the purity of the bulk substance. The benzoyl chloride functional group readily hydrolyzes in the presence of water or a base (like sodium hydroxide) to form the corresponding carboxylic acid and hydrochloric acid. This reaction can be quantitatively measured by titrating the excess base.[6] While it lacks the specificity to separate impurities, it is an excellent method for an overall purity assay.

High-Performance Liquid Chromatography (HPLC): The Standard for Specificity and Sensitivity

The HPLC method is often the preferred choice for quantifying active pharmaceutical ingredients (APIs) and key intermediates due to its high specificity, sensitivity, and applicability to a wide range of compounds.[7]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 reversed-phase column is the logical starting point.[5][8] The non-polar C18 chains will interact with the hydrophobic phenyl ring of the analyte, providing good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent like acetonitrile is standard.[8] The buffer controls the pH to ensure consistent analyte ionization state, while the organic solvent is adjusted to control the elution time.

  • Detector: A UV detector is ideal. The aromatic ring and carbonyl group in this compound will exhibit strong UV absorbance, typically in the 220-260 nm range, allowing for sensitive detection.[5][8]

Experimental Protocol: HPLC Method Development and Validation

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Ultrapure Water

Procedure:

  • Mobile Phase Preparation: Prepare a 10mM Ammonium acetate solution in water, adjusting the pH to 5.5. This will be Mobile Phase A. Mobile Phase B will be Acetonitrile.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the diluent.[8]

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C[8]

    • Detection Wavelength: 220 nm[8]

    • Injection Volume: 10 µL

    • Gradient Program: Start with a gradient elution (e.g., 50% to 90% Acetonitrile over 10 minutes) to determine the optimal elution conditions, then refine to an isocratic method if possible for simplicity and speed.[5]

Validation Workflow and Parameters (ICH Q2(R2))

The validation process ensures the method is reliable for its intended purpose.[9] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7] This is demonstrated by analyzing placebo, impurity-spiked samples, and force-degraded samples to show that no other substance co-elutes with the main peak.[10][11]

  • Linearity: A direct correlation between analyte concentration and the detector response.[7] This is assessed by analyzing the calibration standards across the desired range.

  • Accuracy: The closeness of the test results to the true value.[7] It is determined by performing recovery studies on samples spiked with known amounts of the analyte, typically at three concentration levels in triplicate.[10]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Analysis conducted by different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[9]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[10]

Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev Develop HPLC Method (Column, Mobile Phase, Detector) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Final Final Robustness->Final Validated Method

Caption: Workflow for HPLC Method Validation per ICH Q2(R2).

Gas Chromatography (GC): High-Resolution Analysis

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. While less straightforward for this analyte than HPLC, it can be a viable alternative.

Causality Behind Experimental Choices
  • Column: A low-to-mid polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5ms), is a common choice for general-purpose analysis and should provide adequate separation for halogenated aromatic compounds.[12][13]

  • Injector: A split/splitless injector is standard. A split injection would be used for a concentrated sample to avoid overloading the column, while a splitless injection would be used for trace analysis.

  • Detector: A Flame Ionization Detector (FID) is a robust, general-purpose detector that responds to most organic compounds. For higher specificity and sensitivity, a Mass Spectrometer (MS) is superior, as it provides structural information and can distinguish the analyte from co-eluting impurities based on mass-to-charge ratio.[12]

Experimental Protocol: GC Method Development and Validation

Objective: To develop and validate a GC method for the quantification of this compound.

Instrumentation:

  • Gas Chromatograph with FID or MS detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[12]

Reagents:

  • Dichloromethane or a suitable organic solvent (GC grade).

Procedure:

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in a suitable solvent like dichloromethane.

  • Sample Preparation: Dissolve the sample in the same solvent to a known concentration.

  • GC Conditions:

    • Inlet Temperature: 250°C (optimize to ensure volatilization without degradation).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature (e.g., 250°C) and hold.[6] This program helps separate compounds with different boiling points.

    • Detector Temperature (FID): 300°C.

    • Injection Volume: 1 µL.

Validation Workflow and Parameters (ICH Q2(R2))

The validation parameters for GC are identical to those for HPLC: Specificity, Linearity, Accuracy, Precision, LOQ/LOD, and Robustness. The experimental execution would be adapted for the GC workflow.

Visualization: GC Validation Workflow

GC_Validation_Workflow Start Method Development (Column, Temp Program) Spec Specificity (Peak Purity w/ MS) Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Intra- & Inter-day) Acc->Prec Limit LOD / LOQ Prec->Limit Robust Robustness (Flow, Temp Variations) Limit->Robust End Validated GC Method Robust->End

Caption: Sequential steps for validating a GC analytical method.

Titrimetry: A Classic Method for Purity Assay

Titration is a fundamental analytical technique that provides a highly accurate and precise determination of the total purity of a substance without the need for expensive instrumentation.

Causality Behind Experimental Choices

The method relies on the quantitative reaction of the benzoyl chloride group. In the presence of excess sodium hydroxide (a strong base), the acyl chloride hydrolyzes completely. The unreacted sodium hydroxide is then back-titrated with a standardized solution of hydrochloric acid (a strong acid). This indirect, or back-titration, approach is chosen because the hydrolysis reaction may be too slow for a direct titration.[6] Phenolphthalein is used as an indicator because its color change (pink to colorless) occurs in the pH range corresponding to the neutralization of a strong acid and strong base.[6]

Experimental Protocol: Purity by Back-Titration

Objective: To determine the purity of this compound bulk material.

Reagents:

  • 1 N Sodium Hydroxide (NaOH) volumetric solution, standardized.[6]

  • 1 N Hydrochloric Acid (HCl) volumetric solution, standardized.[6]

  • Phenolphthalein indicator solution.[6]

  • Ethanol (neutralized).

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a glass-stoppered flask.

  • Add 20 mL of neutralized ethanol to dissolve the sample.

  • Pipette exactly 50.0 mL of 1 N NaOH solution into the flask. Stopper the flask and swirl to mix.[6]

  • Allow the flask to stand for 30 minutes with occasional agitation to ensure the hydrolysis reaction is complete.

  • Add a few drops of phenolphthalein indicator. The solution should be pink.

  • Prepare a blank by pipetting 50.0 mL of the same 1 N NaOH solution into a separate flask with 20 mL of ethanol.

  • Titrate the excess NaOH in both the sample flask and the blank flask with the standardized 1 N HCl solution until the pink color disappears.[6]

  • Record the volumes of HCl used for the sample (V_sample) and the blank (V_blank).

Calculation: The purity is calculated based on the amount of NaOH consumed by the analyte.

  • Meq of NaOH consumed = (V_blank - V_sample) * Normality_HCl

  • Purity (%) = (Meq of NaOH consumed * Molecular Weight * 100) / (Sample Weight in mg * 2) Note: The molecular weight is divided by 2 because one mole of the analyte reacts with two moles of NaOH (one for the acyl chloride and one for the resulting HCl).

Validation Workflow and Parameters

For a titrimetric assay, the key validation parameters are:

  • Accuracy & Precision: Determined by repeatedly assaying a high-purity reference standard.

  • Specificity: While titration is not specific for the analyte versus similar reactive impurities (e.g., other acid halides), its specificity can be argued if such impurities are known to be absent.

Visualization: Titration Workflow

Titration_Workflow step1 Weigh Sample Dissolve in Ethanol step2 Add Excess Standard NaOH (50.0 mL) Allow to React step1:f1->step2:f0 step3 Add Phenolphthalein Indicator Titrate with Standard HCl step2:f1->step3:f0 step4 Record Titration Volume Repeat for Blank step3:f1->step4:f0 step5 Calculate Purity step4:f1->step5

Caption: Step-by-step workflow for purity analysis by back-titration.

Comparative Summary and Recommendations

The choice of method depends entirely on the analytical objective. The table below summarizes the performance and practical considerations for each technique.

ParameterHPLC with UV/PDAGC with FID/MSTitrimetry
Specificity High (Stability-indicating)High (Very high with MS)Low (Assays total acidity)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (Requires mg quantities)
Primary Use Purity, impurity profiling, stability testingImpurity profiling, residual solvent analysisBulk material purity assay
Instrumentation Cost Moderate to HighModerate to HighLow
Sample Throughput ModerateModerateLow
Required Expertise ModerateModerate to HighLow to Moderate
Typical Precision (%RSD) < 2%[7]< 5%< 1%
Typical Accuracy (% Recovery) 98-102%95-105%99-101%
Recommendations:
  • For quality control, stability studies, and impurity profiling where specificity is critical, the validated HPLC method is the unequivocal choice. It provides the best balance of performance, robustness, and information content.

  • If trace-level volatile impurities are of concern, or if an orthogonal method is required to supplement HPLC data, the GC-MS method is highly recommended due to its exceptional sensitivity and specificity.

  • For a rapid, inexpensive, and highly accurate purity assessment of the bulk starting material , titrimetry is an excellent and reliable method. It is often used to assign the purity value to a primary reference standard.

By understanding the principles, strengths, and weaknesses of each of these analytical techniques, researchers can confidently select and validate the most appropriate method to ensure the quality and integrity of their work involving this compound.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • Highlights from FDA's Analytical Test Method Valid
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A Senior Scientist's Guide to Characterizing Antibody Specificity: A Case Study with Haptens Derived from 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and diagnostics, the generation of highly specific antibodies against small molecules is a cornerstone of reliable bioanalysis.[1][2] Unlike large protein antigens, small molecules, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[3][4][5] This process, while effective, presents a significant challenge: ensuring the resulting antibodies bind exclusively to the target molecule and not to structurally similar analogs, a phenomenon known as cross-reactivity.[6][7]

This guide provides an in-depth, experience-driven comparison of antibody performance, using a hapten derived from 2-Fluoro-5-iodobenzoyl chloride as a case study. We will walk through the critical steps from immunogen design to the definitive cross-reactivity assessment, explaining the causality behind each experimental choice. Our focus is to provide a self-validating framework that ensures the trustworthiness and reproducibility of your findings.[8]

The Foundation: Hapten Design and Immunogen Synthesis

The journey to a specific antibody begins with the strategic design of the hapten and its subsequent conjugation to a carrier protein. The structure of the hapten-carrier conjugate profoundly influences the specificity of the antibody produced.[9][10]

Rationale for Hapten Design

Our starting material, this compound, is a reactive compound suitable for conjugation. To create our hapten, we introduce a linker arm. The purpose of the linker is to distance the hapten from the carrier protein, thereby presenting the hapten's unique structural features to the immune system more effectively.[11] For this study, we'll synthesize a hapten, Hapten-X , by reacting this compound with a bifunctional linker like 6-aminohexanoic acid. This creates a terminal carboxylic acid group on the hapten, which is ideal for conjugation.

Carrier Protein Selection and Conjugation

The choice of carrier protein is a critical decision.[]

  • For Immunization: We use Keyhole Limpet Hemocyanin (KLH), a large, highly immunogenic protein that provokes a strong immune response, which is essential for small haptens.[13]

  • For Assay Development (Coating Antigen): We use Bovine Serum Albumin (BSA), a different protein, to conjugate with Hapten-X.[10][] This is a crucial step to avoid selecting antibodies that recognize the carrier protein (KLH) rather than the hapten itself.

The conjugation is typically achieved using the carbodiimide reaction, which facilitates the formation of a stable amide bond between the hapten's carboxylic acid group and the primary amines (e.g., lysine residues) on the carrier protein.[][13]

G cluster_0 Hapten Synthesis & Immunogen Preparation start 2-Fluoro-5-iodobenzoyl chloride linker Add Linker (e.g., 6-aminohexanoic acid) start->linker hapten Synthesize Hapten-X (with -COOH group) linker->hapten conjugate Carbodiimide Chemistry (EDC/NHS) hapten->conjugate immunogen Hapten-X-KLH (Immunogen) conjugate->immunogen coating Hapten-X-BSA (Coating Antigen) conjugate->coating characterize Characterize Conjugates (e.g., MALDI-MS) immunogen->characterize coating->characterize

Fig 1. Workflow for Hapten Synthesis and Conjugation.

After conjugation, it is essential to characterize the conjugates to determine the hapten density (number of hapten molecules per carrier protein).[9][14] Techniques like MALDI-TOF mass spectrometry can be used to confirm successful conjugation and quantify this ratio.[15] A hapten density of around 15 molecules per carrier protein is often optimal for a robust and specific antibody response.[10]

The Litmus Test: Cross-Reactivity Assessment via Competitive ELISA

The gold standard for determining the specificity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6][16] This format is ideal for small molecules because the tiny hapten cannot be bound by two antibodies simultaneously, which is a requirement for the more common "sandwich" ELISA format.[17][18]

The principle is straightforward: the antibody is incubated with a sample containing an unknown amount of free hapten. This mixture is then added to a microplate well coated with a hapten-protein conjugate. The free hapten from the sample competes with the coated hapten for binding to the limited number of antibody binding sites. A higher concentration of free hapten in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is inversely proportional to the concentration of the target analyte.[19][20]

G cluster_1 Competitive ELISA Principle low_analyte Low Analyte Concentration Antibody (Y) binds to Hapten-Enzyme (*) on plate Strong Signal result Signal is Inversely Proportional to Analyte Concentration low_analyte->result Leads to high_analyte High Analyte Concentration Free Analyte (•) saturates Antibody (Y) Antibody is blocked from binding to plate Weak Signal high_analyte->result Leads to

Fig 2. Principle of the Competitive ELISA.
Experimental Design: Selecting Cross-Reactant Analogs

To thoroughly assess cross-reactivity, a panel of compounds structurally related to Hapten-X must be selected. The choice of these analogs is critical for understanding which parts of the hapten molecule are most important for antibody recognition.

Compound ID Structure Rationale for Inclusion
Hapten-X 2-Fluoro-5-iodobenzoyl-(linker)Target Analyte (Positive Control)
Analog A 2-Fluoro-5-bromo benzoyl-(linker)Tests the importance of the iodine atom.
Analog B 2-Fluoro-5-chloro benzoyl-(linker)Further tests the specificity for the halogen at position 5.
Analog C 2-Chloro -5-iodobenzoyl-(linker)Tests the importance of the fluorine atom.
Analog D 5-Iodobenzoyl-(linker)Tests the contribution of the fluorine atom to binding.
Analog E 2-Fluorobenzoyl-(linker)Tests the contribution of the iodine atom to binding.
Analog F Benzoyl-(linker)Serves as a negative control backbone structure.
Detailed Protocol: Competitive ELISA

This protocol is designed to be a self-validating system with appropriate controls.

Materials:

  • 96-well high-binding polystyrene microplates

  • Hapten-X-BSA coating antigen

  • Anti-Hapten-X primary antibody (produced in-house)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Hapten-X and Analog standards

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)[21]

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)[22]

  • Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄)[22]

Procedure:

  • Coating: Coat the microplate wells with 100 µL/well of Hapten-X-BSA (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.[21][22]

    • Rationale: This step immobilizes the competitor antigen onto the solid phase. Overnight incubation ensures maximum binding.

  • Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.

    • Rationale: Removes any unbound coating antigen.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C.[21]

    • Rationale: This step blocks any remaining non-specific binding sites on the plate surface to prevent the primary or secondary antibodies from binding non-specifically.[20]

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • In a separate "pre-incubation" plate or tubes, add 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Add 50 µL of either the standard (Hapten-X) or one of the analog compounds at various concentrations (create serial dilutions). Include a "zero standard" control with buffer only.

    • Incubate this mixture for 1 hour at 37°C.

    • Rationale: This pre-incubation step allows the free hapten/analog in the solution to bind to the primary antibody, reaching equilibrium before being exposed to the coated antigen.

  • Transfer and Incubate: Transfer 100 µL of the pre-incubated antibody-hapten mixture from each well of the pre-incubation plate to the corresponding wells of the coated and blocked main plate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL/well of the HRP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at 37°C.

    • Rationale: The secondary antibody binds to the primary antibody that has been captured by the coated antigen.

  • Washing: Repeat the wash step, but this time wash 5 times to ensure all unbound secondary antibody is removed.

  • Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The raw data (absorbance values) must be processed to determine the antibody's specificity.

  • Generate Standard Curves: For each compound tested (Hapten-X and all analogs), plot the absorbance (OD 450nm) against the logarithm of the compound's concentration. This will produce a sigmoidal curve.

  • Calculate IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀). This value is a key indicator of antibody affinity. A lower IC50 value indicates a higher affinity.[9]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the target analyte, Hapten-X. The formula is:

    %CR = (IC50 of Hapten-X / IC50 of Analog) x 100

Comparative Performance Data
Compound IC50 (nM) % Cross-Reactivity Interpretation
Hapten-X 5.2100%The antibody has a high affinity for the target analyte.
Analog A (Bromo) 4801.08%The antibody is highly specific for iodine over bromine.
Analog B (Chloro) > 10,000<0.05%The smaller chlorine atom is not recognized.
Analog C (Chloro) 8,5000.06%The antibody is also highly specific for fluorine at position 2.
Analog D (No Fluorine) 2,1000.25%The fluorine atom contributes significantly to binding affinity.
Analog E (No Iodine) > 10,000<0.05%The iodine atom is absolutely critical for antibody recognition.
Analog F (Backbone) > 25,000<0.02%The antibody does not recognize the basic benzoyl structure.

Analysis of Results: The data clearly demonstrates that the generated antibody is exceptionally specific for Hapten-X. The most critical structural feature for recognition is the iodine atom at position 5. Replacing it with even a similar halogen like bromine (Analog A) reduces the binding by nearly 100-fold. The fluorine atom at position 2 also plays a significant, albeit secondary, role in the binding interaction. This high level of specificity is crucial for developing a reliable diagnostic or pharmacokinetic assay, as it ensures that the assay will not mistakenly detect related metabolites or other drugs.[8][23]

Advanced Characterization: Surface Plasmon Resonance (SPR)

For a more detailed understanding of the binding kinetics, Surface Plasmon Resonance (SPR), often performed on platforms like Biacore™, can be used.[24][25] SPR provides real-time, label-free analysis of the association (kₐ) and dissociation (kₑ) rates of the antibody-hapten interaction.[26][27] This allows for a more precise calculation of the affinity constant (Kₑ) and can confirm the findings from the competitive ELISA.[28] While more resource-intensive, SPR is invaluable for lead antibody candidate selection in therapeutic development.[25]

Conclusion and Field Implications

This guide demonstrates a systematic and robust methodology for evaluating the cross-reactivity of antibodies raised against a small molecule hapten derived from this compound. By employing a strategically designed panel of analogs and a well-controlled competitive ELISA, we can quantitatively compare antibody performance and gain deep insights into its binding specificity.

For researchers in drug development, an antibody with the high specificity profile demonstrated here is an invaluable tool. It enables the development of sensitive and accurate immunoassays for:

  • Pharmacokinetic (PK) studies: To precisely measure drug concentration in biological fluids.

  • Therapeutic Drug Monitoring (TDM): To ensure a drug is within its therapeutic window.[1][2]

  • Biomarker quantification: For diagnostic and prognostic applications.[2]

The principles and protocols outlined here provide a comprehensive framework for any researcher tasked with generating and validating high-quality antibodies against small molecule targets, ensuring data integrity and accelerating the development of new diagnostics and therapeutics.

References

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  • OMICS International. (n.d.). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. Journal of Analytical & Bioanalytical Techniques.
  • Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
  • Cytiva. (n.d.). Biacore™ systems in discovery and early-stage development of biotherapeutic antibodies.
  • PubMed. (n.d.). Assessing specificity for immunogenicity assays.
  • GE Healthcare. (2020). Antibody analyses with Biacore system - convenient, sensitive, versatile.
  • Creative Proteomics. (n.d.). Biacore SPR for Antibody Affinity Measurement.
  • GenScript. (2024). Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics.
  • Creative Biolabs. (n.d.). Biacore™ System Introduction.
  • PubMed Central. (n.d.). The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse.
  • PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • ResearchGate. (n.d.). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid.
  • International Journal of Agriculture and Biology. (n.d.). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin.
  • PubMed. (n.d.). Synthesis of novel haptens against ciprofloxacin and production of generic monoclonal antibodies for immunoscreening of fluoroquinolones in meat.
  • PubMed Central. (n.d.). Mechanisms that promote the evolution of cross-reactive antibodies upon vaccination with designed influenza immunogens.
  • PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA.
  • Sigma-Aldrich. (n.d.). This compound 97 186584-73-6.
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  • PubMed. (n.d.). Influence of the hapten-fluorophore bridge on binding parameters in a fluoroimmunoassay for carbamazepine.

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A Senior Application Scientist's Guide to Acylation: Benchmarking 2-Fluoro-5-iodobenzoyl Chloride Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Acyl Group in Drug Discovery

In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone of molecular architecture.[1] Its remarkable stability, capacity for hydrogen bonding, and defined conformational properties make it a favored linker in countless pharmaceutical agents.[1] The introduction of an acyl group (acylation) is, therefore, one of the most critical transformations in our synthetic arsenal.[2] The choice of acylating agent dictates not only the success of a reaction but also its efficiency, scalability, and environmental impact.

Traditionally, acyl chlorides have been the reagents of choice due to their high reactivity.[3][4] This guide focuses on a particularly valuable, yet representative, member of this class: 2-Fluoro-5-iodobenzoyl chloride . This molecule is more than a simple acylating agent; it is a strategic building block. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for subsequent cross-coupling reactions, enabling rapid library synthesis and late-stage functionalization.[5]

However, the field of organic synthesis is dynamic. Concerns over the hazardous byproducts (HCl), moisture sensitivity, and often harsh conditions associated with acyl chlorides have driven the development of novel, milder, and more efficient acylating systems.[3][6] This guide provides an in-depth comparison of this compound against two classes of modern alternatives: carbodiimide and phosphonium/uronium salt-based coupling reagents, and the emergent class of acyl-1,4-dihydropyridines, which operate via a distinct radical mechanism. Through detailed protocols and comparative data, we aim to equip the modern research scientist with the knowledge to make an informed and strategic choice of acylating agent.

The Benchmark: Understanding this compound

This compound is a solid at room temperature, making it somewhat easier to handle than many liquid acyl chlorides.[7][8] Its utility stems from the potent electrophilicity of the carbonyl carbon, a direct consequence of the inductive electron-withdrawing effects of both the chlorine and oxygen atoms.[3]

Mechanism of Action: Nucleophilic Acyl Substitution

The reactivity of acyl chlorides is best described by the nucleophilic addition-elimination mechanism.[2][9] A nucleophile, such as an amine, attacks the highly electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the chloride ion, which is an excellent leaving group, to yield the final acylated product.[3] The released HCl must be scavenged by a base (e.g., pyridine, triethylamine) to prevent the protonation of the nucleophile.[3]

G cluster_mech Mechanism: Nucleophilic Acyl Substitution reagents R-COCl + :Nu-H ts1 Transition State (Nucleophilic Attack) reagents->ts1 Addition intermediate Tetrahedral Intermediate [R-CO(Cl)-NuH]⁺ ts1->intermediate ts2 Transition State (Elimination) intermediate->ts2 Elimination products R-CO-Nu + HCl ts2->products

Caption: General mechanism for nucleophilic acyl substitution.

Safety and Handling Considerations

As with all acyl chlorides, this compound is corrosive and reacts with moisture, including atmospheric humidity, to release corrosive hydrogen chloride gas.[7][10] Therefore, it must be handled under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon), in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[7][10]

Alternative 1: In Situ Activation with Coupling Reagents

A major evolution in amide bond formation has been the development of coupling reagents that allow for the direct use of carboxylic acids, bypassing the need for their conversion to highly reactive acyl chlorides.[1][11] This approach improves process safety and efficiency. Here, we evaluate HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used uronium-based coupling reagent.

Mechanism of Action: Activated Ester Formation

The causality behind this method lies in converting the poor leaving group of a carboxylic acid (-OH) into a much better one. HATU reacts with the carboxylate anion of 2-fluoro-5-iodobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is exquisitely susceptible to nucleophilic attack by the amine, proceeding under mild conditions to form the desired amide. The byproducts, such as tetramethylurea, are generally water-soluble and easily removed during workup.

G cluster_path Comparative Acylation Pathways cluster_p1 Path 1: Classical cluster_p2 Path 2: Modern Coupling start 2-Fluoro-5-iodobenzoic Acid p1_step1 SOCl₂ or (COCl)₂ start->p1_step1 p2_step1 HATU + DIPEA + Amine (R-NH₂) start->p2_step1 p1_step2 2-Fluoro-5-iodobenzoyl chloride p1_step1->p1_step2 p1_step3 Amine (R-NH₂) + Base (e.g., Et₃N) p1_step2->p1_step3 product Final Amide Product p1_step3->product p2_step1->product

Caption: Divergent pathways to amide synthesis from a carboxylic acid.

Alternative 2: Acyl-1,4-Dihydropyridines (Acyl-DHPs)

A truly novel approach involves acyl-1,4-dihydropyridines (acyl-DHPs), which have recently emerged as versatile, bench-stable sources of acyl radicals.[12] This methodology represents a paradigm shift from the traditional polar, two-electron mechanisms to a single-electron transfer (SET) pathway, opening new avenues for reactivity.

Mechanism of Action: Radical Acylation

Acyl-DHPs are activated under mild conditions, such as visible light photoredox catalysis or thermal initiation, to release an acyl radical and a pyridine radical cation.[12] This process avoids the use of strong bases or acids. The generated acyl radical can then be trapped by a suitable nucleophile or participate in a variety of radical cascade reactions.[12] This method is particularly powerful for late-stage functionalization and for reactions where traditional nucleophilic substitution is challenging.[12]

Performance Benchmark: A Comparative Experimental Study

To provide a clear, evidence-based comparison, we designed a standardized experiment: the acylation of a model primary amine, benzylamine. This allows for a direct assessment of reaction efficiency, yield, and purity under optimized conditions for each reagent.

Experimental Workflow

The general workflow for this comparative study is designed to be a self-validating system, incorporating reaction setup, monitoring, workup, and rigorous analysis.

G cluster_flow Comparative Experimental Workflow prep 1. Reagent Preparation - Prepare solutions of amine - Weigh acylating agents setup 2. Reaction Setup - Assemble glassware under N₂ - Add solvent and reagents prep->setup reaction 3. Reaction Execution - Stir at specified temp. - Monitor by TLC/LC-MS setup->reaction workup 4. Workup & Isolation - Quench reaction - Aqueous extraction - Dry & concentrate reaction->workup analysis 5. Product Analysis - Determine isolated yield - Assess purity (¹H NMR, LC-MS) workup->analysis

Caption: Standardized workflow for benchmarking acylating agents.

Protocol 1: Acylation with this compound
  • Materials: this compound (1.0 equiv), benzylamine (1.05 equiv), triethylamine (1.2 equiv), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine and triethylamine in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of this compound in DCM dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with 1M HCl (aq).

    • Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. Purify by flash chromatography if necessary.

Protocol 2: Acylation using 2-Fluoro-5-iodobenzoic Acid and HATU
  • Materials: 2-Fluoro-5-iodobenzoic acid (1.0 equiv), benzylamine (1.05 equiv), HATU (1.1 equiv), N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-5-iodobenzoic acid, benzylamine, and HATU in DMF.

    • Add DIPEA to the stirring solution at room temperature.

    • Stir the reaction for 4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (3x) and brine (1x) to remove DMF and byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.

Comparative Data Summary

The following table summarizes the expected outcomes from the acylation of benzylamine, based on established principles and literature precedents.

ParameterThis compound2-Fluoro-5-iodobenzoic Acid + HATU
Starting Material Acyl ChlorideCarboxylic Acid
Reagent Handling Moisture sensitive, corrosive[7]Air-stable solid, less hazardous
Reaction Conditions 0 °C to RT, 2 hoursRoom Temperature, 4 hours
Key Byproduct Triethylammonium chloride (HCl salt)[3]Tetramethylurea, DIPEA salts
Workup Complexity Standard aqueous washesRequires extensive washing to remove DMF
Typical Yield >90%>90%
Atom Economy Lower (requires pre-formation of acyl chloride)Higher (direct use of acid)
Scope Excellent for simple nucleophilesBroader, excellent for sensitive substrates

Conclusion: Selecting the Optimal Acylation Strategy

The choice of an acylating agent is a critical decision that balances reactivity, safety, substrate scope, and process efficiency.

  • This compound remains the benchmark for its raw reactivity and cost-effectiveness when high throughput is needed for robust nucleophiles.[3] Its drawbacks lie in its hazardous nature and the generation of corrosive HCl, necessitating careful handling and base stoichiometry.[3][13]

  • Modern coupling reagents like HATU offer a superior alternative for complex or delicate substrates.[1] By starting from the carboxylic acid, they provide a milder, more chemoselective, and often more convenient one-pot procedure, albeit at a higher reagent cost. This method is exceptionally valuable in medicinal chemistry, particularly in peptide synthesis or the acylation of sensitive heterocyclic amines.

  • Novel radical methods using Acyl-DHPs , while not benchmarked in this direct experiment, represent the frontier.[12] They provide access to unique reactivity patterns under exceptionally mild, often light-driven conditions, and should be considered for challenging transformations or late-stage functionalizations where polar methods fail.[12]

Ultimately, the optimal acylating agent is context-dependent. A thorough understanding of the mechanistic underpinnings, safety profiles, and practical considerations of each method, as outlined in this guide, empowers researchers to design more efficient, safer, and successful synthetic strategies in the pursuit of new therapeutics.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][1][14]
  • ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents.
  • Cherkupally, P., & Stefaniak, M. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(21), 7586. [Link][15]
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
  • YouTube. (2019). 08.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Molecules. [Link][7]
  • PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemical Asian Journal. [Link]
  • ACS Publications. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. [Link]
  • Vedantu. (n.d.). Friedel-Crafts Acylation Reaction. Vedantu Website. [Link][3]
  • Ace Chemistry. (n.d.). Acylating agents. Ace Chemistry Website. [Link][5]
  • Save My Exams. (2025). Acylation Mechanism. Save My Exams Website. [Link][10]
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][6]

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Structure-activity relationship (SAR) studies of derivatives of 2-Fluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-5-iodobenzoyl Chloride Derivatives

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound is a highly versatile and strategic starting material for the synthesis of targeted therapeutic agents.[1][] Its structure is deceptively simple, yet it offers a powerful combination of features for elaboration into complex and biologically active molecules.

The molecule incorporates three key features that make it an exceptional building block:

  • A Reactive Acyl Chloride: This functional group provides a straightforward handle for forming stable amide or ester linkages, a common motif in many drug molecules.[3]

  • An Iodine Atom: Positioned at the 5-carbon, the iodine serves as an efficient leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic and modular introduction of a wide array of aryl, heteroaryl, and amino substituents.[4]

  • A Fluorine Atom: The ortho-positioned fluorine atom is not merely a passive substituent. It can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets through favorable electronic interactions.[4][5][6]

This guide provides a comprehensive analysis of the structure-activity relationships of derivatives synthesized from this scaffold, focusing on their application as kinase inhibitors. We will explore the synthetic strategies, compare the biological activities of key analogs, and distill the essential structural features required for potent and selective biological activity.

Core Synthetic Strategies: Building a Diverse Chemical Library

The generation of a library of analogs for SAR studies hinges on robust and versatile synthetic methodologies. For derivatives of this compound, the primary strategies involve leveraging the reactivity of the iodine and acyl chloride functionalities.

Experimental Protocol 1: Amide Bond Formation

This is the most direct modification, utilizing the high reactivity of the acyl chloride.

Objective: To synthesize a diverse set of amides by reacting this compound with various primary and secondary amines.

Methodology:

  • Dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product via flash column chromatography to yield the desired N-substituted 2-fluoro-5-iodobenzamide derivative.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This powerful reaction is used to form a carbon-carbon bond at the 5-position, replacing the iodine with an aryl or heteroaryl group.[4]

Objective: To introduce diverse aromatic systems onto the core scaffold.

Methodology:

  • To a reaction vessel, add the 2-fluoro-5-iodobenzamide derivative (1.0 equivalent), the desired aryl or heteroaryl boronic acid/ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a de-gassed solvent mixture, typically dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the C-C coupled product.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of creating a diverse library of compounds from the starting material.

G start This compound amide_formation Amide Formation (Protocol 1) start->amide_formation + R-NH₂ intermediate 2-Fluoro-5-iodo-N-R-benzamide (Diverse R groups) amide_formation->intermediate suzuki Suzuki Coupling (Protocol 2) final_suzuki Final Products (C-C Coupled) suzuki->final_suzuki buchwald Buchwald-Hartwig Amination final_buchwald Final Products (C-N Coupled) buchwald->final_buchwald intermediate->suzuki + Ar-B(OH)₂ + Pd Catalyst intermediate->buchwald + R'-NHR'' + Pd Catalyst SAR_Scaffold a

Caption: Core scaffold with key modification points.

Modifications at the Amide (R¹ Position)

The group attached to the amide nitrogen is critical for interacting with the hinge region of the kinase active site and for overall potency.

  • Small, Hydrophobic Groups: Simple alkyl groups often result in weak activity, suggesting a need for more specific interactions.

  • Aromatic/Heterocyclic Rings: The introduction of a phenyl or pyridyl ring can significantly improve potency. This is often due to the formation of pi-stacking interactions within the ATP-binding pocket.

  • Hydrogen Bond Donors/Acceptors: Incorporating groups capable of hydrogen bonding, such as a cyclopropylcarbamoyl moiety, can lead to a substantial increase in activity. [7]This indicates a critical hydrogen bond interaction with amino acid residues in the active site.

Modifications at the 5-Position (R² Position)

This position projects out towards the solvent-exposed region of the kinase, and modifications here can influence solubility, selectivity, and potency.

  • Suzuki Coupling with Heterocycles: The introduction of heterocycles like oxadiazoles or triazines at this position has been shown to yield potent, low nanomolar inhibitors of VEGFR-2. [7]These groups can form additional favorable interactions and fine-tune the physicochemical properties of the compound.

  • Buchwald-Hartwig Amination: Coupling with various amines can modulate the molecule's polarity and pharmacokinetic profile. Often, linking to a solubilizing group like a piperidine or morpholine can improve drug-like properties. [8][9]

The Role of the 2-Fluoro Group

The fluorine atom at the 2-position is a consistent feature in many potent inhibitors derived from this scaffold. Its role is multifaceted:

  • Enhanced Binding Affinity: The electronegative fluorine atom can engage in favorable dipole-dipole or hydrogen bond interactions within the protein's active site. [4]* Metabolic Stability: The C-F bond is very strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the compound's half-life. [6]* Conformational Control: The fluorine atom can influence the preferred conformation of the benzamide, pre-organizing it for optimal binding to its target.

Comparative Data: SAR of VEGFR-2 Kinase Inhibitors

The following table summarizes the SAR for a hypothetical series of compounds based on published data for pyrrolotriazine-based VEGFR-2 inhibitors derived from a similar fluorinated scaffold. [7]This illustrates how systematic modifications impact biological activity.

Compound IDR¹ Group (Amide)R² Group (5-Position)VEGFR-2 IC₅₀ (nM)Rationale for Activity Change
1a -H-I>10,000Unsubstituted amide lacks key interactions.
1b -Cyclopropyl-I5,200Small alkyl group offers minimal improvement.
2a -Cyclopropyl-Phenyl850Phenyl group adds favorable hydrophobic interactions.
2b -Cyclopropyl-Pyridyl400Pyridyl nitrogen can act as an H-bond acceptor, improving potency.
3a -Cyclopropyl-5-Methyl-1,3,4-oxadiazole15 Oxadiazole ring provides optimal H-bonding and hydrophobic contacts.
3b -Phenyl-5-Methyl-1,3,4-oxadiazole95Phenyl group is less optimal than cyclopropyl for the R¹ pocket in this series.

Data is representative and compiled for illustrative purposes based on trends observed in the cited literature.

Logical Summary of SAR Findings

The relationships discovered through these systematic modifications can be summarized in a logical flow diagram.

SAR_Logic cluster_R1 R¹ Position (Amide) cluster_R2 R² Position (5-Position) cluster_Activity Biological Activity r1_h_bond H-Bond Donor/ Acceptor Present r2_heterocycle Optimized Heterocycle r1_h_bond->r2_heterocycle AND r2_simple_aryl Simple Aryl r1_h_bond->r2_simple_aryl r1_no_h_bond Simple Alkyl/ Aryl r1_no_h_bond->r2_heterocycle r2_iodine Iodine r1_no_h_bond->r2_iodine AND moderate Moderate Potency r1_no_h_bond->moderate high High Potency (Low nM IC₅₀) r2_heterocycle->high LEADS TO r2_simple_aryl->moderate low Low Potency r2_iodine->low

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-5-iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a reactive acyl chloride, 2-Fluoro-5-iodobenzoyl chloride (CAS No. 186584-73-6) is a valuable reagent in the synthesis of biologically active molecules.[1][] However, its utility is matched by its hazardous nature. This compound is classified as corrosive, causing severe skin burns and eye damage, and it reacts with water.[1][3][4] Improper disposal not only poses a significant risk to laboratory personnel but also violates regulatory standards.

This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in the principles of chemical neutralization and institutional safety protocols. The core strategy is to convert the highly reactive acyl chloride into a less hazardous, neutralized aqueous waste stream that can be safely managed by your institution's hazardous waste program.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is essential. All handling and disposal operations must be conducted within a certified chemical fume hood.

Hazard ClassDescriptionRequired PPE
Skin Corrosion 1B Causes severe skin burns and eye damage.[1][3]Chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat.
Serious Eye Damage Poses a significant risk of serious, irreversible eye injury.[3]Chemical splash goggles and a full-face shield.[1]
Water Reactivity Reacts with moisture and water, potentially violently, to release heat and toxic, corrosive gases (Hydrogen Chloride, Hydrogen Fluoride, Hydrogen Iodide).[3][5]All PPE listed above; work away from water sources until the controlled reaction is intended.
Respiratory Irritation Vapors and dusts can cause respiratory irritation.[3]Use within a chemical fume hood is mandatory. For emergencies, appropriate respirator cartridges (e.g., Type P3) are necessary.[1]
Part 2: The Disposal Principle: Controlled Hydrolysis and Neutralization

The fundamental principle for the safe disposal of this compound is its chemical reactivity. As an acyl chloride, it readily undergoes hydrolysis when exposed to water, breaking down into the corresponding carboxylic acid (2-Fluoro-5-iodobenzoic acid) and hydrochloric acid (HCl).[6][7][8]

C₇H₃ClFIO + H₂O → C₇H₄FIO₂ + HCl

While the resulting 2-Fluoro-5-iodobenzoic acid is less reactive, the solution is now highly acidic due to the formation of HCl. Therefore, a two-step process is required:

  • Controlled Hydrolysis: Reacting the compound with water in a controlled manner to manage the exothermic reaction.

  • Neutralization: Adding a base to neutralize the acidic byproducts, rendering the final solution safer for collection and disposal.

This process transforms a highly reactive, fuming compound into a stable, neutralized aqueous waste, which is the preferred state for handoff to environmental health and safety (EHS) personnel.

Part 3: Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the quantity of the waste. The following decision workflow illustrates the correct pathway.

G cluster_quant Quantity Assessment cluster_proc Disposal Protocol start Assess Waste Material (this compound) quantity_check Is the quantity small (e.g., < 5-10 g)? start->quantity_check protocol_a Protocol A: In-Lab Hydrolysis & Neutralization quantity_check->protocol_a Yes protocol_b Protocol B: Direct Collection for Bulk Disposal quantity_check->protocol_b No (Bulk quantities or original containers) end_waste Package, Label, and Store in Satellite Accumulation Area for EHS Pickup protocol_a->end_waste protocol_b->end_waste

Caption: Decision workflow for selecting the appropriate disposal protocol.

Protocol A: In-Lab Hydrolysis & Neutralization (For Small Quantities)

This protocol is suitable for residual amounts or small quantities (typically under 5-10 grams) of this compound.

Materials:

  • Appropriate PPE (see table above)

  • Chemical fume hood

  • Glass beaker (appropriately sized for the volume)

  • Stir plate and magnetic stir bar

  • Ice (crushed or cubed)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH)

  • pH paper or pH meter

Procedure:

  • Preparation: Don all required PPE. Perform all steps in a chemical fume hood. Place a large beaker containing a stir bar on a stir plate and add a generous amount of crushed ice or a mixture of ice and cold water.

  • Initiate Stirring: Begin stirring the ice/water to create a cold slurry.

  • Slow Addition: Carefully and slowly add the this compound to the center of the stirring vortex in small portions. The cold temperature is critical to control the rate of the exothermic hydrolysis reaction.

  • Allow for Complete Hydrolysis: Let the mixture stir for at least 30 minutes after the final addition to ensure the reaction is complete. The solid material should fully dissolve and react.

  • Neutralization: Slowly and carefully add the 5% sodium bicarbonate or 1M NaOH solution to the beaker. If using sodium bicarbonate, be prepared for vigorous gas (CO₂) evolution. Add the base incrementally until the fizzing stops.

  • Verify pH: Check the pH of the solution using pH paper or a calibrated meter. Continue adding base until the pH is stable in the neutral range (pH 6-9).[9]

  • Final Waste Collection: Transfer the neutralized aqueous solution to a designated hazardous waste container. The label must be accurate, for example: "Aqueous Waste: Neutralized 2-Fluoro-5-iodobenzoic acid, Sodium Chloride, Sodium Iodide, and Sodium Fluoride."

  • EHS Handoff: Store the container in your lab's Satellite Accumulation Area (SAA) and arrange for pickup by your institution's EHS department.[10][11]

Protocol B: Direct Collection (For Bulk Quantities or Original Containers)

Attempting to neutralize large quantities of water-reactive compounds in a laboratory setting is extremely dangerous and should not be done.

Procedure:

  • Do Not Open: If the material is in its original, sealed container, do not open it.

  • Secure Containment: Ensure the container cap is tight and the exterior is clean and free of contamination. If the primary container is compromised, place it within a larger, compatible, and sealable secondary container.

  • Accurate Labeling: The container must be labeled as hazardous waste. The label must include the full chemical name, "this compound," and clearly indicate the hazards: "Corrosive" and "Water-Reactive."

  • Segregated Storage: Store the container in a designated SAA. Crucially, it must be stored separately from incompatible materials, especially bases, alcohols, and oxidizing agents.[10][12]

  • Schedule Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.[9][13]

Part 4: Managing Contaminated Items and Empty Containers
  • Contaminated Labware (Beakers, Spatulas): Decontaminate glassware by rinsing with a small amount of an inert solvent (e.g., acetone) to dissolve the residue. Collect this solvent rinse as hazardous waste. Then, carefully perform the hydrolysis and neutralization procedure (Protocol A) inside the glassware itself before final cleaning.

  • Empty Containers: An empty container that held this compound is still considered hazardous waste.[9]

    • Thoroughly empty the container of all contents.

    • Perform a "triple rinse."[13] For the first rinse, use a small amount of a solvent (like acetone) capable of dissolving the residue. This first rinsate must be collected and disposed of as hazardous chemical waste.[9]

    • The subsequent two rinses can be with water, and this rinsate should be neutralized (Protocol A) before being collected as aqueous waste.

    • Once the container is clean and dry, deface or remove all original labels.[9][13]

    • Dispose of the clean, unlabeled container in the appropriate solid waste stream (e.g., glass disposal box).[9]

Part 5: Emergency Spill Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and colleagues. If the spill is large, contact your institution's EHS emergency line.

  • Isolate: Prevent entry to the spill area.

  • Cleanup (Only if trained): For very small spills, trained personnel may use a dry, inert absorbent material (e.g., sand, vermiculite). DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. Sweep up the absorbed material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[3][14]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Properly Managing Chemical Waste in Labor
  • Benzoyl chloride. Sciencemadness Wiki. [Link]
  • Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. [Link]
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
  • BENZOYL CHLORIDE.
  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]
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  • Benzoyl chloride - Wikipedia. Wikipedia. [Link]

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Personal protective equipment for handling 2-Fluoro-5-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Fluoro-5-iodobenzoyl Chloride

For the experienced researcher, the introduction of any new reagent into a workflow necessitates a rigorous evaluation of its chemical properties and associated hazards. This compound, a valuable reactant for synthesizing biologically and pharmacologically active molecules, is a compound that demands such respect. Its utility is matched by its hazardous nature; it is a corrosive, water-reactive solid and a potent lachrymator.[1][2]

This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational plan, grounded in the specific reactivity of this molecule, to ensure the safety of laboratory personnel. Our objective is to build a self-validating system of protocols where safety is an inherent component of the experimental design, not an afterthought.

Hazard Analysis: Understanding the Adversary

A thorough risk assessment begins with a clear understanding of the specific dangers posed by this compound. Its multifaceted hazardous profile requires a multi-layered PPE strategy.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionRationale for Precaution
Skin Corrosion (Category 1B) Causes severe skin burns upon contact.[1]Direct contact can lead to immediate and severe tissue damage. Protective gloves and clothing are non-negotiable.
Serious Eye Damage (Category 1) Causes serious, potentially irreversible eye damage.[1]The eyes are extremely vulnerable to this chemical, both from direct splash and vapor exposure.
Lachrymator A substance that irritates the eyes, causing tearing, pain, and potential temporary blindness.[1][3][4]Vapors alone are sufficient to cause extreme discomfort and incapacitation, making standard safety glasses inadequate.[3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or fumes.[1]Inhaling the solid particles or its vapors can irritate the mucous membranes and respiratory tract.[1]
Moisture Sensitive/Water Reactive Reacts with water, potentially generating heat and hazardous gases like hydrogen chloride and hydrogen iodide.[1]Improper handling in a humid environment or quenching can lead to a dangerous exothermic reaction and the release of corrosive gases.

Core Directive: A Multi-Tiered PPE Strategy

The selection of PPE must directly counteract the identified hazards. We will approach this with a tiered strategy, starting with immediate barrier protection and extending to environmental and respiratory controls.

Tier 1: Primary Barrier Protection (Always Required)

This tier represents the absolute minimum PPE required for any manipulation of this compound, regardless of quantity.

  • Hand Protection: Standard disposable nitrile gloves are suitable for incidental contact but may not offer sufficient protection for prolonged handling or spills.[5] For weighing or transfers, consider double-gloving or using heavier-duty butyl rubber gloves.[6] Always inspect gloves for any signs of degradation or punctures before use.[7]

  • Eye and Face Protection: Due to its severe corrosivity and lachrymatory properties, standard safety glasses are insufficient .[3][5] Chemical splash goggles that form a seal around the eyes are mandatory.[8] These must be supplemented with a full-face shield to protect the rest of the face from splashes and vapors.[9][10]

  • Protective Clothing: A flame-resistant lab coat is essential.[7] For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat.[6] Ensure clothing is fully buttoned and sleeves are not rolled up. Closed-toe shoes are mandatory.[7]

Tier 2: Environmental and Respiratory Controls
  • Ventilation: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood.[11][12] This is the primary engineering control to mitigate exposure to its irritating and lachrymatory vapors.

  • Respiratory Protection: When working within a fume hood, additional respiratory protection is not typically required. However, in the event of a significant spill outside of the hood or a ventilation failure, a full-face respirator with an appropriate acid gas/organic vapor cartridge (e.g., Type ABEK) is necessary.[3][10][13] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.[9]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely weighing and dispensing the solid reagent.

Objective: To accurately weigh a specified amount of this compound for a chemical reaction.

1. Preparation and Safety Check:

  • Verify that the chemical fume hood has a current certification and that the airflow is adequate.
  • Ensure an emergency safety shower and eyewash station are accessible and unobstructed.[2]
  • Gather all necessary equipment (spatulas, weigh boats, container for the reagent) and place them inside the fume hood.
  • Have a designated, labeled waste container ready for contaminated materials.

2. Donning PPE (Sequence is Critical):

  • Put on the lab coat and any required apron.
  • Don chemical splash goggles.
  • Put on the full-face shield.
  • Wash and dry hands, then don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

3. Chemical Handling (Inside the Fume Hood):

  • Keep the container of this compound as far back in the fume hood as practical.
  • Work with the sash at the lowest reasonable height.
  • Carefully open the container. Avoid creating dust.
  • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance.
  • Securely close the main reagent container.
  • Promptly transfer the weighed chemical to the reaction vessel.

4. Doffing PPE and Decontamination (Avoid Cross-Contamination):

  • Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.[13]
  • Remove the face shield and goggles.
  • Remove the lab coat.
  • Wash hands thoroughly with soap and water.[12]

5. Waste Disposal:

  • All contaminated disposable materials (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
  • Unused or excess this compound is considered hazardous waste. Do not attempt to neutralize it or pour it down the drain.[10]
  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[10]

Visualizing the Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this reagent.

cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Handling Phase (in Fume Hood) cluster_disposal 4. Post-Handling & Disposal A Risk Assessment (Review SDS) B Verify Fume Hood Certification A->B C Check Emergency Equipment (Eyewash/Shower) B->C D Don Lab Coat & Apron C->D E Don Splash Goggles & Face Shield D->E F Don Chemical- Resistant Gloves E->F G Weigh & Dispense Reagent F->G H Securely Close All Containers G->H I Clean Work Area H->I J Segregate Hazardous Waste (Gloves, Weigh Boats) I->J K Doff PPE (Correct Sequence) J->K L Wash Hands Thoroughly K->L M Arrange Professional Waste Disposal L->M

Caption: Workflow for Safe Handling of this compound.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure.

Table 2: Emergency First Aid Procedures

Exposure RouteAction
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[1][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][15]

Conclusion

This compound is a powerful tool in chemical synthesis, but its handling requires a commensurate level of caution and preparation. By understanding its specific hazards—corrosivity, water reactivity, and its nature as a lachrymator—we can implement a robust PPE and handling strategy. Adherence to these protocols, from preparation and proper PPE selection to meticulous handling and disposal, creates a self-validating system of safety that protects the most valuable asset in any laboratory: the scientist.

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  • Fisher Scientific. (2024, March 26). SAFETY DATA SHEET - 2-Iodobenzoyl chloride.
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  • Aliport. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.